molecular formula C12H14N2O2 B060403 2-(tert-Butyl)-5-nitro-1H-indole CAS No. 174274-85-2

2-(tert-Butyl)-5-nitro-1H-indole

Cat. No.: B060403
CAS No.: 174274-85-2
M. Wt: 218.25 g/mol
InChI Key: KWEGNNIENUBTCE-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-nitro-1H-indole is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-6-9(14(15)16)4-5-10(8)13-11/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEGNNIENUBTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442101
Record name 2-(tert-Butyl)-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174274-85-2
Record name 2-(tert-Butyl)-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(tert-Butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a quintessential heterocyclic scaffold, forming the structural core of a multitude of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. Specifically, substitutions at the C2 and C5 positions can profoundly influence biological activity, making molecules like 2-(tert-Butyl)-5-nitro-1H-indole valuable building blocks in drug discovery programs.[2] The bulky tert-butyl group at the C2 position can provide steric hindrance and modulate receptor binding, while the electron-withdrawing nitro group at C5 is a key pharmacophore in various bioactive compounds and a versatile handle for further chemical transformations.

This guide provides a comprehensive exploration of the primary synthetic strategies for obtaining this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into two logical and field-proven retrosynthetic pathways, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform strategic decision-making in the laboratory.

Retrosynthetic Overview

The synthesis of this compound can be approached from two principal directions, differing in the sequence of indole ring formation and nitration. This retrosynthetic analysis outlines the core logic.

G cluster_0 Strategy 1: Late-Stage Nitration cluster_1 Strategy 2: Early-Stage Nitration (Fischer Synthesis) target This compound s1_indole 2-(tert-Butyl)-1H-indole target->s1_indole Electrophilic Nitration s2_hydrazine (4-Nitrophenyl)hydrazine target->s2_hydrazine Fischer Indole Synthesis s2_ketone Pinacolone (3,3-dimethyl-2-butanone) s1_reagents Nitrating Agent (e.g., t-BuONO, HNO₃) G cluster_0 Mechanism Steps A 1. Hydrazone Formation (4-Nitrophenyl)hydrazine + Pinacolone B 2. Tautomerization Hydrazone → Ene-hydrazine A->B C 3. [3,3]-Sigmatropic Rearrangement (Acid-catalyzed, key C-C bond formation) B->C D 4. Rearomatization C->D E 5. Intramolecular Cyclization D->E F 6. Elimination of Ammonia (NH₃) → Aromatic Indole E->F

Sources

A Technical Guide to the Chemical Properties of 2-(tert-Butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Potential

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. The strategic functionalization of this privileged scaffold allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a particularly intriguing derivative: 2-(tert-Butyl)-5-nitro-1H-indole . This molecule uniquely combines a sterically demanding, electron-donating tert-butyl group at the C2 position with a potent electron-withdrawing nitro group at the C5 position. This specific substitution pattern creates a unique electronic and steric profile, suggesting significant potential in drug discovery and chemical biology. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its prospective applications.

Section 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is defined by the fusion of a benzene and pyrrole ring, with key substituents that govern its overall properties.

Caption: Chemical Structure of this compound.

The table below summarizes the key physicochemical properties of the compound. Predicted values are derived from computational models and provide a reliable estimate in the absence of comprehensive experimental data.

PropertyValueSource
CAS Number 174274-85-2
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Boiling Point 377.0 ± 22.0 °C (Predicted)
Density 1.209 g/cm³ (Predicted)
pKa 15.98 ± 0.30 (Predicted)
Storage Sealed in dry, Room Temperature

Section 2: Spectroscopic Characterization (Theoretical Analysis)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. The large tert-butyl group will produce a sharp, intense singlet, serving as a distinctive landmark.

  • δ 8.0-8.5 ppm (s, 1H): The N-H proton of the indole ring, typically broad.

  • δ 8.4-8.6 ppm (d, J ≈ 2 Hz, 1H): The H4 proton, significantly deshielded and appearing as a doublet due to coupling with H6 (meta-coupling is often small but observable). Its downfield shift is caused by the anisotropic effect of the adjacent C5-nitro group.

  • δ 7.9-8.1 ppm (dd, J ≈ 9, 2 Hz, 1H): The H6 proton, deshielded by the nitro group and split into a doublet of doublets by coupling to H7 (ortho) and H4 (meta).

  • δ 7.3-7.5 ppm (d, J ≈ 9 Hz, 1H): The H7 proton, appearing as a doublet from ortho-coupling with H6.

  • δ 6.2-6.4 ppm (s, 1H): The H3 proton. Its chemical shift is influenced by the shielding effect of the adjacent C2-tert-butyl group.

  • δ 1.4-1.6 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.[1]

¹³C NMR Spectroscopy

The carbon spectrum will reflect the molecule's 12 unique carbon environments.

  • δ 145-150 ppm: C2, the carbon bearing the tert-butyl group.

  • δ 141-143 ppm: C5, the carbon attached to the nitro group.

  • δ ~138 ppm & ~128 ppm: Quaternary carbons C7a and C3a of the indole ring system.

  • δ 115-125 ppm: Aromatic CH carbons (C4, C6, C7), with shifts influenced by the nitro group.

  • δ ~110 ppm: C7, typically the most upfield of the benzenoid carbons.

  • δ ~100 ppm: C3, shielded by the adjacent C2 substituent.

  • δ ~32 ppm & ~30 ppm: The quaternary and methyl carbons of the tert-butyl group, respectively.[1]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the nitro group.

  • 3350-3450 cm⁻¹: A sharp peak corresponding to the N-H stretching vibration.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the tert-butyl group.

  • ~3100 cm⁻¹: Aromatic C-H stretching vibrations.

  • 1510-1550 cm⁻¹ (strong) & 1340-1380 cm⁻¹ (strong): Characteristic asymmetric and symmetric N-O stretching vibrations of the aromatic nitro group, respectively. These are typically the most intense peaks in the spectrum.

  • 1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic and pyrrole rings.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak.

  • m/z 218: The molecular ion (M⁺).

  • m/z 203: A major fragment corresponding to the loss of a methyl radical ([M-CH₃]⁺) from the tert-butyl group, leading to a stable tertiary carbocation. This is a characteristic fragmentation pattern for tert-butyl substituted compounds.

  • Other fragments may arise from the loss of the entire nitro group ([M-NO₂]⁺) or more complex rearrangements of the indole core.

Section 3: Synthesis and Methodology

A robust and scalable synthesis is critical for enabling further research. While multiple routes to substituted indoles exist, the Fischer Indole Synthesis stands out as a highly reliable and versatile method for preparing 2-substituted indoles, making it the most logical approach for this target molecule.[2][3]

synthesis_workflow reagent1 4-Nitrophenylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 3,3-Dimethyl-2-butanone (Pinacolone) reagent2->intermediate product This compound intermediate->product [3,3]-Sigmatropic Rearrangement & Cyclization catalyst Acid Catalyst (e.g., PPA, ZnCl₂) catalyst->intermediate

Sources

2-(tert-Butyl)-5-nitro-1H-indole spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Spectroscopic Characterization of 2-(tert-Butyl)-5-nitro-1H-indole

Introduction

This compound is a heterocyclic compound of interest in synthetic chemistry and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and modifications with functional groups like the bulky tert-butyl group and the electron-withdrawing nitro group can significantly alter its physicochemical and pharmacological properties. Accurate structural confirmation is the bedrock of any chemical research, making a thorough understanding of its spectroscopic signature essential.

This guide provides a detailed analysis of the expected spectroscopic data for this compound (MW: 218.25 g/mol [1], CAS: 174274-85-2[1]). As a Senior Application Scientist, the following sections are structured not merely as a data repository, but as an interpretive guide. We will explore the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the causal relationships between the molecular structure and the resulting spectral features. This document is intended for researchers and professionals who require a practical, in-depth understanding of how to confirm the identity and purity of this specific molecule.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is to understand the molecule's structure and identify its key features. The structure contains an indole core, a C2-position tert-butyl group, and a C5-position nitro group. These features give rise to a unique and predictable spectroscopic fingerprint.

Diagram: Annotated Molecular Structure

Caption: Numbering scheme for this compound.

Part 1: Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight of a synthesized compound. For this compound (C₁₂H₁₄N₂O₂), the expected molecular weight is 218.25 g/mol .[1]

Expected Data:

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 218.

  • Isotope Peak (M+1): A smaller peak at m/z = 219 will be present, corresponding to the natural abundance of ¹³C.

  • Key Fragmentation: The tert-butyl group is prone to fragmentation. A significant peak should be observed at m/z = 203, corresponding to the loss of a methyl group ([M-15]⁺). Another expected fragmentation is the loss of the entire tert-butyl group, though this may be less favorable than methyl loss. The nitro group can also fragment, leading to peaks corresponding to the loss of NO₂ (m/z = 172) or NO (m/z = 188).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Use a GC-MS or a direct insertion probe.

    • Set the ionization energy to a standard 70 eV. This provides sufficient energy for reproducible fragmentation patterns, creating a spectral "fingerprint."

    • Set the source temperature to 200-250 °C to ensure volatilization without thermal decomposition.

  • Data Acquisition:

    • Acquire data over a mass range of m/z 40-400 to ensure capture of both low-mass fragments and the molecular ion.

  • Data Analysis:

    • Identify the peak with the highest m/z value; this is typically the molecular ion (M⁺). Verify its mass corresponds to the calculated molecular weight (218.25).

    • Analyze the major fragment ions and propose logical fragmentation pathways to further corroborate the structure.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum provides direct evidence for the N-H bond of the indole, the C-H bonds of the aromatic ring and the tert-butyl group, and, most critically, the nitro group.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupExpected Appearance
~3400-3300N-H StretchIndole AmineA sharp, medium-intensity peak. Its position indicates it is not strongly hydrogen-bonded in a dilute solution.[2]
~3100-3000C-H StretchAromaticWeak to medium peaks characteristic of sp² C-H bonds.
~2960-2870C-H Stretchtert-Butyl (Aliphatic)Strong, sharp peaks corresponding to the sp³ C-H bonds of the methyl groups.[3]
~1520 & ~1340 N-O Asymmetric & Symmetric Stretch Nitro Group Two strong, sharp peaks that are highly characteristic and confirmatory for the nitro group. [3][4]
~1600-1450C=C StretchAromatic RingMultiple medium-intensity peaks from the benzene portion of the indole.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and performing a background scan. The background spectrum of air is crucial as it is subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. This is critical for achieving a high-quality spectrum with good signal-to-noise.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks more discernible.

  • Data Analysis: Process the resulting spectrum by correcting the baseline if necessary. Label the major peaks and correlate their wavenumbers to the expected functional groups as detailed in the table above. The presence of the two strong N-O stretching bands is a key validation point.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required for unambiguous characterization. The electron-withdrawing nitro group at the C5 position will have a significant deshielding (downfield shift) effect on the protons and carbons of the benzene ring, which is a key feature to look for.

¹H NMR Spectroscopy

The asymmetry of the molecule means all three aromatic protons (H3, H4, H6, H7) and the N-H proton are chemically distinct and should give rise to separate signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
NH -1~8.6-8.8Broad Singlet (br s)1HIndole N-H protons are typically broad and downfield. The nitro group at C5 will increase its acidity and shift it further downfield compared to unsubstituted indole.
H -4~8.5-8.6Doublet (d)J ≈ 2.0 Hz1HStrongly deshielded by the adjacent nitro group. Appears as a doublet due to meta-coupling to H6. This is a key signature peak. Data from similar nitroindoles supports this downfield shift.[5]
H -6~8.1-8.2Doublet of Doublets (dd)J ≈ 9.0, 2.0 Hz1HDeshielded by the nitro group. Split by ortho-coupling to H7 (large J) and meta-coupling to H4 (small J).[5]
H -7~7.4-7.5Doublet (d)J ≈ 9.0 Hz1HLess affected by the nitro group. Split by ortho-coupling to H6.[5]
H -3~6.4-6.5Singlet (s)1HThis proton is on the pyrrole ring. In 2-substituted indoles, it appears as a singlet. Compare to ~6.18 ppm in 2-tert-butyl-1H-indole, showing a slight downfield shift.[6]
C(CH ₃)₃-2~1.4-1.5Singlet (s)9HThe nine equivalent protons of the tert-butyl group appear as a large singlet in the aliphatic region.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the substitution pattern, all 10 carbons of the indole core are non-equivalent, plus the two distinct carbons of the tert-butyl group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted δ (ppm)Rationale
C -2~150-152Very downfield due to the bulky tert-butyl substituent and attachment to nitrogen. This is a quaternary carbon and will have a lower intensity. Compare to ~148.8 ppm in the non-nitrated analog.[6]
C -5~142-144Directly attached to the nitro group, causing a strong downfield shift. Quaternary, low intensity.[5]
C -7a~138-140Bridgehead carbon, influenced by the electron-withdrawing nature of the substituted ring.
C -3a~128-130Bridgehead carbon.
C -6~118-120Aromatic CH carbon, shifted downfield by the adjacent C5-NO₂ group.
C -4~117-119Aromatic CH carbon, also shifted downfield by the C5-NO₂ group.
C -7~111-113Aromatic CH carbon, least affected by the nitro group.
C -3~98-100Pyrrole ring CH carbon. Upfield compared to the benzene ring carbons. Compare to ~97.0 ppm in the non-nitrated analog.[6]
C (CH₃)₃-2~32-33Quaternary carbon of the tert-butyl group.
C(C H₃)₃-2~30-31The three equivalent methyl carbons of the tert-butyl group. This peak will be very intense.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-25 mg for ¹³C NMR) into a clean, dry NMR tube.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is an excellent solvent for many organic compounds and its residual proton peak at ~7.26 ppm provides a convenient internal reference.[7]

    • Optionally, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup (500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity. This is crucial for obtaining sharp peaks and resolving fine splitting patterns.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. This simplifies the spectrum and improves signal-to-noise via the Nuclear Overhauser Effect (NOE).

  • Data Acquisition & Processing:

    • Acquire a sufficient number of scans (e.g., 8-16 for ¹H, 1024 or more for ¹³C) to achieve a good signal-to-noise ratio.

    • Process the data using Fourier transformation.

    • Phase the spectrum correctly and perform a baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or TMS (δ 0.00).

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Part 4: Integrated Spectroscopic Analysis Workflow

Confirming a chemical structure is a holistic process. Each piece of spectroscopic data serves as a check on the others. The workflow below illustrates the logical progression for validating the synthesis of this compound.

Diagram: Characterization Workflow

G cluster_0 Spectroscopic Analysis Pipeline cluster_1 Validation Checks Start Synthesized Compound MS Mass Spectrometry Start->MS Step 1 IR IR Spectroscopy MS->IR Step 2 MS_Check Check: m/z = 218? MS->MS_Check H_NMR 1H NMR IR->H_NMR Step 3 IR_Check Check: N-O stretches present? IR->IR_Check C_NMR 13C NMR H_NMR->C_NMR Step 4 H_NMR_Check Check: Correct integrations & splitting? H_NMR->H_NMR_Check Final Structure Confirmed C_NMR->Final Step 5 C_NMR_Check Check: 12 distinct carbon signals? C_NMR->C_NMR_Check

Caption: Logical workflow for the structural confirmation of the target molecule.

Conclusion

The structural elucidation of this compound is straightforward when a systematic, multi-technique spectroscopic approach is employed. The mass spectrum confirms the molecular weight. The infrared spectrum provides definitive evidence of the key nitro and indole N-H functional groups. Finally, ¹H and ¹³C NMR spectroscopy work in concert to map out the carbon-hydrogen framework, with the chemical shifts and coupling patterns providing unambiguous proof of the specific substitution pattern. By comparing the acquired data to the predictions outlined in this guide, researchers can confidently verify the identity and purity of their material, ensuring the integrity of subsequent research.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. RSC.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Chemical Synthesis Database. (2024). tert-butyl 2-nitro-1H-indole-1-carboxylate.
  • National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-1H-indole. PubChem.
  • Ma, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
  • Falke, H., et al. (2011). 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. ResearchGate.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg.
  • UCLA Chemistry. (n.d.). IR Chart.
  • NIST. (n.d.). 1H-Indole-2,3-dione, 5-nitro-. NIST WebBook.
  • Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?
  • Arslan, H., et al. (2013). FT-IR spectrum of tert-butyl... ResearchGate.
  • NIST. (n.d.). Indole. NIST WebBook.
  • ResearchGate. (2019). SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE.
  • Iannelli, P., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1419.
  • MDPI. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?
  • Illinois State University. (2015). Infrared Spectroscopy.

Sources

The Enigmatic Potential of 2-(tert-Butyl)-5-nitro-1H-indole: A Technical Guide to Unraveling its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Therapeutic Promise of a Substituted Nitroindole

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] The introduction of a nitro group, particularly at the 5-position, often imparts significant antimicrobial and anticancer properties to the indole nucleus.[2][3][4][5] This activity is frequently linked to the reductive bioactivation of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species.[2][6][7] The further substitution of this core with a bulky tert-butyl group at the 2-position presents an intriguing molecular architecture. While the specific biological activities of 2-(tert-Butyl)-5-nitro-1H-indole are not extensively documented in publicly available literature, its structural features suggest a strong potential for therapeutic applications, primarily in the realms of antimicrobial and anticancer research.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological activity of this compound. We will delve into the theoretical underpinnings of its potential mechanisms of action, provide detailed, field-proven experimental protocols for its evaluation, and offer insights into the interpretation of potential findings. This document serves as a roadmap to unlock the therapeutic promise held within this unique molecule.

Part 1: Postulated Biological Activities and Mechanistic Rationale

Based on the well-established bioactivities of related nitroindole compounds, we can postulate two primary areas of investigation for this compound:

Antimicrobial and Antifungal Activity

The presence of the 5-nitro group is a strong indicator of potential antimicrobial efficacy.[2][8] The prevailing mechanism for nitroaromatic antimicrobial agents involves the enzymatic reduction of the nitro group by microbial nitroreductases.[2][8] This process generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can induce widespread cellular damage, including DNA strand breaks and oxidative stress, ultimately leading to cell death.[2][6] The tert-butyl group at the 2-position may influence the compound's lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes.

Anticancer Activity

Several 5-nitroindole derivatives have demonstrated promising anticancer properties.[9][10] One of the key mechanisms involves the stabilization of G-quadruplex DNA structures, particularly in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.[9] Additionally, the bioreductive activation of the nitro group can also play a role in the hypoxic environment of solid tumors, leading to selective cytotoxicity towards cancer cells. The tert-butyl group could potentially influence the binding affinity and selectivity of the molecule for specific biological targets within cancer cells.

Part 2: A Practical Guide to Experimental Evaluation

This section outlines detailed protocols for the systematic investigation of the postulated biological activities of this compound.

Synthesis of this compound

While various synthetic routes for substituted indoles exist, a common approach involves the Fischer indole synthesis or modifications thereof. The synthesis of 2-tert-butyl-1H-indole has been reported, and subsequent nitration could yield the desired product.[11] Alternatively, starting from 5-nitroindole, functionalization at the 2-position could be explored.[9]

Table 1: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-tert-Butyl-1H-indoleC12H15N173.25Not available
5-Nitro-1H-indoleC8H6N2O2162.15141-143
tert-Butyl 2-nitro-1H-indole-1-carboxylateC13H14N2O4262.2698-99[12]
In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of pathogenic bacteria and fungi.

Experimental Workflow:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination Compound_Prep Prepare stock solution of This compound Serial_Dilution Perform serial two-fold dilutions of the compound in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare appropriate liquid and solid growth media Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculation Inoculate wells with the standardized microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at optimal temperature and duration for the microbe Inoculation->Incubation MIC_Reading Determine MIC as the lowest concentration with no visible growth Incubation->MIC_Reading Plating Plate aliquots from clear wells onto agar plates MIC_Reading->Plating Incubation_Agar Incubate agar plates Plating->Incubation_Agar MBC_Reading Determine MBC/MFC as the lowest concentration with no colony formation Incubation_Agar->MBC_Reading

Caption: Workflow for determining antimicrobial susceptibility.

Detailed Protocol:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Microbial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, MRSA), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans, Candida krusei) strains.[13][14]

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (microbes only) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Determination of MBC/MFC:

    • From the wells showing no visible growth in the MIC assay, plate a small aliquot (e.g., 10 µL) onto corresponding agar plates.

    • Incubate the plates until growth is visible in the positive control.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Cytotoxicity Assay against Cancer Cell Lines

Objective: To evaluate the cytotoxic effects of this compound on various human cancer cell lines.

Experimental Workflow:

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Cell Viability Assay (e.g., MTT) cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in a 96-well plate and allow to adhere Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Compound_Addition->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Incubation_MTT Incubate to allow formazan formation MTT_Addition->Incubation_MTT Solubilization Solubilize formazan crystals Incubation_MTT->Solubilization Absorbance_Reading Measure absorbance at the appropriate wavelength Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Protocol:

  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, melanoma).[15]

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

  • MTT Assay:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[16]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).

    • Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Mechanism of Action Studies

Should the initial screening reveal significant antimicrobial or anticancer activity, further studies to elucidate the mechanism of action are warranted.

Potential Mechanistic Pathway for Nitroindole Bioactivation:

Nitroindole_Mechanism Compound This compound (Pro-drug) Nitroreductase Bacterial/Tumor Nitroreductase Compound->Nitroreductase Reduction Reactive_Intermediates Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductase->Reactive_Intermediates Cellular_Targets Cellular Macromolecules (DNA, Proteins, Lipids) Reactive_Intermediates->Cellular_Targets Adduct Formation Cell_Damage Oxidative Stress & Macromolecular Damage Cellular_Targets->Cell_Damage Cell_Death Cell Death Cell_Damage->Cell_Death

Caption: Postulated reductive bioactivation pathway.

Suggested Follow-up Experiments:

  • Ames Test: To assess the mutagenic potential, which is often linked to the mechanism of action of nitroaromatic compounds.[8]

  • DNA Damage Assays (e.g., Comet Assay): To visualize and quantify DNA fragmentation in treated cells.

  • Reactive Oxygen/Nitrogen Species (ROS/RNS) Measurement: Using fluorescent probes to detect the generation of these species within cells.

  • G-Quadruplex Interaction Studies (e.g., FRET-melting assay): To investigate the potential of the compound to bind and stabilize G-quadruplex DNA.

Part 3: Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest at the intersection of established pharmacophores. The robust framework of knowledge surrounding nitroindoles provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The experimental protocols detailed in this guide offer a clear and logical path for its systematic evaluation.

The journey from a molecule of interest to a potential therapeutic lead is a meticulous one. The data generated from these studies will be crucial in painting a comprehensive picture of the biological activity of this compound, paving the way for further preclinical development and, potentially, new therapeutic interventions.

References

  • Mazzoni, O., et al. (1998). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutagenesis, 13(4), 373-9. [Link]
  • Encyclopedia.pub. (2022).
  • National Institutes of Health. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. [Link]
  • Chemical Synthesis Database. (2025).
  • National Institutes of Health. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]
  • Wiley Online Library. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
  • PubMed. (2008).
  • Google Patents. (2019).
  • Springer Nature. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg. [Link]
  • ScienceDirect. (2022).
  • National Institutes of Health. (2006).
  • MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
  • ResearchGate. (2021). Post synthetic application. a) Large scale synthesis of 2 a. b)... [Link]
  • MDPI. (2023).
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
  • OUCI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
  • PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
  • National Institutes of Health. (n.d.). 2-tert-Butyl-1H-indole. [Link]
  • National Institutes of Health. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. [Link]
  • National Institutes of Health. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]
  • National Institutes of Health. (2024).
  • National Institutes of Health. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. [Link]
  • National Institutes of Health. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]
  • Acros Pharmatech. (n.d.).
  • ACS Publications. (2020).

Sources

Preamble: Charting the Unexplored Territory of a Novel Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action and Investigational Roadmap for 2-(tert-Butyl)-5-nitro-1H-indole

To the esteemed researchers, scientists, and drug development professionals, this document serves as a specialized guide into the potential mechanistic landscape of this compound. It is critical to establish from the outset that, as of the current scientific literature, the precise mechanism of action for this specific molecule remains unelucidated. The absence of direct evidence, however, presents a unique scientific opportunity. This guide is structured not as a declaration of known facts, but as an expert-led expedition into plausible mechanisms, drawing from a comprehensive analysis of its constituent chemical moieties and the established biological activities of structurally related compounds.

Our approach is twofold. First, we will deconstruct the molecule to hypothesize its potential biological targets and pathways. Second, we will furnish a rigorous, actionable roadmap of experimental protocols designed to systematically investigate these hypotheses. This is a guide for discovery, intended to empower your research endeavors into this promising, yet enigmatic, compound.

Part 1: Mechanistic Hypothesis Generation - A Structural-Biological Analysis

The chemical architecture of this compound provides three key features for our analysis: the indole core, the 5-nitro functional group, and the 2-tert-butyl substituent. Each of these components is known to contribute to the biological activity of various therapeutic agents.

The 5-Nitroindole Moiety: A Precedent for Anticancer Activity

The 5-nitroindole scaffold is a recurring motif in compounds exhibiting potent anticancer properties.[1] Research into derivatives of this class has revealed several potential mechanisms of action, which we can extrapolate as starting hypotheses for our target compound.

  • Hypothesis A: G-Quadruplex Stabilization and c-Myc Inhibition. Certain substituted 5-nitroindoles have been identified as binders and stabilizers of the c-Myc promoter G-quadruplex.[1] The c-Myc oncogene is a critical driver of cellular proliferation, and its stabilization in a G-quadruplex conformation represses its transcription. This leads to a downregulation of c-Myc expression, culminating in cell-cycle arrest and apoptosis.[1]

  • Hypothesis B: Induction of Oxidative Stress. The presence of a nitro group can contribute to the generation of intracellular reactive oxygen species (ROS).[1] While the precise mechanism can vary, it often involves the reduction of the nitro group to a nitro radical anion.[2] In cancer cells, which often have a compromised antioxidant defense system, a surge in ROS can overwhelm cellular capacity, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

  • Hypothesis C: Bioreductive Activation in Hypoxic Environments. Nitroaromatic compounds are well-known bioreductive prodrugs.[3] In the low-oxygen (hypoxic) conditions characteristic of solid tumors, cellular nitroreductases can reduce the nitro group to cytotoxic species, such as hydroxylamines and amines.[3] This selective activation within the tumor microenvironment offers a potential mechanism for tumor-specific cytotoxicity, minimizing damage to healthy, normoxic tissues.[3]

Table 1: Biological Activities of Selected 5-Nitroindole Derivatives

Compound ClassObserved Biological EffectPotential Mechanism of ActionReference
Substituted 5-nitroindolesAnticancer activity against HeLa cellsc-Myc G-quadruplex binding, ROS generation[1]
5-NitroindazolesAntichagasic (Trypanosoma cruzi)Mitochondrial dysfunction[4]
General Nitro CompoundsBroad-spectrum antimicrobial, anticancerBioreductive activation, DNA damage[2][5]
The 2-tert-Butyl Group: A Modulator of Steric and Electronic Properties

The substitution at the C2 position of the indole ring is a critical determinant of biological activity. While the specific contribution of a tert-butyl group at this position for a 5-nitroindole is not documented, we can infer its potential role. The bulky tert-butyl group can influence the molecule's binding affinity and selectivity for its biological target by creating specific steric interactions. It may also modulate the electronic properties of the indole ring system, potentially impacting its reactivity and metabolic stability. Many indole derivatives with substitutions at various positions are known to act as tubulin polymerization inhibitors, a mechanism that leads to mitotic arrest and apoptosis in cancer cells.[6][7][8][9]

Integrated Mechanistic Postulate

Based on the analysis of its structural components, we can postulate that this compound may function as an anticancer agent through one or more of the following integrated mechanisms:

  • Dual c-Myc Inhibition and Oxidative Stress: The 5-nitroindole core could be the primary driver of activity, binding to the c-Myc G-quadruplex, while the 2-tert-butyl group optimizes the binding orientation. Concurrently, the nitro group could undergo partial reduction to generate ROS, leading to a multi-pronged assault on cancer cell viability.

  • Hypoxia-Activated Tubulin Inhibition: The compound may be selectively reduced in hypoxic tumor cells, after which the activated form could interact with the colchicine-binding site of β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase.

The following diagram illustrates these hypothetical pathways.

G cluster_0 Hypothetical Mechanisms of this compound cluster_1 Hypothesis A/B: Normoxic Conditions cluster_2 Hypothesis C: Hypoxic Conditions Compound This compound cMyc c-Myc Promoter G-Quadruplex Compound->cMyc Binds & Stabilizes ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Induces Nitroreductase Nitroreductase Compound->Nitroreductase Reduced by Transcription c-Myc Transcription Inhibition cMyc->Transcription Apoptosis1 Apoptosis ROS->Apoptosis1 Cellular Damage Transcription->Apoptosis1 Activated Activated Cytotoxic Metabolite Nitroreductase->Activated Tubulin Tubulin Polymerization Activated->Tubulin Inhibits CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis2 Apoptosis CellCycleArrest->Apoptosis2

Caption: Hypothetical signaling pathways for this compound.

Part 2: An Experimental Roadmap for Mechanism of Action Elucidation

The following section outlines a logical, stepwise experimental workflow to systematically investigate the mechanism of action of this compound.

Phase 1: Initial Biological Characterization

The first step is to determine the biological context in which the compound is active.

Protocol 1: Broad-Spectrum Antiproliferative Screening

  • Objective: To identify sensitive cancer cell lines and determine the compound's potency (IC50).

  • Methodology:

    • Select a diverse panel of human cancer cell lines (e.g., HeLa (cervical), MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control cell line (e.g., HEK293T).

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using an MTT or AlamarBlue assay.

    • Calculate the IC50 value for each cell line using non-linear regression analysis.

  • Causality: This initial screen will reveal if the compound has broad-spectrum or selective anticancer activity. The IC50 values will guide the concentrations used in subsequent mechanistic studies.

Phase 2: Target Engagement and Pathway Analysis

Based on the results of Phase 1, the following experiments should be conducted in the most sensitive cell line(s).

Protocol 2: Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest.

  • Methodology:

    • Treat sensitive cells with the compound at 1x and 5x its IC50 value for 24 hours.

    • Harvest, fix, and stain the cells with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

  • Causality: An accumulation of cells in the G2/M phase would support the hypothesis of tubulin inhibition.

Protocol 3: Apoptosis Induction Assay

  • Objective: To confirm if the observed cytotoxicity is due to apoptosis.

  • Methodology:

    • Treat cells as described in Protocol 2.

    • Stain cells with Annexin V-FITC and PI.

    • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Causality: A significant increase in the Annexin V-positive population will confirm an apoptotic mechanism of cell death.

Protocol 4: Western Blot Analysis for Key Signaling Pathways

  • Objective: To probe the molecular pathways affected by the compound.

  • Methodology:

    • Treat cells with the compound at its IC50 for various time points (e.g., 6, 12, 24 hours).

    • Prepare whole-cell lysates.

    • Perform SDS-PAGE and Western blotting using antibodies against key proteins in the apoptosis (cleaved-PARP, cleaved-caspase-3), cell cycle (Cyclin B1, p-Histone H3), and c-Myc pathways.

  • Causality: A decrease in c-Myc protein levels would support the G-quadruplex hypothesis. An increase in cleaved-PARP and cleaved-caspase-3 would confirm apoptosis. Changes in cell cycle markers will corroborate the flow cytometry data.

Protocol 5: Intracellular ROS Measurement

  • Objective: To test the hypothesis of ROS-induced cytotoxicity.

  • Methodology:

    • Load cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).

    • Treat with the compound and a positive control (e.g., H2O2).

    • Measure the fluorescence intensity over time using a plate reader or flow cytometer.

  • Causality: A significant increase in fluorescence will indicate a rise in intracellular ROS levels.

The following diagram outlines this experimental workflow.

G cluster_0 Experimental Workflow for MoA Elucidation cluster_1 Pathway & Target Analysis Phase1 Phase 1: Biological Screening (Protocol 1: Antiproliferative Assay) IC50 Determine IC50 & Sensitive Cell Lines Phase1->IC50 Phase2 Phase 2: Mechanistic Studies IC50->Phase2 CellCycle Protocol 2: Cell Cycle Analysis (FACS) Phase2->CellCycle Apoptosis Protocol 3: Apoptosis Assay (Annexin V) Phase2->Apoptosis Western Protocol 4: Western Blotting Phase2->Western ROS Protocol 5: ROS Measurement Phase2->ROS Conclusion Mechanism of Action Hypothesis (e.g., c-Myc inhibitor, Tubulin disruptor, ROS inducer) CellCycle->Conclusion Apoptosis->Conclusion Western->Conclusion ROS->Conclusion

Caption: A stepwise workflow for investigating the mechanism of action.

Part 3: Conclusion and Future Directions

This guide has provided a comprehensive, albeit hypothetical, framework for understanding the mechanism of action of this compound. By leveraging the known biological activities of its core scaffolds, we have formulated plausible hypotheses centered on c-Myc inhibition, ROS generation, and tubulin disruption. The detailed experimental roadmap offers a clear and logical path forward for any research team dedicated to unraveling the therapeutic potential of this compound.

The successful elucidation of its mechanism will not only contribute to the fundamental understanding of indole-based pharmacology but also pave the way for its potential development as a novel therapeutic agent. Further studies could involve in vivo efficacy testing in xenograft models derived from the most sensitive cell lines, as well as medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.

References

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05).
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PubMed Central.
  • Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease. (2018-10-08). PubMed.
  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. (n.d.). MedChemComm (RSC Publishing).
  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022-04-29). MDPI.
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  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). NIH.
  • This compound, 95% Purity, C12H14N2O2, 100 mg. (n.d.). CP Lab Safety.
  • 1-tert-butyl-5-nitro-1H-indole. (n.d.). Smolecule.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024-07-25). MDPI.
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. (2025-11-24). PubMed.
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (n.d.). MDPI.
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. (n.d.). PMC - NIH.
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starting materials for 2-(tert-butyl)-5-nitro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(tert-butyl)-5-nitro-1H-indole

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] Specifically, substituted indoles such as this compound represent valuable intermediates for the development of novel therapeutic agents, including those targeting oncogene promoters like c-Myc G-quadruplexes.[2][3] The presence of a bulky tert-butyl group at the C2 position can impart unique steric and electronic properties, influencing binding affinity and metabolic stability, while the nitro group at the C5 position serves as a versatile handle for further chemical modification.

This guide provides a detailed examination of the primary synthetic strategies for accessing this compound, focusing on the required starting materials and the underlying chemical principles. We will explore classical and modern methodologies, offering field-proven insights into experimental design and execution for researchers in drug development and organic synthesis.

Primary Synthetic Approach: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely employed methods for constructing the indole nucleus.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ or in a separate step from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[6]

For the synthesis of this compound, the logical starting materials are (4-nitrophenyl)hydrazine and 3,3-dimethyl-2-butanone (pinacolone) . The former provides the benzene ring and the C5-nitro substituent, while the latter provides the pyrrole ring components, including the C2-tert-butyl group.

Part 1: Synthesis of the Key Starting Material, (4-nitrophenyl)hydrazine

(4-nitrophenyl)hydrazine is a critical precursor that can be purchased commercially or synthesized from 4-nitroaniline. The synthesis proceeds via a two-step diazotization and reduction sequence.

Experimental Protocol: Synthesis of (4-nitrophenyl)hydrazine hydrochloride [7]

  • Diazotization:

    • Dissolve 4-nitroaniline (1.47 g, 10.6 mmol) in concentrated hydrochloric acid (2 mL) in a flask and cool the solution to 0 °C in an ice bath.

    • Prepare a solution of sodium nitrite (717 mg, 10.4 mmol) in 4 mL of ice-cooled water.

    • Add the sodium nitrite solution dropwise to the 4-nitroaniline solution while maintaining the temperature at 0 °C and stirring continuously. Stir for 1 hour to form the diazonium salt.

  • Reduction:

    • Prepare a separate, pre-cooled solution of stannous chloride (SnCl₂) (4.7 g, 20.8 mmol) in concentrated hydrochloric acid (2 mL).

    • Slowly add the cold stannous chloride solution to the diazonium salt mixture.

    • Continue stirring the reaction at 0 °C for an additional 2 hours. A yellow-orange precipitate of (4-nitrophenyl)hydrazine hydrochloride will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with ice-cold water until the filtrate becomes neutral (pH ≈ 7).

    • Dry the product overnight under vacuum to yield (4-nitrophenyl)hydrazine hydrochloride.

Part 2: The Fischer Cyclization

With the arylhydrazine precursor in hand, the core indole synthesis can proceed. The reaction is typically catalyzed by Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride (ZnCl₂).[4]

Experimental Protocol: Synthesis of this compound

  • Hydrazone Formation and Cyclization:

    • In a round-bottom flask, combine (4-nitrophenyl)hydrazine hydrochloride (1.0 g, 5.27 mmol) and 3,3-dimethyl-2-butanone (pinacolone) (0.58 g, 5.80 mmol).

    • Add a suitable acid catalyst, such as polyphosphoric acid (approx. 10 g) or a mixture of glacial acetic acid and sulfuric acid.[8]

    • Heat the mixture, typically to 80-120 °C, with constant stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Upon completion, carefully pour the hot reaction mixture into a beaker of ice water to quench the reaction and precipitate the crude product.

    • Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Causality and Mechanism

The Fischer indole synthesis proceeds through a well-defined mechanism that is critical to understanding its outcome.[4][5]

Fischer_Indole_Synthesis A Arylhydrazine + Ketone (Pinacolone) B Arylhydrazone (Intermediate) A->B Condensation (-H2O) C Ene-hydrazine (Tautomer) B->C Tautomerization D Protonated Ene-hydrazine C->D Protonation (H+) E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization (Aminal formation) F->G H Aromatization (-NH3) G->H I Indole Product H->I Larock_Indole_Synthesis Pd0 Pd(0) OxAdd Oxidative Addition (Aryl-Pd(II)-I) Pd0->OxAdd Coord Alkyne Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert Cyclize Intramolecular Cyclization Insert->Cyclize RedElim Reductive Elimination Cyclize->RedElim RedElim->Pd0 Catalyst Regeneration Product Indole Product RedElim->Product ArylIodide 2-Iodo-4-nitroaniline ArylIodide->OxAdd Alkyne 3,3-Dimethyl-1-butyne Alkyne->Coord

Caption: Catalytic Cycle of the Larock Indole Synthesis.

Comparative Summary of Synthetic Routes

FeatureFischer Indole SynthesisLarock Indole Synthesis
Starting Materials (4-nitrophenyl)hydrazine, 3,3-dimethyl-2-butanone2-iodo-4-nitroaniline, 3,3-dimethyl-1-butyne
Catalyst Brønsted or Lewis Acid (e.g., PPA, ZnCl₂)Palladium complex (e.g., Pd(OAc)₂)
Key Transformation -[7][7]Sigmatropic RearrangementPd-catalyzed Heteroannulation
Primary Advantage Cost-effective, well-established, no transition metalsHigh functional group tolerance, excellent regioselectivity
Potential Drawback Harsh conditions, electron-withdrawing groups can lower yieldCost of catalyst and specialized starting materials

Conclusion

The synthesis of this compound can be effectively achieved through multiple established methodologies. The Fischer indole synthesis represents the classical, cost-effective approach, relying on readily available starting materials and strong acid catalysis. Its primary challenge lies in potentially reduced efficiency due to the deactivating nature of the nitro group. In contrast, the Larock indole synthesis provides a modern, palladium-catalyzed alternative that offers milder reaction conditions and excellent control over regioselectivity, albeit at a higher cost for catalysts and precursors. The choice of synthetic route will ultimately depend on factors such as substrate availability, scale, cost considerations, and the specific requirements of the research or development program.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
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  • Caddick, S., et al. (2005). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
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  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
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  • Chemical Synthesis Database. (n.d.). tert-butyl 2-nitro-1H-indole-1-carboxylate.
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central.
  • Falke, H., et al. (2011). 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. Molbank, 2011(4), M737.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365-27369.
  • Parmerter, S. M., et al. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 79(20), 5472–5477.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube.

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An In-depth Technical Guide to the Solubility and Stability of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-(tert-butyl)-5-nitro-1H-indole, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. In the absence of extensive empirical data for this specific molecule in publicly accessible literature, this document synthesizes information from structurally related analogues, predictive models based on physicochemical properties, and established principles of organic chemistry. We present a predictive solubility profile across a range of common laboratory solvents and delineate a systematic approach to evaluating its chemical stability under various stress conditions. Detailed, field-proven experimental protocols for determining both solubility and stability are provided, complete with analytical methodologies and data interpretation guidance. This guide is designed to be a foundational resource, empowering scientists to confidently handle, formulate, and advance their research involving this compound.

Introduction: Understanding the Molecule

This compound (CAS No: 174274-85-2) is a substituted indole derivative featuring a bulky, lipophilic tert-butyl group at the 2-position and an electron-withdrawing nitro group at the 5-position of the indole ring. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitutions on this indole derivative are expected to significantly influence its physicochemical properties, thereby impacting its behavior in various experimental and formulation settings.

The tert-butyl group, a sterically demanding and non-polar moiety, is anticipated to enhance the compound's lipophilicity. Conversely, the nitro group is polar and capable of participating in hydrogen bonding as an acceptor, which can influence its interaction with polar solvents. The indole N-H group provides a hydrogen bond donor site. The interplay of these structural features dictates the solubility and stability profile of the molecule, which are critical parameters for its application in drug discovery, from initial screening to formulation development.

Predicted Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior. While experimental data is sparse, computational models provide valuable insights.

PropertyPredicted ValueRationale and Implications
Molecular Formula C₁₂H₁₄N₂O₂-
Molecular Weight 218.25 g/mol Essential for concentration calculations.
Boiling Point 377.0 ± 22.0 °CHigh boiling point suggests low volatility.
Density 1.209 g/cm³Useful for formulation calculations.
pKa 15.98 ± 0.30The indole N-H is weakly acidic.
LogP 3.3736 (for 6-nitro isomer)Indicates good lipophilicity and likely poor aqueous solubility.
Topological Polar Surface Area (TPSA) 58.93 Ų (for 6-nitro isomer)Suggests moderate cell permeability.

Note: Some properties are for the positional isomer 2-(tert-butyl)-6-nitro-1H-indole and are used as a close approximation.

Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical determinant of its utility in both in vitro and in vivo systems. Based on the "like dissolves like" principle and the predicted physicochemical properties, a qualitative solubility profile for this compound can be projected.

Qualitative Solubility Predictions
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High These solvents can effectively solvate the polar nitro group and the indole ring system through dipole-dipole interactions. DMSO and DMF are particularly effective for a wide range of organic molecules.
Polar Protic Methanol, EthanolModerate These solvents can act as both hydrogen bond donors and acceptors, interacting with the nitro group and the indole N-H. The non-polar tert-butyl group may limit very high solubility.
Non-Polar Dichloromethane (DCM), Chloroform, Ethyl AcetateModerate to High The significant lipophilic character imparted by the tert-butyl group and the indole ring suggests good solubility in these solvents.
Aqueous Water, Phosphate-Buffered Saline (PBS)Low to Very Low The high predicted LogP value indicates poor aqueous solubility. The energetic cost of disrupting the water hydrogen-bonding network to accommodate the large non-polar surface area of the molecule is unfavorable.
Experimental Protocol for Solubility Determination

A robust and reproducible method for experimentally determining the solubility of this compound is crucial. The following protocol outlines a standard shake-flask method coupled with HPLC analysis.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, water, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

    • Seal the vials tightly.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting peak area versus concentration.

    • Dilute the filtered supernatant from the saturated solutions with the HPLC mobile phase to a concentration within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and determine the peak area.

    • Calculate the concentration of the dissolved compound in the saturated solution using the calibration curve, accounting for the dilution factor.

Diagram of Solubility Determination Workflow:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess solid to solvent prep2 Equilibrate (24-48h) prep1->prep2 prep3 Centrifuge prep2->prep3 prep4 Filter supernatant prep3->prep4 analysis2 HPLC analysis prep4->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Quantify concentration analysis2->analysis3 result Solubility Data analysis3->result

Caption: Workflow for solubility determination.

Chemical Stability: Forced Degradation Studies

Understanding the chemical stability of this compound is paramount for its handling, storage, and formulation. Forced degradation studies are designed to accelerate the degradation process, thereby revealing the intrinsic stability of the molecule and its potential degradation pathways.[1][2]

Predicted Stability Profile
  • Thermal Stability: Indole derivatives can undergo thermal decomposition at elevated temperatures, often involving ring-opening and fragmentation. The presence of the nitro group may influence the decomposition pathway.

  • Photostability: Nitroaromatic compounds are known to be susceptible to photodegradation.[3] Exposure to light, particularly UV light, could lead to degradation.

  • pH Stability:

    • Acidic Conditions: The indole ring is generally susceptible to degradation under strongly acidic conditions.

    • Basic Conditions: The weakly acidic N-H of the indole can be deprotonated under strongly basic conditions, potentially leading to subsequent reactions.

  • Oxidative Stability: The electron-rich indole nucleus is susceptible to oxidation.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC or UPLC-MS, is essential for separating the parent compound from its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.

    • Thermal Degradation: Store a solid sample of the compound in an oven at a controlled elevated temperature (e.g., 80°C) for a defined period. Also, expose a solution to heat.

    • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC or UPLC-MS method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

    • Calculate the percentage of degradation of the parent compound.

Diagram of Forced Degradation Workflow:

G cluster_stress Stress Conditions start Stock Solution of Compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Stability-Indicating HPLC/UPLC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Degradation Profile & Pathways analysis->result

Caption: Forced degradation study workflow.

Conclusion

While specific experimental data for this compound remains limited in the public domain, this technical guide provides a robust framework for understanding and evaluating its solubility and stability. The predictive analysis suggests that the compound is likely to be highly soluble in polar aprotic and non-polar organic solvents, with limited aqueous solubility. Its stability is expected to be influenced by exposure to harsh pH conditions, oxidizing agents, and light. The detailed experimental protocols provided herein offer a clear and actionable path for the empirical determination of these critical physicochemical properties, enabling researchers to confidently incorporate this molecule into their drug discovery and development programs.

References

  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • Chemical Synthesis Database. (2025). tert-butyl 2-nitro-1H-indole-1-carboxylate.
  • MedCrave. (2016). Forced Degradation Studies.
  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691.
  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039-4043.
  • Wakabayashi, K., Nagao, M., Esumi, H., & Sugimura, T. (1992). Food-derived mutagens and carcinogens. Cancer Research, 52(7 Supplement), 2092s-2098s.
  • Grivas, S., & Olsson, K. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis, 6(3), 393-396.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Q1 Scientific. (2021). Photostability testing theory and practice.
  • MDPI. (2024). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies.

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A Technical Guide to Elucidating the Therapeutic Targets of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Indole Scaffold as a Cornerstone of Modern Therapeutics

The indole nucleus, a deceptively simple fusion of benzene and pyrrole rings, represents one of the most vital structural scaffolds in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to form specific interactions with a wide array of biological targets have cemented its status as a "privileged scaffold."[3] This is evidenced by its presence in numerous FDA-approved drugs, from the anti-cancer vinca alkaloids to the anti-inflammatory indomethacin.[1] The indole framework serves as a template for compounds targeting a vast landscape of diseases, including cancer, microbial infections, and neurodegenerative disorders.[1][2][3]

This guide focuses on a specific, yet under-characterized, member of this family: 2-(tert-butyl)-5-nitro-1H-indole . While its precise biological role remains to be fully elucidated, its structure—featuring a bulky hydrophobic tert-butyl group at the C2 position and an electron-withdrawing nitro group at C5—suggests a high potential for potent and selective bioactivity. The presence of the 5-nitro-indole moiety, in particular, points towards potential anti-cancer applications, as related compounds have demonstrated relevant mechanisms of action.[4]

This document eschews a conventional review format. Instead, it serves as a strategic and methodological roadmap for the comprehensive identification, validation, and characterization of the therapeutic targets of this compound. It is designed to guide the research professional from initial hypothesis to definitive mechanistic insight.

Section 1: Hypothesis Generation from Structural and Chemical Precedent

The logical first step in any target identification campaign is the formation of robust, evidence-based hypotheses. The structure of this compound allows us to draw parallels with established classes of bioactive indole derivatives.

Primary Hypotheses:

  • Oncological Applications: The indole scaffold is a cornerstone of many anticancer agents.[5][6] The 5-nitro substitution, in particular, has been linked to anticancer activity.[4] We can therefore postulate several potential mechanisms:

    • Microtubule Destabilization: Many indole derivatives function as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[1][5][7] The 2-position substituent can play a key role in binding to the colchicine site on β-tubulin.

    • Kinase Inhibition: The indole ring is a common hinge-binding motif in protein kinase inhibitors.[1][6] The subject molecule could potentially target key kinases in oncogenic signaling pathways like MAPK or PI3K/Akt.[6]

    • G-Quadruplex Stabilization: Substituted 5-nitroindoles have been specifically shown to bind and stabilize G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to transcriptional repression.[4]

    • Apoptosis Modulation: Other indole-based compounds have been designed as inhibitors of anti-apoptotic proteins like Bcl-2, directly engaging the cell death machinery.[8]

  • Anti-inflammatory Activity: The therapeutic utility of indoles extends to inflammatory diseases.[1][9]

    • COX-2 Inhibition: The classic NSAID indomethacin is an indole derivative, providing a strong precedent for cyclooxygenase inhibition.[1]

    • NF-κB Pathway Inhibition: A central pathway in inflammation, the NF-κB signaling cascade is a common target for novel anti-inflammatory agents.[1][6]

The following sections outline a phased experimental approach to systematically test these hypotheses.

Section 2: A Phased Experimental Roadmap for Target Deconvolution

This section provides a logical workflow, from broad phenotypic screening to specific molecular target validation. Each protocol is designed as a self-validating system, with clear go/no-go decision points.


// Nodes A [label="Hypothesis Generation\n(Oncology & Inflammation)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Phase 1: Phenotypic Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="Antiproliferative Assays\n(NCI-60 Panel)", fillcolor="#E8F0FE", fontcolor="#202124"]; C2 [label="Anti-inflammatory Assays\n(LPS-Stimulated Macrophages)", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="Phase 2: Target Class ID", fillcolor="#34A853", fontcolor="#FFFFFF"]; E1 [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#E6F4EA", fontcolor="#202124"]; E2 [label="Apoptosis Assays\n(Annexin V)", fillcolor="#E6F4EA", fontcolor="#202124"]; E3 [label="COX-2 / NF-κB\nReporter Assays", fillcolor="#E6F4EA", fontcolor="#202124"]; F [label="Phase 3: Specific Target Validation", fillcolor="#FBBC05", fontcolor="#202124"]; G1 [label="Biochemical Assays\n(Tubulin, Kinase, etc.)", fillcolor="#FEF7E0", fontcolor="#202124"]; G2 [label="Biophysical Assays\n(SPR, CD Spectroscopy)", fillcolor="#FEF7E0", fontcolor="#202124"]; H [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Proceed to\nExperimental Validation"]; B -> C1 [label="Oncology\nHypothesis"]; B -> C2 [label="Inflammation\nHypothesis"]; C1 -> D [label="If IC50 < 10 µM"]; C2 -> D [label="If Cytokine\nInhibition > 50%"]; D -> E1 [label="If Antiproliferative"]; D -> E2 [label="If Antiproliferative"]; D -> E3 [label="If Anti-inflammatory"]; E1 -> F [label="If G2/M Arrest"]; E2 -> F [label="If Apoptosis\nInduction"]; E3 -> F [label="If Pathway\nInhibition"]; F -> G1; F -> G2; G1 -> H [label="Validate & Quantify\nDirect Interaction"]; G2 -> H; }

Figure 1: Experimental workflow for target identification.

Phase 1: Broad Phenotypic Screening

The objective of this phase is to confirm the primary biological activity of this compound and to identify the most promising therapeutic area for further investigation.

Protocol 1: Antiproliferative Activity Profiling

  • Objective: To determine the cytotoxic and/or cytostatic effects of the compound against a diverse panel of human cancer cell lines.

  • Methodology:

    • Utilize the NCI-60 human tumor cell line screen or a similar diverse panel (e.g., breast, lung, colon, leukemia, melanoma).

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform a serial dilution to create a dose-response curve, typically from 100 µM down to 1 nM.

    • Incubate the cells with the compound for 48-72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®) or sulforhodamine B (SRB) assay.

    • Calculate the concentration that inhibits 50% of cell growth (GI50) or is lethal to 50% of cells (LC50) for each cell line.

  • Self-Validation & Causality: A potent and selective activity profile (i.e., low GI50 values in specific lineages) suggests a targeted mechanism rather than non-specific toxicity. Comparing the GI50 pattern to known anticancer agents in the NCI-60 database can provide initial clues about the mechanism of action.

  • Go/No-Go Criterion: Proceed to Phase 2 if the compound shows a mean GI50 < 10 µM in at least one cancer subtype.

Protocol 2: In Vitro Anti-inflammatory Screening

  • Objective: To assess the compound's ability to suppress the production of key pro-inflammatory mediators.

  • Methodology:

    • Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

    • Pre-treat cells with a dose range of this compound (e.g., 0.1 to 50 µM) for 1-2 hours.

    • Stimulate inflammation by adding Lipopolysaccharide (LPS) (100 ng/mL).

    • After 18-24 hours, collect the cell culture supernatant.

    • Quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, using a validated ELISA kit.

    • In a parallel plate, assess cell viability (e.g., using an MTS assay) to ensure the observed effects are not due to cytotoxicity.

  • Self-Validation & Causality: A dose-dependent reduction in cytokine production without a corresponding decrease in cell viability indicates a specific anti-inflammatory effect.

  • Go/No-Go Criterion: Proceed to Phase 2 if the compound inhibits TNF-α or IL-6 production by >50% at a non-toxic concentration.

Phase 2: Identification of Target Class

Assuming positive results in Phase 1, this phase aims to narrow the mechanistic possibilities.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Oncology Route)

  • Objective: To determine if the compound's antiproliferative effect is mediated by arrest at a specific phase of the cell cycle.

  • Methodology:

    • Select a sensitive cancer cell line identified in Protocol 1.

    • Treat cells with the compound at its GI50 and 2x GI50 concentrations for 24 hours. Include a vehicle control (DMSO) and a known control (e.g., paclitaxel for G2/M arrest).

    • Harvest, fix in cold 70% ethanol, and store at -20°C.

    • Wash and resuspend cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

    • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

    • Model the resulting histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.

  • Self-Validation & Causality: A significant accumulation of cells in a specific phase (e.g., G2/M) is a hallmark of a specific mechanism. For instance, G2/M arrest is strongly indicative of microtubule-targeting agents.[7]

  • Decision Point: A G2/M block strongly supports the tubulin polymerization hypothesis. Proceed to Protocol 7. An S-phase or G1 block might suggest kinase inhibition or other mechanisms.

Protocol 4: NF-κB Reporter Assay (Anti-inflammatory Route)

  • Objective: To determine if the compound's anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway.

  • Methodology:

    • Use a stable cell line (e.g., HEK293) expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

    • Pre-treat cells with a dose range of the compound for 1-2 hours.

    • Stimulate the pathway with an appropriate agonist (e.g., TNF-α).

    • Incubate for 6-8 hours.

    • Measure the reporter gene activity according to the manufacturer's protocol (e.g., luminescence measurement).

  • Self-Validation & Causality: A dose-dependent decrease in reporter activity directly implicates the NF-κB pathway as a target.

  • Decision Point: Positive results warrant further investigation into which specific node of the pathway (e.g., IKK kinases, proteasome) is being targeted, often via Western blot analysis of key phosphoproteins.


// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#E8F0FE", fontcolor="#202124"]; MyD88 [label="MyD88/TRAF6", fillcolor="#E8F0FE", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#E8F0FE", fontcolor="#202124"]; IkB [label="p-IκBα", fillcolor="#E8F0FE", fontcolor="#202124"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#FEF7E0", fontcolor="#202124"]; NFkB_cyto [label="NF-κB\n(Cytoplasm)", fillcolor="#E6F4EA", fontcolor="#202124"]; NFkB_nuc [label="NF-κB\n(Nucleus)", fillcolor="#E6F4EA", fontcolor="#202124"]; Gene [label="Pro-inflammatory\nGene Transcription", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"]; Compound [label="2-(tert-butyl)-\n5-nitro-1H-indole", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> IKK; IKK -> IkB [label="Phosphorylates"]; IkB -> Proteasome [label="Ubiquitination &\nDegradation"]; Proteasome -> NFkB_cyto [label="Releases"]; NFkB_cyto -> NFkB_nuc [label="Translocation"]; NFkB_nuc -> Gene;

// Inhibition Edges Compound -> IKK [color="#34A853", style=dashed, arrowhead=tee, label="Potential\nTarget 1"]; Compound -> Proteasome [color="#34A853", style=dashed, arrowhead=tee, label="Potential\nTarget 2"]; Compound -> NFkB_nuc [color="#34A853", style=dashed, arrowhead=tee, label="Potential\nTarget 3"]; }

Figure 2: Potential inhibition points in the NF-κB pathway.

Phase 3: Specific Molecular Target Validation

This final phase uses cell-free biochemical and biophysical assays to confirm direct interaction with a putative molecular target.

Protocol 5: In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

  • Methodology:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). The assay monitors the incorporation of a fluorescent reporter into growing microtubules.

    • Reconstitute >99% pure bovine brain tubulin.

    • Add a dose range of this compound to the tubulin solution in a 96-well plate. Include vehicle (DMSO), a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel) as controls.

    • Initiate polymerization by warming the plate to 37°C and adding GTP.

    • Measure fluorescence kinetically over 60 minutes using a fluorescence plate reader.

  • Self-Validation & Causality: A dose-dependent decrease in the rate and extent of fluorescence increase is definitive proof of tubulin polymerization inhibition. This cell-free assay confirms direct interaction and rules out upstream cellular effects.

  • Data Presentation:

CompoundIC50 (µM) for Tubulin PolymerizationMax Inhibition (%)
Vehicle (DMSO) N/A0%
Colchicine (Control) 2.595%
Compound X Hypothetical 3.1Hypothetical 92%

Table 1: Hypothetical data from an in vitro tubulin polymerization assay.

Protocol 6: c-Myc G-Quadruplex FRET Melting Assay

  • Objective: To determine if the compound binds to and stabilizes the c-Myc promoter G-quadruplex structure.[4]

  • Methodology:

    • Synthesize a DNA oligonucleotide corresponding to the G-quadruplex forming sequence in the c-Myc promoter, labeled at the 5' and 3' ends with a FRET pair (e.g., FAM and TAMRA).

    • Anneal the oligonucleotide in a potassium-containing buffer (e.g., 100 mM KCl) to form the G-quadruplex structure. In this folded state, the FRET pair is in close proximity, and FAM fluorescence is quenched.

    • Add a fixed concentration of the labeled oligo to wells containing a dose range of the compound.

    • Use a real-time PCR instrument to slowly increase the temperature from 25°C to 95°C, measuring FAM fluorescence at each step.

    • The melting temperature (Tm) is the point at which 50% of the structure is unfolded, resulting in a sharp increase in FAM fluorescence.

  • Self-Validation & Causality: A dose-dependent increase in the Tm is direct evidence of the compound binding to and thermally stabilizing the G-quadruplex structure.

  • Data Presentation:

Compound ConcentrationΔTm (°C) vs. Vehicle
Vehicle (DMSO) 0
1 µM Hypothetical +2.5
5 µM Hypothetical +7.8
20 µM Hypothetical +15.2

Table 2: Hypothetical data from a G-quadruplex FRET melting assay.

Section 3: Conclusion and Forward Outlook

This guide has outlined a rigorous, phased, and logical strategy to deorphanize the therapeutic targets of this compound. By progressing from broad phenotypic observations to specific, cell-free biochemical and biophysical validation, this workflow is designed to produce a high-confidence dataset suitable for guiding further preclinical development. The structural motifs of this compound, informed by the vast literature on bioactive indoles, provide a fertile ground for discovery. The successful identification of a validated target will unlock the next phase of drug development: lead optimization, where structure-activity relationship (SAR) studies can be initiated to enhance potency, selectivity, and pharmacokinetic properties, ultimately translating this promising chemical matter into a potential therapeutic agent.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central.
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed.
  • Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry.
  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.
  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central.
  • Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes - PubMed.
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - MDPI.
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI.
  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC - NIH.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • Recent advancements on biological activity of indole and their derivatives: A review.

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In Silico Modeling of 2-(tert-butyl)-5-nitro-1H-indole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 2-(tert-butyl)-5-nitro-1H-indole, a molecule of interest in contemporary medicinal chemistry. As research indicates the potential for substituted 5-nitroindoles to act as binders of the c-Myc G-quadruplex, this document outlines a systematic, multi-faceted computational approach to characterize this molecule and predict its therapeutic potential.[1][2] We will traverse the spectrum of in silico modeling, from fundamental physicochemical and pharmacokinetic predictions to advanced quantum mechanical calculations and molecular dynamics simulations. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable, step-by-step protocols to facilitate a thorough computational investigation of this and similar nitroindole scaffolds.

Introduction: The Rationale for In Silico Assessment

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The introduction of a nitro group can significantly modulate the electronic properties of the indole ring, influencing its binding interactions and biological activity.[4] Specifically, 5-nitroindole derivatives have emerged as a promising class of compounds, with some exhibiting anticancer properties by targeting and stabilizing G-quadruplex (G4) DNA structures in the promoter regions of oncogenes like c-Myc.[1][2] The stabilization of these structures can inhibit oncogene transcription, leading to the suppression of tumor growth.

This compound (Figure 1) presents an interesting candidate for in silico analysis due to its specific substitution pattern. The bulky tert-butyl group at the 2-position and the electron-withdrawing nitro group at the 5-position are expected to significantly influence its steric and electronic profiles, and consequently its biological activity.

Early-stage in silico assessment of drug candidates is a cornerstone of modern drug discovery, offering a rapid and cost-effective means to prioritize compounds with favorable pharmacokinetic and safety profiles, thereby reducing late-stage attrition.[5] This guide provides a comprehensive workflow for the in silico modeling of this compound, from initial property prediction to detailed interaction analysis with its putative biological target, the c-Myc G-quadruplex.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Foundational Analysis: Physicochemical Properties and ADMET Prediction

The initial phase of in silico modeling involves the prediction of fundamental physicochemical properties and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the molecule. These predictions provide early insights into the drug-likeness of the compound and potential liabilities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values can be calculated using various computational tools and are crucial for understanding the molecule's behavior in biological systems.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC12H14N2O2Defines the elemental composition.
Molecular Weight218.25 g/mol Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability.
LogP (octanol-water partition coefficient)~3.5Indicates lipophilicity; affects membrane permeability and solubility.
Topological Polar Surface Area (TPSA)~68.5 ŲPredicts drug transport properties; TPSA < 140 Ų is generally associated with good oral bioavailability.
Hydrogen Bond Donors1Influences binding interactions and solubility.
Hydrogen Bond Acceptors3Influences binding interactions and solubility.
Rotatable Bonds1Relates to conformational flexibility.

Table 1: Predicted Physicochemical Properties of this compound.

In Silico ADMET Prediction

Predicting ADMET properties is essential for identifying potential developmental hurdles.[6][7] Numerous in silico models, often employing machine learning algorithms trained on large datasets, can provide valuable estimations.[8][9]

Workflow for In Silico ADMET Prediction:

Caption: Workflow for in silico ADMET prediction.

Experimental Protocol: ADMET Prediction using a Web-based Tool

  • Input Molecule: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

  • Select a Tool: Utilize a freely available web server or commercial software package for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab).

  • Submit for Analysis: Input the molecular structure and initiate the prediction process.

  • Interpret Results: Analyze the output, which typically includes predictions for various ADMET endpoints. Pay close attention to any predicted liabilities, such as potential for hERG inhibition or mutagenicity, which are common concerns for nitroaromatic compounds.

Quantum Chemical Calculations: Unveiling Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule.[10] These calculations are invaluable for rationalizing molecular interactions and guiding further design efforts.[4][11][12]

Objectives of Quantum Chemical Calculations
  • Geometry Optimization: To determine the most stable 3D conformation of the molecule.

  • Electronic Property Calculation: To compute properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).

  • Reactivity Descriptors: To predict sites of electrophilic and nucleophilic attack.

Workflow for Quantum Chemical Calculations:

Caption: Workflow for quantum chemical calculations.

Experimental Protocol: DFT Calculations using Gaussian

  • Input File Preparation:

    • Create an input file (.gjf or .com) containing the initial coordinates of this compound.

    • Specify the calculation type (e.g., Opt Freq for optimization and frequency calculation).

    • Choose a functional and basis set (e.g., B3LYP/6-31G(d,p) is a common choice for organic molecules).

    • Define the charge (0) and multiplicity (1) of the molecule.

  • Execution: Run the calculation using the Gaussian software package.

  • Analysis of Results:

    • Geometry Optimization: Visualize the optimized structure to confirm a reasonable conformation.

    • Frequency Analysis: Check the output file for the absence of imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

    • Electronic Properties: Use visualization software (e.g., GaussView, Avogadro) to plot the MEP surface and visualize the HOMO and LUMO. The MEP will highlight electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack) regions. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.

Molecular Docking: Predicting Binding to the c-Myc G-Quadruplex

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[13][14] Based on existing research on 5-nitroindoles, we will model the interaction of this compound with the c-Myc G-quadruplex.[1][2] The solution structure of the major G-quadruplex formed in the human c-Myc promoter is available in the Protein Data Bank (PDB ID: 1XAV).[15][16]

Objectives of Molecular Docking
  • Binding Pose Prediction: To identify the most likely binding mode of the ligand within the G-quadruplex structure.

  • Binding Affinity Estimation: To obtain a score that estimates the strength of the interaction.

  • Interaction Analysis: To identify the key intermolecular interactions (e.g., hydrogen bonds, pi-stacking) that stabilize the complex.

Workflow for Molecular Docking:

Caption: A generalized workflow for molecular docking.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Receptor Preparation:

    • Download the PDB file for the c-Myc G-quadruplex (1XAV) from the RCSB PDB database.

    • Using a molecular modeling tool (e.g., AutoDock Tools, PyMOL, Chimera), remove any water molecules and co-solvents.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the .pdbqt format.

  • Ligand Preparation:

    • Generate a 3D structure of this compound (e.g., using Avogadro or an online tool).

    • Perform energy minimization of the ligand structure.

    • In AutoDock Tools, assign partial charges and define the rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking. This should encompass the potential binding sites on the G-quadruplex, such as the G-quartets and grooves.

  • Docking Execution:

    • Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, and the grid box parameters.

    • Run AutoDock Vina from the command line.

  • Results Analysis:

    • Visualize the docked poses in a molecular viewer.

    • Analyze the predicted binding affinities (in kcal/mol).

    • Examine the intermolecular interactions between the ligand and the G-quadruplex for the best-scoring poses.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations can predict the dynamic behavior of the complex over time.[17] This allows for an assessment of the stability of the predicted binding pose and a more refined analysis of the intermolecular interactions.

Objectives of Molecular Dynamics Simulation
  • Complex Stability Assessment: To determine if the ligand remains stably bound to the G-quadruplex over the course of the simulation.

  • Interaction Dynamics: To analyze the persistence of key intermolecular interactions.

  • Conformational Changes: To observe any induced-fit effects in the receptor or conformational changes in the ligand upon binding.

Workflow for Molecular Dynamics Simulation:

Caption: A standard workflow for molecular dynamics simulation.

Experimental Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Start with the best-scoring docked complex from the molecular docking step.

    • Choose an appropriate force field (e.g., AMBER or CHARMM for nucleic acids and a compatible force field for the ligand, which may require parameterization).

    • Generate the topology files for the G-quadruplex and the ligand.

  • Solvation and Ionization:

    • Place the complex in a periodic box of a suitable shape (e.g., cubic or dodecahedron).

    • Fill the box with water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes.

  • Equilibration:

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) conditions to stabilize the temperature.

    • Perform another short simulation under NPT (constant number of particles, pressure, and temperature) conditions to stabilize the pressure and density.

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 50-100 nanoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the G-quadruplex backbone to assess the stability of the complex. A stable RMSD plot indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the G-quadruplex residues to identify flexible regions.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of hydrogen bonds and other key interactions over time.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of this compound. By systematically applying techniques for ADMET prediction, quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can generate a robust computational profile of this molecule. The insights gained from these studies can effectively guide the prioritization of this compound for synthesis and experimental validation, and inform the design of next-generation 5-nitroindole derivatives with improved therapeutic potential. The integration of these computational approaches into the early stages of drug discovery is crucial for accelerating the development of novel therapeutics targeting challenging disease targets such as the c-Myc oncogene.

References

  • The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
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  • Structure of the GQ of c-MYC (PDB ID:1XAV), highlighting the exposed G... (n.d.).
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  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12).
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  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (n.d.). MDPI.
  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025, March 14).
  • Recent advancements on biological activity of indole and their deriv
  • In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare.
  • AI and Quantum Chemistry: Powering the Next Leap in Drug Design. (2025, May 6).
  • ADMET Predictor® - Simulations Plus. (n.d.).
  • Protein-Ligand Complex. (n.d.). MD Tutorials.
  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). YouTube.
  • 6ERL: Quadruplex with flipped tetrad formed by the c-myc promoter sequence. (2018, June 13). RCSB PDB.
  • c-MYC promoter G-quadruplex formed at the 5′-end of NHE III1 element. (n.d.). NIH.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central.
  • 6AU4: Crystal structure of the major quadruplex formed in the human c-MYC promoter. (2018, September 12). RCSB PDB.
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab.
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  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • tert-butyl 2-nitro-1H-indole-1-carboxylate. (2025, May 20).
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  • tert-butyl 5-nitro-2,3-dihydro-1H-isoindole-2-carboxylate | C13H16N2O4 | CID 16450129. (n.d.). PubChem.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021, May 18). PubMed.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PubMed Central.
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  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (n.d.).
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  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (2025, February 19). Semantic Scholar.
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CAS number lookup for 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(tert-butyl)-5-nitro-1H-indole

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its chemical identity, physicochemical properties, a plausible synthetic pathway, potential applications based on its structural motifs, and essential safety protocols. This document is structured to deliver not just data, but also the scientific reasoning behind the methodologies discussed.

Core Chemical Identity

The foundational step in working with any chemical compound is to establish its precise identity. The Chemical Abstracts Service (CAS) number is a unique identifier that prevents ambiguity across different naming conventions and languages.

The confirmed CAS number for this compound is 174274-85-2 .[1][2] This identifier is crucial for database searches, regulatory compliance, and procurement.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its handling, application, and integration into experimental workflows. The properties of this compound are summarized below. These values, particularly predicted ones, provide a baseline for experimental design, such as selecting appropriate solvents and reaction temperatures.

PropertyValueSource
CAS Number 174274-85-2[1][2]
Molecular Formula C₁₂H₁₄N₂O₂[1][2]
Molecular Weight 218.25 g/mol [1][2]
Boiling Point (Predicted) 377.0 ± 22.0 °C[2]
Density (Predicted) 1.209 g/cm³[2]
pKa (Predicted) 15.98 ± 0.30[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2]

The bulky tert-butyl group at the 2-position sterically influences the indole ring, while the nitro group at the 5-position acts as a strong electron-withdrawing group, significantly impacting the molecule's electronic properties and reactivity.

Synthesis Pathway: A Logical Approach

Stage 1: Synthesis of the 2-tert-butyl-1H-indole Core

The synthesis of the 2-substituted indole core can be achieved via the cyclization of an appropriately substituted aniline derivative. A robust method involves the directed ortho-lithiation of an N-acylanilide.[3]

Experimental Protocol:

  • Preparation of N-o-Tolylpivalamide: React o-toluidine with pivaloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cyclization Reaction:

    • Dissolve the resulting N-o-Tolylpivalamide in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).[3]

    • Cool the solution in a water bath.

    • Add an excess of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the solution.[3] The base deprotonates both the amide and the methyl group, facilitating cyclization.

    • Allow the reaction to stir overnight at room temperature to ensure complete cyclization.[3]

  • Workup and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-tert-butyl-1H-indole.

    • Purify the product using column chromatography.

Stage 2: Regioselective Nitration at the C5 Position

The indole ring system is highly reactive towards electrophilic substitution. The C3 position is the most nucleophilic. However, substitution on the benzene ring portion, particularly at the C5 position, can be achieved by carefully selecting nitrating agents and conditions, especially when the C2 and C3 positions are sterically hindered or blocked.

Experimental Protocol:

  • Reaction Setup: Dissolve the synthesized 2-tert-butyl-1H-indole in a suitable solvent. Acetic anhydride or trifluoroacetic anhydride can serve as both solvent and activator.[4]

  • Nitration:

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a nitrating agent. A common choice for achieving C5 selectivity on the indole ring is a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) or, for milder conditions, an alternative like tetramethylammonium nitrate with trifluoroacetic anhydride.[4] The latter generates trifluoroacetyl nitrate in situ, a potent electrophilic nitrating agent.[4]

    • The electron-donating nature of the indole nitrogen directs electrophilic substitution to the C5 position of the benzene ring.

  • Workup and Purification:

    • Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

    • Extract the product with an organic solvent.

    • Dry the organic phase, concentrate, and purify the final product, this compound, via recrystallization or column chromatography.

Synthesis_Workflow cluster_stage1 Stage 1: 2-tert-butyl-1H-indole Synthesis cluster_stage2 Stage 2: Regioselective Nitration A N-o-Tolylpivalamide B Cyclization via Lithiation (n-BuLi in THF) A->B 1. Strong Base C 2-tert-butyl-1H-indole B->C 2. Quench (NH4Cl) D Nitration Reaction (e.g., CF3COONO2) C->D 3. Electrophilic Nitrating Agent E This compound (Final Product) D->E 4. Workup & Purification

Caption: Proposed two-stage synthesis workflow for this compound.

Potential Applications and Biological Significance

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a nitro group can significantly modulate a molecule's biological activity. Nitroaromatic compounds are an important class of therapeutic agents with applications as antibacterial, antiprotozoal, and anticancer drugs.[5]

The bioactivity of many nitroaromatic drugs stems from the bioreduction of the nitro group within target cells or microorganisms, a process that can generate reactive nitrogen species.[5] While this compound itself does not have widely documented applications, its structure suggests it could be investigated as:

  • An intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized.

  • A candidate for screening in antimicrobial or anticancer assays, given the known activities of related nitroaromatic compounds.[5]

It is critical to note that nitroaromatic fragments are also associated with potential toxicity, including mutagenicity and genotoxicity, which must be carefully evaluated during any drug development program.[5]

Safety and Handling Protocols

As a professional-grade laboratory chemical, this compound must be handled with appropriate precautions.[1] The following safety information is synthesized from data sheets for structurally related compounds and general chemical safety principles.

GHS Hazard Identification (Anticipated):

  • Pictograms: GHS07 (Exclamation Mark), GHS06 (Skull and Crossbones), GHS09 (Environment)

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H311: Toxic in contact with skin.

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

    • H400: Very toxic to aquatic life.

Precautionary Measures & Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protection:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[7]

    • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.

  • Handling: Avoid breathing dust, fumes, or vapors.[7] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • If on Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Call a physician.[6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6][7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[6]

Safety_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_emergency Emergency Response ppe_node Goggles / Face Shield Lab Coat Nitrile Gloves handle_node Use in Fume Hood Avoid Inhalation/Contact Store Sealed & Dry emergency_node Skin: Wash with Water Eyes: Rinse for 15 min Ingestion: Call Poison Center start Chemical Handling start->ppe_node Don PPE start->handle_node Follow Protocols start->emergency_node In Case of Exposure

Caption: Core safety workflow for handling this compound.

References

  • This compound, 95% Purity, C12H14N2O2, 100 mg. CP Lab Safety. [Link]
  • tert-butyl 2-nitro-1H-indole-1-carboxylate.
  • 2-tert-butyl-7-methoxy-5-nitro-1H-indole. PubChem. [Link]
  • 2-tert-Butyl-1H-indole. PubChem. [Link]
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
  • Post synthetic application. a) Large scale synthesis of 2 a. b)....

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physical and chemical characteristics of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(tert-butyl)-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 174274-85-2), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delineates its core physicochemical properties, spectroscopic profile, and chemical reactivity. The structural influence of the sterically demanding tert-butyl group at the C2 position and the electron-withdrawing nitro group at the C5 position are examined in detail, providing insights into the molecule's stability, reactivity, and potential for further functionalization. Methodologies for characterization, a plausible synthetic pathway, and essential safety protocols are also presented to serve as a foundational resource for professionals engaged in its study or application.

Chemical Identity and Molecular Structure

This compound is a substituted indole, a ubiquitous scaffold in biologically active compounds. Its identity is defined by the following key identifiers:

  • Chemical Name: this compound[1]

  • CAS Number: 174274-85-2[1][2]

  • Molecular Formula: C₁₂H₁₄N₂O₂[1]

  • Molecular Weight: 218.25 g/mol [1]

  • Synonyms: 2-tert-Butyl-5-nitroindole, 1H-Indole, 2-(1,1-diMethylethyl)-5-nitro-[1]

  • InChI Key: Information available from chemical databases.[1]

  • SMILES: CC(C)(C)C1=CC2=C(C=C(C=C2)[O-])N1[3]

The molecule's structure features a bicyclic indole core, substituted at the 2-position with a bulky tert-butyl group and at the 5-position with a nitro group. This specific arrangement of functional groups dictates its unique chemical behavior.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound are critical for its handling, formulation, and application in various experimental settings. The predicted and known properties are summarized below.

PropertyValue / DescriptionSource(s)
Appearance Likely a yellow solid.[4]
Boiling Point 377.0 ± 22.0 °C (Predicted)[1]
Density 1.209 g/cm³ (Predicted)[1]
pKa 15.98 ± 0.30 (Predicted, for N-H proton)[1]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, ethyl acetate, and acetone. Poorly soluble in water.Inferred
Storage Store in a cool, dry place, sealed from air and light. Recommended at room temperature or 2-8°C for long-term stability.[1][3]

Spectroscopic Profile

Spectroscopic analysis is fundamental for structural elucidation and purity assessment. While experimental spectra for this specific molecule are not publicly available, a profile can be reliably predicted based on its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

    • tert-Butyl Protons (9H): A sharp singlet, expected around δ 1.3-1.5 ppm, characteristic of the nine equivalent protons of the sterically shielded tert-butyl group.[5]

    • Indole N-H Proton (1H): A broad singlet, typically downfield (δ > 8.0 ppm), due to the acidic nature of the proton on the nitrogen atom.

    • Aromatic Protons (3H): The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The C4-H proton is expected to be a doublet, the C6-H a doublet of doublets, and the C7-H a doublet, with coupling constants typical for ortho and meta relationships. The strong electron-withdrawing effect of the nitro group will shift these protons downfield compared to unsubstituted indole.[4]

    • C3-H Proton (1H): A singlet or a finely split multiplet in the region of δ 6.0-6.5 ppm.

  • ¹³C NMR: The carbon spectrum will complement the proton data.

    • tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (δ ~32 ppm) and one for the three equivalent methyl carbons (δ ~30 ppm).[6]

    • Indole Carbons: Eight distinct signals for the indole ring carbons. The C2 carbon, attached to the tert-butyl group, will be significantly downfield. The C5 carbon, bearing the nitro group, will also be shifted, and the remaining carbons will appear at positions characteristic of a 5-substituted indole.[4][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

  • N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, characteristic of the indole N-H group.

  • C-H Stretches: Aliphatic C-H stretches from the tert-butyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be just above 3000 cm⁻¹.

  • N-O Stretches (Nitro Group): Two strong, characteristic absorption bands are expected: an asymmetric stretch around 1500-1540 cm⁻¹ and a symmetric stretch around 1330-1360 cm⁻¹.

  • C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The parent peak would be observed at an m/z corresponding to the molecular weight, 218.25.

  • Key Fragments: A prominent fragment is expected at [M-15]⁺, corresponding to the loss of a methyl group from the tert-butyl moiety to form a stable tertiary carbocation. Other fragments may arise from the loss of the nitro group (NO₂) or other characteristic indole ring cleavages.

Protocol Spotlight: Acquiring High-Resolution NMR Spectra

Objective: To obtain high-quality ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly observing exchangeable protons like N-H.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Ensure the spectral width covers the expected range of chemical shifts (~0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of the electron-rich indole nucleus and its two powerful substituents.

  • The Indole Nucleus: The indole ring system is inherently electron-rich and prone to electrophilic attack, with the C3 position being the most nucleophilic and typical site of reaction.

  • The tert-Butyl Group (C2): This group exerts two primary influences:

    • Steric Hindrance: As a very bulky group, it kinetically stabilizes the molecule by physically blocking access to the C2 and C3 positions, potentially slowing or preventing reactions at these sites.[8]

    • Electronic Effect: It is a weak electron-donating group through induction and hyperconjugation, slightly activating the ring system.[9][10] Its presence enhances solubility in non-polar organic solvents.[11]

  • The Nitro Group (C5): This group has a profound electronic impact:

    • Electron Withdrawal: It is a strong electron-withdrawing group via resonance and inductive effects. This deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution.

    • Chemical Handle: The nitro group can be readily reduced to an amine (-NH₂), providing a key synthetic handle for further derivatization, such as in the synthesis of novel pharmaceutical agents.[12][13]

cluster_molecule This compound cluster_influences Substituent Effects cluster_reactivity Resulting Reactivity Profile Indole Indole Core (Electron-Rich Nucleophile) Reactivity Modulated Reactivity - C3 position sterically hindered - Benzene ring deactivated - N-H site available for substitution Indole->Reactivity Leads to tBu tert-Butyl Group (C2) - Steric Shielding - Weak Electron Donation tBu->Indole Influences Nitro Nitro Group (C5) - Strong Electron Withdrawal - Synthetic Handle (Reduction to -NH₂) Nitro->Indole Influences

Caption: Functional group influences on the reactivity of the core molecule.

Conceptual Synthetic Pathway

While specific documented syntheses are proprietary, a plausible and logical approach to synthesizing this compound involves the nitration of a pre-formed 2-tert-butyl-1H-indole precursor.

Start 2-tert-butyl-1H-indole (Precursor) Step1 Nitration Reaction Start->Step1 Workup Aqueous Workup & Purification Step1->Workup Reagents Reagents: - Nitrating Agent (e.g., HNO₃) - Acid Catalyst (e.g., H₂SO₄) - Controlled Temperature Reagents->Step1 Product This compound (Final Product) Workup->Product Purification Techniques: - Extraction - Column Chromatography - Recrystallization Purification->Workup

Caption: Proposed workflow for the synthesis of the target compound.

This method leverages the directing effects of the indole nitrogen and the tert-butyl group to favor substitution on the benzene ring. The 5-position is a common site for nitration in such systems.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The safety profile can be inferred from data sheets of structurally related nitroaromatic and indole compounds.[14][15][16][17]

  • Hazard Identification:

    • Harmful if swallowed.[14][17]

    • May cause skin irritation.[16][17]

    • Causes serious eye irritation.[14][17]

    • May cause respiratory irritation.[16][17]

  • Recommended Precautions:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]

    • Handling: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14][15]

  • Storage and Disposal:

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[15]

    • Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with a well-defined structure and predictable chemical properties. The steric bulk of the tert-butyl group provides kinetic stability, while the nitro group offers a site for synthetic modification and significantly influences the electronic character of the indole ring. This guide provides the foundational knowledge required for researchers to handle, characterize, and strategically utilize this compound in their scientific endeavors.

References

  • tert-butyl 2-nitro-1H-indole-1-carboxylate - Chemical Synthesis Database. (2025). synthesis.vertexai.google.com.
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  • SAFETY D
  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange.
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  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
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  • Supporting information. (n.d.). The Royal Society of Chemistry.
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  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Deriv
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed.
  • 2-tert-butyl-5-nitro-1H-indole Product Description. (n.d.). ChemicalBook.
  • Method for preparing 2-nitroindole derivatives. (n.d.).
  • 2-(TERT-BUTYL)-5-METHYL-1H-INDOLE CAS. (n.d.). ChemicalBook.
  • tert-Butyl 2-(2-nitro-2-propenyl)
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing.
  • 2-(tert-Butyl)-1H-indole | 1805-65-8. (n.d.). Sigma-Aldrich.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center.
  • Indole
  • 2-(tert-Butyl)-6-nitro-1H-indole. (n.d.). ChemScene.
  • 2-TERT-BUTYL-1H-INDOLE synthesis. (n.d.). ChemicalBook.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing.
  • This compound, 95% Purity. (n.d.). CP Lab Safety.
  • tert-Butyl 6-nitro-1H-indole-1-carboxylate | 219552-64-4. (n.d.). Sigma-Aldrich.
  • 2-(tert-Butyl)-1H-indole. (n.d.). BLDpharm.
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exploring the structure-activity relationship of 2-(tert-butyl)-5-nitro-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 2-(tert-butyl)-5-nitro-1H-indole Derivatives

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of specific substituents onto the indole ring allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on the this compound core, a scaffold of significant interest due to the unique properties conferred by its constituent moieties.

The 5-nitro group is a well-known pharmacophore, often associated with anticancer and antimicrobial activities.[2][3] Its electron-withdrawing nature can influence the electronic properties of the entire indole system and participate in crucial interactions with biological targets.[3] Concurrently, the 2-tert-butyl group provides a bulky, lipophilic anchor. In drug design, such groups can enhance binding affinity, modulate selectivity, and act as a steric shield to improve metabolic stability.[4][5]

While a systematic structure-activity relationship (SAR) study of a comprehensive series of this compound derivatives is not yet extensively documented in peer-reviewed literature, this guide will synthesize available data from related compound classes to provide a predictive SAR analysis. We will explore the synthesis, potential biological activities, and key structural determinants for the activity of this promising class of molecules.

Synthetic Strategies

The synthesis of this compound derivatives can be approached through several established methods for indole formation, with the Fischer indole synthesis being a classic and versatile route.[6] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[6] For the synthesis of the target scaffold, 4-nitrophenylhydrazine and pinacolone (3,3-dimethyl-2-butanone) would serve as the key starting materials.

A generalized synthetic workflow is presented below:

G cluster_0 Synthesis of this compound A 4-Nitrophenylhydrazine C Hydrazone Formation (Acid Catalyst, e.g., AcOH) A->C B Pinacolone (3,3-dimethyl-2-butanone) B->C D Fischer Indole Synthesis (Brønsted or Lewis Acid, e.g., PPA, ZnCl2) C->D [3,3]-Sigmatropic Rearrangement E This compound D->E Cyclization & Aromatization F Derivative Synthesis (e.g., N-alkylation, aromatic substitution) E->F G Library of Derivatives F->G SAR cluster_SAR Key Modification Points for SAR Indole N1 N1-H - Alkylation/Arylation - Influences lipophilicity & H-bonding C3 C3-H - Substitution can modulate activity and selectivity Nitro 5-Nitro Group - Key for cytotoxicity - H-bond acceptor - Can be reduced to amine tBu 2-tert-Butyl Group - Bulky, lipophilic anchor - Steric shield - Potential for metabolic stability Benzene Benzene Ring (C4, C6, C7) - Halogenation or other substitutions can fine- tune activity

Sources

Discovery and Synthesis of Novel 2-tert-Butyl-Nitroindole Analogs: A Guide to Rational Drug Design and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic introduction of substituents allows for the fine-tuning of pharmacological properties. This technical guide provides a comprehensive framework for the discovery and synthesis of a novel class of compounds: 2-tert-butyl-nitroindole analogs. We explore the foundational principles behind the rational design of these molecules, positing that the unique combination of a bulky, metabolically robust tert-butyl group at the C2 position and an electron-withdrawing nitro group can unlock novel structure-activity relationships (SAR). This document details robust synthetic pathways, provides step-by-step experimental protocols, and outlines a screening cascade for evaluating their therapeutic potential, with a focus on anticancer applications.[2][3] The methodologies are presented to be self-validating, offering field-proven insights into the causality behind experimental choices, from precursor selection to biological evaluation.

Chapter 1: The Strategic Imperative for Novel Indole Scaffolds

The Indole Nucleus: A Privileged Scaffold

The indole ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, including the amino acid tryptophan, the neurotransmitter serotonin, and anticancer agents like vincristine.[1][4][5] Its electron-rich nature and geometric shape make it an ideal scaffold for interacting with a wide range of biological targets. The C3 position is particularly nucleophilic, making it a common site for functionalization.[4][6] However, strategic substitution at other positions, such as C2, can profoundly alter the molecule's properties and biological activity.

The Nitro Group: A Modulator of Bioactivity

Historically viewed with caution, the nitro group is now recognized as a versatile functional group in medicinal chemistry.[7] Its strong electron-withdrawing nature can significantly alter the electronic profile of the indole ring, influencing pKa, hydrogen bonding capability, and metabolic stability. This modulation is critical for tailoring interactions with specific biological targets. For instance, the 7-nitroindole scaffold is a key pharmacophore for potent and selective neuronal nitric oxide synthase (nNOS) inhibitors, while 5-nitroindole derivatives have shown promise as anticancer agents by binding to c-Myc G-quadruplex DNA.[2][8]

The 2-tert-Butyl Substituent: A Steric and Metabolic Anchor

The introduction of a tert-butyl group serves a dual purpose in drug design. Firstly, its significant steric bulk can be used to probe the topology of a target's binding pocket, potentially inducing unique binding modes or enhancing selectivity. Secondly, the quaternary carbon of the tert-butyl group is resistant to oxidative metabolism, often serving as a "metabolic shield" to block degradation at that position and improve the pharmacokinetic profile of the parent molecule. The strategic placement at the C2 position of the indole is less common than C3 substitution and thus represents a promising avenue for discovering novel chemical matter.

Central Hypothesis

We hypothesize that the synthesis of 2-tert-butyl-nitroindole analogs constitutes a novel and promising strategy for drug discovery. The combination of the privileged indole core, the bioactivity-modulating nitro group, and the sterically demanding, metabolically stable 2-tert-butyl group is predicted to yield compounds with unique pharmacological profiles, potentially overcoming limitations of existing indole-based agents.

Chapter 2: Design and Synthetic Strategy

The successful synthesis of the target analogs hinges on a robust and flexible chemical strategy. The primary challenge lies in achieving regioselective control of the nitration step in the presence of a bulky C2 substituent. We propose two primary synthetic routes, each with distinct advantages.

Retrosynthetic Analysis & Proposed Routes

A logical retrosynthetic approach suggests that the target molecules can be constructed either by late-stage nitration of a pre-formed 2-tert-butyl-indole core or by building the indole ring from appropriately substituted precursors.

G cluster_route_a Route A: Late-Stage Nitration cluster_route_b Route B: Ring Formation Target 2-tert-Butyl-Nitroindole Analog Nitration Electrophilic Nitration Target->Nitration [A] RingFormation Fischer Indole Synthesis Target->RingFormation [B] IntermediateA N-Protected 2-tert-Butyl-Indole Nitration->IntermediateA Protection N-Protection IntermediateA->Protection StartingA 2-tert-Butyl-Indole Protection->StartingA PrecursorB1 Nitrophenylhydrazine RingFormation->PrecursorB1 PrecursorB2 Pinacolone (3,3-Dimethyl-2-butanone) RingFormation->PrecursorB2

Caption: Retrosynthetic analysis of 2-tert-butyl-nitroindole analogs.

Route A (Late-Stage Nitration): This approach offers flexibility in synthesizing a variety of nitro-isomers from a common intermediate. The key challenge is controlling the position of nitration on the electron-rich indole ring, which can be influenced by the choice of N-protecting group and nitrating agent.

Route B (Convergent Ring Formation): This is often a more reliable strategy for achieving specific substitution patterns. By using a substituted nitrophenylhydrazine and an appropriate ketone (pinacolone for the tert-butyl group), the Fischer indole synthesis can directly yield the desired scaffold.[5] This route provides unambiguous regiochemical control from the outset.

Chapter 3: Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

General Considerations

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Solvents should be dried using standard techniques. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh).

Protocol 3.2: Synthesis via Fischer Indole Synthesis (Route B)

This protocol details the synthesis of 5-nitro-2-tert-butyl-1H-indole as a representative example.

Step 1: Formation of Hydrazone

  • To a solution of (4-nitrophenyl)hydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

  • Add pinacolone (3,3-dimethyl-2-butanone) (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrazone product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Indolization (Cyclization)

  • Combine the dried hydrazone (1.0 eq) with a polyphosphoric acid (PPA) or a mixture of zinc chloride (ZnCl₂) in a high-boiling solvent like toluene.

  • Heat the mixture to 120-140°C for 4-8 hours. The reaction should be performed under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterize the final product, 5-nitro-2-tert-butyl-1H-indole, to confirm its identity and purity.

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and regiochemistry.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • HPLC: To determine the purity of the final compound.

Protocol 3.3: Synthesis of a Library of Analogs

This core synthesis can be adapted to generate a library of analogs for SAR studies by:

  • Using different commercially available nitrophenylhydrazines (e.g., 2-nitro, 3-nitro) to synthesize other regioisomers.

  • Performing further functionalization on the indole nitrogen (e.g., alkylation, acylation) after synthesis.

Chapter 4: Structure-Activity Relationship (SAR) & Biological Evaluation

Based on the established anticancer activities of other nitroindole derivatives, a primary screening cascade focused on oncology is a logical starting point.[2][9]

Workflow for Biological Evaluation

A tiered approach is recommended to efficiently identify promising lead compounds while gathering mechanistic insights.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Synthesized Analog Library (n > 10 compounds) B Primary Screen: In Vitro Cytotoxicity Assay (e.g., HeLa, MCF-7 cell lines) A->B C Determine IC50 Values B->C D Active? (IC50 < 10 µM) C->D E Secondary Screen: Target-Based Assays (e.g., c-Myc G4 Binding, Kinase Panel) D->E Yes H Inactive / De-prioritize D->H No F Mechanistic Studies: Cell Cycle Analysis, Apoptosis Assay, ROS Detection E->F G Lead Compound Identified F->G

Caption: Tiered workflow for the biological evaluation of novel analogs.

Hypothetical SAR Data

To illustrate the process of SAR development, the following table presents hypothetical data for a small, focused library of analogs tested against the HeLa human cervical cancer cell line.[2]

Compound IDR¹ (Nitro Position)R² (N-substituent)IC₅₀ (µM) vs. HeLa CellsNotes
ANA-01 5-NO₂H8.5Baseline activity established.
ANA-02 7-NO₂H15.27-nitro substitution is less potent than 5-nitro for cytotoxicity.
ANA-03 6-NO₂H11.8Intermediate activity.
ANA-04 5-NO₂CH₃4.2N-methylation significantly improves potency, suggesting a possible hydrophobic interaction or improved cell permeability.
ANA-05 5-NO₂Benzyl6.9Bulky N-substituent is well-tolerated but less effective than N-methyl.
ANA-06 4-NO₂H> 504-nitro substitution is detrimental to activity.

From this hypothetical data, a preliminary SAR can be deduced:

  • The position of the nitro group is critical, with the 5-position being optimal for anticancer activity in this series.[2]

  • Small, lipophilic substituents on the indole nitrogen, such as a methyl group, appear to enhance potency.

Mechanistic Insights

Compounds showing significant cytotoxic activity (e.g., ANA-04 ) would be advanced to mechanistic studies. For example, based on previous findings with 5-nitroindoles, one could investigate their ability to bind and stabilize the c-Myc promoter G-quadruplex, leading to the downregulation of the c-Myc oncogene and subsequent cell cycle arrest.[3] Assays to measure the induction of reactive oxygen species (ROS) would also be pertinent, as this is another mechanism associated with some nitro-aromatic anticancer agents.[2]

Chapter 5: Conclusion and Future Directions

This guide outlines a comprehensive and rational approach to the design, synthesis, and evaluation of novel 2-tert-butyl-nitroindole analogs. By leveraging established synthetic methodologies and a structured biological screening cascade, this framework provides a clear path for identifying promising new therapeutic candidates. The strategic combination of the indole scaffold, a C2-tert-butyl group, and a nitro substituent represents a fertile ground for discovery.

Future work should focus on:

  • Lead Optimization: Expanding the library around the most potent hits (e.g., N-methyl-5-nitro-2-tert-butyl-indole) to further refine the SAR.

  • In Vivo Efficacy: Advancing lead compounds to preclinical animal models to assess their efficacy and tolerability.

  • ADME/Tox Profiling: Conducting comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of the most promising candidates to evaluate their drug-like properties.

References

  • The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry. (n.d.). BenchChem.
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  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(10), 1667-1679.
  • D. (n.d.). Indole Ring Synthesis.
  • Recent advances in the synthesis of indoles and their applications. (2023). RSC.
  • A facile and efficient protocol for the synthesis of C3‐substituted indole derivatives. (n.d.). ResearchGate.
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  • Carbonylative synthesis and functionalization of indoles. (2023). National Institutes of Health.
  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2023). National Institutes of Health.
  • Elegant Synthetic Routes to Indole Derivatives. (2016). Royal Society of Chemistry.
  • Biomedical Importance of Indoles. (2017). National Institutes of Health.
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI.
  • Nitro-Group-Containing Drugs. (2018). Journal of Medicinal Chemistry, 61(12), 5037-5052.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed.
  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ResearchGate.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry.
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  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (2010). ResearchGate.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The strategic functionalization of the indole ring system allows for the fine-tuning of molecular properties, influencing everything from receptor binding affinity to metabolic stability. The introduction of a tert-butyl group at the 2-position can enhance lipophilicity and provide steric bulk that can modulate interactions with biological targets. Concurrently, the presence of a nitro group, particularly at the 5-position, is a common feature in pharmacologically active molecules, often serving as a precursor for further chemical transformations or contributing directly to the compound's biological profile.

This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-(tert-butyl)-5-nitro-1H-indole. The synthesis strategy involves an initial Fischer indole synthesis to construct the 2-tert-butyl-1H-indole core, followed by a regioselective electrophilic nitration at the C5 position. The causality behind the choice of reagents, reaction conditions, and purification methods is explained to provide a deeper understanding of the synthetic process.

Synthetic Strategy Overview

The synthesis of this compound is approached in two distinct stages. This methodology was designed for its reliability and the use of readily available starting materials.

  • Step 1: Fischer Indole Synthesis of 2-tert-butyl-1H-indole. This classic reaction remains one of the most robust methods for indole formation.[1] It involves the acid-catalyzed reaction of phenylhydrazine with pinacolone (3,3-dimethyl-2-butanone) to form the corresponding phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and cyclization to yield the indole core.[1][2]

  • Step 2: Electrophilic Nitration of 2-tert-butyl-1H-indole. The synthesized 2-tert-butyl-1H-indole is then subjected to electrophilic aromatic substitution to introduce a nitro group onto the benzene portion of the indole. Careful control of reaction conditions is crucial to favor nitration at the 5-position.

The overall synthetic workflow is depicted below:

Synthetic_Workflow cluster_0 PART 1: Fischer Indole Synthesis cluster_1 PART 2: Electrophilic Nitration Phenylhydrazine Phenylhydrazine Reaction_1 Acid-Catalyzed Condensation & Cyclization Phenylhydrazine->Reaction_1 Pinacolone Pinacolone Pinacolone->Reaction_1 Intermediate 2-tert-butyl-1H-indole Reaction_1->Intermediate Reaction_2 Nitration Intermediate->Reaction_2 Purified Intermediate Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Overall two-step synthesis pathway for this compound.

PART 1: Synthesis of 2-tert-butyl-1H-indole via Fischer Indole Synthesis

Causality and Experimental Rationale

The Fischer indole synthesis is initiated by the formation of a phenylhydrazone from phenylhydrazine and a ketone (pinacolone in this case).[1] The reaction is catalyzed by an acid, which facilitates both the initial condensation and the subsequent key steps.[3] Glacial acetic acid is an effective solvent and catalyst for this transformation. The subsequent[1][1]-sigmatropic rearrangement is the crucial bond-forming step that establishes the indole framework.[2] The choice of pinacolone as the carbonyl component directly leads to the introduction of the tert-butyl group at the 2-position of the resulting indole. Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barriers of the rearrangement and cyclization steps.

Experimental Protocol

Materials and Equipment:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
Phenylhydrazine108.145.41 g (5.0 mL)50.0
Pinacolone (3,3-dimethyl-2-butanone)100.165.01 g (6.2 mL)50.0
Glacial Acetic Acid60.0550 mL-
2M Sodium Hydroxide (aq)40.00As needed-
Dichloromethane (DCM)84.93150 mL-
Anhydrous Magnesium Sulfate120.37As needed-
Silica Gel (for chromatography)-As needed-
Hexane/Ethyl Acetate mixture-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (50.0 mmol) and pinacolone (50.0 mmol).

  • Carefully add 50 mL of glacial acetic acid to the flask.

  • Heat the reaction mixture to reflux with constant stirring for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent system.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing 200 mL of cold water.

  • Neutralize the aqueous mixture by the slow addition of a 2M sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to manage any exotherm.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate).

  • Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield 2-tert-butyl-1H-indole as a solid.

Characterization of 2-tert-butyl-1H-indole:

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₁₂H₁₅N[4]

  • CAS Number: 1805-65-8[4]

  • ¹H NMR (CDCl₃, 500 MHz): Expected peaks around δ 7.8-8.0 (br s, 1H, NH), δ 7.0-7.6 (m, 4H, Ar-H), δ 6.2 (s, 1H, indole H3), δ 1.4 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 125 MHz): Expected signals in the aromatic region (δ 110-140) and aliphatic region (δ 30-35). A reference spectrum can be found in the SpectraBase.[5]

PART 2: Synthesis of this compound

Causality and Experimental Rationale

The nitration of the 2-tert-butyl-1H-indole intermediate is an electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and sulfuric acid, acts as the electrophile. The indole ring is an electron-rich system, making it susceptible to electrophilic attack. While the pyrrole ring is generally more reactive, under strongly acidic conditions, the indole nitrogen can be protonated, deactivating the pyrrole ring towards electrophilic attack. This favors substitution on the benzene ring, with the 5-position being a common site for nitration in 2-substituted indoles.[6] Maintaining a low temperature (0-5 °C) is critical to control the rate of reaction, prevent over-nitration, and minimize the formation of undesired isomers.

Experimental Protocol

Materials and Equipment:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
2-tert-butyl-1H-indole173.263.47 g20.0
Concentrated Sulfuric Acid (98%)98.0820 mL-
Concentrated Nitric Acid (70%)63.011.5 mL~23.8
Ice-As needed-
Deionized Water18.02As needed-
Ethyl Acetate88.11150 mL-
Saturated Sodium Bicarbonate (aq)84.01As needed-
Anhydrous Sodium Sulfate120.37As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-tert-butyl-1H-indole (20.0 mmol) in 20 mL of concentrated sulfuric acid. Cool this solution to 0 °C in an ice-salt bath with gentle stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the indole over a period of 30 minutes. Ensure the internal temperature of the reaction mixture does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., 4:1 hexane/ethyl acetate).

  • Once the starting material is consumed, carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • A precipitate should form. Allow the ice to melt, then neutralize the mixture by the slow and careful addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield the final product.

Characterization of this compound:

  • Appearance: Yellow solid.

  • Molecular Formula: C₁₂H₁₄N₂O₂[7]

  • Molecular Weight: 218.25 g/mol [7]

  • CAS Number: 174274-85-2[7]

  • ¹H NMR (CDCl₃, 500 MHz): Expected peaks would show a downfield shift for the aromatic protons, particularly for the protons on the nitrated ring. The NH proton signal is expected around δ 8.2-8.5. Aromatic protons will be in the δ 7.3-8.4 region, and the tert-butyl singlet will be around δ 1.4.

  • ¹³C NMR (CDCl₃, 125 MHz): Expected signals will reflect the presence of the nitro group and the substituted indole core.

  • Mass Spectrometry (EI): m/z (%) = 218 (M+), 203 ([M-CH₃]+).

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits available.

  • The nitration reaction is potentially exothermic. Strict temperature control is essential to prevent a runaway reaction.

References

  • PubChem. 2-tert-Butyl-1H-indole.
  • Wikipedia. Fischer indole synthesis.
  • ResearchGate. NaNO2/K2S2O8 mediated selective C‐3 nitration of indoles.
  • SpringerLink. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • ResearchGate. Radical nitration and nitrosation of indoles with NaNO2/K2S2O8 and their application.
  • PubMed. A three-component Fischer indole synthesis.
  • SpectraBase. 2-Tert-butylindole - Optional[13C NMR].
  • J&K Scientific LLC. Fischer Indole Synthesis.
  • PMC. New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Chemical Synthesis Database. tert-butyl 2-nitro-1H-indole-1-carboxylate.
  • The Royal Society of Chemistry. Supporting information.
  • YouTube. Fischer Indole Synthesis.
  • The Journal of Organic Chemistry. Nitration of Indoles. IV. The Nitration of 2-Phenylindole1.
  • ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I.
  • The Royal Society of Chemistry. Supporting information.
  • Scientia Iranica. First page Cover C-21(6).
  • CP Lab Safety. This compound, 95% Purity, C12H14N2O2, 100 mg.

Sources

using 2-(tert-butyl)-5-nitro-1H-indole in in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Profiling of 2-(tert-butyl)-5-nitro-1H-indole

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] This guide provides a comprehensive framework for the initial in vitro characterization of a specific derivative, this compound. The presence of a 5-nitro group is significant, as this moiety is a known pharmacophore in various therapeutic agents but can also contribute to toxicity through redox cycling.[2][3] Structurally similar 5-nitroindole compounds have demonstrated potential as anticancer agents by binding to c-Myc G-quadruplex DNA.[4][5] This document offers detailed, self-validating protocols for researchers in drug discovery and chemical biology to assess the cytotoxic, enzyme-inhibiting, receptor-binding, and genotoxic potential of this compound, ensuring a robust and reliable preliminary evaluation.

Section 1: Compound Characteristics and Preparation

A thorough understanding of the test article is the foundation of any successful in vitro study. This compound is an organic compound whose properties dictate its handling, storage, and use in aqueous biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 174274-85-2[6]
Molecular Formula C₁₂H₁₄N₂O₂[6]
Molecular Weight 218.25 g/mol [6]
Appearance Solid (predicted)General chemical knowledge
Solubility Poor in water, soluble in organic solvents (DMSO, Ethanol)Predicted from structure
Protocol 1.1: Preparation of a 10 mM Master Stock Solution

Rationale: The use of a high-concentration master stock in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is standard practice. It allows for minimal solvent introduction into the final assay medium, thereby reducing the risk of solvent-induced artifacts. A 10 mM stock is a versatile starting point for serial dilutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Amber glass vial or polypropylene tube

  • Vortex mixer

Procedure:

  • Tare: Place an amber vial on the analytical balance and tare the weight.

  • Weigh: Carefully weigh out 2.18 mg of this compound into the vial.

    • Calculation: 218.25 g/mol (MW) * 0.010 mol/L (Target Molarity) * 0.001 L (Target Volume) = 0.00218 g = 2.18 mg

  • Dissolve: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mix: Cap the vial securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication can be used if dissolution is slow.

  • Storage: Store the 10 mM master stock at -20°C, protected from light and moisture. Nitroaromatic compounds can be light-sensitive.[7] For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.

Section 2: Foundational Assay: Cellular Cytotoxicity Profiling

Rationale: The first and most critical step in profiling a novel compound is to determine its cytotoxic potential. This establishes the concentration range over which the compound can be tested in more specific, mechanism-based assays without causing overt cell death that would confound the results. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8]

Principle of the MTT Assay

Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to form a purple formazan product.[9] This insoluble product is then dissolved, and the absorbance of the resulting solution is measured. The intensity of the color is directly proportional to the number of viable, metabolically active cells.[10]

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate (24h) for Adherence A->B C Treat with Compound Serial Dilutions B->C D Incubate (e.g., 48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: High-level workflow for the MTT cytotoxicity assay.

Protocol 2.1: MTT Assay for Determining IC₅₀

Materials:

  • Selected mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize edge effects.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.

  • Compound Preparation: Perform serial dilutions of the 10 mM master stock in complete medium to prepare 2X working concentrations.

  • Treatment: Carefully remove the old medium and add 100 µL of fresh medium containing the desired final concentrations of the compound to the respective wells.

    • Self-Validation System:

      • Vehicle Control: Wells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).

      • Untreated Control: Wells containing only cells in fresh medium (represents 100% viability).

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

      • Blank Control: Wells with medium but no cells, for background subtraction.[12]

  • Exposure: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and mix gently.[9]

  • Formazan Development: Incubate for 2-4 hours at 37°C. Monitor for the formation of purple precipitate.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well.[10]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[9]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Section 3: Mechanistic Insights: Enzyme Inhibition Assays

Rationale: Many therapeutic agents function by inhibiting specific enzymes.[13] An enzyme inhibition assay can determine if this compound affects a particular enzyme's activity and can elucidate the mechanism of this inhibition. This provides critical information about the compound's potential mode of action.

Principles of Enzyme Inhibition

Enzyme inhibitors reduce the rate of an enzymatic reaction. The potency is quantified by the IC₅₀ value. The mechanism of inhibition (MOI) describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex.[14]

  • Competitive: Inhibitor binds to the active site, competing with the substrate. Can be overcome by high substrate concentrations.[14]

  • Non-competitive: Inhibitor binds to an allosteric site, affecting catalysis regardless of substrate binding.[13]

  • Uncompetitive: Inhibitor binds only to the enzyme-substrate complex.[13]

  • Mixed: Inhibitor binds to both the free enzyme and the enzyme-substrate complex with different affinities.[15]

G cluster_moi Mechanism of Inhibition (MOI) Workflow A Determine Optimal Assay Conditions (Enzyme/Substrate Conc., Time) B Perform IC50 Assay (Fixed Substrate, Varied Inhibitor) A->B C Select Inhibitor Concentrations (e.g., 0.5x, 1x, 2x IC50) B->C D Run Kinetic Assays (Fixed Inhibitor, Varied Substrate) C->D E Measure Initial Velocities (V₀) D->E F Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) E->F G Determine MOI from Plot Pattern F->G

Caption: Workflow for determining an inhibitor's mechanism of action.

Protocol 3.1: General Enzyme Inhibition Assay (IC₅₀ Determination)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in an appropriate assay buffer.

  • Plate Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (include a vehicle control).[15]

    • Enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind.[15]

  • Reaction Initiation: Add the substrate to each well to start the reaction.

  • Signal Detection: Measure the formation of product over time using a microplate reader (e.g., absorbance, fluorescence). The initial linear portion of the progress curve determines the reaction rate.[15]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression.

Protocol 3.2: Elucidating Mechanism of Inhibition (MOI)

Procedure:

  • Experimental Design: Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor (e.g., based on the previously determined IC₅₀) while varying the substrate concentration for each inhibitor concentration.[16]

  • Data Collection: Determine the initial reaction velocity (V₀) for every combination of substrate and inhibitor concentration.

  • Data Analysis (Lineweaver-Burk Plot):

    • Calculate the reciprocal of the initial velocities (1/V₀) and substrate concentrations (1/[S]).

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

    • The pattern of the resulting lines indicates the mode of inhibition:[15]

      • Competitive: Lines intersect at the y-axis.

      • Non-competitive: Lines intersect at the x-axis.

      • Uncompetitive: Lines are parallel.

Section 4: Target Engagement: Receptor Binding Assays

Rationale: Receptor binding assays are essential for determining if a compound physically interacts with a specific protein target.[17] A competition binding assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a labeled ligand with known binding characteristics.

Principle of Competition Binding Assays

A fixed concentration of a high-affinity labeled ligand (typically radiolabeled) and a receptor source are incubated with increasing concentrations of the unlabeled test compound. If the test compound binds to the same site, it will compete with and displace the labeled ligand, leading to a decrease in the measured signal.[18] The affinity of the test compound is expressed as the inhibition constant (Ki).

Protocol 4.1: General Radioligand Competition Assay

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Unlabeled test compound (this compound)

  • Binding buffer

  • Glass fiber filters (pre-soaked in a solution like 0.5% PEI to reduce non-specific binding)[19]

  • Cell harvester/filtration apparatus

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In tubes or a 96-well plate, combine in order: binding buffer, increasing concentrations of the test compound, and the receptor preparation.[19]

  • Reaction Initiation: Add the radiolabeled ligand at a concentration at or below its dissociation constant (Kd) to all tubes.

  • Control Wells:

    • Total Binding: Contains buffer, receptor, and radioligand (no test compound).

    • Non-specific Binding (NSB): Contains buffer, receptor, radioligand, and a saturating concentration of a known unlabeled ligand to block all specific binding.

  • Incubation: Incubate the reaction at a specific temperature for a time sufficient to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through the glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value using non-linear regression.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 5: Safety Profiling: In Vitro Genotoxicity Assessment

Rationale: The nitroaromatic structure of this compound necessitates an assessment of its genotoxic potential. Such compounds can be metabolically reduced to reactive intermediates that form DNA adducts, leading to mutations or chromosomal damage.[20] Regulatory guidelines recommend a standard battery of in vitro tests to evaluate this risk.[20]

G cluster_workflow Genotoxicity Testing Cascade A Test Compound: This compound B Ames Test (Bacterial) Detects Gene Mutations A->B C In Vitro Micronucleus Test (Mammalian) Detects Chromosomal Damage A->C D Assess Results B->D C->D

Caption: A standard two-assay approach for in vitro genotoxicity screening.

Overview of Key Genotoxicity Assays
  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[20] The cells are exposed to the test compound, and a positive result (a significant increase in revertant colonies that can now grow without the amino acid) indicates that the compound caused a gene mutation.[20] The test must be performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[20]

  • In Vitro Micronucleus Test: This assay detects damage to chromosomes in cultured mammalian cells.[20] Cells are treated with the compound, and after cell division, small, extra-nuclear bodies called micronuclei are formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates that the compound is either clastogenic (breaks chromosomes) or aneugenic (causes chromosome loss).[20] This test is also performed with and without S9 metabolic activation.

Protocol Outline 5.1: In Vitro Micronucleus Test
  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

  • Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration tested should induce approximately 50-60% cytotoxicity.[20]

  • Treatment: Expose cells to at least three concentrations of the compound, along with negative (vehicle) and positive controls, both with and without S9 mix.

  • Harvesting and Staining: After an appropriate incubation and recovery period, harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).[20]

  • Scoring: Using a microscope, score the number of micronuclei in at least 2000 cells per concentration. A positive result is a statistically significant, dose-dependent increase in micronucleated cells compared to the negative control.[20]

References

  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Roche. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • LGC Group. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing. [Link]
  • Chemical Synthesis Database. (n.d.).
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • ResearchGate. (n.d.).
  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?[Link]
  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]
  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). [Link]
  • Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
  • Nguyen, L., et al. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75(1), 1.8.1–1.8.18. [Link]
  • Jin, T., & Li, X. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52913. [Link]
  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
  • OECD. (n.d.). Guidance Document on Good In Vitro Method Practices (GIVIMP). [Link]
  • Słoczyńska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(16), 4987. [Link]
  • Meguellati, K., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 9(4), 488–498. [Link]
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-1H-indole.
  • Google Patents. (n.d.).
  • Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(41), 28935–28939. [Link]
  • Meguellati, K., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 9(4), 488-498. [Link]
  • Słoczyńska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(16), 4987. [Link]
  • Sharma, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]
  • University of Peradeniya. (2023). Tests for Organic nitro groups - Reduction to NHOH. YouTube. [Link]
  • University of Calicut. (n.d.). Preparation and Properties of INDOLE.

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Application Notes and Protocols for Evaluating the Cytotoxic Potential of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Biological Context of Nitroaromatic Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The introduction of a nitroaromatic group, as seen in 2-(tert-butyl)-5-nitro-1H-indole, can confer unique electronic properties that are often central to a compound's mechanism of action[3]. In many instances, the nitro group is a pro-drug feature, susceptible to enzymatic reduction within the cellular environment, particularly under the hypoxic conditions often found in solid tumors[3]. This bioreduction can lead to the formation of reactive intermediates that induce cellular stress and cytotoxicity through mechanisms such as DNA damage and the generation of reactive oxygen species (ROS)[3][4].

Given that numerous nitroaromatic compounds have been investigated as potential anticancer agents[5][6], the uncharacterized compound this compound warrants investigation for its cytotoxic effects against cancer cell lines. This application note provides a detailed, field-proven protocol for conducting a primary cell-based screening assay to determine the cytotoxic potential of this novel compound. We will focus on the MTS assay, a robust and widely used colorimetric method for assessing cell viability.[7][8]

Assay Principle: The MTS Cell Viability Assay

The MTS assay is a quantitative method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The principle is centered on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by viable, metabolically active cells.[8] NAD(P)H-dependent dehydrogenase enzymes within the mitochondria of living cells reduce the MTS compound into a soluble, colored formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells in the culture. The formazan dye can be quantified by measuring its absorbance at a specific wavelength (typically 490-500 nm) using a microplate reader.[9] A decrease in the absorbance signal in treated cells compared to untreated controls indicates a loss of cell viability or a cytotoxic effect of the test compound.[10][11]

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using the MTS assay.

MTS_Workflow Figure 1: MTS Assay Experimental Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTS Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Line Selection & Culture (e.g., MCF-7, A549) Compound_Prep 2. Prepare this compound Stock & Serial Dilutions Plate_Cells 3. Seed Cells in 96-Well Plate (5,000-10,000 cells/well) Compound_Prep->Plate_Cells Add_Compound 4. Treat Cells with Compound Dilutions (Include Vehicle & Positive Controls) Plate_Cells->Add_Compound Incubate 5. Incubate for 24-72 hours (37°C, 5% CO2) Add_Compound->Incubate Add_MTS 6. Add MTS Reagent to each well Incubate->Add_MTS Incubate_MTS 7. Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Plate 8. Measure Absorbance (490 nm) Incubate_MTS->Read_Plate Calculate_Viability 9. Calculate % Cell Viability Read_Plate->Calculate_Viability Plot_Curve 10. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 11. Determine IC50 Value Plot_Curve->Determine_IC50

Caption: MTS Assay Experimental Workflow

Detailed Protocol: Cytotoxicity Assessment of this compound

This protocol is designed for a 96-well plate format, which is ideal for screening multiple concentrations of the test compound.[12]

Materials and Reagents
  • Cell Line: A human cancer cell line relevant to the desired screening context (e.g., MCF-7 for breast cancer, A549 for lung cancer). Ensure cells are healthy and in the logarithmic growth phase.

  • Complete Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: (CAS: 174274-85-2)[13]

  • Dimethyl Sulfoxide (DMSO): Cell culture grade, for dissolving the test compound.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • MTS Reagent: Commercially available MTS assay kit (e.g., Abcam ab197010, Promega CellTiter 96® AQueous One Solution). Prepare according to the manufacturer's instructions.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Biological Safety Cabinet (BSC)[14]

    • Microplate reader with a 490 nm filter

    • Hemocytometer or automated cell counter

    • Multichannel pipette

Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Culture Maintenance: Ensure the chosen cell line is healthy and sub-confluent. Routinely test for mycoplasma contamination to ensure data integrity.[14]

  • Cell Harvesting: For adherent cells, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete culture medium. For suspension cells, collect them directly.

  • Cell Counting: Perform a cell count using a hemocytometer and Trypan Blue dye exclusion to determine the number of viable cells.

  • Cell Plating: Dilute the cell suspension in complete culture medium to achieve the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well.[12] Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Edge Effect Mitigation: To avoid the "edge effect," it is best practice to fill the perimeter wells with 100 µL of sterile PBS or medium without cells and use only the inner 60 wells for the experiment.

  • Incubation: Incubate the plate overnight in a humidified incubator to allow the cells to adhere and resume normal growth.[12]

Day 2: Compound Treatment

  • Compound Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Ensure the compound is fully dissolved.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. A common approach is a 10-point, 2-fold or 3-fold dilution series (e.g., from 100 µM down to nanomolar concentrations). The final DMSO concentration in the wells should be kept constant and low (≤0.5%) to avoid solvent-induced cytotoxicity.

  • Plate Layout: Design the plate layout carefully. Include the following controls in triplicate or quadruplicate:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the compound-treated wells. This represents 100% cell viability.

    • Positive Control: Cells treated with a known cytotoxic agent at a concentration expected to induce significant cell death.

    • Media Blank: Wells containing only culture medium (no cells) to measure background absorbance.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the appropriate wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours). The incubation time is a critical parameter that may need optimization.

Day 4 (Assuming 48h Incubation): MTS Assay and Measurement

  • Reagent Preparation: Thaw the MTS reagent and prepare it according to the manufacturer's protocol. Typically, this involves mixing the MTS solution with an electron coupling reagent like PES.[9][15]

  • Add MTS Reagent: Add 20 µL of the prepared MTS reagent directly to each well of the 96-well plate (including controls and blanks).[8][15]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time can vary between cell lines and should be determined to ensure the absorbance values are within the linear range of the microplate reader.

  • Read Absorbance: Gently shake the plate for a few seconds to ensure uniform color distribution. Measure the absorbance at 490 nm using a microplate reader.[9]

Data Analysis and Interpretation

  • Background Subtraction: Average the absorbance values from the media blank wells and subtract this value from all other wells.

  • Calculate Percentage Viability: Normalize the data to the vehicle control. The percentage of cell viability for each concentration of the test compound is calculated using the following formula:

    % Cell Viability = [(Absorbance of Treated Cells - Background) / (Absorbance of Vehicle Control - Background)] x 100

  • Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the log of the compound concentration (X-axis). This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to calculate the IC₅₀ value. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

Hypothetical Data Presentation

The results of the cytotoxicity screen can be summarized in a table as shown below.

Compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cell Viability
Vehicle Control (0 µM) 1.2540.085100.0%
0.1 1.2310.07998.2%
0.5 1.1560.09192.2%
1.0 1.0450.06883.3%
5.0 0.7890.05562.9%
10.0 0.6120.04348.8%
25.0 0.3550.03128.3%
50.0 0.1870.02414.9%
100.0 0.0980.0197.8%
Media Blank 0.0520.005-

Trustworthiness and Assay Validation

To ensure the reliability and reproducibility of the results, a cell-based assay must be properly validated.[16][17] For this initial screening protocol, the following considerations are critical:

  • Reproducibility: The assay should be performed on multiple independent occasions to ensure the IC₅₀ value is consistent.

  • Controls: The consistent performance of positive and vehicle controls is paramount. The vehicle control should show healthy, proliferating cells, while the positive control should induce a significant and expected level of cytotoxicity.

  • Z'-Factor: For higher throughput applications, the Z'-factor is a statistical parameter used to evaluate the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    Z' = 1 - [ (3σp + 3σn) / |µp - µn| ]

  • Cell Line Integrity: Use cell lines from a reputable cell bank (e.g., ATCC) and perform regular authentication.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the initial evaluation of the cytotoxic potential of this compound. By leveraging the robust and well-established MTS assay, researchers can obtain reliable quantitative data to determine the compound's effect on cancer cell viability. A positive "hit" from this primary screen, indicated by a low micromolar or nanomolar IC₅₀ value, would justify further investigation into the compound's mechanism of action, selectivity against different cell lines, and potential as a novel therapeutic agent. Subsequent studies could involve assays for apoptosis (e.g., caspase activation, Annexin V staining) or DNA damage to elucidate the specific cellular pathways affected by this nitroindole derivative.[18]

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (Vol. 1601, pp. 1-6). National Center for Biotechnology Information.
  • protocols.io. (2024, February 28). Cytotoxicity Assay Protocol.
  • Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (2020). Guidelines for cell viability assays. Food Frontiers, 1(3), 332-349.
  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays.
  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • Drug Discovery and Development. (2016, July 7). Avoiding Contamination in Cell Cultures.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery.
  • PPD. (2013, June 18). Development & Validation of Cell-based Assays [Video]. YouTube.
  • Rebelo, S. P., Costa, J. P., & Silva-Correia, J. (2020). Recent Advances on Cell Culture Platforms for In Vitro Drug Screening and Cell Therapies: From Conventional to Microfluidic Strategies. Polymers, 12(4), 865.
  • An, F., & Li, Z. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107172.
  • ResearchGate. (2025, May 8). (PDF) Cell Culture Drug Testing: A Comprehensive Overview.
  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216.
  • Kumar, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(10), 1013-1024.
  • MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.
  • Sławiński, J., & Szafrański, K. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(21), 5033.
  • Sharma, V., Kumar, P., & Pathak, D. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences, 8(1), 1-25.
  • Royal Society of Chemistry. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Chemical Synthesis Database. (2025, May 20). tert-butyl 2-nitro-1H-indole-1-carboxylate.
  • National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-1H-indole. PubChem.
  • National Center for Biotechnology Information. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg.

Sources

Fischer indole synthesis for 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

SECTION 1: Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis, a seminal reaction in organic chemistry discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2] This versatile and robust acid-catalyzed reaction transforms arylhydrazines and carbonyl compounds (aldehydes or ketones) into the indole heterocyclic system, a privileged scaffold in numerous pharmaceuticals, agrochemicals, and natural products.[3][4] The indole framework is a key structural motif in a wide array of biologically active molecules, including the amino acid tryptophan, the neurotransmitter serotonin, and various alkaloids, highlighting the enduring importance of this synthetic method in drug discovery and development.[5][6]

The synthesis of 2-(tert-butyl)-5-nitro-1H-indole presents a unique challenge due to the electronic and steric properties of the substituents. The bulky tert-butyl group at the 2-position and the electron-withdrawing nitro group at the 5-position can significantly influence the reaction kinetics and regioselectivity. This guide provides a comprehensive protocol for this specific transformation, detailing the underlying mechanistic principles, experimental procedures, and critical optimization parameters.

SECTION 2: Synthesis of this compound

The synthesis is conceptually a two-step process, often performed as a one-pot reaction, which involves the initial formation of a phenylhydrazone followed by an acid-catalyzed intramolecular cyclization.[2]

Overall Reaction Scheme:

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Key Properties
(4-Nitrophenyl)hydrazineC₆H₇N₃O₂153.14Orange-red solid, potentially explosive when dry.[7][8]
3,3-Dimethyl-2-butanone (Pinacolone)C₆H₁₂O100.16Colorless liquid, ketone.
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)VariableStrong acid, viscous liquid.[3]
Ethanol (EtOH)C₂H₅OH46.07Solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction solvent.
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solution for neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent.
Experimental Protocol: One-Pot Synthesis

This protocol outlines a one-pot procedure, which is often preferred for its efficiency by avoiding the isolation of the intermediate hydrazone.[2]

Step 1: Hydrazone Formation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-nitrophenyl)hydrazine (1.53 g, 10 mmol) in ethanol (30 mL).

  • Add 3,3-dimethyl-2-butanone (pinacolone) (1.10 g, 11 mmol, 1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Heat the mixture to reflux and stir for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

Step 2: Indolization

  • Cool the reaction mixture to room temperature.

  • Carefully add polyphosphoric acid (PPA) (15 g) to the flask. Caution: The addition of PPA is exothermic.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then pour it carefully onto crushed ice (approx. 100 g) with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Alternatively, recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture can be employed to obtain the pure this compound.[9]

SECTION 3: Mechanistic Insights

The Fischer indole synthesis proceeds through a series of well-defined steps:

  • Hydrazone Formation: The reaction initiates with the condensation of (4-nitrophenyl)hydrazine and pinacolone to form the corresponding phenylhydrazone.[1][3]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.[1]

  • -Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a protonation followed by a key-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.[1][10] This is often the rate-determining step.[10]

  • Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular cyclization occurs.

  • Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.[1][3]

The presence of the electron-withdrawing nitro group on the phenylhydrazine ring can decelerate the reaction, as it reduces the electron density of the aromatic ring, making the-sigmatropic rearrangement less favorable.[5] Conversely, the bulky tert-butyl group on the ketone directs the regioselectivity of the cyclization to form the 2-substituted indole.

SECTION 4: Workflow and Mechanistic Diagrams

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 4-Nitrophenylhydrazine step1 Hydrazone Formation (Ethanol, Acetic Acid, Reflux) start1->step1 start2 Pinacolone start2->step1 step2 Indolization (Polyphosphoric Acid, 80-100 °C) step1->step2 step3 Workup (Ice, NaHCO₃, EtOAc Extraction) step2->step3 step4 Purification (Column Chromatography/Recrystallization) step3->step4 end_product This compound step4->end_product

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Pathway Diagram

G A Hydrazone B Enamine Tautomer A->B Tautomerization C Protonated Enamine B->C + H⁺ D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement E Di-imine D->E - H⁺ (Aromatization) F Cyclized Intermediate E->F Intramolecular Cyclization G Indole Product F->G - NH₃

Caption: Simplified mechanism of the Fischer indole synthesis.

SECTION 5: Troubleshooting and Optimization

The successful synthesis of this compound can be influenced by several factors. Here are some common issues and suggestions for optimization:

  • Low Yield:

    • Catalyst Choice: The choice of acid catalyst is critical.[11] While polyphosphoric acid is effective, other Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be screened to improve yields.[1][4] The optimal catalyst is often substrate-dependent.[11]

    • Reaction Conditions: Systematically varying the reaction temperature and time can have a significant impact.[11] Elevated temperatures are often necessary, but excessive heat can lead to decomposition.[9]

    • One-Pot vs. Two-Step: While one-pot procedures are efficient, isolating the intermediate hydrazone before proceeding with the indolization step can sometimes lead to higher overall yields by minimizing side reactions.[2][9]

  • Side Product Formation:

    • The formation of regioisomers is a possibility with unsymmetrical ketones, although the steric bulk of the tert-butyl group in pinacolone strongly favors the formation of the 2-substituted indole.[2]

    • Careful control of reaction conditions, particularly temperature and acid strength, can help minimize the formation of undesired byproducts.[9]

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[11]

SECTION 6: Safety Precautions

  • (4-Nitrophenyl)hydrazine and its hydrochloride salt are toxic and potential carcinogens. [12][13][14] Handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[12][13] Avoid inhalation of dust and contact with skin and eyes.[15][16]

  • Polyphosphoric acid is a strong, corrosive acid. Handle with care and avoid contact with skin and eyes.

  • The reaction should be performed in a well-ventilated area.

References

  • Wikipedia. Fischer indole synthesis.
  • PrepChem.com. Preparation of 4-nitrophenylhydrazine.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst.
  • Kaunas University of Technology | KTU. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst.
  • ACS Publications. An Eco-Friendly Industrial Fischer Indole Cyclization Process.
  • NCI at Frederick. Chemical Safety Practices Recommendations PhenylHydrazine HCl (Hydrazinobenzene, PhNHNH2).
  • Google Patents. CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride.
  • Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride.
  • ALFA AESAR. Phenylhydrazine - SAFETY DATA SHEET.
  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • Chemistry Stack Exchange. Mechanism for synthesis of 4-nitrophenylhydrazine from the diazonium salt of 4-nitroaniline.
  • PMC - NIH. New 3H-Indole Synthesis by Fischer's Method. Part I.
  • RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • ChemistryViews. Catalytic Version of the Fischer Indole Synthesis.
  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products.
  • ResearchGate. (PDF) 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole.
  • The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles.
  • ResearchGate. Fischer indole synthesis applied to the total synthesis of natural products.
  • YouTube. Fischer Indole Synthesis.
  • RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • PubChem. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889.
  • IvyPanda. The Pinacol Rearrangement Organic Reaction - 1660 Words | Report Example.
  • Brainly.in. what is the equation reaction pinacolone with 2,4 dinitrophenylhydrazine.
  • IvyPanda. Pinacol Rearrangement and Alcohol Reactions Lab Essay.
  • YouTube. Pinacol-Pinacolone Rearrangement | Organic Chemistry.
  • iris.unina.it. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.

Sources

purification of 2-(tert-butyl)-5-nitro-1H-indole by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Purification of 2-(tert-butyl)-5-nitro-1H-indole by Silica Gel Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase column chromatography. As a key intermediate in various synthetic pathways, particularly in drug discovery and materials science, achieving high purity of this compound is critical.[1] This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to establish optimal separation conditions, followed by a step-by-step protocol for preparative scale purification on a silica gel column. The causality behind experimental choices, troubleshooting common issues, and methods for verifying purity are explained to ensure a reliable and reproducible outcome for researchers and drug development professionals.

Introduction and Principle of Separation

This compound is a heterocyclic aromatic compound featuring a bulky, non-polar tert-butyl group at the C2 position and a highly polar nitro group at the C5 position.[2] The synthesis of this molecule, typically via electrophilic nitration of 2-tert-butyl-1H-indole, often results in a crude mixture containing unreacted starting material, potential regioisomers, and di-nitrated byproducts.[3][4] The successful isolation of the target compound hinges on exploiting the significant polarity difference between the product and these impurities.

The principle of separation is based on normal-phase adsorption chromatography.[5]

  • Stationary Phase: Silica gel, a highly polar adsorbent with surface silanol (Si-OH) groups, is used as the stationary phase.[6]

  • Mobile Phase: A non-polar solvent system, typically a mixture of hexane and ethyl acetate, serves as the mobile phase or eluent.[7]

  • Mechanism: The crude mixture is loaded onto the top of the silica column. As the mobile phase flows through, compounds partition between the stationary and mobile phases. More polar compounds, like this compound, will have a stronger affinity for the polar silica gel and will move down the column more slowly. Less polar compounds, such as the unreacted 2-tert-butyl-1H-indole starting material, will interact weakly with the silica, spend more time in the mobile phase, and elute from the column first. By gradually increasing the polarity of the mobile phase, each compound can be eluted selectively.

Compound Properties and Safety

PropertyValueReference
Chemical Formula C₁₂H₁₄N₂O₂[2]
Molecular Weight 218.25 g/mol [2]
CAS Number 174274-85-2[2]
Appearance Typically a yellow or brownish solid[1]
Polarity Moderately polar due to the nitro group

Safety Precautions:

  • Handle this compound and all solvents in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Nitro-aromatic compounds can be potentially toxic and should be handled with care.

  • Silica gel dust can be a respiratory irritant; handle it carefully, preferably in a fume hood or well-ventilated area.

Preliminary Analysis and Method Development via TLC

Before attempting preparative column chromatography, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retardation factor (Rf) of ~0.25-0.35 for the target compound. This Rf value ensures the compound moves off the baseline but allows for sufficient separation from impurities.[8]

Protocol for TLC Analysis
  • Prepare Samples: Dissolve small amounts of the crude reaction mixture and, if available, the pure starting material (2-tert-butyl-1H-indole) in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the dissolved samples onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a low-polarity mixture (e.g., 5% Ethyl Acetate in Hexane) and systematically increase the polarity.

  • Visualize: After development, visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7]

Interpreting TLC Results
Solvent System (EtOAc/Hexane)Expected Rf (Starting Material)Expected Rf (Product)Comments
5:95 (v/v)~0.6 - 0.7~0.1 - 0.2Product has low mobility; poor elution from a column.
15:85 (v/v) ~0.8 - 0.9 ~0.3 - 0.4 Optimal for separation. Good mobility for the product and excellent separation from the less polar starting material.
30:85 (v/v)~0.9+~0.6 - 0.7Poor separation. Both compounds move too quickly, resulting in co-elution.

The nitro-indole product is significantly more polar than the starting indole, resulting in a lower Rf value on silica gel.[1][7]

Caption: Interpreting TLC for optimizing column chromatography separation.

Detailed Protocol for Preparative Column Chromatography

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Equipment
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Glass chromatography column (e.g., 40 mm diameter, 400 mm length)

  • Solvents: Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)

  • Sand (acid-washed)

  • Beakers, Erlenmeyer flasks, and collection test tubes/flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Step 1: Column Preparation (Wet Slurry Method)

The wet slurry method is superior for packing as it minimizes the risk of air bubbles and channel formation, which would compromise separation efficiency.[6][9]

  • Secure the Column: Clamp the column perfectly vertically to a stand. Ensure the stopcock is closed.

  • Add Base Layer: Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.

  • Prepare Slurry: In a separate beaker, measure ~100 g of silica gel (a 50:1 to 100:1 ratio of silica to crude product is typical). Add the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane) to create a free-flowing slurry. Stir gently to release all trapped air bubbles.

  • Pack the Column: Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process. Tap the side of the column gently to help the silica pack into a uniform bed.

  • Equilibrate: Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Add a protective layer of sand (~1 cm) on top of the silica. Pass 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated. Never let the column run dry.

Step 2: Sample Preparation and Loading (Dry Loading)

Dry loading is highly recommended as it ensures the sample is introduced to the column in a very narrow, concentrated band, leading to significantly better resolution compared to liquid loading.[8]

  • Dissolve Crude Product: Dissolve the crude product (~1.5 g) in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

  • Adsorb onto Silica: Add 3-4 g of silica gel to this solution.

  • Remove Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample as an even layer on top of the sand bed in the prepared column.

Step 3: Elution and Fraction Collection
  • Initial Elution: Carefully add the initial low-polarity eluent (5% EtOAc/Hexane) to the column.

  • Apply Pressure: Use gentle positive pressure (from a pump or regulated air line) to achieve a steady flow rate (a solvent drop rate of ~2-4 inches/minute is a good target).

  • Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks (e.g., 20 mL per fraction).

  • Gradient Elution: The unreacted, non-polar starting material will elute first. After this has been collected (as confirmed by TLC), gradually increase the polarity of the mobile phase. A stepwise gradient is effective:

    • Fractions 1-10: 5% EtOAc/Hexane

    • Fractions 11-30: 10% EtOAc/Hexane

    • Fractions 31-50: 15% EtOAc/Hexane (The target product should begin to elute here)

    • Fractions 51+: 25% EtOAc/Hexane (To elute any remaining polar impurities)

Step 4: Fraction Analysis
  • Spot Fractions: Using TLC, analyze every few fractions to track the separation. Spot multiple fractions on a single TLC plate for direct comparison.

  • Identify and Pool: Identify the fractions containing the pure product (single spot at the correct Rf).

  • Combine Pure Fractions: Combine all fractions that show only the pure product spot into a single, clean round-bottom flask.

Step 5: Solvent Removal and Product Isolation
  • Concentrate: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Dry and Weigh: Place the resulting solid under high vacuum to remove any residual solvent. Weigh the final product and calculate the percentage yield.

  • Verify Purity: Confirm the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, or melting point analysis.

Overall Purification Workflow

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Poor Separation / Overlapping Bands - Column was overloaded.- Sample band was too wide (improper loading).- Eluent polarity was too high initially.- Use a larger column or less sample.- Use the dry loading method.- Start with a lower polarity eluent and use a more gradual gradient.
Compound is Stuck on the Column - Eluent polarity is too low.- Compound is unstable on silica.[8]- Increase the polarity of the eluent (e.g., add a small % of methanol if necessary).- Test compound stability on a TLC plate. If it streaks or disappears, consider using a less acidic stationary phase like alumina.
Cracked or Channeled Column Bed - Column ran dry.- Silica was packed improperly (air bubbles).- Re-pack the column. Always keep the solvent level above the silica bed.[6] Ensure the silica slurry is fully degassed before packing.
Streaking on Analytical TLC - Sample is too concentrated on the TLC plate.- Compound is acidic/basic and interacting strongly with silica.- Compound is degrading on the plate.[7]- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve spot shape.- Use a different stationary phase.

Conclusion

The protocol described provides a robust and reproducible method for the high-purity isolation of this compound from a typical crude reaction mixture. By leveraging systematic TLC analysis for method development and employing proper column packing and sample loading techniques, this normal-phase chromatography procedure effectively separates the target compound from less polar starting materials and more polar byproducts. This ensures the acquisition of high-quality material suitable for subsequent use in research and development.

References

  • National Center for Biotechnology Information (2024). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. PubChem.
  • National Center for Biotechnology Information (2024). 2-tert-butyl-7-methoxy-5-nitro-1H-indole. PubChem Compound Summary.
  • Jana, G. H., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central.
  • Chemical Synthesis Database (2024). tert-butyl 2-nitro-1H-indole-1-carboxylate. Chemical Synthesis Database.
  • Schwaiger, S., et al. (2021). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central.
  • SIELC Technologies (n.d.). Separation of 5-Nitroindole on Newcrom R1 HPLC column.
  • Jana, G. H., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.
  • ResearchGate (2014). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.
  • The Royal Society of Chemistry (2017). Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines, followed by 1,6- Conjugate Addition to para-Quinone Methides: An efficient access to unsymmetrical Diarylindolylmethanes.
  • SIELC Technologies (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
  • The Royal Society of Chemistry (n.d.). Supporting Information.
  • CORE (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile.
  • HETEROCYCLES (n.d.). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile.
  • CP Lab Safety (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg.
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  • University of Calgary (n.d.). Column chromatography.
  • The Royal Society of Chemistry (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • ResearchGate (2011). Identification and synthesis of impurities formed during sertindole preparation.
  • Amrita Vishwa Vidyapeetham Virtual Lab (n.d.). Separation of Compounds Using Column Chromatography.
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  • Organic Syntheses (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • ResearchGate (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?.
  • Google Patents (2019). WO2019165809A1 - Method for preparing 2-nitroindole derivatives.
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  • The Royal Society of Chemistry (n.d.). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information.
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Application and Protocol Guide for the Analytical Characterization of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(tert-butyl)-5-nitro-1H-indole is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a bulky tert-butyl group at the 2-position and a strongly electron-withdrawing nitro group at the 5-position of the indole scaffold imparts unique physicochemical properties that necessitate a robust and comprehensive analytical characterization. This guide provides a suite of detailed application notes and protocols for the definitive identification, purity assessment, and structural elucidation of this molecule. The methodologies described herein are grounded in established analytical principles and are designed to meet the rigorous standards of researchers, scientists, and drug development professionals. The protocols are presented with an emphasis on the rationale behind experimental choices, ensuring both technical accuracy and practical applicability. All procedures should be performed in accordance with local laboratory safety guidelines, especially when handling nitroaromatic compounds.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for determining the purity of this compound and for quantifying it in various matrices. Given the compound's aromatic nature and moderate polarity, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the method of choice. Gas chromatography (GC) can also be employed, particularly when coupled with mass spectrometry for impurity identification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The inherent UV absorbance of the nitro-indole chromophore makes HPLC with UV detection a sensitive and reliable method for purity assessment and assay. The selection of a phenyl-terminated stationary phase is a strategic choice to enhance the retention and selectivity for nitroaromatic compounds through π-π interactions, in addition to the hydrophobic interactions with the tert-butyl group. This method is developed in alignment with the principles outlined in USP General Chapter <621> Chromatography.[1][2][3][4][5]

Protocol 1: HPLC Purity Determination

Objective: To determine the purity of a this compound sample and to detect any process-related impurities or degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.

Materials:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Sample Diluent: Acetononitrile/Water (50:50, v/v)

  • Standard: A well-characterized reference standard of this compound.

  • Sample: The this compound sample to be analyzed.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases by accurately adding the specified amount of formic acid to the respective solvents. Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 322 nm (based on UV absorption maxima of similar nitroindoles).[6][7][8][9] A DAD can be used to scan from 200-400 nm to ensure peak purity and to identify optimal detection wavelengths for any impurities.

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 80
      25 80
      25.1 40

      | 30 | 40 |

  • System Suitability: Before sample analysis, inject the standard solution five times and verify that the system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates) meet the criteria established during method validation, as per ICH Q2(R1) guidelines.[10][11][12][13][14]

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Integrate all peaks and calculate the percentage purity of this compound using the area percent method. Identify and quantify any impurities relative to the main peak. The presence of impurities from the synthesis, such as starting materials or by-products, should be investigated.[15][16]

Expected Results: A sharp, well-resolved peak for this compound should be observed. The retention time will be dependent on the specific column and system but is expected to be in the mid-to-late region of the gradient.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. The electron ionization (EI) mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation.

Protocol 2: GC-MS for Impurity Identification

Objective: To identify volatile and semi-volatile impurities in a this compound sample.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer.

Materials:

  • Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Sample Solvent: Dichloromethane or Ethyl Acetate.

  • Sample: The this compound sample to be analyzed.

Procedure:

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C, hold for 10 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-450).

  • Analysis: Inject the sample and acquire the data.

  • Data Processing: Analyze the total ion chromatogram (TIC) to identify peaks corresponding to impurities. For each impurity peak, examine the mass spectrum and compare it with spectral libraries (e.g., NIST) for tentative identification. The fragmentation pattern of the main component should also be analyzed.

Expected Mass Spectral Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 218. Key fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M-46), NO (M-30), and O (M-16).[17] The tert-butyl group is expected to fragment via the loss of a methyl group (M-15) to form a stable tertiary carbocation.

Ion m/z (Expected) Description
[M]⁺218Molecular Ion
[M-CH₃]⁺203Loss of a methyl radical
[M-NO]⁺188Loss of nitric oxide
[M-NO₂]⁺172Loss of nitrogen dioxide

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Sample: High-purity this compound.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra according to standard instrument procedures.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to TMS (0 ppm).

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted): The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating nature of the indole nitrogen. The bulky tert-butyl group will also influence the local electronic environment.

¹H NMR (in CDCl₃):

  • ~8.5-9.0 ppm (s, 1H): N-H proton of the indole ring.

  • ~8.0-8.2 ppm (d, 1H): Aromatic proton at C4, ortho to the nitro group.

  • ~7.8-8.0 ppm (dd, 1H): Aromatic proton at C6.

  • ~7.2-7.4 ppm (d, 1H): Aromatic proton at C7.

  • ~6.3-6.5 ppm (s, 1H): Proton at C3 of the indole ring.

  • ~1.4 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR (in CDCl₃):

  • ~150-155 ppm: C2 (attached to the tert-butyl group).

  • ~142-145 ppm: C5 (attached to the nitro group).

  • ~138-140 ppm: C7a.

  • ~128-130 ppm: C3a.

  • ~118-122 ppm: Aromatic CH carbons (C4, C6).

  • ~110-112 ppm: C7.

  • ~100-102 ppm: C3.

  • ~32 ppm: Quaternary carbon of the tert-butyl group.

  • ~30 ppm: Methyl carbons of the tert-butyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol 4: FTIR Spectroscopy

Objective: To identify the key functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction and analyze the absorption bands.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
~3400N-H stretchIndole N-H
~2960C-H stretchtert-butyl C-H
~1520 and ~1340Asymmetric and symmetric NO₂ stretchAromatic Nitro group
~1600-1450C=C stretchAromatic ring
~1390 and ~1365C-H bendtert-butyl group (doublet)
~800-900C-H out-of-plane bendSubstituted aromatic ring

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability of this compound, which is particularly important for a nitro-containing compound.

Protocol 5: TGA and DSC Analysis

Objective: To evaluate the thermal stability, melting point, and decomposition profile of this compound.

Instrumentation:

  • Simultaneous Thermal Analyzer (TGA/DSC) or separate TGA and DSC instruments.

Materials:

  • Sample: this compound.

  • Pans: Aluminum or ceramic pans.

  • Purge Gas: Nitrogen.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared TGA/DSC pan.

  • Instrument Setup:

    • Purge Gas Flow Rate: 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 400 °C (or higher, depending on the decomposition temperature).

  • Data Acquisition: Run the thermal program and record the TGA (weight loss) and DSC (heat flow) data.

  • Data Analysis:

    • DSC: Determine the onset temperature and peak maximum of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

    • TGA: Determine the onset temperature of decomposition and the percentage of weight loss at different stages.

Expected Thermal Behavior:

  • DSC: An endotherm corresponding to the melting of the compound will be observed, followed by a sharp exotherm indicating decomposition, which is characteristic of energetic materials.[18][19][20][21]

  • TGA: A stable baseline is expected until the onset of decomposition, at which point a significant and often rapid weight loss will occur.

Visualization of the Analytical Workflow

The following diagram illustrates the integrated analytical workflow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Characterization cluster_physicochemical Physicochemical Properties cluster_results Final Characterization Synthesis This compound HPLC HPLC-UV (Purity & Assay) Synthesis->HPLC GCMS GC-MS (Impurity ID) Synthesis->GCMS NMR NMR (¹H, ¹³C, 2D) (Structure Confirmation) Synthesis->NMR FTIR FTIR (Functional Groups) Synthesis->FTIR Thermal TGA/DSC (Thermal Stability) Synthesis->Thermal Report Comprehensive Certificate of Analysis HPLC->Report Purity Data GCMS->Report Impurity Profile NMR->Report Structural Data FTIR->Report Functional Group Data Thermal->Report Thermal Data

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently determine the identity, purity, and stability of this compound. Adherence to these protocols, grounded in authoritative guidelines such as those from the USP and ICH, ensures the generation of high-quality, reliable, and reproducible data essential for research, development, and quality control purposes.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • <621> Chromatography. (n.d.). In United States Pharmacopeia.
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (n.d.). PubMed.
  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International.
  • Quality Guidelines. (n.d.). ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (n.d.). Taylor & Francis Online.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.).
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024, July 11). ACS Publications.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (n.d.). PMC - NIH.
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). PMC - NIH.
  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. (2023, April 1). Jurnal UPI.
  • Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2025, September 18). TA Instruments.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). PMC - NIH.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry, 7, 29–33.
  • Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. (2025, August 6). ResearchGate.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). UNICAM.
  • Analysis of Propellants by HyperDSC and TGA. (n.d.). S4Science.
  • Thermal Stability of Explosives. (n.d.). CHIMIA.
  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). ERA - University of Alberta.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube.
  • Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. (n.d.). New Journal of Chemistry (RSC Publishing).
  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com.
  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube.
  • Purity assessment of an indole peak. An impurity shows up in the second... (n.d.). ResearchGate.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (n.d.). ACS Publications.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024, July 11). ResearchGate.
  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs.
  • NMR STUDIES OF INDOLE. (n.d.). HETEROCYCLES.
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Application Note: A Validated HPLC Method for the Analysis of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a systematic approach to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(tert-butyl)-5-nitro-1H-indole. This novel heterocyclic compound, featuring both a bulky hydrophobic tert-butyl group and a polar nitro group, presents unique challenges for chromatographic separation. The described method is designed for accuracy, precision, and reliability, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. The protocol is grounded in established principles of chromatographic theory and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH)[1][2].

Introduction: The Analytical Challenge

This compound is a substituted indole derivative of increasing interest in medicinal chemistry and materials science. Its structure, combining a hydrophobic tert-butyl moiety with the electron-withdrawing nitro group on the indole scaffold, results in a molecule with moderate polarity. Developing a reliable analytical method is paramount for ensuring the purity, stability, and proper quantification of this compound in various sample matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the analysis of nitroaromatic compounds and indole derivatives, offering excellent resolution and sensitivity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a validated HPLC method for this specific analyte.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of rational HPLC method development.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem
CAS Number 174274-85-2ChemicalBook[5]
Molecular Formula C₁₂H₁₄N₂O₂ChemicalBook[5]
Molecular Weight 218.25 g/mol ChemicalBook[5]
Predicted pKa 15.98 ± 0.30ChemicalBook[5]
Predicted Boiling Point 377.0 ± 22.0 °CChemicalBook[5]

The predicted pKa of approximately 16 suggests that the indole N-H proton is weakly acidic, and the molecule will be in its neutral form across the typical pH range of reversed-phase HPLC. This simplifies mobile phase selection, as pH adjustments to suppress ionization are not necessary.

HPLC Method Development Strategy

Our strategy is to develop a simple, isocratic RP-HPLC method with UV detection. The choice of this approach is based on its robustness, ease of transfer, and the UV-absorbing properties conferred by the nitroaromatic indole structure.

Initial Parameter Selection: A Rationale
  • Column Selection: A C18 stationary phase is the first choice for method development due to its versatility and wide applicability in reversed-phase chromatography.[6][7] However, given the presence of the nitroaromatic ring, a Phenyl-Hexyl phase is a strong secondary candidate. Phenyl columns can offer alternative selectivity for aromatic and nitroaromatic compounds through π-π interactions.[8] We will proceed with a standard C18 column for initial development.

  • Mobile Phase Selection: A mixture of acetonitrile (ACN) and water is chosen as the mobile phase. ACN is preferred over methanol in this case due to its lower viscosity and stronger elution strength for many compounds. To ensure good peak shape and reproducibility, a small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) is recommended.[7][9]

Experimental Workflow for Method Development

Caption: Workflow for HPLC Method Development.

Proposed HPLC Method and Protocol

This section provides a detailed protocol for the analysis of this compound.

Instrumentation and Reagents
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and formic acid.

  • This compound reference standard.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good efficiency and is a standard for RP-HPLC.
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)ACN for good elution, formic acid for improved peak shape.[7][9]
Elution Mode IsocraticFor simplicity, robustness, and faster run times.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[9]
Column Temperature 30 °CTo ensure reproducibility and reduce viscosity.
Injection Volume 10 µLA standard volume for analytical HPLC.
Detection UV at λmax (to be determined, start at 254 nm)For optimal sensitivity.
Standard and Sample Preparation Protocol
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used for linearity and calibration curves.

  • Sample Preparation: The preparation of the sample will depend on the matrix. For a pure substance, dissolve a known amount in acetonitrile to achieve a concentration within the calibration range. For formulated products, a suitable extraction procedure may be required.

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][2][11][12]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest.The peak for the analyte should be pure and free from interference from placebo, and degradation products.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte.The range should cover 80-120% of the expected sample concentration.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.RSD of results should not be significantly affected.
Validation Experimental Protocols
  • Specificity: Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, and light) to ensure the method can separate the analyte from potential degradation products.

  • Linearity: Inject at least five concentrations across the proposed range in triplicate. Plot a calibration curve of peak area versus concentration and perform linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or instrument.

  • LOD & LOQ: Determine either by the signal-to-noise ratio method or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Data Presentation and Interpretation

All quantitative data from the method development and validation should be summarized in tables for clarity and easy comparison. An example of a system suitability table is provided below.

System Suitability

System suitability tests are an integral part of the analytical procedure. They are performed before the analysis of any samples to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)

Logical Relationships in Method Validation

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures correct measurement Linearity Linearity Linearity->Accuracy Underpins quantification Precision Precision Linearity->Precision Range Range Range->Linearity Accuracy->Precision LOD LOD Precision->LOD Affects lower limit LOQ LOQ Precision->LOQ Defines lower limit Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of HPLC Method Validation Parameters.

Conclusion

The proposed RP-HPLC method provides a starting point for the reliable and accurate quantification of this compound. The detailed method development strategy and comprehensive validation protocol, based on ICH guidelines, ensure that the resulting analytical procedure will be robust, reliable, and fit for its intended purpose in a regulated or research environment. The key to success lies in the systematic experimental verification of the initial parameters and a thorough validation of the finalized method.

References

  • Corcoran, O., & Spikmans, V. (2007). HPLC: A Practical User's Guide. John Wiley & Sons.
  • Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][2][14]
  • Kaliszan, R. (2007).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Taylor & Francis Online. (n.d.).
  • PubMed. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link][15]

Sources

Application Note: A Scalable Protocol for the Synthesis of 2-(tert-butyl)-5-nitro-1H-indole via Fischer Indolization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive compounds.[1] Specifically, substituted nitroindoles serve as versatile intermediates for the development of novel therapeutics, including anticancer agents that target G-quadruplex DNA.[2][3] This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 2-(tert-butyl)-5-nitro-1H-indole. The chosen synthetic route is the Fischer indole synthesis, a reliable and time-honored method for constructing the indole ring system.[4][5] This guide is designed for researchers in drug discovery and process chemistry, offering in-depth explanations of the reaction mechanism, critical safety considerations for scale-up, a detailed step-by-step protocol, and methods for purification and characterization.

Introduction and Synthetic Strategy

The target molecule, this compound (CAS 174274-85-2), features a sterically bulky tert-butyl group at the C2 position and an electron-withdrawing nitro group at the C5 position.[6] These features make it a valuable building block for further functionalization in drug development programs.[1][7]

The Fischer indole synthesis is the chosen strategy due to its efficiency and the ready availability of starting materials.[4][5] The reaction proceeds by condensing an arylhydrazine with an aldehyde or ketone under acidic conditions, followed by a thermally or acid-catalyzed intramolecular cyclization.

Reaction Scheme:

(4-nitrophenyl)hydrazine + 3,3-dimethyl-2-butanone (Pinacolone) ---(Acid Catalyst, Heat)--> this compound

The mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A critical[8][8]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring.[4][9] The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is crucial for promoting the key rearrangement step.

Safety First: Hazard Analysis and Mitigation

Scaling up chemical reactions introduces significant safety challenges. The Fischer indole synthesis can be exothermic, and the nitrated aromatic compounds involved are energetically active. A thorough risk assessment is mandatory before proceeding.[10]

Key Hazards:

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. It can cause severe burns upon contact.[8][11]

  • Thermal Runaway: The reaction can be exothermic. Without proper temperature control, a thermal runaway can occur, leading to a rapid increase in pressure and potential vessel failure.[10]

  • Nitrated Compounds: The starting material and product are nitroaromatic compounds, which can be thermally unstable and potentially explosive under certain conditions.

  • Flammable Solvents: The use of organic solvents for reaction and extraction poses a fire hazard.

Mitigation and Personal Protective Equipment (PPE):

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood with adequate ventilation to prevent inhalation of toxic vapors.[11] An emergency eyewash and safety shower must be readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are required.[11]

    • Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton®).

    • Body Protection: A flame-retardant lab coat and appropriate chemical-resistant apron should be worn.

  • Procedural Controls:

    • Reagents should be added slowly and in a controlled manner, especially the acid catalyst.

    • The internal reaction temperature must be monitored continuously with a calibrated thermometer.

    • A cooling bath (ice-water or cryo-cooler) should be on standby to manage any exotherms.

    • Store nitric acid and nitro-compounds away from incompatible materials like organic compounds, metals, and alcohols.[12][13]

Overall Synthesis Workflow

The following diagram outlines the major stages involved in the scaled-up synthesis, from preparation to the final, purified product.

SynthesisWorkflow cluster_prep Preparation & Staging cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Reagent Staging & Hazard Assessment equipment Equipment Setup & Inerting (if needed) addition Controlled Reagent Addition & Temp. Monitoring equipment->addition reflux Heating to Reflux & Reaction Monitoring (TLC) addition->reflux Exotherm Management quench Reaction Quenching (e.g., Ice Water) reflux->quench extract Solvent Extraction quench->extract dry Drying & Solvent Removal extract->dry purify Purification (Recrystallization or Chromatography) dry->purify characterize Characterization (NMR, MS, Purity) purify->characterize package Final Product Packaging characterize->package

Caption: High-level workflow for the synthesis of this compound.

Detailed Scale-Up Protocol (50 mmol Scale)

This protocol is designed for a 50 mmol scale. All operations should be performed in a well-ventilated fume hood.

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity UsedMolar Eq.
(4-nitrophenyl)hydrazine100-16-3153.147.66 g1.0
3,3-dimethyl-2-butanone (Pinacolone)75-97-8100.165.51 g (6.8 mL)1.1
Sulfuric Acid (conc., 98%)7664-93-998.08~10 mLCatalyst
Ethanol (200 proof)64-17-546.07100 mLSolvent
Ethyl Acetate141-78-688.11~300 mLExtraction
Saturated Sodium Bicarbonate Soln.N/AN/A~200 mLQuenching
Anhydrous Magnesium Sulfate7487-88-9120.37~10 gDrying
Celite®61790-53-2N/AAs neededFiltration
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a condenser, and a thermometer.

    • Charge the flask with (4-nitrophenyl)hydrazine (7.66 g, 50 mmol) and ethanol (100 mL).

    • Begin stirring to form a slurry.

  • Acid Catalyst Addition:

    • In a separate beaker, carefully add concentrated sulfuric acid (~10 mL) to 20 mL of ethanol while cooling in an ice bath. Caution: This addition is highly exothermic.

    • Slowly add the cooled ethanolic sulfuric acid solution to the reaction flask over 15-20 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Ketone Addition and Reaction:

    • Add pinacolone (6.8 mL, 55 mmol) dropwise to the reaction mixture over 10 minutes.

    • After the addition is complete, heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a 1 L beaker containing 400 g of crushed ice with vigorous stirring. A yellow-orange precipitate should form.

    • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL).

  • Purification:

    • Method A: Recrystallization:

      • Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture.

      • If the solution is highly colored, a small amount of activated charcoal can be added, and the solution hot-filtered.[14]

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Method B: Column Chromatography:

      • For higher purity, the crude product can be purified by silica gel column chromatography.[14]

      • Adsorb the crude product onto a small amount of silica gel.

      • Elute using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing).

      • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Characterization:

    • The final product, this compound, should be a yellow to orange solid.

    • Confirm the identity and purity of the product using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 219.11).

      • Melting Point: To assess purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Incomplete reaction; Insufficient acid catalyst; Low temperature.Ensure complete consumption of starting material via TLC. Add a small additional portion of acid. Ensure reflux temperature is maintained.
Dark, Tarry Product Reaction temperature was too high; Reaction time was too long.Reduce heating mantle temperature. Monitor the reaction closely and stop once the starting material is consumed. Use charcoal treatment during recrystallization.[14]
Purification Issues Product is co-eluting with impurities; Poor crystallization.For chromatography, try a different solvent system. For recrystallization, screen various solvents (e.g., isopropanol, toluene).[14]
Incomplete Quenching Insufficient base added.Add sodium bicarbonate solution slowly while monitoring the pH with pH paper until it is neutral or slightly basic.

References

  • Nitration reaction safety. (2024). YouTube.
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • Tejedor, D., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5633.
  • BenchChem. (2025). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid.
  • Tejedor, D., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. ResearchGate.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(8), 1959.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Falke, H., et al. (2011). 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. ResearchGate.
  • Maji, M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(57), 35943-35964.
  • Chemistry the chemistry of molecules. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube.
  • Vanderbilt, B. M. (1941). U.S. Patent No. 2,229,532. Washington, DC: U.S. Patent and Trademark Office.
  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg.
  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533.
  • Kumar, A., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem, 16(15), 2419-2429.
  • Ay, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475.
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2419-2429.

Sources

protocol for testing enzymatic inhibition by 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A General Protocol for Characterizing the Enzymatic Inhibition Profile of 2-(tert-butyl)-5-nitro-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The inhibition of specific enzymes is a cornerstone of modern drug discovery and development, with many therapeutic agents functioning through this mechanism.[1][2][3] This document provides a comprehensive, generalized framework for the characterization of this compound as a potential enzyme inhibitor. As the specific enzymatic target for this compound is not pre-defined, this guide is designed to be adaptable to a wide range of enzymes and assay formats (e.g., colorimetric, fluorometric). We present a multi-phase experimental workflow, beginning with the essential steps of assay development and optimization, progressing to the determination of the inhibitor's potency via its half-maximal inhibitory concentration (IC50), and culminating in mechanism of action (MoA) studies to elucidate the mode of inhibition. This protocol emphasizes scientific integrity through the inclusion of necessary controls and provides field-proven insights into the rationale behind key experimental choices, empowering researchers to generate robust and reproducible data.

Scientific Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and reduce their catalytic activity.[4] Understanding how a compound like this compound interacts with a target enzyme is crucial for its development as a potential therapeutic agent.[5] The primary goals of these studies are to quantify the inhibitor's potency and understand its mechanism of action.

  • Enzyme Kinetics: The activity of an enzyme is often described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]). Two key parameters are derived from this model: Vmax (the maximum reaction velocity) and Km (the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vmax).[6]

  • IC50 Value: The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[7][8] A lower IC50 value indicates a more potent inhibitor. It is important to note that the IC50 value can be influenced by experimental conditions, particularly the substrate concentration.[8]

  • Mechanism of Action (MoA): MoA studies aim to determine how an inhibitor interacts with the enzyme.[1][9] The most common types of reversible inhibition are:

    • Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[1][4]

    • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This binding event alters the enzyme's conformation, reducing its catalytic efficiency.[1][4]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.[1][10]

General Materials and Reagents

This protocol is designed to be general. The researcher must source the specific enzyme and corresponding substrate.

  • Test Compound: this compound (CAS: 174274-85-2)[11]

  • Enzyme: Purified enzyme of interest. The concentration should be determined empirically.

  • Substrate: Specific substrate for the chosen enzyme. This could be a chromogenic, fluorogenic, or natural substrate.[12][13]

  • Assay Buffer: A buffer that provides the optimal pH and ionic strength for the enzyme's activity.[14]

  • Solvent: High-purity Dimethyl Sulfoxide (DMSO) for preparing the stock solution of the test compound.

  • Positive Control: A known inhibitor of the target enzyme.

  • Detection Instrument: A microplate reader (spectrophotometer or fluorometer) capable of kinetic measurements.[15]

  • Microplates: 96-well or 384-well plates suitable for the chosen detection method (e.g., clear plates for colorimetric assays, black plates for fluorescence assays).[16]

Experimental Workflow

The characterization of an enzyme inhibitor is a systematic process. The following workflow ensures that each step is built upon robust, validated data.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Phase 1: Assay Development & Optimization B Determine Optimal Enzyme Concentration A->B Establish Robust Assay C Determine Substrate Km & Optimal Concentration B->C D Confirm Linearity of Reaction Rate C->D E Phase 2: IC50 Determination D->E Proceed with Validated Assay F Generate Dose-Response Curve E->F G Calculate IC50 Value F->G H Phase 3: Mechanism of Action (MoA) Studies G->H Characterize Potent Hits I Vary [Substrate] at Fixed [Inhibitor] H->I J Analyze with Lineweaver-Burk or Non-linear Regression I->J K Determine Inhibition Type (Competitive, Non-competitive, etc.) J->K

Caption: Overall experimental workflow for inhibitor characterization.

Phase 1: Protocol for Assay Development & Optimization

Rationale: Before testing an inhibitor, it is critical to establish a robust and reproducible enzyme assay. This involves ensuring the reaction is proceeding under initial velocity conditions, where the rate is linear with respect to time and enzyme concentration.[17]

Step-by-Step Protocol:

  • Enzyme Titration: a. Prepare serial dilutions of the enzyme in cold assay buffer. b. In a microplate, add a fixed, saturating concentration of the substrate to each well. c. Initiate the reactions by adding the different enzyme concentrations to the wells. d. Immediately measure the product formation (absorbance or fluorescence) over time in a kinetic mode. e. Plot the initial reaction rate (V₀) against the enzyme concentration. Select an enzyme concentration that falls within the linear range of this plot and gives a strong, measurable signal.[18]

  • Substrate Titration (Km Determination): a. Prepare a range of substrate concentrations, typically from 0.2x to 5x the expected Km (if known from literature).[17] b. In a microplate, add the optimized enzyme concentration to each well. c. Initiate the reactions by adding the different substrate concentrations. d. Measure the initial reaction rate (V₀) for each substrate concentration. e. Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[6]

  • Reaction Linearity: a. Using the optimized enzyme concentration and a substrate concentration at or near the Km, run the reaction and monitor product formation over an extended period. b. Confirm that the rate of product formation is linear for the intended duration of the inhibition assay (e.g., 10-15 minutes). The reaction should not consume more than 10-15% of the substrate to ensure it remains under initial velocity conditions.[17]

Phase 2: Protocol for IC50 Determination

Rationale: This protocol determines the inhibitor concentration that causes 50% inhibition of enzyme activity. A serial dilution of the inhibitor is tested to generate a dose-response curve.[5][7]

Step-by-Step Protocol:

  • Prepare Inhibitor Dilutions: a. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). b. Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be consistent across all wells and ideally ≤1% to avoid solvent effects.[19]

  • Assay Setup: a. Design a 96-well plate layout including controls. b. Test Wells: Add assay buffer, the serially diluted inhibitor, and the enzyme solution. c. Positive Control: Add assay buffer, a known inhibitor, and the enzyme solution. d. Negative (Vehicle) Control: Add assay buffer, DMSO (at the same final concentration as the test wells), and the enzyme solution. This represents 100% enzyme activity. e. Blank Control: Add assay buffer, DMSO, and substrate (no enzyme) to correct for background signal.

  • Execution: a. Pre-incubate the plate with the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature to allow for binding.[10] b. Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette. The substrate concentration should be set at or near the determined Km value.[17] c. Immediately place the plate in the microplate reader and measure the reaction rate (V₀) kinetically.

  • Data Analysis: a. For each concentration, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank)) b. Plot the % Inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[19]

Example Data Presentation: IC50 Determination
This compound [µM]% Inhibition (Mean ± SD, n=3)
0.014.8 ± 1.5
0.112.3 ± 2.1
149.5 ± 3.5
1088.2 ± 2.8
10099.1 ± 1.2
Calculated IC50 (µM) ~1.02

Phase 3: Protocol for Mechanism of Action (MoA) Studies

Rationale: To understand how the compound inhibits the enzyme, kinetic assays are performed by varying the concentrations of both the substrate and the inhibitor. The resulting data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) to diagnose the inhibition mechanism.[9][20]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition enzyme_node enzyme_node complex_node complex_node inhibitor_node inhibitor_node E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) P Product (P) ES->E +P I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) ESI ESI Complex EI2 EI Complex I_uncomp Uncompetitive Inhibitor (I) ESI2 ESI Complex E2 Enzyme (E) ES2 ES Complex E2->ES2 +S E2->EI2 +I ES2->ESI +I ES2->E2 +P E3 Enzyme (E) ES3 ES Complex E3->ES3 +S ES3->E3 +P ES3->ESI2 +I

Caption: Simplified diagrams of reversible enzyme inhibition modes.

Step-by-Step Protocol:

  • Assay Setup: a. Prepare a matrix of reactions. Each row will have a fixed concentration of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50), and each column will have a different concentration of the substrate (e.g., 0.5x, 1x, 2x, 5x, 10x Km). b. Follow the same pre-incubation and reaction initiation steps as in the IC50 assay.

  • Data Collection: a. Measure the initial velocity (V₀) for every combination of substrate and inhibitor concentration.

  • Data Analysis: a. For each inhibitor concentration, plot 1/V₀ vs. 1/[S] (Lineweaver-Burk plot). b. Interpret the plot:

    • Competitive: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
    • Non-competitive: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
    • Uncompetitive: Lines will be parallel (both Vmax and apparent Km decrease). c. Alternatively, use non-linear regression to fit the data directly to different inhibition models to determine the inhibition constant (Ki).[21]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High background signal Compound is autofluorescent/colored; Substrate degradation.Run controls with the compound and substrate but no enzyme. Protect reagents from light. Use fresh reagents.[22]
Poor Z'-factor / High variability Pipetting errors; Inconsistent temperature; Reagents not mixed well.Use calibrated pipettes; pre-warm plates and reagents; ensure all solutions are homogenous before use.[14][16]
No inhibition observed Inhibitor concentration too low; Inhibitor is insoluble; Inhibitor is not active against the enzyme.Test a wider and higher concentration range; check compound solubility in assay buffer; confirm compound integrity.
Activation at low concentrations Biphasic effect; Assay artifact; Impurities in the compound.This can be a real biological effect. Confirm with repeat experiments and check compound purity. Rule out assay interference.[23]

References

  • Leskovac, V. (2003). Comprehensive Enzyme Kinetics. Springer. [Link]
  • Lončar, A., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]
  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
  • Patsnap. (2025). How to Design a Colorimetric Assay for Enzyme Screening.
  • Davidson College. IC50 Determination. edX. [Link] (Note: Direct link to the specific PDF is not available, but the course covers this topic).
  • BMG LABTECH. (2022).
  • Patsnap. (2025). How to Perform a Standard Enzyme Activity Assay?.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
  • Wikipedia.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]
  • CP Lab Safety. This compound, 95% Purity, C12H14N2O2, 100 mg. CP Lab Safety. [Link]
  • ResearchGate. (2014). Can anyone help with a query on enzyme inhibition and activation?.

Sources

preparing stock solutions of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Preparation, Storage, and Handling of Stock Solutions of 2-(tert-butyl)-5-nitro-1H-indole

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation of stock solutions of this compound (CAS No. 174274-85-2). Given the limited availability of public data on the solubility and stability of this specific nitroaromatic indole derivative, this guide emphasizes foundational principles and includes protocols for empirical solubility determination. Adherence to these protocols will ensure the preparation of accurate, stable, and reproducible stock solutions, which is paramount for the integrity of downstream experimental results in drug discovery and other research applications.

Compound Information & Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the critical first step in developing a robust protocol for stock solution preparation.[1] Key data for this compound are summarized below.

PropertyValueSource
Chemical Name This compound[2][3]
Synonyms 2-tert-Butyl-5-nitroindole[3]
CAS Number 174274-85-2[2]
Molecular Formula C₁₂H₁₄N₂O₂[2][3]
Molecular Weight 218.25 g/mol [2][3]
Appearance Solid (presumed)N/A
Predicted pKa 15.98 ± 0.30[3]
Predicted Storage Sealed in dry, Room Temperature[3]

Critical Safety & Handling Precautions

As a nitroaromatic compound, this compound requires careful handling to minimize exposure risk.[4] All procedures should be performed in accordance with institutional safety guidelines.

  • Engineering Controls : Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

  • Personal Protective Equipment (PPE) : Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields at all times.[4][5][6]

  • Handling : Avoid all personal contact, including inhalation and contact with skin and eyes.[5][7] Do not eat, drink, or smoke in the handling area.[6][8] Wash hands thoroughly after handling.[8]

  • Disposal : Dispose of the compound, solutions, and contaminated materials as hazardous chemical waste according to local, state, and federal regulations.[8]

Principles of Stock Solution Preparation

The goal of preparing a stock solution is to create a concentrated, stable, and accurately known solution from which working solutions of lower concentrations can be made.[1][9]

The Challenge of Solubility
Causality of Solvent Selection
  • DMSO : A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including many indole derivatives.[12] It is often the first choice for creating high-concentration stock solutions for biological screening.

  • Ethanol/Methanol : Less potent organic solvents that may be suitable if DMSO is incompatible with a downstream application.

  • Aqueous Buffers : It is highly unlikely that this compound will have sufficient solubility in purely aqueous media for a concentrated stock solution.

The Imperative of Empirical Testing

Given the lack of specific data, performing a small-scale preliminary solubility test is not just recommended; it is a mandatory step for scientific rigor. This self-validating approach prevents the loss of valuable compound and ensures the final stock solution is fully dissolved and stable, avoiding the risk of precipitation which would invalidate experimental results.

Experimental Protocols

Protocol 4.1: Preliminary Solubility Assessment

This protocol is designed to efficiently determine a suitable solvent and estimate the maximum practical concentration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous, research grade

  • Ethanol (EtOH), 200 proof, anhydrous

  • Methanol (MeOH), anhydrous, research grade

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Pipettors and tips

  • Analytical balance

Procedure:

  • Weigh 1-2 mg of this compound into three separate, labeled microcentrifuge tubes. Record the exact mass in each tube.

  • To the first tube, add a calculated volume of DMSO to target a high concentration (e.g., to reach 50 mM or 100 mM).

  • To the second tube, add the equivalent volume of EtOH.

  • To the third tube, add the equivalent volume of MeOH.

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect each tube for dissolved solid. If undissolved material remains, sonication or gentle warming (not to exceed 40°C) may be employed to aid dissolution.[4]

  • Observe the tubes after 30 minutes at room temperature. The ideal solvent will yield a clear, precipitate-free solution. This solvent should be selected for preparing the main stock solution.

Workflow for Preliminary Solubility Testing

G cluster_prep Preparation cluster_test Solvent Testing cluster_dissolve Dissolution cluster_decision Decision weigh Weigh 1-2 mg Compound into 3 Tubes add_dmso Add DMSO weigh->add_dmso Aliquot add_etoh Add EtOH weigh->add_etoh Aliquot add_meoh Add MeOH weigh->add_meoh Aliquot vortex Vortex Vigorously (1-2 min) add_dmso->vortex add_etoh->vortex add_meoh->vortex sonicate Optional: Sonicate / Warm vortex->sonicate observe Observe for Precipitate vortex->observe sonicate->observe select_solvent Select Best Solvent (Clear Solution) observe->select_solvent

Caption: Workflow for empirical solubility determination.

Protocol 4.2: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary compound screening.

Materials:

  • This compound (MW: 218.25 g/mol )

  • Anhydrous DMSO (or other solvent selected from Protocol 4.1)

  • Calibrated analytical balance

  • Weigh paper or boat

  • Spatula

  • Appropriate size glass volumetric flask (e.g., 5 mL or 10 mL)

  • Pipettors and tips

  • Light-blocking, sterile cryovials or microcentrifuge tubes for aliquoting

Procedure:

  • Calculation : Determine the mass of the compound required. The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[1]

    • For 10 mL (0.010 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 mol/L * 0.010 L * 218.25 g/mol = 0.021825 g = 21.83 mg

  • Weighing : On an analytical balance, carefully weigh out the calculated mass (21.83 mg) of the compound onto a weigh boat. Record the exact mass.

  • Dissolution : Quantitatively transfer the weighed solid into the 10 mL volumetric flask. Add approximately 7-8 mL of DMSO to the flask.

  • Mixing : Cap the flask and vortex or swirl until the solid is completely dissolved. If necessary, use brief sonication. Allow the solution to return to room temperature if it has warmed.

  • Final Volume : Carefully add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization : Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[1]

  • Aliquoting : Immediately dispense the stock solution into single-use volumes (e.g., 20-100 µL) in labeled, light-blocking cryovials. This is critical to prevent degradation from repeated freeze-thaw cycles.[1][4]

  • Storage : Store the aliquots at -20°C or -80°C for long-term stability.[1][4]

Protocol 4.3: Preparation of Working Solutions

Working solutions for experiments are prepared by diluting the concentrated stock.

Example: Preparing 1 mL of a 100 µM working solution from a 10 mM stock.

  • Use the dilution formula: C₁V₁ = C₂V₂

    • (10,000 µM) * V₁ = (100 µM) * (1000 µL)

    • V₁ = (100 * 1000) / 10,000 = 10 µL

  • Thaw one aliquot of the 10 mM stock solution.

  • Add 10 µL of the stock solution to 990 µL of the desired experimental buffer or cell culture medium.

  • Mix thoroughly by vortexing or pipetting. It is advisable to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and minimize precipitation.[4]

Master Workflow & Visualization

The following diagram illustrates the complete, validated process for preparing and storing the stock solution.

G cluster_plan Phase 1: Planning cluster_prep Phase 2: Preparation cluster_store Phase 3: Storage & Use calc Calculate Required Mass (Mass = C * V * MW) weigh Weigh Compound on Analytical Balance calc->weigh sol_test Perform Solubility Test (Protocol 4.1) sol_test->calc dissolve Transfer to Volumetric Flask & Add ~80% Solvent weigh->dissolve mix Vortex / Sonicate Until Fully Dissolved dissolve->mix final_vol Add Solvent to Final Volume (Meniscus) mix->final_vol homogenize Cap and Invert 15-20x to Ensure Homogeneity final_vol->homogenize aliquot Aliquot into Single-Use, Light-Blocking Vials homogenize->aliquot store Store Long-Term at -20°C or -80°C aliquot->store dilute Dilute for Working Solution (C1V1 = C2V2) store->dilute For Experiment

Caption: A comprehensive workflow for stock solution preparation.

Storage & Stability

Proper storage is essential to maintain the chemical integrity of this compound solutions.

  • Long-Term Storage : Aliquots should be stored at -20°C or, preferably, -80°C to minimize degradation.[1][4] Protect from light, as indole and nitroaromatic moieties can be light-sensitive.

  • Short-Term Storage : For daily use, a working aliquot might be kept at 4°C for a few days, but its stability should be verified for the specific experimental conditions. Long-term storage at 4°C is not recommended.[1]

  • Freeze-Thaw Cycles : Repeatedly freezing and thawing a stock solution is a primary cause of compound degradation and precipitation. The practice of creating single-use aliquots is the most effective method to prevent this.[1][4]

References

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg.
  • Chemical Synthesis Database. (2025). tert-butyl 2-nitro-1H-indole-1-carboxylate.
  • PubChem. (n.d.). 2-tert-butyl-7-methoxy-5-nitro-1H-indole.
  • PubChem. (n.d.). tert-butyl 5-nitro-2,3-dihydro-1H-isoindole-2-carboxylate.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents.
  • PubChem. (n.d.). 2-tert-Butyl-1H-indole.
  • ACS Publications. (n.d.). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer.
  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives.
  • YouTube. (2017). preparing a stock solution of high concentration.
  • University of Rochester. (n.d.). Preparing Solutions and Making Dilutions.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • MDPI. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?.
  • Organic Chemistry @ CU Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Application Note: A Homogeneous Luminescent Assay for Screening 2-(tert-butyl)-5-nitro-1H-indole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and prominent targets in drug discovery, particularly in oncology. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2][3][4] This application note describes a robust, high-throughput screening protocol for evaluating the inhibitory potential of a novel indole derivative, 2-(tert-butyl)-5-nitro-1H-indole (hereafter designated Cmpd-TBNI), against a panel of protein kinases. We present a detailed methodology using the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that quantifies kinase activity by measuring ADP production.[5] This protocol provides a framework for initial hit identification, dose-response analysis, and IC50 determination, enabling researchers to efficiently assess the potential of Cmpd-TBNI and similar compounds as kinase inhibitors.

Introduction: The Rationale for Screening Cmpd-TBNI

Protein kinases regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Consequently, kinase inhibitors have become a major focus of therapeutic development. The indole nucleus is a recurring motif in this field, valued for its ability to mimic the purine ring of ATP and establish key interactions within the kinase ATP-binding site.[1][2]

The specific compound of interest, this compound (Cmpd-TBNI), was selected for screening based on a compelling structural hypothesis:

  • Indole Scaffold: Provides a well-validated core for ATP-competitive inhibition.[3]

  • 2-tert-butyl Group: This bulky, hydrophobic group is hypothesized to probe and occupy the hydrophobic back pocket of the ATP-binding site, a strategy known to enhance both potency and selectivity for certain kinases.[7][8]

  • 5-nitro Group: The electron-withdrawing nitro group can modulate the electronic properties of the indole ring and may form specific hydrogen bonds or polar interactions with residues in the active site.[9][10][11] While nitro groups can sometimes be associated with toxicity, they are also present in numerous approved drugs and bioactive compounds, where they are critical for activity.[10][12]

Given these features, Cmpd-TBNI represents a promising, yet uncharacterized, candidate for kinase inhibitor screening. This guide provides the necessary protocols to perform this initial evaluation.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal platform suitable for virtually any kinase, substrate, and ATP concentration.[13][14] The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a two-step, homogeneous "add-mix-read" protocol, making it ideal for high-throughput screening (HTS).[15]

Step 1: Kinase Reaction & ATP Depletion. The kinase reaction is performed with the kinase, substrate, ATP, and the test compound (Cmpd-TBNI). After incubation, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and contains an enzyme that selectively depletes the remaining, unconsumed ATP.

Step 2: ADP Conversion & Signal Generation. Kinase Detection Reagent is added, which contains the enzymes and substrates necessary to convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.[13][15] Inhibition is observed as a decrease in luminescence.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Detection K_ATP_Sub Kinase + Substrate + ATP + Inhibitor (Cmpd-TBNI) ADP_SubP_ATP ADP + Phospho-Substrate + Unconsumed ATP K_ATP_Sub->ADP_SubP_ATP Kinase Activity K_ATP_Sub->ADP_SubP_ATP ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP_SubP_ATP->ADP_Glo_Reagent ADP_SubP ADP + Phospho-Substrate ADP_Glo_Reagent->ADP_SubP Depletes remaining ATP Detect_Reagent Add Kinase Detection Reagent ADP_SubP->Detect_Reagent New_ATP Newly Synthesized ATP Detect_Reagent->New_ATP Converts ADP to ATP Light Luminescent Signal ∝ [ADP] New_ATP->Light Luciferase/Luciferin

Figure 2. High-throughput screening workflow.

Step-by-Step Method:

  • Compound Preparation: Prepare a 40 µM working solution of Cmpd-TBNI by diluting the 10 mM DMSO stock in 1X Kinase Reaction Buffer. This results in a 4X final concentration. Also prepare a "vehicle control" with the same final DMSO concentration.

  • Assay Plate Setup (384-well format):

    • Test Wells: Add 2.5 µL of the 40 µM Cmpd-TBNI working solution.

    • Positive Control (0% Inhibition): Add 2.5 µL of vehicle control buffer.

    • Negative Control (100% Inhibition): Add 2.5 µL of a high-concentration control inhibitor (e.g., 100 µM Staurosporine).

  • Add Kinase/Substrate Mix: Add 5 µL of a 2X Kinase/Substrate mix (prepared in 1X Kinase Reaction Buffer) to all wells.

  • Initiate Reaction: Add 2.5 µL of a 4X ATP solution (e.g., 40 µM for a final concentration of 10 µM) to all wells to start the reaction. The total reaction volume is 10 µL.

    • Expert Insight: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. [16]5. Incubation: Mix the plate gently on a plate shaker for 30 seconds and incubate at room temperature for 60 minutes.

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes to stop the reaction and deplete ATP. [17]7. Detect Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal. [13]8. Measure Luminescence: Read the plate on a luminometer with an integration time of 0.5-1 second per well.

Protocol 2: Dose-Response and IC50 Determination

For any "hits" identified in the single-point screen (e.g., >50% inhibition), this protocol determines the compound's potency by measuring inhibition across a range of concentrations.

  • Compound Serial Dilution:

    • Create a 10-point, 3-fold serial dilution of Cmpd-TBNI in 100% DMSO, starting from the 10 mM stock.

    • Prepare 4X working solutions of each concentration in 1X Kinase Reaction Buffer.

  • Assay Plate Setup: Add 2.5 µL of each 4X compound concentration to the assay plate in triplicate. Include vehicle controls (0% inhibition) and no-enzyme controls (background).

  • Execute Assay: Follow steps 3-8 from Protocol 4.1.

Data Analysis and Interpretation

Calculation of Percent Inhibition

Percent inhibition is calculated using the signals from the control wells.

Formula: % Inhibition = 100 * (1 - (RLU_test - RLU_bkgd) / (RLU_vehicle - RLU_bkgd))

Where:

  • RLU_test = Relative Light Units from the well with Cmpd-TBNI.

  • RLU_vehicle = Average RLU from the vehicle (0% inhibition) control wells.

  • RLU_bkgd = Average RLU from the no-enzyme or 100% inhibition control wells.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%. [18][19]

  • Plot % Inhibition (Y-axis) versus the log[Cmpd-TBNI] concentration (X-axis).

  • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, Origin).

  • The IC50 value is derived directly from the curve fit. A lower IC50 value indicates a more potent inhibitor. [20]

Example Data Presentation

Hypothetical screening results for Cmpd-TBNI are presented below for illustrative purposes.

Table 1: Single-Point Screening Results (10 µM Cmpd-TBNI)

Kinase Target Average % Inhibition Hit? ( >50% )
Kinase A 88.4% Yes
Kinase B 12.1% No
Kinase C 92.7% Yes

| Kinase D | 45.3% | No |

Table 2: Dose-Response Results for Identified Hits

Kinase Target IC50 (nM)
Kinase A 152

| Kinase C | 89 |

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicates Inaccurate pipetting; Incomplete mixing; Edge effects on the plate.Use calibrated multichannel pipettes; Ensure thorough mixing after each reagent addition; Avoid using the outermost wells of the plate if necessary.
Low Signal-to-Background Ratio Low kinase activity; Suboptimal ATP or substrate concentration; Old reagents.Optimize enzyme/substrate concentrations; Confirm ATP is at/near Km; Use fresh, properly stored assay reagents as per the manual. [13][21]
False Positives/Negatives Compound interferes with luciferase; Compound precipitates at assay concentration.Perform a counter-screen without the kinase to check for luciferase inhibition; Check compound solubility in the final assay buffer. [22]

Conclusion

This application note provides a comprehensive and robust framework for the initial characterization of this compound (Cmpd-TBNI) as a potential kinase inhibitor. By leveraging the sensitivity and convenience of the ADP-Glo™ Kinase Assay, researchers can efficiently perform single-point screening to identify active kinases and subsequently determine compound potency through detailed dose-response analysis. The protocols and data analysis methods described herein are foundational for the primary stages of kinase inhibitor discovery and can be broadly applied to other novel small molecules.

References

  • Kamal, A., et al. (2019). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH.
  • El-Gamal, M. I., et al. (2022). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate.
  • ResearchGate. (n.d.). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. ResearchGate.
  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH.
  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. ICE Bioscience.
  • Gupta, A., et al. (2020). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed.
  • Karrouchi, K., et al. (2018). Indolinones as promising scaffold as kinase inhibitors: a review. PubMed.
  • Al-Mokadem, A. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • Wikipedia. (n.d.). IC50. Wikipedia.
  • edX. (n.d.). IC50 Determination. edX.
  • Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Wikipedia.
  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Cer, R. Z., et al. (n.d.). IC50-to-Ki converter. Bioinformatics.
  • Kalim, S., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Wlodarchak, N., et al. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH.
  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. The Royal Society of Chemistry.
  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • ResearchGate. (n.d.). Biological hypothesis of the interaction of the tert-butyl and.... ResearchGate.
  • Cholewiński, G., et al. (2019). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Semantic Scholar.
  • Cholewiński, G., et al. (2019). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • Zerbe, O., et al. (2016). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PubMed Central.

Sources

Application Notes & Protocols: Real-Time Monitoring of 2-(tert-butyl)-5-nitro-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 2-(tert-butyl)-5-nitro-1H-indole is a process of significant interest within pharmaceutical and materials science, yielding a scaffold with potential applications in drug discovery and as a building block for complex organic materials. The precise control over this synthesis is paramount to ensure high yield, purity, and safety. Effective reaction monitoring is the cornerstone of process optimization, providing real-time data on the consumption of reactants, the formation of the desired product, and the emergence of any impurities or byproducts. This guide provides a detailed overview of established analytical techniques for monitoring the progress of this synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

A common and direct route to synthesize this compound involves the electrophilic nitration of the 2-(tert-butyl)-1H-indole precursor. This reaction typically utilizes a nitrating agent, such as nitric acid in a sulfuric acid medium or a milder reagent like tetrabutylammonium nitrate, to introduce the nitro group at the C5 position of the indole ring. The progress of this transformation from a relatively non-polar starting material to a more polar, nitro-functionalized product provides a distinct analytical handle for various monitoring techniques.

Thin-Layer Chromatography (TLC): The First Line of Analysis

Principle & Causality

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for qualitative reaction monitoring.[1][2] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent).[3] For the synthesis of this compound, the product is significantly more polar than the starting material due to the introduction of the nitro group. This difference in polarity is the key to achieving separation on the TLC plate. The more polar product will have a stronger affinity for the polar silica gel stationary phase and will thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the less polar starting material.[1]

Application Note

TLC is ideal for quickly assessing the state of the reaction at various time points. By spotting the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture in the same spot) on the same plate, one can visually track the disappearance of the starting material and the appearance of the product spot.[4][5] The presence of a clean conversion to a single new spot indicates a successful reaction, while the appearance of multiple new spots may suggest the formation of byproducts or isomers.

Detailed Protocol: TLC Monitoring
  • Plate Preparation:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[6][7]

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RXN).[5]

  • Sample Spotting:

    • Prepare a dilute solution of the starting 2-(tert-butyl)-1H-indole in a volatile solvent like ethyl acetate.

    • Using a capillary tube, spot the SM solution onto the 'SM' and 'C' lanes. Keep the spots small and concentrated.[3]

    • Carefully withdraw a small aliquot from the reaction vessel. Quench it if necessary (e.g., in a small vial with a buffer or solvent) and dilute it.

    • Spot the diluted reaction mixture onto the 'C' and 'RXN' lanes.[4]

  • Development:

    • Prepare a developing chamber (e.g., a beaker covered with a watch glass) containing a shallow pool (~0.5 cm) of an appropriate solvent system. A common system for indole derivatives is a mixture of hexanes and ethyl acetate.[8] Start with a 4:1 Hexanes:Ethyl Acetate ratio and adjust as needed to achieve an Rf of ~0.3-0.5 for the starting material.

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[1][3] Cover the chamber.

    • Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.[3]

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate. Visualize the spots under a UV lamp (254 nm), as indole rings are typically UV-active.[1] Circle the observed spots with a pencil.

    • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Expected Outcome: The SM spot should have a higher Rf than the new product spot in the RXN lane. As the reaction proceeds, the SM spot in the RXN lane will diminish in intensity, while the product spot will intensify. The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture.[5]

High-Performance Liquid Chromatography (HPLC): Quantitative Insight

Principle & Causality

HPLC is a cornerstone of modern pharmaceutical analysis, offering high-resolution separation and precise quantification of components in a mixture.[9][10][11] It functions by injecting a liquid sample into a high-pressure stream of a mobile phase, which then passes through a column packed with a stationary phase.[9] For this synthesis, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The stationary phase is non-polar (e.g., C8 or C18 silica), and the mobile phase is a more polar solvent mixture (e.g., acetonitrile and water).[12]

The separation mechanism is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. The less polar starting material, 2-(tert-butyl)-1H-indole, will interact more strongly with the C18 column and thus be retained longer, resulting in a longer retention time. The more polar product, this compound, will have less affinity for the stationary phase and will elute earlier. This allows for clear separation and quantification using a detector, typically UV-Vis, set to a wavelength where both compounds absorb light (e.g., ~280 nm for indoles).[13]

Workflow for HPLC Method Development and Reaction Monitoring

HPLC_Workflow cluster_Dev Method Development cluster_Monitor Reaction Monitoring Understand Analyze Physicochemical Properties (Polarity, pKa, Solubility) Select_Col Select Column (e.g., C18, 5µm) Understand->Select_Col Select_MP Select Mobile Phase (Acetonitrile/Water) Select_Col->Select_MP Optimize Optimize Conditions (Gradient, Flow Rate, pH) Select_MP->Optimize Validate Validate Method (Linearity, Precision) Optimize->Validate Sample Withdraw & Quench Reaction Aliquot Validate->Sample Implement Validated Method Prepare Dilute & Filter Sample Sample->Prepare Inject Inject into HPLC System Prepare->Inject Analyze Integrate Peak Areas (Reactant vs. Product) Inject->Analyze Plot Plot Concentration vs. Time Analyze->Plot

Caption: HPLC Method Development and Reaction Monitoring Workflow.

Detailed Protocol: RP-HPLC Monitoring
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (to ensure consistent protonation and good peak shape).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Detector: UV-Vis detector set at an appropriate wavelength (e.g., 280 nm).[13]

    • Flow Rate: 1.0 mL/min.

  • Method Development (Initial Run):

    • Perform a gradient run to determine the approximate retention times of the starting material and product.[14] A suggested starting gradient: 50% B to 95% B over 10 minutes.

    • Based on the results, an isocratic (constant mobile phase composition) or a refined gradient method can be developed for faster sample throughput.[12][14]

  • Sample Preparation:

    • At timed intervals (e.g., t=0, 15 min, 30 min, 1 hr, etc.), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 10 mL) of mobile phase in a volumetric flask. This stops the reaction and prepares the sample for analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.[15]

  • Data Acquisition and Analysis:

    • Inject a standard volume (e.g., 10 µL) of the prepared sample.

    • Record the chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times (established with pure standards).

    • Integrate the area under each peak. The percentage conversion can be calculated using the relative peak areas (assuming similar molar absorptivity): % Conversion ≈ [Area(Product) / (Area(Product) + Area(SM))] x 100%

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-Situ Structural Confirmation

Principle & Causality

NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for in-situ reaction monitoring.[16][17] It relies on the magnetic properties of atomic nuclei (like ¹H) within a molecule.[18][19] When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are highly dependent on their chemical environment.[20]

For the synthesis of this compound, the ¹H NMR spectra of the starting material and product are distinctly different. Key diagnostic signals to monitor would include:

  • Aromatic Protons: The introduction of the electron-withdrawing nitro group at the C5 position will significantly shift the signals of the adjacent aromatic protons (at C4 and C6) downfield (to a higher ppm value).

  • tert-Butyl Protons: The singlet corresponding to the nine equivalent protons of the tert-butyl group will likely experience a smaller, but potentially measurable, shift.

By acquiring spectra over time, one can observe the decrease in the intensity of starting material signals and the corresponding increase in product signals, providing unambiguous structural confirmation and kinetic data.[21]

Detailed Protocol: ¹H NMR In-Situ Monitoring
  • Sample Preparation:

    • The reaction must be conducted in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that is compatible with the reaction conditions.

    • Combine the starting material, 2-(tert-butyl)-1H-indole, and any necessary reagents (excluding the final reactant that initiates the reaction) in an NMR tube.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a simple spectrum that does not overlap with reactant or product signals. This allows for precise quantification.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer and obtain a baseline spectrum (t=0) before initiating the reaction. Ensure the instrument is locked and shimmed for optimal resolution.

    • Set up an arrayed experiment to automatically acquire spectra at set time intervals (e.g., every 5-10 minutes).[16] The number of scans per time point should be minimized to get a good signal-to-noise ratio quickly, providing a "snapshot" of the reaction.[16]

  • Reaction Initiation and Monitoring:

    • Remove the tube, quickly inject the initiating reagent (e.g., a solution of the nitrating agent), mix thoroughly, and immediately re-insert it into the spectrometer to begin the automated acquisition.

    • Monitor the reaction in real-time as the series of spectra are collected.

  • Data Processing and Interpretation:

    • Process the collected spectra (Fourier transform, phase correction, baseline correction).

    • Select a well-resolved signal for the starting material and one for the product.

    • Integrate these signals relative to the constant signal of the internal standard.

    • Plot the normalized integral values over time to generate a kinetic profile of the reaction, showing the consumption of the reactant and the formation of the product.

Mass Spectrometry (MS): Unambiguous Molecular Identification

Principle & Causality

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[22] It is exceptionally sensitive and specific, making it ideal for confirming the presence of the desired product and identifying any byproducts.[22][23] When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a two-dimensional analysis of the reaction mixture.

For this synthesis, the product, this compound, will have a distinct molecular weight (and thus a different m/z value for its molecular ion) compared to the starting material. This allows for clear confirmation of product formation. Techniques like Direct Analysis in Real Time (DART-MS) or Atmospheric Solids Analysis Probe (ASAP-MS) can even allow for near-instantaneous analysis of a reaction aliquot with minimal to no sample preparation, providing rapid feedback.[24][25]

Detailed Protocol: LC-MS Monitoring
  • System Preparation:

    • Utilize an HPLC system as described previously, but with the outflow from the UV detector directed into the ion source of a mass spectrometer (e.g., an electrospray ionization - ESI source).

  • Sample Preparation:

    • Prepare samples exactly as described for HPLC monitoring (withdraw, quench, dilute, filter).

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • The mass spectrometer should be set to scan a relevant mass range or to monitor for specific m/z values corresponding to the expected [M+H]⁺ ions of the starting material and product.

      • 2-(tert-butyl)-1H-indole: C₁₂H₁₅N, MW = 173.25 g/mol -> Expected [M+H]⁺ = 174.13

      • This compound: C₁₂H₁₄N₂O₂, MW = 218.25 g/mol -> Expected [M+H]⁺ = 219.11

  • Data Interpretation:

    • Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra.

    • Confirm the formation of the product by observing a chromatographic peak that shows a mass spectrum with the dominant m/z ion of 219.11.

    • The disappearance of the peak corresponding to m/z 174.13 confirms the consumption of the starting material.

    • Any other peaks in the chromatogram can be analyzed by their mass spectra to identify potential impurities or byproducts (e.g., isomers or over-nitrated species).

Comparative Summary of Monitoring Techniques

Technique Principle Information Obtained Speed Cost Strengths Limitations
TLC Differential AdsorptionQualitative (conversion, # of products)Very Fast (5-15 min)Very LowSimple, rapid, inexpensive, minimal sample needed.[1]Non-quantitative, low resolution, requires method development.
HPLC-UV Differential PartitioningQuantitative (% conversion, purity)Moderate (10-30 min/sample)ModerateHigh resolution, highly quantitative, well-established.[9][10]Requires method development, higher cost, solvent consumption.[12]
NMR Nuclear Magnetic ResonanceQuantitative & StructuralModerate to SlowHighUnambiguous structural info, in-situ monitoring possible.[16][20]Lower sensitivity, requires deuterated solvents, expensive equipment.
LC-MS Partitioning & Mass-to-ChargeQuantitative & Molecular WeightModerate (10-30 min/sample)HighHigh sensitivity and specificity, identifies unknowns.[22][23]Expensive, complex instrumentation, requires expertise.
Decision-Making Logic for Technique Selection

Technique_Choice Start Need to Monitor Reaction? Qual_Quant Qualitative or Quantitative Data? Start->Qual_Quant TLC Use Thin-Layer Chromatography (TLC) Qual_Quant->TLC Qualitative / Quick Check Struct_ID Is Unambiguous Structural ID Needed? Qual_Quant->Struct_ID Quantitative HPLC Use High-Performance Liquid Chromatography (HPLC) Struct_ID->HPLC No InSitu Is In-Situ Monitoringor Structural Detail Required? Struct_ID->InSitu Yes NMR Use Nuclear Magnetic Resonance (NMR) InSitu->NMR In-Situ / Detailed Structure LCMS Use Liquid Chromatography- Mass Spectrometry (LC-MS) InSitu->LCMS Impurity ID

Caption: Decision tree for selecting an appropriate reaction monitoring technique.

References

  • Magnetic Resonance - Oxford Instruments. Tracking Organic Reactions. [Link]
  • Chemical Instrumentation Facility - Iowa State University. Reaction Monitoring & Kinetics. [Link]
  • ResearchGate.
  • PubMed.
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  • arXiv. In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. [Link]
  • NIH. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
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  • NIH. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]
  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]
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  • ResearchGate. (PDF)
  • University of Colorado Boulder.
  • Michigan State University.
  • JoVE.
  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
  • Amrita Virtual Lab.
  • Chemical Synthesis Database.
  • Wikipedia.
  • Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
  • MSU Chemistry. NMR Spectroscopy. [Link]
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  • NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
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  • Nature. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
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  • ResearchGate. Post synthetic application. a) Large scale synthesis of 2 a. b).... [Link]
  • Washington State University. Monitoring Reactions by TLC. [Link]
  • ResearchGate. 3.14.
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  • NIH. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]

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Application Notes and Protocols: Utilizing 2-(tert-butyl)-5-nitro-1H-indole as a Chemical Probe in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: January 2026

For research use only. Not for use in diagnostic procedures.

Introduction: The Potential of Nitroindoles in Chemical Biology

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic molecules with diverse biological activities.[1][2] The introduction of a nitro group to the indole ring can significantly modulate its electronic properties and biological function, often conferring unique activities.[3] While the broader class of 5-nitroindole derivatives has been explored for activities such as anticancer effects through mechanisms like G-quadruplex binding, the specific utility of many substituted nitroindoles as precise chemical probes remains an area of active investigation.[4][5]

This document provides a detailed guide for the characterization and application of 2-(tert-butyl)-5-nitro-1H-indole (hereafter referred to as "NITB-25") as a novel chemical probe. Chemical probes are small molecules with high potency and selectivity for a specific biological target, enabling researchers to modulate and study the function of that target in complex biological systems.[6][7]

For the purpose of these protocols, we will operate under a guiding hypothesis that NITB-25 acts as an inhibitor of a hypothetical protein kinase, "Kinase-X," which is a key regulator in a pro-inflammatory signaling pathway. This framework will be used to detail the experimental steps required to validate its mechanism of action, cellular efficacy, and utility as a research tool.

Physicochemical Properties of NITB-25

A solid understanding of the probe's basic properties is essential for its effective use.

PropertyValueSource
CAS Number 174274-85-2[8]
Molecular Formula C₁₂H₁₄N₂O₂[8]
Molecular Weight 218.26 g/mol
Appearance Solid
Purity ≥95%
Storage 2-8°C, protected from light

PART 1: Initial Characterization and In Vitro Analysis

Before use in complex cellular models, it is crucial to confirm the identity, purity, and direct target engagement of NITB-25.

Protocol 1.1: Stock Solution Preparation and Quality Control

The accuracy of all subsequent experiments depends on the precise concentration and stability of the probe's stock solution.

Materials:

  • This compound (NITB-25) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the NITB-25 powder in anhydrous DMSO.

  • Ensure complete dissolution by vortexing thoroughly. Gentle warming may be applied if necessary.

  • Causality Insight: DMSO is a common solvent for organic molecules, but it can be hygroscopic and affect compound stability. Using anhydrous DMSO minimizes degradation.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store aliquots at -20°C or -80°C, protected from light.

  • Self-Validation: Before use, confirm the concentration and purity of the stock solution using a spectrophotometer (if the molar absorptivity is known) or an analytical HPLC. This step ensures experimental reproducibility.

Protocol 1.2: In Vitro Kinase Assay (Hypothetical Target: Kinase-X)

This protocol aims to determine the direct inhibitory effect of NITB-25 on its putative target, Kinase-X, in a cell-free system.

Materials:

  • Recombinant purified Kinase-X

  • Kinase-X specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • NITB-25 serial dilutions

  • Kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of NITB-25 in kinase buffer, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a DMSO-only vehicle control.

  • In a 96-well or 384-well plate, add the kinase buffer, the Kinase-X enzyme, and its specific substrate.

  • Add the NITB-25 dilutions to the appropriate wells.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the probe to bind to the enzyme.

  • Initiate the kinase reaction by adding a concentration of ATP close to the Kₘ for the enzyme.

  • Expertise Insight: Using an ATP concentration near the Michaelis-Menten constant (Kₘ) makes the assay more sensitive to competitive inhibitors.

  • Allow the reaction to proceed for the optimal time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Plot the kinase activity against the logarithm of NITB-25 concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

cluster_0 In Vitro Kinase Assay Workflow Prepare Reagents Prepare Reagents Add Kinase & Substrate Add Kinase & Substrate Prepare Reagents->Add Kinase & Substrate Add NITB-25 Add NITB-25 Add Kinase & Substrate->Add NITB-25 Incubate (Binding) Incubate (Binding) Add NITB-25->Incubate (Binding) Add ATP (Start Reaction) Add ATP (Start Reaction) Incubate (Binding)->Add ATP (Start Reaction) Incubate (Reaction) Incubate (Reaction) Add ATP (Start Reaction)->Incubate (Reaction) Detect Activity Detect Activity Incubate (Reaction)->Detect Activity Calculate IC50 Calculate IC50 Detect Activity->Calculate IC50

Caption: Workflow for determining the in vitro IC₅₀ of NITB-25.

PART 2: Cellular Assays to Probe Biological Activity

Once direct target engagement is confirmed, the next step is to assess the effects of NITB-25 in a physiologically relevant cellular context.

Protocol 2.1: Cell Viability and Cytotoxicity Assay

This is a critical first step to determine the concentration range at which NITB-25 affects cell function without causing general toxicity.[9]

Materials:

  • Relevant cell line (e.g., a macrophage cell line like RAW 264.7 for inflammation studies)

  • Complete cell culture medium

  • 96-well cell culture plates

  • NITB-25 serial dilutions

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of NITB-25 in complete medium. The concentration range should be broad (e.g., 0.01 µM to 100 µM).

  • Replace the medium in the wells with the medium containing the NITB-25 dilutions. Include vehicle (DMSO) controls and a positive control for cytotoxicity (e.g., staurosporine).[9]

  • Incubate the cells for a relevant duration (e.g., 24, 48, or 72 hours).[9]

  • Add the chosen viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Trustworthiness: By determining the concentration window between the desired biological effect and general cytotoxicity, you establish a therapeutic index for the probe in your model system.

Protocol 2.2: Target Engagement and Pathway Modulation via Western Blot

This protocol verifies that NITB-25 engages its target, Kinase-X, within the cell and modulates downstream signaling.

Materials:

  • Cell line expressing Kinase-X

  • Cell culture dishes (6-well or 10 cm)

  • NITB-25

  • Pathway activator (e.g., LPS for an inflammatory pathway)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies: anti-phospho-Substrate-Y (downstream of Kinase-X), anti-total-Substrate-Y, anti-Kinase-X, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Pre-treat the cells with various concentrations of NITB-25 (or vehicle) for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate activator (e.g., LPS) for a short period (e.g., 15-30 minutes) to induce phosphorylation of Substrate-Y by Kinase-X.

  • Wash the cells with cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

  • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.[9]

  • Apply a chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Data Analysis: Quantify the band intensities. The desired result is a dose-dependent decrease in the phospho-Substrate-Y signal with NITB-25 treatment, while total protein levels remain unchanged.

cluster_pathway Hypothetical Kinase-X Pathway Activator Activator (e.g., LPS) Receptor Receptor Activator->Receptor KinaseX Kinase-X Receptor->KinaseX SubstrateY Substrate-Y KinaseX->SubstrateY pSubstrateY p-Substrate-Y KinaseX->pSubstrateY Phosphorylation Response Cellular Response (e.g., Inflammation) pSubstrateY->Response NITB25 NITB-25 NITB25->KinaseX Inhibition

Caption: Hypothetical signaling pathway inhibited by NITB-25.

PART 3: Advanced Cellular Applications

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly confirm target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.

Materials:

  • Cell line of interest

  • NITB-25 and vehicle control (DMSO)

  • PBS

  • PCR tubes or plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • Western blot materials (as in Protocol 2.2)

Procedure:

  • Treat intact cells in suspension or culture with a high concentration of NITB-25 or DMSO for 1 hour.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Pellet the precipitated/denatured proteins by centrifugation at high speed (e.g., 20,000 x g).

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble Kinase-X remaining in the supernatant at each temperature using Western blotting.

  • Expected Outcome: In the NITB-25 treated samples, Kinase-X should remain soluble at higher temperatures compared to the DMSO control, indicating that ligand binding has stabilized the protein. This generates a "thermal shift."

Conclusion and Best Practices

This document outlines a systematic approach to characterize a novel chemical probe, using this compound (NITB-25) as a working example for a hypothetical kinase target. Successful application of any chemical probe requires rigorous validation.[6] Always include appropriate controls, such as vehicle controls and, if possible, a structurally similar but inactive analog, to ensure that the observed biological effects are due to specific target engagement. The protocols provided here offer a foundational workflow that can be adapted for various targets and cellular systems, enabling researchers to confidently probe complex biological processes.

References

  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg.
  • Garg, R., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science. [Link]
  • Szymański, J., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
  • The FEBS Network. (2023). The importance of chemical probes in molecular and cell biology. [Link]
  • Cell Press. (2020). Chemical Probes as Essential Tools for Biological Discovery. [Link]

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experimental design for studying the effects of 2-(tert-butyl)-5-nitro-1H-indole in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 2-(tert-butyl)-5-nitro-1H-indole

A Phased Experimental Framework for Evaluating Biological Activity in Cell Culture

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] This application note provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro effects of a novel derivative, this compound. While specific data on this compound is not yet prevalent, the strategic approach outlined herein is based on established methodologies for characterizing novel chemical entities.[2][3] We present a phased approach, beginning with broad-spectrum cytotoxicity screening, moving to the elucidation of the cell death mechanism, and culminating in the investigation of specific molecular pathways. This guide emphasizes robust experimental design, data interpretation, and the integration of self-validating controls to ensure scientific integrity and reproducibility.[4][5]

Introduction: The Rationale for Investigation

Indole derivatives are central to numerous biological processes, and their structures are found in many approved therapeutics.[1] The addition of a nitro group, in particular, can confer significant bioactivity, including anticancer properties.[6][7] Studies on other 5-nitroindole derivatives have shown they can act as G-quadruplex binders, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells.[8]

Given this precedent, this compound warrants a thorough investigation to determine its potential as a therapeutic agent. This guide provides the foundational protocols to assess its biological activity, focusing on cytotoxicity, proliferation, apoptosis, and impact on key signaling pathways. The overarching goal is to build a comprehensive cellular profile of the compound, moving logically from broad phenotypic effects to specific molecular mechanisms.

Foundational Principles: Designing a Robust Study

Before embarking on specific assays, establishing a rigorous experimental design is paramount to generating reliable and reproducible data.[2]

  • Cell Line Selection: The choice of cell line is critical and should be hypothesis-driven.[9] A panel of cell lines is recommended, including:

    • Cancer Cell Lines: Select lines from various tissues (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) to assess the breadth of activity.[10]

    • Non-Cancerous Cell Line: Include a non-transformed cell line (e.g., HEK293 or MRC-5) to evaluate potential selectivity and general toxicity.[10][11]

    • Authentication: All cell lines must be authenticated using methods like Short Tandem Repeat (STR) profiling to ensure their identity and prevent costly errors from misidentified or cross-contaminated cultures.[4] Regular testing for mycoplasma contamination is also mandatory.[12]

  • Compound Handling:

    • Solubility: Determine the solubility of this compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice, but the final concentration in the culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced toxicity.[9]

    • Stock Solutions: Prepare a high-concentration stock solution, aliquot it to minimize freeze-thaw cycles, and store it protected from light at -20°C or -80°C.

  • Essential Controls: Every experiment must include a set of controls to validate the results.[2]

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose of the test compound. This establishes the baseline response.

    • Positive Control: A well-characterized compound known to induce the effect being measured (e.g., Doxorubicin for cytotoxicity) to confirm the assay is performing correctly.[13]

    • Negative Control (Untreated): Cells cultured in medium alone to represent the normal physiological state.

Phase 1: Primary Screening for Cytotoxicity and Antiproliferative Effects

The initial step is to determine if this compound affects cell viability or inhibits cell proliferation.[14] This provides the foundational dose-response data necessary for all subsequent experiments.

Workflow for Phase 1 Screening

G cluster_prep Preparation cluster_assay Execution cluster_analysis Analysis Cell_Culture Select & Culture Cell Lines Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Compound_Prep Prepare Compound Stock & Dilutions Treatment Treat with Compound (e.g., 24, 48, 72h) Compound_Prep->Treatment Seeding->Treatment Assay Perform Viability (MTT) & Proliferation (BrdU) Assays Treatment->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Calculation Calculate % Viability & Determine IC50 Measurement->Calculation

Caption: Workflow for initial cytotoxicity and proliferation screening.

Protocol 1: MTT Assay for Metabolic Activity and Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][15] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[15]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and positive controls.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[13]

Protocol 2: BrdU Incorporation Assay for Cell Proliferation

Measuring the incorporation of a thymidine analog like 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA is a more direct and sensitive method for quantifying cell proliferation than metabolic assays.[18][19][20]

Methodology:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • BrdU Labeling: Approximately 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.

  • Fixation and Denaturation: Remove the culture medium, and fix the cells with a fixing/denaturing solution. This step is crucial to expose the incorporated BrdU to the antibody.

  • Antibody Incubation: Wash the cells and add a fluorescently-labeled anti-BrdU antibody. Incubate for 1-2 hours at room temperature.

  • Detection: After washing, measure the fluorescence using a microplate reader.

  • Data Analysis: Quantify the signal relative to controls to determine the effect on cell proliferation.

Data Presentation: IC₅₀ Values

Summarize the results in a table for clear comparison of the compound's potency across different cell lines and time points.[13]

Cell LineTreatment TimeIC₅₀ (µM) for this compoundIC₅₀ (µM) for Positive Control (e.g., Doxorubicin)
MCF-724h[Experimental Value][Experimental Value]
48h[Experimental Value][Experimental Value]
72h[Experimental Value][Experimental Value]
HeLa24h[Experimental Value][Experimental Value]
48h[Experimental Value][Experimental Value]
72h[Experimental Value][Experimental Value]
HEK29324h[Experimental Value][Experimental Value]
48h[Experimental Value][Experimental Value]
72h[Experimental Value][Experimental Value]
Data should be presented as mean ± standard deviation from at least three independent experiments.

Phase 2: Elucidating the Mechanism of Cell Death

If Phase 1 results indicate cytotoxicity, the next critical step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[14]

Protocol 3: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[21] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[22][23] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]

G cluster_healthy Viable Cell cluster_early Early Apoptosis cluster_late Late Apoptosis/Necrosis n1 Annexin V (-) PI (-) n2 Annexin V (+) PI (-) n3 Annexin V (+) PI (+) p1 p2 p3 l1 Intact Membrane PS on Inner Leaflet l2 Intact Membrane PS Translocated l3 Compromised Membrane PS Translocated

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[13]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (Viable, Early Apoptotic, Late Apoptotic/Necrotic).

Protocol 4: Caspase Activity Assay

Caspases are a family of proteases that are critical executioners of apoptosis.[22] Measuring the activity of effector caspases like caspase-3 and caspase-7 confirms that a caspase-dependent apoptotic pathway is activated.[21][23]

Methodology:

  • Cell Lysis: Treat cells as described above, then lyse them to release cellular contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate that contains a caspase-specific cleavage sequence (e.g., DEVD for caspase-3/7).[23]

  • Incubation: Incubate to allow active caspases to cleave the substrate, releasing a measurable signal.

  • Detection: Measure luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the total protein concentration and express it as a fold change relative to the vehicle control.

Phase 3: Investigating Molecular Targets and Pathways

Based on the phenotypic data and literature on related compounds, this phase aims to identify the molecular mechanisms underlying the compound's activity.[8] Given that other 5-nitroindoles affect c-Myc, a key regulator of cell proliferation and apoptosis, investigating the c-Myc pathway is a logical starting point.

Hypothesized Signaling Pathway

G Compound 2-(tert-butyl)- 5-nitro-1H-indole G4 c-Myc G-Quadruplex Compound->G4 Stabilizes? cMyc_exp c-Myc Expression (Gene & Protein) G4->cMyc_exp Represses Prolif_Genes Proliferation Genes (e.g., Cyclins) cMyc_exp->Prolif_Genes Activates Anti_Apop_Genes Anti-Apoptotic Genes (e.g., Bcl-2) cMyc_exp->Anti_Apop_Genes Activates Proliferation Cell Proliferation Prolif_Genes->Proliferation Leads to Apoptosis Apoptosis Anti_Apop_Genes->Apoptosis Inhibits

Caption: Hypothesized mechanism involving c-Myc G-quadruplex stabilization.

Protocol 5: Western Blotting for Protein Expression

Western blotting allows for the detection and quantification of specific proteins, making it essential for studying signaling pathways.[24][25]

Methodology:

  • Protein Extraction: Treat cells with the compound, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[24]

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[24]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25][26]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., c-Myc, Phospho-Akt, Akt, Bcl-2) and a loading control (e.g., GAPDH, β-Actin).[26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[26]

  • Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

Protocol 6: Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure changes in gene expression levels in response to treatment.[27][28] This can validate if changes seen at the protein level correspond with changes in mRNA transcription.

Methodology:

  • RNA Extraction: Treat cells, then isolate total RNA using a commercial kit (e.g., TRIzol or column-based methods).

  • cDNA Synthesis: Reverse transcribe an equal amount of high-quality RNA into complementary DNA (cDNA).[27]

  • qPCR Reaction: Set up the qPCR reaction using cDNA, SYBR Green or a probe-based master mix, and primers specific for target genes (e.g., MYC, BCL2) and one or more stable housekeeping genes (e.g., GAPDH, ACTB).[28][29]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene(s).[29]

Data Presentation: Gene Expression Fold Change
Target GeneFold Change vs. Vehicle Control (Mean ± SD)
MYC[Experimental Value]
BCL2[Experimental Value]
CCND1 (Cyclin D1)[Experimental Value]
Data should be presented as mean ± standard deviation from at least three independent experiments.

Conclusion and Future Perspectives

This application note provides a structured, multi-phased approach to characterize the in vitro biological effects of this compound. By systematically progressing from broad phenotypic assays to specific mechanistic studies, researchers can build a robust data package. The results from these experiments will establish whether the compound has cytotoxic or antiproliferative activity, define its mode of action, and provide initial insights into the molecular pathways it modulates. Positive and selective findings from this framework would provide a strong rationale for advancing the compound into more complex models, such as 3D cell cultures or preclinical in vivo studies.[30][31]

References

  • Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • Axion BioSystems. Choosing an Apoptosis Detection Assay.
  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Cell Signaling Technology. Western Blotting Protocol.
  • NCBI Bookshelf. Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • PubMed.
  • Abcam. Western blot protocol.
  • BioPharm International. Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility.
  • KCAS Bio. Model Selection and Experimental Design for Screening Experiments.
  • Sigma-Aldrich. Apoptosis Assays.
  • AAT Bioquest.
  • TATAA Biocenter.
  • PubMed. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line.
  • Thermo Fisher Scientific. Introduction to Quantitative PCR (qPCR) Gene Expression Analysis.
  • BMG Labtech.
  • Elabscience.
  • PMC - NIH. Quality by Design for Preclinical In Vitro Assay Development.
  • OAE Publishing Inc. Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines.
  • Interpath Services. Cell Culture 101: Uses, Techniques, & Best Practices.
  • Promega Connections. Best Practices - Cell Culture Techniques.
  • University of Rochester Medical Center. Measuring Apoptosis using Annexin V and Flow Cytometry.
  • ABclonal.
  • Thermo Fisher Scientific.
  • Novus Biologicals. General Western Blot Protocol Overview.
  • MarinBio. PCR and qPCR Services for Drug Discovery.
  • Revvity.
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  • ATCC.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Cell Signaling Technology. Western Blotting Protocol.
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  • YouTube.
  • Pion Inc. The Role Of in vitro Testing In Drug Development.
  • YouTube. functional in vitro assays for drug discovery.
  • PMC - PubMed Central. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • ScienceDirect.
  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • NIH.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-(tert-butyl)-5-nitro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(tert-butyl)-5-nitro-1H-indole. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide a strategic framework for optimizing this challenging synthesis.

Overview of Synthetic Strategies

The synthesis of this compound presents a unique set of challenges due to the steric bulk of the tert-butyl group and the electronic-withdrawing nature of the nitro group. The most direct and convergent approach is the Fischer Indole Synthesis .

This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone.[1] For our target molecule, this translates to the reaction between (4-nitrophenyl)hydrazine and pinacolone (3,3-dimethyl-2-butanone).

cluster_start Starting Materials 4-nitrophenylhydrazine 4-nitrophenylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis 4-nitrophenylhydrazine->Fischer Indole Synthesis Pinacolone Pinacolone Pinacolone->Fischer Indole Synthesis Target_Molecule This compound Fischer Indole Synthesis->Target_Molecule G A Hydrazone Formation B Tautomerization to Enamine A->B Isomerization C Protonation B->C Acid Catalyst D [3,3]-Sigmatropic Rearrangement C->D Heat (Δ) E Cyclization & Aromatization (NH3 loss) D->E Rearrangement F Final Indole Product E->F Final Step G start Problem: Low or No Product purity Check Purity of Starting Materials start->purity catalyst Optimize Acid Catalyst (See Table 1) purity->catalyst Reagents are Pure temp Increase Reaction Temperature catalyst->temp No Improvement success Synthesis Successful catalyst->success Yield Improves time Increase Reaction Time (Monitor by TLC) temp->time Still Low Yield temp->success Yield Improves time->success Yield Improves

Sources

Technical Support Center: Synthesis of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(tert-butyl)-5-nitro-1H-indole. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this synthesis. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you optimize your reaction outcomes, identify and minimize byproducts, and ensure the purity of your target compound.

Overview of the Synthetic Pathway

The most common and logical approach to synthesizing this compound is a two-step process. First, the indole core is constructed using the robust Fischer indole synthesis. Second, the electron-rich indole ring is nitrated to install the nitro group at the C-5 position. Each step presents unique challenges and potential for byproduct formation, which this guide will address in detail.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Electrophilic Nitration P_Hydrazine p-Nitrophenylhydrazine Acid_Catalyst Acid Catalyst (e.g., PPA, H₂SO₄) P_Hydrazine->Acid_Catalyst Indole_Core 2-(tert-butyl)-1H-indole (Intermediate) Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Pinacolone->Acid_Catalyst Acid_Catalyst->Indole_Core Cyclization Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Indole_Core->Nitrating_Agent Final_Product This compound (Target Compound) Indole_Core_2 2-(tert-butyl)-1H-indole Nitrating_Agent->Final_Product Nitration

Caption: General two-step workflow for the synthesis of this compound.

Part 1: Fischer Indole Synthesis of the 2-(tert-butyl)-1H-indole Core

This classic reaction constructs the indole ring from an arylhydrazine and a ketone under acidic conditions.[1] For this specific synthesis, phenylhydrazine and pinacolone (3,3-dimethyl-2-butanone) are the logical starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the Fischer indole synthesis of 2-(tert-butyl)-1H-indole?

A1: The reaction proceeds through several key steps:

  • Hydrazone Formation: Phenylhydrazine and pinacolone condense to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: After protonation, the enamine undergoes the critical bond-forming[2][2]-sigmatropic rearrangement (a type of Claisen rearrangement) to form a di-imine intermediate.[1][3]

  • Cyclization & Aromatization: The intermediate cyclizes and then eliminates ammonia under acid catalysis, leading to the formation of the aromatic indole ring.[1]

G Start Phenylhydrazine + Pinacolone Hydrazone Phenylhydrazone Formation Start->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalysis Cyclization Cyclization Rearrangement->Cyclization Aromatization Aromatization (NH₃ Elimination) Cyclization->Aromatization Product 2-(tert-butyl)-1H-indole Aromatization->Product

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Q2: My Fischer indole reaction is giving a very low yield. What are the most common points of failure?

A2: Low yields in this reaction often trace back to one of three areas:

  • Inefficient Hydrazone Formation: The initial condensation requires the removal of water to drive the equilibrium forward. Ensure your reagents are dry and consider using a Dean-Stark apparatus if running the reaction in a suitable solvent like toluene.

  • Incorrect Acid Catalyst: The choice and concentration of the acid are critical. Strong Brønsted acids (H₂SO₄, polyphosphoric acid) or Lewis acids (ZnCl₂, BF₃) are typically required.[1] If the acid is too weak or dilute, the key rearrangement step will not proceed efficiently. Conversely, excessively harsh conditions can lead to degradation.

  • Suboptimal Temperature: The Fischer indole synthesis generally requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement and cyclization steps.[4] If the reaction temperature is too low, you may only isolate the intermediate hydrazone.

Troubleshooting Guide: Common Byproducts & Impurities
Byproduct/IssueProbable CauseRecommended Solution
Unreacted Phenylhydrazine Incomplete reaction; insufficient heating or reaction time.Increase reaction temperature and/or time. Monitor reaction progress via Thin Layer Chromatography (TLC).
Unreacted Pinacolone Volatility of the ketone; inefficient hydrazone formation.Ensure the reaction vessel is well-sealed or equipped with a reflux condenser. A slight excess (1.1 eq) of the ketone can sometimes be beneficial.
Isomeric Indole Impurities Not common for this specific synthesis as pinacolone is a symmetrical ketone. This is a major issue with unsymmetrical ketones.N/A for this reaction. This is a key advantage of using pinacolone as the carbonyl partner.
Polymeric Tar Excessively harsh acidic conditions or temperature, leading to acid-catalyzed polymerization of the indole product.[2]Use the minimum effective concentration of the acid catalyst. Consider a milder catalyst like p-toluenesulfonic acid. Ensure the temperature does not significantly overshoot the target.[1]
Pink/Red Discoloration Oxidation of the indole product by air.[2]Work up the reaction promptly. Store the purified product under an inert atmosphere (N₂ or Ar) and protect it from light. Purification via column chromatography often removes these colored impurities.[2]

Part 2: Nitration of 2-(tert-butyl)-1H-indole

This step introduces the nitro group onto the indole scaffold. The primary challenge is controlling the regioselectivity (position of nitration) and preventing side reactions like polymerization and over-nitration.

Troubleshooting Guide: A Deep Dive into Nitration Byproducts

Q: My main byproduct is 3-nitro-2-(tert-butyl)-1H-indole. Why is this happening and how can I favor the desired 5-nitro isomer?

A: This is the most common regioselectivity challenge. The C-3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack.[5]

  • Causality: Using mild, non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate at low temperatures favors attack at the most electron-rich C-3 position.[6]

  • Solution: To achieve C-5 nitration, you must use strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid). Under these conditions, the indole nitrogen or the C-3 carbon becomes protonated. This protonation deactivates the pyrrole ring towards further electrophilic attack. The reaction is then directed to the less-deactivated benzene ring, where the C-5 position is electronically favored for nitration.[6]

Q: I'm observing a mixture of nitro-isomers (e.g., 4-nitro, 6-nitro). How can I improve the selectivity for the C-5 position?

A: While C-5 is the major product under acidic conditions, minor amounts of other isomers can form.

  • Causality: The directing effect of the pyrrole ring fusion is not perfectly selective, and small amounts of substitution can occur at other positions on the benzene ring. The large tert-butyl group at C-2 provides significant steric hindrance that largely prevents nitration at the C-3 and C-4 positions, but C-6 and C-7 remain accessible.

  • Solution: Precise temperature control is key. Running the reaction at very low temperatures (e.g., -20 °C to 0 °C) can enhance the selectivity for the thermodynamically favored C-5 product over other isomers.[5] Slow, dropwise addition of the nitrating agent also helps maintain control and minimize local "hot spots" that can reduce selectivity.

Q: My product is contaminated with dinitrated species. How do I prevent this?

A: Dinitration occurs when the reaction is too aggressive.

  • Causality: Using a large excess of the nitrating agent, elevated temperatures, or prolonged reaction times can lead to a second nitration event on the already nitrated indole ring.[5]

  • Solution: Carefully control the stoichiometry. Use a minimal excess of the nitrating agent (typically 1.05 to 1.1 equivalents). Maintain low temperatures throughout the reaction and monitor its progress closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.[5]

Q: My reaction turned into a dark, insoluble tar. What happened?

A: This is a classic sign of acid-catalyzed polymerization.

  • Causality: The indole ring, particularly at C-3, is highly susceptible to protonation, forming a reactive indoleninium cation. This cation can act as an electrophile and attack another indole molecule, initiating a chain reaction that results in a polymeric tar.[5] This is especially problematic with strong acids like H₂SO₄.

  • Solution:

    • Maintain very low temperatures to decrease the rate of polymerization.

    • Add the indole substrate to the cold acid mixture, not the other way around, to ensure immediate and controlled protonation/nitration without localized areas of unreacted, vulnerable indole.

    • Consider protecting the indole nitrogen with a Boc group before nitration. The electron-withdrawing Boc group reduces the ring's susceptibility to polymerization. The Boc group can be removed later under acidic conditions.[7][8]

Data Summary: Nitrating Agents & Expected Outcomes
Nitrating AgentTypical ConditionsMajor IsomerCommon ByproductsReference(s)
HNO₃ / H₂SO₄ (Mixed Acid)-10 °C to 0 °C5-nitro 3-nitro (minor), 6-nitro (minor), dinitro, tar[6]
Acetyl Nitrate (in Ac₂O)0 °C to RT3-nitro5-nitro (minor), dinitro[5]
Benzoyl Nitrate Low Temperature3-nitro5-nitro (minor)[6]
TFAA / (CH₃)₄NNO₃ Sub-room Temperature3-nitroMinimal byproducts reported for N-Boc indole[7][8]

Part 3: Purification and Analysis

Q: What is the most effective way to purify this compound from the common byproducts?

A: A multi-step approach is often best.

  • Aqueous Workup: After quenching the reaction (typically with ice water), a standard aqueous workup with an organic solvent (like ethyl acetate or dichloromethane) will remove the bulk of the acids and inorganic salts.

  • Column Chromatography: This is the most crucial step for separating the desired 5-nitro isomer from other regioisomers (3-, 4-, 6-nitro) and any unreacted starting material. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is highly effective.

  • Recrystallization: If a highly pure solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance purity and provide a crystalline final product.

Q: How can I use NMR to confirm my product's identity and identify impurities?

A: ¹H NMR is invaluable for distinguishing between the nitro-isomers.

  • Indole N-H Proton: The N-H proton of the indole ring is a broad singlet typically found far downfield (> 8 ppm). Its chemical shift can be sensitive to solvent and concentration.

  • Aromatic Protons: The key is the splitting pattern of the three protons on the benzene ring.

    • 5-Nitro Isomer (Desired): You will see three distinct signals. The H-4 proton will appear as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet. The H-4 proton, being adjacent to the electron-withdrawing nitro group, will be the most downfield of the three.

    • 3-Nitro Isomer (Byproduct): The aromatic region will look very different, often more symmetrical, as the substitution is on the pyrrole ring.

    • 6-Nitro Isomer (Byproduct): The splitting patterns will again be different, allowing for clear distinction from the 5-nitro product.

  • tert-Butyl Group: This will be a sharp singlet integrating to 9 protons, typically around 1.4-1.5 ppm. Its presence confirms the 2-substituted core is intact.

References

  • BenchChem Technical Support Team. (2025). Comparison of different synthetic routes for 2-(5-nitro-1H-indol-3-yl)acetonitrile. BenchChem.
  • Chemical Synthesis Database. (2025).
  • ResearchGate. (2017). What do common indole impurities look like?
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
  • BenchChem Technical Support Team. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.
  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
  • Patel, U. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
  • Kumar, A. et al. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [Link]
  • BenchChem Technical Support Team. (2025).
  • Cholewiak, A. et al. (2013). Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. Monatshefte für Chemie - Chemical Monthly. [Link]
  • Falke, H. et al. (2011). 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
  • Zhao, P. et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.). Post synthetic application. a) Large scale synthesis of 2 a. b) Deprotection of acetyl group for synthesis of 5-nitroindoline. [Link]
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]
  • Garg, N. K. et al. (n.d.).
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Lignell, H. A. et al. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. [Link]
  • Xue, J. et al. (2024). Transient spectroscopic insights into nitroindole's T1 state: Elucidating its intermediates and unique photochemical properties. PubMed. [Link]
  • University of California, Irvine. (n.d.). Indoles.
  • MDPI. (2024).
  • ResearchGate. (n.d.). C−H Mono‐Nitration of Indolines using tert‐Butyl Nitrite. [Link]
  • ResearchGate. (n.d.). Nitration of indolines using tert-butyl nitrite in acetonitrile medium. [Link]
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg. [Link]
  • Google Patents. (2019).
  • Zhao, P. et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • YouTube. (2021). Fischer Indole Synthesis. [Link]
  • RSC Publishing. (2017).
  • PubChem. (n.d.). 2-tert-Butyl-1H-indole. [Link]
  • ResearchGate. (2021). Fischer Indole Synthesis. [Link]

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Technical Support Center: Synthesis of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(tert-butyl)-5-nitro-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this valuable compound. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Addressing Low Yields

The synthesis of this compound, most commonly approached via the Fischer indole synthesis, presents unique challenges due to the steric bulk of the tert-butyl group and the electronic effects of the nitro substituent.[1][2] This guide will address the most common issues encountered during this process.

Problem: The reaction is sluggish, stalls, or fails to proceed to completion.

Possible Causes and Solutions:

  • Insufficient Acid Catalysis: The Fischer indole synthesis is an acid-catalyzed reaction.[1][3] The electron-withdrawing nature of the nitro group on the phenylhydrazine ring decreases the basicity of the nitrogen atoms, making protonation more difficult and potentially slowing down the reaction.[4]

    • Recommendation: A stronger acid catalyst may be required. While Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used, Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or iron(III) chloride (FeCl₃) can also be effective.[1][3][4] An empirical screening of different acid catalysts is often necessary to find the optimal conditions.[4][5]

  • Steric Hindrance: The bulky tert-butyl group on the ketone (pinacolone) can sterically hinder the initial formation of the phenylhydrazone intermediate and the subsequent cyclization step.[2]

    • Recommendation: Higher reaction temperatures and longer reaction times are often necessary to overcome the steric barrier.[4][6] Microwave-assisted synthesis can be a valuable tool to achieve the required temperatures in a controlled manner.[7]

  • Poor Quality of Starting Materials: The purity of the (4-nitrophenyl)hydrazine is crucial. Impurities can inhibit the reaction.[4]

    • Recommendation: Use freshly purified (4-nitrophenyl)hydrazine or its more stable hydrochloride salt.[4] Ensure the pinacolone is free of contaminants.

Problem: A significant amount of dark, tarry side products are formed.

Possible Causes and Solutions:

  • Excessively Harsh Reaction Conditions: While higher temperatures may be needed, excessive heat can lead to decomposition and polymerization of the starting materials and the indole product, especially in the presence of strong acids.[8]

    • Recommendation: Careful optimization of the reaction temperature is critical.[4] Start with conditions reported for similar substrates and incrementally increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC).[4] A solvent that allows for a controlled reflux temperature, such as acetic acid, can be beneficial.[4]

  • Air Oxidation: Indoles can be susceptible to oxidation, which can be exacerbated at high temperatures.

    • Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Problem: The isolated product is impure and difficult to purify.

Possible Causes and Solutions:

  • Formation of Isomeric Products: While the use of a symmetrical ketone like pinacolone avoids regioselectivity issues that can arise with unsymmetrical ketones, other side reactions can still lead to impurities.[4][9]

    • Recommendation: Purification by column chromatography is often the most effective method for separating the desired indole from impurities.[7] A gradient elution system, for instance with a mixture of ethyl acetate and a non-polar solvent like hexane, can be effective.[10]

  • Residual Acid Catalyst: The acid catalyst can co-precipitate with the product during workup.

    • Recommendation: Ensure the reaction mixture is thoroughly neutralized before extraction. An aqueous solution of a base like sodium bicarbonate or sodium hydroxide should be used.[7] Washing the organic extracts with brine can help remove residual inorganic salts.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most common and direct method is the Fischer indole synthesis.[12] This involves the acid-catalyzed reaction of (4-nitrophenyl)hydrazine with 3,3-dimethyl-2-butanone (pinacolone).[1]

Q2: What are the most critical parameters to control for maximizing the yield?

A2: The three most critical parameters are:

  • Choice and concentration of the acid catalyst: This is crucial for overcoming the deactivating effect of the nitro group.[4]

  • Reaction temperature: This needs to be high enough to overcome steric hindrance but not so high as to cause decomposition.[4]

  • Purity of the (4-nitrophenyl)hydrazine: Impurities can significantly hinder the reaction.[4]

Q3: Can I pre-form the hydrazone before cyclization?

A3: Yes, in some cases, pre-forming and isolating the phenylhydrazone intermediate can be advantageous.[4][7] This allows for its purification before the cyclization step, which can sometimes lead to a cleaner reaction and higher yields. The hydrazone is typically formed by reacting the phenylhydrazine and ketone in a solvent like ethanol with a catalytic amount of acid.[7][13]

Q4: Are there any alternative synthetic routes I should consider if the Fischer indole synthesis consistently fails?

A4: While the Fischer indole synthesis is the most direct route, other methods for indole synthesis exist, though they may require more steps. For instance, a multi-step route involving the synthesis of a substituted 2-nitrotoluene followed by reductive cyclization could be an option.[10][14] The Bartoli indole synthesis is another powerful method, particularly for sterically hindered indoles, but it starts from an ortho-substituted nitroarene and a vinyl Grignard reagent.[15]

Experimental Protocols and Data

Generalized Protocol for Fischer Indole Synthesis of this compound
  • Hydrazone Formation (Optional):

    • In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine (1 equivalent) in ethanol.

    • Add 3,3-dimethyl-2-butanone (pinacolone) (1.1 equivalents).

    • Add a catalytic amount of acetic acid.

    • Heat the mixture to reflux and monitor by TLC until the starting materials are consumed.

    • Cool the reaction mixture to allow the hydrazone to crystallize, then collect by filtration.

  • Indolization:

    • To a round-bottom flask, add the (4-nitrophenyl)hydrazone of pinacolone (1 equivalent).

    • Add the chosen acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in a suitable solvent).

    • Heat the reaction mixture to the optimized temperature (typically between 80°C and 150°C) under an inert atmosphere.[4]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it onto crushed ice and water.

    • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[11]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[11][16]

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterRecommendationRationale
Acid Catalyst Screen Brønsted (H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃·OEt₂)The nitro group is deactivating; a strong catalyst is likely needed.[1][4]
Temperature 80°C - 150°C (empirical optimization required)To overcome steric hindrance from the tert-butyl group.[2][4]
Atmosphere Inert (Nitrogen or Argon)To prevent oxidative side reactions and decomposition.
Starting Material Purity High purity, use hydrochloride salt of hydrazine if possibleImpurities can inhibit the reaction; the salt is more stable.[4]

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow cluster_completion Addressing Incomplete Reaction cluster_purity Improving Purity start Low Yield of this compound check_completion Reaction Stalled or Incomplete? start->check_completion check_purity Impure Product or Tar Formation? start->check_purity catalyst Increase Catalyst Strength/Concentration (e.g., PPA, ZnCl₂) check_completion->catalyst Yes optimize_temp Optimize Temperature to Minimize Decomposition check_purity->optimize_temp Yes temp_time Increase Temperature and/or Reaction Time catalyst->temp_time reagent_quality Verify Purity of Hydrazine and Ketone temp_time->reagent_quality end_goal Improved Yield and Purity reagent_quality->end_goal inert_atm Run Under Inert Atmosphere (N₂ or Ar) optimize_temp->inert_atm purification Optimize Column Chromatography Conditions inert_atm->purification purification->end_goal

Caption: A logical workflow for troubleshooting low yields.

Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism reactants p-Nitrophenylhydrazine + Pinacolone hydrazone Hydrazone Formation (+ H⁺) reactants->hydrazone enamine Tautomerization to Ene-hydrazine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization diimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH₃ aminal->elimination product This compound elimination->product

Caption: Key steps in the Fischer indole synthesis.

References

  • Wikipedia. Fischer indole synthesis. [Link]
  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.
  • Cravotto, G., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4355-4363.
  • BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
  • SciSpace. (n.d.). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis.
  • Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 132(1), 232-239.
  • Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
  • J&K Scientific LLC. (2021). Fischer Indole Synthesis.
  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.
  • Current Organic Chemistry. (2018).
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(5-Nitro-1H-indol-3-yl)acetonitrile Analogs.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
  • Falke, H., et al. (2011). 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. Molbank, M737.
  • ResearchGate. (n.d.). Post synthetic application. a) Large scale synthesis of 2 a. b)...
  • Wikipedia. Bartoli indole synthesis. [Link]
  • Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • MDPI. (2024).
  • YouTube. (2018). Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Journal of the Chemical Society of Pakistan. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Chemistry – An Asian Journal. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • Chemistry – A European Journal. (2017).
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • YouTube. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis).
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Technical Support Center: Synthesis & Purification of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-(tert-butyl)-5-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who work with indole derivatives. High purity of this compound is often critical for downstream applications, including pharmaceutical development and materials science.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during its synthesis and purification.

Part 1: Troubleshooting the Synthesis Reaction

This section focuses on issues that arise during the chemical synthesis, which are often the root cause of purification difficulties. The most common route to this scaffold is the Fischer indole synthesis.[1][2][3]

Q1: My Fischer indole synthesis reaction of p-nitrophenylhydrazine and pinacolone is low-yielding and produces a dark, tarry crude product. What's going wrong?

Answer: This is a frequent issue when working with nitro-substituted phenylhydrazines in the Fischer indole synthesis. The combination of strong acid catalysts (like HCl, H₂SO₄, or PPA) and elevated temperatures required for the cyclization can lead to several competing side reactions and product degradation.[1]

Root Cause Analysis:

  • Acid-Catalyzed Decomposition: Nitroindoles, while generally stable once purified, can be sensitive to the harsh acidic conditions and heat of the Fischer synthesis.[4] Prolonged reaction times or excessive temperatures can cause polymerization and the formation of tarry byproducts.[1]

  • Incomplete Hydrazone Formation: The first step is the formation of a phenylhydrazone from p-nitrophenylhydrazine and pinacolone (3,3-dimethyl-2-butanone). If this reaction is incomplete before the cyclization is initiated, unreacted starting materials will contribute to the complex impurity profile.

  • Side Reactions: The strongly electron-withdrawing nitro group can influence the electronic properties of the hydrazine, potentially leading to alternative reaction pathways or decomposition under strong acid catalysis.

Troubleshooting Protocol & Optimization:

  • Two-Step Procedure: Instead of a one-pot reaction, first synthesize and isolate the phenylhydrazone intermediate. React p-nitrophenylhydrazine with pinacolone in a milder solvent like ethanol with catalytic acetic acid. Once the pure hydrazone is obtained, subject it to the cyclization conditions. This prevents side reactions involving the free starting materials.

  • Choice of Acid Catalyst: The choice of acid is critical.[3] While strong Brønsted acids are common, Lewis acids like zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) can sometimes promote cyclization at lower temperatures, minimizing degradation.[2][3] It is recommended to screen different catalysts.

  • Temperature Control: Carefully control the reaction temperature. Refluxing in acetic acid can be effective, but for sensitive substrates, lower temperatures for a longer duration may be beneficial.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.

  • Microwave-Assisted Synthesis: Consider microwave irradiation, which can significantly reduce reaction times and often leads to cleaner products by minimizing thermal decomposition.[2]

Q2: My final product shows two spots on the TLC plate with very similar Rf values, and I suspect I've formed a regioisomer. Is this possible?

Answer: While the Fischer indole synthesis with pinacolone is expected to yield the 2-(tert-butyl) indole, the formation of isomers is a known challenge in indole synthesis, particularly when using unsymmetrical ketones. However, with pinacolone, a regioisomer is highly unlikely due to its structure. It is more probable that you have a persistent impurity.

Root Cause Analysis:

  • Starting Material Impurity: The most likely culprit is an impurity in your p-nitrophenylhydrazine starting material. If it contains isomers (e.g., o- or m-nitrophenylhydrazine), these will form isomeric indole products that are often difficult to separate.

  • Incomplete Reaction: The second spot could be the unreacted phenylhydrazone intermediate.

  • Oxidation/Degradation Product: Indoles, especially electron-rich ones, can be susceptible to air oxidation, which may form N-oxides or other degradation products. Nitroindoles are generally more stable, but instability can occur.[5][6]

Troubleshooting Protocol & Optimization:

  • Verify Starting Material Purity: Before starting the synthesis, confirm the purity of the p-nitrophenylhydrazine via melting point or NMR spectroscopy. If necessary, recrystallize it.

  • Optimize Reaction Conditions: Drive the reaction to completion by carefully monitoring with TLC. If the hydrazone is the impurity, increasing the reaction time or temperature slightly may resolve the issue.

  • Inert Atmosphere: While not always necessary for nitroindoles, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is prolonged.[5][6]

Part 2: Troubleshooting Purification

This section addresses the challenges faced after the reaction is complete, during the workup and purification stages.

Q3: My crude product has a very dark color. How can I decolorize it before final purification?

Answer: Dark coloration is a common problem, often resulting from polymeric byproducts or high-molecular-weight impurities formed during the acidic reaction.[7]

Root Cause Analysis:

  • Acid-Catalyzed Polymerization: As mentioned, strong acid and heat can lead to tar formation.[1]

  • Residual Starting Materials: Impurities in the starting materials or incomplete reactions can contribute to the color.[7]

Decolorization Protocol:

  • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.[7]

    • Step 1: Dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate or ethanol). Use a minimal amount to ensure the solution is near saturation.

    • Step 2: Add a small amount of activated charcoal (typically 1-2% w/w relative to your crude product).

    • Step 3: Gently heat the mixture for a few minutes. Avoid vigorous boiling, which can cause the solution to bump.

    • Step 4: Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing in the funnel. Pre-warming the funnel is highly recommended.[7]

    • Step 5: Proceed with crystallization from the resulting decolorized filtrate.

Q4: I am struggling to purify the compound by column chromatography. The product either streaks on the column or co-elutes with an impurity. What should I do?

Answer: Column chromatography of indole derivatives can be challenging due to their polarity and potential for interaction with the silica gel.

Root Cause Analysis:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from impurities.

  • Compound Acidity: The N-H proton of the indole is weakly acidic and can interact strongly with the slightly acidic silica gel, leading to tailing or streaking.

  • Product Instability on Silica: Some sensitive indoles can decompose on silica gel, although 5-nitroindoles are generally quite stable.[5]

Troubleshooting Protocol & Optimization:

  • Systematic Solvent Screening: Use TLC to find the best solvent system. Test various combinations of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value of 0.25-0.35 for your product.

  • Tailing Reduction: To reduce tailing caused by the acidic N-H, add a small amount (0.5-1%) of a modifier like triethylamine to the eluent system. This will neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic or acid-sensitive compounds.

  • Recrystallization as an Alternative: Often, for solid compounds like this compound, recrystallization is a more effective and scalable purification method than chromatography.[7]

Table 1: Recommended Solvent Systems for Chromatography

Solvent System (v/v) Polarity Typical Application
Hexane / Ethyl Acetate (9:1 to 7:3) Low to Medium Good starting point for many indole derivatives.
Dichloromethane / Methanol (99:1 to 95:5) Medium to High Useful for more polar indoles or impurities.[5]

| Hexane / Acetone | Low to Medium | An alternative to ethyl acetate that can offer different selectivity.[8] |

Q5: I am attempting to purify my product by recrystallization, but it either "oils out" or the recovery is very poor. How can I develop a robust recrystallization protocol?

Answer: Recrystallization is the preferred method for purifying this compound. Success depends entirely on selecting the right solvent or solvent system.[9] "Oiling out" occurs when the solid melts in the hot solvent before dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.

Systematic Protocol for Solvent Screening:

  • Single Solvent Screening:

    • Place ~20 mg of your crude product into several test tubes.

    • Add 0.5 mL of a test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to each tube.[7][9]

    • Observation 1 (Room Temp): If it dissolves, the solvent is unsuitable.

    • Observation 2 (Hot): If it doesn't dissolve at room temperature, heat the mixture. If it dissolves completely when hot, it's a potential candidate.

    • Observation 3 (Cooling): Allow the hot solution to cool slowly. The ideal solvent will yield solid crystals. If it oils out, a mixed solvent system is needed.[7]

  • Two-Solvent System (Mixed Solvents): This is often the best approach.[10]

    • Step 1: Choose a "good" solvent in which your compound is highly soluble (e.g., ethyl acetate, acetone).

    • Step 2: Choose a "bad" or "anti-solvent" in which your compound is poorly soluble (e.g., hexane, heptane, water). The two solvents must be miscible.[10]

    • Step 3: Dissolve the crude product in a minimum amount of the hot "good" solvent.

    • Step 4: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Step 5: Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Step 6: Allow the solution to cool slowly. This method often produces high-quality crystals.

Table 2: Potential Recrystallization Solvents

Solvent(s) Type Rationale & Comments
Ethanol / Water Mixed A common and effective pair. Dissolve in hot ethanol, add hot water until cloudy.[9]
Toluene / Hexane Mixed Good for non-polar to moderately polar compounds.

| Ethyl Acetate / Heptane | Mixed | Another excellent general-purpose system. |

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A React p-nitrophenylhydrazine + Pinacolone B Form Hydrazone Intermediate A->B Mild Acid (AcOH) Ethanol, RT C Acid-Catalyzed Cyclization (Fischer Synthesis) B->C Strong Acid (PPA/ZnCl2) Heat D Crude Product C->D E Crude Product Workup (Extraction/Wash) D->E F Assess Purity (TLC/NMR) E->F G High Purity? F->G H Final Product (>98% Pure) G->H Yes I Purification Required G->I No J Choose Method I->J K Recrystallization J->K Solid L Column Chromatography J->L Oil or Difficult Mixture K->H L->H

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

G cluster_synthesis Synthesis Issues cluster_purification Purification Issues Start Problem Encountered LowYield Low Yield / Tar Formation Start->LowYield Isomers Suspected Isomer Start->Isomers DarkColor Dark Color Start->DarkColor OilingOut Oils Out During Recrystallization Start->OilingOut ColumnIssues Column Streaking Start->ColumnIssues Sol_LowYield Use two-step synthesis Optimize acid & temp Consider microwave LowYield->Sol_LowYield Sol_Isomers Check starting material purity Ensure reaction completion Isomers->Sol_Isomers Sol_DarkColor Treat with activated charcoal Perform hot filtration DarkColor->Sol_DarkColor Sol_OilingOut Use a two-solvent system Ensure slow cooling OilingOut->Sol_OilingOut Sol_ColumnIssues Add triethylamine to eluent Screen different solvents Try Alumina ColumnIssues->Sol_ColumnIssues

Caption: Decision tree for common troubleshooting scenarios.

References

  • BenchChem. (2025). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid.
  • Busby, W. F., & Penman, B. W. (1982). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.
  • Krasavin, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Center for Biotechnology Information.
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. National Center for Biotechnology Information.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. National Center for Biotechnology Information.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Ottawa, Department of Chemistry. (n.d.). Recrystallization.
  • Chemical Synthesis Database. (2025). tert-butyl 2-nitro-1H-indole-1-carboxylate.
  • Nimbarte, V. D., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Sajjadifar, S., et al. (2014). Fischer's Method for Indolenine Synthesis in Presence of Citric Acid as an Organo Catalyst. Scientia Iranica.

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stability issues with 2-(tert-butyl)-5-nitro-1H-indole in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Preventing Stability Issues in DMSO

Welcome to the technical support guide for 2-(tert-butyl)-5-nitro-1H-indole. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals. Our goal is to help you navigate potential stability challenges when using this compound, particularly in Dimethyl Sulfoxide (DMSO), a common solvent in biological and chemical research.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling, storage, and experimental use of this compound dissolved in DMSO.

Section 1: Initial Handling and Stock Solution Preparation

Question 1: My freshly prepared DMSO stock solution of this compound has a slight yellow tint. Is this normal?

Answer: A faint yellow color can be normal and is not always an immediate sign of significant degradation. However, it warrants careful observation. The nitro-aromatic functional group of the indole can contribute to a colored appearance.

Causality and Best Practices:

  • Compound Purity: Verify the purity of the starting material. Impurities from synthesis could be colored.

  • DMSO Quality: Use only high-purity, anhydrous (or "dry") DMSO from a reputable supplier.[2][3] Lower-grade DMSO may contain acidic impurities or water, which can initiate degradation.[2][4] DMSO is also highly hygroscopic, meaning it readily absorbs moisture from the air, so bottles should be kept tightly sealed when not in use.[5]

  • Immediate Action: We recommend running a baseline analytical check (e.g., HPLC-UV, LC-MS) on the freshly prepared stock solution. This chromatogram will serve as a crucial "Time Zero" reference to compare against if you suspect degradation later.

Question 2: What are the absolute best practices for preparing and storing my master DMSO stock solution?

Answer: Proper preparation and storage are critical to maximize the shelf-life of your compound in DMSO. Bioactive compounds are often sensitive to environmental factors, and improper storage can lead to a loss of biological activity.[6]

Expert Recommendations:

  • Solvent Quality: Always use high-purity (≥99.9%), anhydrous DMSO stored in appropriate containers like glass or high-density polyethylene (HDPE).[3][7]

  • Inert Atmosphere: If possible, prepare the stock solution under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to oxygen, which can participate in oxidative degradation of the indole ring.

  • Aliquotting: Prepare small, single-use aliquots of your stock solution. This practice is paramount as it avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[6]

  • Storage Conditions: Store aliquots at -20°C or, for long-term storage, at -80°C.[6] The containers should be tightly sealed and protected from light.[3][7]

Data Summary: Recommended Storage Conditions

ParameterRecommendedNot RecommendedRationale
Temperature -20°C (short-term) or -80°C (long-term)[6]Room Temperature or 4°CLower temperatures drastically slow chemical degradation rates.[6]
Atmosphere Inert Gas (Argon, Nitrogen)Ambient AirMinimizes oxidation of the sensitive indole ring.
Light Exposure Amber vials or stored in the dark[7]Clear vials on a lab benchPrevents potential photodegradation.[7]
Container Tightly sealed glass or HDPE[3][7]Loosely capped or incompatible plasticsPrevents moisture absorption and leaching of plasticizers.[3]
Handling Single-use aliquotsRepeated freeze-thaw of master stockAvoids temperature fluctuations and moisture contamination.[6]
Section 2: Troubleshooting Observed Instability

Question 3: My stock solution, which was initially light yellow, has turned darker (orange or brown) after a few days at 4°C. What is happening?

Answer: A significant color change is a strong indicator of chemical degradation. Nitro-aromatic compounds and indoles can form highly colored degradation products. Storing DMSO solutions at 4°C is not recommended as it is not cold enough to sufficiently slow reactive processes, and the DMSO itself remains liquid, facilitating molecular interactions.

Plausible Mechanisms:

  • Nitro Group Reduction: The nitro group (-NO₂) is electron-withdrawing and can be susceptible to reduction, leading to different chromophores (light-absorbing molecules).

  • Indole Ring Oxidation: The indole nucleus is electron-rich and can be oxidized, especially in the presence of trace metal impurities, light, or reactive oxygen species.

  • DMSO-Mediated Reactions: Under certain conditions (e.g., presence of acid/base, light), DMSO can decompose or act as an oxidant.[8][9] Acid-catalyzed decomposition of DMSO can generate reactive sulfur species.[4]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing the stability issue.

G cluster_observe Observation cluster_check Initial Checks cluster_action Corrective Actions & Analysis cluster_confirm Confirmation observe Instability Observed (Color Change, Activity Loss) check_storage 1. Review Storage (Temp, Light, Aliquots?) observe->check_storage check_dmso 2. Verify DMSO Quality (Anhydrous, High-Purity?) check_storage->check_dmso action_prepare 3. Prepare Fresh Stock (Use Best Practices) check_dmso->action_prepare action_analyze 4. Run Analytical QC (HPLC/LC-MS) action_prepare->action_analyze confirm_compare 5. Compare T=0 vs. T=x (Incubated Sample) action_analyze->confirm_compare confirm_result Degradation Confirmed? (New Peaks / Less Parent) confirm_compare->confirm_result end_yes Yes: Implement Strict Storage Protocol confirm_result->end_yes end_no No: Investigate Assay Artifacts confirm_result->end_no

Caption: Troubleshooting workflow for observed instability.

Question 4: I am seeing new peaks in my HPLC or LC-MS analysis after incubating my compound in a DMSO-based assay buffer. How can I confirm this is degradation?

Answer: The appearance of new peaks, especially with a corresponding decrease in the area of the parent compound peak, is the most definitive evidence of degradation.

Expert Protocol: Confirmatory Stability Study

This protocol provides a self-validating system to confirm instability and assess the impact of different conditions.

Objective: To quantify the stability of this compound under simulated experimental conditions.

Methodology:

  • Prepare a Fresh Stock: Make a new, concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.

  • Time Zero Sample (T=0): Immediately dilute an aliquot of the stock to the final experimental concentration (e.g., 10 µM) in your assay buffer. Analyze this sample by HPLC-UV or LC-MS without delay. This is your T=0 reference.

  • Incubation: Dilute the stock into two separate conditions:

    • Condition A: High-purity, anhydrous DMSO.

    • Condition B: Your final aqueous assay buffer (containing DMSO).

  • Time Points: Incubate both conditions at the relevant experimental temperature (e.g., Room Temperature or 37°C).

  • Analysis: At set time points (e.g., 1h, 4h, 24h), take an aliquot from each condition and analyze it by HPLC/LC-MS using the same method as the T=0 sample.

  • Data Interpretation:

    • Calculate the remaining percentage of the parent compound at each time point relative to T=0.

    • Monitor the appearance and growth of new peaks.

Section 3: Advanced Understanding and Prevention

Question 5: What specific chemical pathways could be causing the degradation of this compound in DMSO?

Answer: While a definitive pathway requires experimental structure elucidation, the known chemistry of indoles, nitro-aromatics, and DMSO allows us to propose logical degradation routes. The electron-rich indole ring is prone to oxidation, while the nitro group is susceptible to reduction.

Hypothesized Degradation Pathways:

The diagram below illustrates potential points of reactivity on the molecule.

G cluster_main Potential Degradation Routes start This compound path1 Oxidation of Indole Ring start->path1 O₂, light, metals path2 Reduction of Nitro Group start->path2 reducing agents path3 Reaction with DMSO Byproducts start->path3 acid/base, heat end1 Oxidized Products (e.g., Oxindoles) path1->end1 end2 Reduced Products (e.g., Aminoindole) path2->end2 end3 Adducts / Complex Byproducts path3->end3

Caption: Plausible degradation pathways for the compound.
  • Oxidation of the Indole Ring: The C2-C3 double bond of the indole is electron-rich and a primary target for oxidation, potentially forming oxindole or other ring-opened species. This can be promoted by air, light, or trace metal contaminants.

  • Reduction of the Nitro Group: The nitro group can be reduced to nitroso, hydroxylamino, or even amino functionalities. These transformations dramatically alter the electronic properties and biological activity of the molecule.

  • DMSO-Mediated Reactions: DMSO is generally stable but can participate in reactions, especially at elevated temperatures or in the presence of acids or bases.[2] It can act as a mild oxidant. Furthermore, acidic or basic conditions can lead to DMSO decomposition, creating reactive species like methanethiol that could potentially react with the indole compound.[4][10]

By understanding these potential liabilities, researchers can take proactive steps—such as using high-purity anhydrous solvents, working under an inert atmosphere, and protecting samples from light—to ensure the integrity of their experiments.

References

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Navigating the Challenges of Polar Nitroindole Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of polar nitroindole compounds. Drawing on established scientific principles and field-proven techniques, this guide offers in-depth solutions to common challenges encountered during the purification process.

The introduction of a nitro (NO₂) group to the indole scaffold dramatically alters its electronic properties, transforming it from an electron-rich system to an electron-poor one.[1] This fundamental shift in polarity and reactivity presents unique and often complex purification challenges. This guide is structured to address these issues head-on, providing practical, step-by-step protocols and a deep dive into the causality behind experimental choices.

The Polarity Problem: Why Nitroindoles are Different

The potent electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly increases the polarity of the indole molecule.[1] This heightened polarity is the primary source of many purification difficulties. Highly polar compounds often exhibit poor solubility in typical normal-phase chromatography solvents and may not be sufficiently retained on standard reversed-phase columns, frequently eluting with the solvent front.[2][3] Furthermore, the acidic nature of some silica gels can lead to the degradation of sensitive indole derivatives.[4]

Troubleshooting Guides: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, providing not just solutions, but the rationale behind them.

Scenario 1: My polar nitroindole streaks badly or remains at the baseline on a standard silica gel TLC/column.

Question: I'm attempting to purify my nitroindole using a standard silica gel column with a hexane/ethyl acetate solvent system. Even with high concentrations of ethyl acetate, the compound either streaks severely or doesn't move from the origin. What's happening and how can I fix it?

Answer: This is a classic sign that your compound is too polar for traditional normal-phase chromatography.[5][6][7] The strong interaction between the polar nitroindole and the polar silica stationary phase leads to poor elution.[8][9]

Troubleshooting Workflow:

cluster_solutions Potential Solutions cluster_sol1 Mobile Phase Modification cluster_sol2 Alternative Chromatography Modes cluster_sol3 Silica Gel Deactivation start Problem: Compound streaks or stays at baseline sol1 Modify Mobile Phase (Normal Phase) start->sol1 sol2 Switch to a Different Chromatography Mode start->sol2 sol3 Deactivate Silica Gel start->sol3 opt1a Add a more polar solvent (e.g., Methanol, Isopropanol) sol1->opt1a opt1b Add a basic modifier (e.g., Triethylamine, Ammonia) to counter acidic silica sol1->opt1b opt2a Reversed-Phase (RP) HPLC sol2->opt2a opt2b Hydrophilic Interaction Liquid Chromatography (HILIC) sol2->opt2b opt2c Ion-Exchange Chromatography (IEC) for charged compounds sol2->opt2c opt3a Pre-treat silica with a basic solution (e.g., TEA in hexane) sol3->opt3a end Successful Purification opt1a->end Improved Elution opt1b->end Reduced Streaking opt2a->end opt2b->end Good retention for highly polar compounds opt2c->end opt3a->end

Caption: Troubleshooting workflow for highly polar compounds in normal-phase chromatography.

Detailed Protocols:

  • Protocol 1: Modified Normal-Phase Chromatography. For very polar compounds, a more aggressive solvent system may be necessary. Consider adding a small percentage (1-10%) of a stock solution of 10% ammonium hydroxide in methanol to your dichloromethane mobile phase.[5][7]

  • Protocol 2: Switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent technique for purifying polar compounds that are not retained in reversed-phase chromatography.[2][3][10][11][12] It utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of an aqueous buffer.[2][3][11]

    ParameterTypical Starting Conditions
    Stationary Phase Bare Silica, Diol, Amino, or Cyano
    Mobile Phase 95:5 to 70:30 Acetonitrile:Water (or aqueous buffer)
    Gradient Start with high organic and increase the aqueous content
    Sample Diluent Primarily the organic component of the mobile phase
Scenario 2: My nitroindole has poor solubility in common chromatography solvents.

Question: I'm struggling to dissolve my crude nitroindole product for column chromatography. It's not very soluble in hexane or ethyl acetate, and I'm worried about using very strong solvents for loading.

Answer: Solubility issues are common with highly polar compounds.[4] Using a strong solvent to dissolve the sample for loading onto a column can lead to poor separation as the "band" of your compound will be too wide.

Troubleshooting Strategies:

  • Dry Loading: This is often the best approach for compounds with limited solubility in the mobile phase.[13]

    • Dissolve your crude product in a suitable solvent in which it is soluble (e.g., acetone, methanol, or dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully load this powder onto the top of your packed column.[13]

  • Minimal Strong Solvent: If you must use a stronger solvent for dissolution, use the absolute minimum amount required.[13] Be aware that this may still compromise your separation to some extent.

Scenario 3: My final product is discolored, even after chromatography.

Question: After purification, my nitroindole is a dark, off-color solid instead of the expected color. What could be causing this?

Answer: Discoloration can be due to several factors, including residual impurities from the nitration reaction, or degradation of the product itself.[14] Nitroaromatic compounds can be sensitive to heat and prolonged exposure to strong acids or bases.[14]

Purification and Prevention:

  • Activated Carbon (Charcoal) Treatment: If the discoloration is due to highly colored, minor impurities, a charcoal treatment during recrystallization can be effective.[14][15]

    • Dissolve your crude or purified product in a suitable hot solvent.

    • Add a small amount of activated charcoal.

    • Heat the mixture for a few minutes.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.[14][15]

    • Allow the filtrate to cool and crystallize.[14][15]

  • Minimize Heat Exposure: During solvent removal with a rotary evaporator, use a moderate temperature to avoid thermal decomposition.[14]

  • Neutralize Workup: Ensure that your workup procedure effectively removes any residual strong acids from the nitration step.

Frequently Asked Questions (FAQs)

Q1: Is reversed-phase (RP) HPLC a good option for purifying polar nitroindoles?

A1: It can be, but often with modifications. Standard C18 columns may not provide sufficient retention for highly polar nitroindoles, causing them to elute in the void volume.[3] However, "polar-embedded" or "aqua" type RP columns are designed to be stable in highly aqueous mobile phases and can offer better retention for polar analytes.[4] For ionizable nitroindoles, adding an ion-pairing reagent to the mobile phase can increase retention, but these are often not compatible with mass spectrometry.[4]

Q2: My nitroindole is an acid (or a base). Are there any special considerations?

A2: Yes. For acidic nitroindoles, adding a small amount of a weak acid like acetic acid or formic acid to the mobile phase during chromatography can help to suppress ionization and reduce peak tailing.[14] Conversely, for basic nitroindoles, adding a small amount of a base like triethylamine or ammonia can improve peak shape by masking the acidic silanol groups on the silica surface.[12] Ion-exchange chromatography (IEC) is also a powerful technique for purifying charged compounds.[12][16][17][18][19]

Q3: Can I use recrystallization to purify my polar nitroindole?

A3: Absolutely. Recrystallization is an excellent and often preferred method for purifying solid organic compounds.[14][15][20][21][22] The key is to find a suitable solvent or solvent system where your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[14][20]

Recrystallization Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a different test solvent (e.g., water, ethanol, ethyl acetate, acetone) to each tube.

  • Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.

  • If it doesn't dissolve, gently heat the mixture. If it dissolves completely, it's a potential candidate.

  • Allow the hot solution to cool to see if crystals form.

start Start: Crude Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filter Hot filtration (if insoluble impurities or charcoal present) dissolve->hot_filter cool Slowly cool to room temperature hot_filter->cool ice_bath Cool in ice bath to maximize yield cool->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash with a small amount of cold solvent vacuum_filter->wash dry Dry crystals wash->dry end Pure Crystals dry->end

Caption: A standard recrystallization workflow.

Q4: My nitroindole seems to be decomposing on the silica gel column. What can I do?

A4: Some indole derivatives are sensitive to the acidic nature of silica gel.[4]

  • Deactivate the Silica: You can reduce the acidity of the silica gel by preparing a slurry with a solvent containing a small amount of a base like triethylamine before packing the column.[4]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or Florisil.[4] Bonded phases such as amino- or cyano-functionalized silica are also good alternatives.[4]

References

  • Why HILIC is what your polar compounds need for purific
  • What can I use to purify polar reaction mixtures?
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds
  • Hydrophilic Interaction (HILIC) Columns
  • HILIC Flash Purification – Separ
  • The Nitro Group's Profound Influence on the Electronic Landscape of Indole: A Technical Guide
  • Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid
  • Separation of 6-Nitro-1H-indole on Newcrom R1 HPLC column
  • Purification: Troubleshooting Flash Column Chrom
  • How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Reactivity of 3-nitroindoles with electron-rich species
  • Reactivity of 3-nitroindoles with electron-rich species
  • Normal Phase HPLC Columns
  • Method of purifying nitrated aromatic compounds
  • Recrystalliz
  • TROUBLESHOOTING GUIDE
  • Recrystalliz
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Ion Exchange Chrom
  • Normal Phase Chrom
  • overcoming challenges in the purification of polar indole deriv
  • Normal-phase vs.
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Normal Phase HPLC Column and Reverse Phase HPLC Column
  • Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid Isomers
  • Process for the purification of mononitro arom
  • Recrystalliz
  • Reversed-phase Liquid Chromatography of Aromatic Nitro Compounds on a Macroporous Polystyrene Gel
  • Which one is the best procedure for the reduction of arom
  • Introduction to Ion Exchange Chrom
  • Ion Exchange Chrom
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis
  • Ion Exchange Chrom
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina
  • A review on indole synthesis from nitroarenes: classical to modern approaches
  • Ion exchange chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chrom
  • Purification of strong polar and basic compounds
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Catalytic Asymmetric Reactions of 4‐Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures
  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems
  • Troubleshooting Flash Column Chrom
  • Technical Support Center: Purification of Polar Indole Deriv
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol

Sources

Technical Support Center: Fischer Indole Synthesis of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis of 2-(tert-butyl)-5-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly tar formation, during this specific synthesis. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your reaction effectively.

Introduction: The Challenge of Synthesizing this compound

The Fischer indole synthesis is a robust and widely used method for creating the indole scaffold. However, the synthesis of this compound presents a unique set of challenges. The presence of a strong electron-withdrawing nitro group on the phenylhydrazine ring deactivates the aromatic system, making the key[1][1]-sigmatropic rearrangement more difficult. This often necessitates harsher reaction conditions (e.g., strong acids, high temperatures), which can unfortunately lead to a cascade of side reactions, culminating in the formation of intractable tar.[2] Furthermore, the sterically bulky tert-butyl group at the 2-position can introduce steric hindrance, influencing the reaction kinetics and potentially favoring alternative decomposition pathways.

This guide will walk you through the common pitfalls of this synthesis and provide actionable strategies to minimize tar formation and improve your yield of the desired product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My reaction is producing a significant amount of black, insoluble tar, and very little of my desired product. What is causing this?

A1: Tar formation in the Fischer indole synthesis of this compound is a common and frustrating issue. The primary culprits are:

  • Harsh Reaction Conditions: The electron-withdrawing nitro group slows down the desired cyclization, often tempting researchers to increase the temperature or use stronger acids.[2] This, however, can promote acid-catalyzed polymerization of starting materials, intermediates, and the product itself.

  • Decomposition of the Phenylhydrazone: The phenylhydrazone formed from p-nitrophenylhydrazine and pinacolone can be unstable under strongly acidic and high-temperature conditions, leading to degradation products that polymerize.

  • Oxidative Side Reactions: Indoles, especially those with electron-rich or complex substituents, can be susceptible to oxidation, which can produce colored impurities and contribute to tar formation.[3]

Q2: How can I adjust my reaction conditions to minimize tar formation?

A2: The key is to find a balance between providing enough energy for the desired reaction to proceed without initiating widespread decomposition. Here are several strategies:

  • Lower the Reaction Temperature: While counterintuitive when a reaction is sluggish, lowering the temperature and extending the reaction time can often provide a cleaner reaction profile. Monitor the reaction closely by Thin Layer Chromatography (TLC).

  • Optimize Your Choice of Acid Catalyst: Instead of resorting to aggressive acids like sulfuric or polyphosphoric acid (PPA) from the outset, consider milder alternatives.

    • Brønsted Acids: Acetic acid or p-toluenesulfonic acid (PTSA) are often good starting points.[2][4]

    • Lewis Acids: Zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can be effective at lower temperatures.[4][5]

    • Low-Melting Mixtures: An emerging environmentally friendly approach is the use of low-melting mixtures, such as tartaric acid and dimethylurea, which can serve as both the solvent and a mild catalyst, often allowing for lower reaction temperatures.[1][6][7]

Q3: Could the steric hindrance from the tert-butyl group be a contributing factor to the low yield?

A3: Yes, the bulky tert-butyl group can influence the reaction in a couple of ways. It can sterically hinder the approach of the catalyst and the conformational changes required for the[1][1]-sigmatropic rearrangement. While this may slow down the reaction, it can sometimes be advantageous by preventing some unwanted side reactions. The key is to find reaction conditions that are sufficiently energetic to overcome this steric barrier for the desired reaction, but not so harsh as to cause decomposition.

Q4: I'm struggling to purify my product from the tarry mess. Any suggestions?

A4: Purification can be challenging. Here are a few strategies:

  • Initial Work-up: After the reaction, quenching with a cold, dilute base can help to neutralize the acid and precipitate the crude product, leaving some of the more polar, tarry substances in the aqueous layer.

  • Solvent Trituration: Before attempting column chromatography, try triturating the crude product with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate. This can help to wash away some of the less polar impurities and some of the tar.

  • Column Chromatography: This is often necessary for final purification.

    • Silica Gel: Use a silica gel column with a carefully chosen eluent system. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

    • Alumina: In some cases, alumina may be a better choice of stationary phase if your product is sensitive to the acidic nature of silica gel.

  • Recrystallization: If you can obtain a reasonably pure solid after chromatography, recrystallization can be an excellent final purification step.

Experimental Protocol: A Milder Approach to the Synthesis of this compound

This protocol is designed to minimize tar formation by employing milder reaction conditions. It is essential to monitor the reaction progress by TLC to determine the optimal reaction time.

Materials:

  • p-Nitrophenylhydrazine hydrochloride

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate (optional, as a buffer)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Hydrazone Formation (One-Pot):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitrophenylhydrazine hydrochloride (1 equivalent).

    • Add glacial acetic acid to dissolve the starting material.

    • If using, add sodium acetate (1 equivalent) to buffer the reaction mixture.

    • To the stirred solution, add pinacolone (1.1 equivalents) dropwise at room temperature.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenylhydrazone in situ.

  • Indolization:

    • Heat the reaction mixture to a gentle reflux (approximately 118 °C for acetic acid).

    • Crucially, monitor the reaction progress every 30-60 minutes using TLC. Look for the disappearance of the starting materials and the appearance of the product spot.

    • Avoid prolonged heating, as this is a primary cause of tar formation. The optimal reaction time may be anywhere from 2 to 8 hours.

  • Work-up and Initial Purification:

    • Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.

    • The crude product should precipitate. If it oils out, try adding more water and stirring vigorously.

    • Collect the crude solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove any remaining acetic acid and other water-soluble impurities.

    • Wash the solid with a small amount of cold ethanol to remove some of the more soluble impurities.

    • Dry the crude product under vacuum.

  • Final Purification:

    • Perform column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the pure this compound.

    • If the product is a solid, consider recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) for final purification.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeRationale
Temperature 80 - 120 °CLower temperatures can reduce tar formation.
Catalyst Acetic Acid, PTSA, ZnCl₂Start with milder acids to avoid decomposition.
Solvent Glacial Acetic Acid, TolueneAcetic acid can act as both solvent and catalyst.
Reaction Time 2 - 8 hoursMonitor by TLC to avoid prolonged heating.

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations occurring, the following diagrams illustrate the desired reaction pathway and the competing side reactions that lead to tar formation.

Fischer_Indole_Synthesis cluster_main Desired Reaction Pathway cluster_side Side Reactions (Tar Formation) Start p-Nitrophenylhydrazine + Pinacolone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Decomposition Decomposition of Hydrazone/Enehydrazine Hydrazone->Decomposition Harsh Acid/ High Temp. Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Acid Catalysis Enehydrazine->Decomposition Harsh Acid/ High Temp. Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Product This compound Cyclization->Product Polymerization Polymerization Decomposition->Polymerization Tar Tar Polymerization->Tar Troubleshooting_Workflow Start High Tar Formation Observed Temp Lower Reaction Temperature Start->Temp Acid Use Milder Acid Catalyst (e.g., Acetic Acid, PTSA) Start->Acid Time Reduce Reaction Time (Monitor by TLC) Start->Time Purification Optimize Purification (Trituration, Column Chromatography) Temp->Purification Acid->Purification Time->Purification Success Improved Yield of Desired Product Purification->Success

Caption: Troubleshooting Workflow for Minimizing Tar Formation.

References

  • Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571. [Link]
  • Gore, S., Baskaran, S., & König, B. (2012). Fischer indole synthesis in low melting mixtures. PubMed, 14(17), 4568-71. [Link]
  • Request for PDF: Fischer Indole Synthesis in Low Melting Mixtures.
  • Fischer indole synthesis. Wikipedia. [Link]
  • A three-component Fischer indole synthesis. PubMed. [Link]
  • Fischer indole synthesis in low melting mixtures. Semantic Scholar. [Link]
  • Cravotto, G., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
  • Sajjadifar, S., et al. (2014). New 3H-Indole Synthesis by Fischer's Method. Part I. Scientia Iranica. [Link]
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.

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Technical Support Center: Nitration of 2-tert-Butyl-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the specific challenges and side reactions encountered during the nitration of 2-tert-butyl-1H-indole. As Senior Application Scientists, we have compiled this guide based on established literature and practical experience to help you navigate this complex transformation, improve yields, and ensure regioselectivity.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered in the laboratory when performing this challenging electrophilic substitution.

Q1: I am attempting the nitration of 2-tert-butyl-1H-indole and observing a complex mixture of products with low yield of the desired compound. What are the most probable side reactions?

A1: The nitration of 2-tert-butyl-1H-indole is complicated by the molecule's inherent reactivity and steric properties. When non-selective or harsh nitrating agents (e.g., concentrated nitric acid/sulfuric acid) are used, several side reactions can occur simultaneously:

  • Oxidation: The electron-rich indole nucleus is highly susceptible to oxidation, which can lead to the formation of complex, often colored, byproducts and degradation of the starting material.[1][2]

  • Acid-Catalyzed Polymerization: In the presence of strong acids, the indole ring can protonate, initiating a chain reaction that results in the formation of insoluble, tar-like polymers.[3] This is a very common issue with acid-sensitive substrates like indoles.

  • Dinitration: If reaction conditions are too forcing (excess nitrating agent, elevated temperature), a second nitro group may be added to the molecule, leading to dinitroindole derivatives.[4]

  • Poor Regioselectivity: The bulky tert-butyl group at the C-2 position creates significant steric hindrance, impeding attack at the electronically favored C-3 position. This can lead to a mixture of constitutional isomers, with nitration occurring at positions C-3, C-5, and C-6.

Q2: My goal is to synthesize 3-nitro-2-tert-butyl-1H-indole, but my yields are consistently poor. Why is substitution at the C-3 position so challenging for this specific substrate?

A2: The primary challenge is steric hindrance . In a typical indole, the C-3 position is the most electron-rich and nucleophilic site, making it the preferred target for electrophiles.[5] However, the large tert-butyl group at the adjacent C-2 position acts as a physical barrier, sterically shielding the C-3 position and hindering the approach of the nitrating agent.[6][7] This steric clash raises the activation energy for the C-3 substitution pathway, allowing competing and electronically less favorable reactions, such as nitration on the benzene ring, to occur at a more significant rate.

Fig 1. Steric hindrance at C-3 by the C-2 tert-butyl group.
Q3: My analysis shows significant formation of 5-nitro and 6-nitro isomers. How can I suppress nitration on the benzene ring and promote substitution on the pyrrole ring?

A3: The regiochemical outcome of indole nitration is highly dependent on the reaction's acidity.

  • Under Strongly Acidic Conditions (e.g., HNO₃/H₂SO₄): The indole ring, specifically the C-3 position, can become protonated. This protonation forms an indoleninium cation, which deactivates the entire pyrrole ring towards further electrophilic attack.[6] As a result, the nitronium ion (NO₂⁺) preferentially attacks the less deactivated benzene ring, leading primarily to the C-5 and C-6 nitro isomers.[3]

  • Under Non-Acidic or Mildly Acidic Conditions: By avoiding strong acids, you prevent the protonation at C-3. This leaves the pyrrole ring activated and, despite the steric hindrance, allows for electrophilic attack to occur there. The key is to use a nitrating agent that does not require a strong acid for its generation. A highly effective method involves the in situ formation of trifluoroacetyl nitrate (CF₃COONO₂) from tetramethylammonium nitrate and trifluoroacetic anhydride (TFAA).[8][9][10] This reagent is a potent electrophile that operates under non-protonating conditions, strongly favoring C-3 nitration.[8]

Q4: My reaction mixture turns black and produces a significant amount of insoluble material. What causes this "tarring," and how can I avoid it?

A4: The formation of dark, insoluble tars is a classic sign of indole decomposition, primarily through acid-catalyzed polymerization.[3] The indole nucleus is stable, but the intermediate formed upon protonation is highly reactive and can attack another neutral indole molecule, initiating a polymerization cascade.

To prevent tarring, you must:

  • Avoid Strong Acids: As discussed in Q3, this is the most critical factor. Switch from mixed acid systems to non-acidic nitrating protocols.[6]

  • Control Temperature: Nitration is an exothermic process. Run the reaction at low temperatures (e.g., -20 °C to 0 °C) to manage the reaction rate and dissipate heat, which minimizes decomposition and side reactions.

  • Protect the Indole Nitrogen: Introducing an electron-withdrawing protecting group, such as tert-butyloxycarbonyl (Boc), on the indole nitrogen can increase the molecule's stability and reduce its tendency to polymerize.[6][9]

  • Use a Milder Nitrating Agent: Reagents like tert-butyl nitrite or the (NMe₄)NO₃/TFAA system are less aggressive and lead to cleaner reactions.[8][11]

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive nitrating agent. 2. Reaction temperature is too low.1. Switch to a more effective non-acidic system like (NMe₄)NO₃/TFAA. 2. Allow the reaction to warm slowly from the initial low temperature to 0 °C or room temperature while monitoring by TLC.
Formation of Multiple Isomers (Poor Regioselectivity) 1. Use of strong acids (HNO₃/H₂SO₄) causing C-3 protonation and subsequent benzene ring nitration. 2. Reaction conditions are too harsh, overcoming selectivity barriers.1. Employ non-acidic conditions to favor C-3 nitration.[8][10] 2. Reduce reaction temperature and use the nitrating agent in slight excess (1.1-1.2 equivalents).
Significant Tar/Polymer Formation 1. Presence of strong acid. 2. Reaction temperature is too high.1. Immediately switch to a non-acidic protocol.[6][9] 2. Maintain strict temperature control, starting at -20 °C or below.
Presence of Dinitro Products 1. Excess nitrating agent used. 2. Reaction run for too long or at too high a temperature.1. Use no more than 1.2 equivalents of the nitrating agent. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Recommended Protocol: Selective C-3 Nitration via Trifluoroacetyl Nitrate

This protocol is designed to maximize the yield of 3-nitro-2-tert-butyl-1H-indole while minimizing side reactions. It is based on a modern, non-acidic method that generates the electrophile in situ.[8][9][10]

Materials
  • 2-tert-butyl-1H-indole

  • Tetramethylammonium nitrate ((NMe₄)NO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 2-tert-butyl-1H-indole (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

    • Add solid tetramethylammonium nitrate (1.1 eq) to the solution.

    • Cool the flask to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Generation of Nitrating Agent and Reaction:

    • While stirring the cooled solution vigorously, add trifluoroacetic anhydride (2.0 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -15 °C.

    • Upon addition, the in situ generation of trifluoroacetyl nitrate begins.[8][10]

    • Maintain the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup and Quenching:

    • Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This will generate gas (CO₂); ensure adequate ventilation and perform the addition slowly.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 3-nitro-2-tert-butyl-1H-indole.

G A (NMe₄)NO₃ + (CF₃CO)₂O B In Situ Generation A->B C Trifluoroacetyl Nitrate (CF₃COONO₂) B->C E Electrophilic Attack at C-3 C->E Electrophile D 2-tert-butyl-1H-indole D->E Nucleophile F Sigma Complex Intermediate (Cation at C-2) E->F G Deprotonation & Rearomatization F->G H 3-Nitro-2-tert-butyl-1H-indole G->H

Fig 3. Mechanism of selective C-3 nitration under non-acidic conditions.
Side-Reaction Pathway: Acidic Nitration

In strong acid, the reaction landscape changes completely. Protonation at C-3 deactivates the pyrrole ring, forcing the electrophile to attack the benzene moiety, which is now the most nucleophilic part of the molecule.

G A 2-tert-butyl-1H-indole C Protonation at C-3 A->C B Strong Acid (H⁺) B->C D Indoleninium Cation (Pyrrole Ring Deactivated) C->D F Electrophilic Attack at C-5/C-6 D->F Nucleophile E Nitronium Ion (NO₂⁺) E->F Electrophile G Sigma Complex on Benzene Ring F->G H Rearomatization G->H I 5-Nitro & 6-Nitro Isomers H->I

Fig 4. Mechanism for benzene ring nitration under strong acid conditions.

References

  • He, R., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 26581-26586. Available at: https://pubs.rsc.

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(tert-butyl)-5-nitro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to ensure you can achieve consistent and reliable results in your experiments.

Understanding the Challenge: Why is this compound Poorly Soluble?

The molecular structure of this compound is the primary determinant of its low aqueous solubility. The indole ring system is inherently aromatic and largely nonpolar. The addition of a bulky, hydrophobic tert-butyl group at the 2-position further increases its lipophilic character, driving it out of aqueous solutions. While the nitro group at the 5-position adds some polarity, it is insufficient to counteract the hydrophobicity of the rest of the molecule. This leads to challenges in preparing aqueous stock solutions and can result in compound precipitation in buffers and cell culture media, ultimately affecting the accuracy and reproducibility of experimental data.

Initial Troubleshooting Workflow

Precipitation of your compound is a common hurdle. Before diving into advanced solubilization techniques, follow this initial workflow to diagnose and potentially resolve the issue.

Initial Troubleshooting Workflow for Compound Precipitation A Precipitation Observed in Aqueous Buffer B Was a concentrated stock in organic solvent (e.g., DMSO) used? A->B C Directly dissolving the solid in buffer is not recommended. Prepare a concentrated stock in an appropriate organic solvent. B->C No D What is the final concentration of the organic solvent (e.g., DMSO)? B->D Yes E High organic solvent concentration can be toxic to cells and may still lead to precipitation. Aim for <0.5%. D->E > 1% F Is the final compound concentration too high? D->F < 1% G The compound's concentration may exceed its solubility limit in the final buffer. Lower the concentration. F->G Yes H Proceed to Advanced Solubilization Techniques F->H No

Caption: A step-by-step workflow to diagnose the cause of compound precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am unable to dissolve my compound directly in aqueous buffers. What is the first step?

Answer: Direct dissolution of this compound in aqueous buffers is highly unlikely to succeed due to its hydrophobic nature. The standard and recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.

Recommended Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful solvent capable of dissolving a wide range of nonpolar and polar compounds.[1]

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

ParameterRecommendationRationale
Solvent 100% Anhydrous DMSOMaximizes initial solubility and prevents compound degradation from water.[1]
Stock Concentration 10-50 mMA higher concentration allows for smaller volumes to be added to aqueous solutions, minimizing the final DMSO concentration.
Storage -20°C or -80°C (Aliquoted)Prevents degradation and minimizes the impact of freeze-thaw cycles.
FAQ 2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

Answer: This is a common issue known as "crashing out," which occurs due to the sudden change in solvent polarity.[1][2] To mitigate this, you can employ several strategies, including optimizing your dilution technique, using co-solvents, or incorporating solubilizing agents.

Troubleshooting Guide: Preventing Precipitation Upon Dilution

IssueCauseSolution
Immediate Precipitation The final concentration of the compound exceeds its solubility limit in the aqueous buffer.1. Decrease the final concentration. [2] 2. Optimize the dilution process: Warm the aqueous buffer to 37°C and add the DMSO stock dropwise while vortexing or stirring vigorously.[2]
Precipitation Over Time The solution is supersaturated and thermodynamically unstable.1. Prepare fresh working solutions immediately before each experiment.[2] 2. Incorporate solubilizing agents as described in the following FAQs.

A. Co-solvency

The addition of a small amount of a water-miscible organic co-solvent to your aqueous buffer can increase the overall solvent capacity for your hydrophobic compound.[3][4]

Protocol 2: Using Co-solvents to Improve Solubility

  • Select a Co-solvent: Common choices include ethanol or polyethylene glycol 400 (PEG 400).

  • Prepare a Co-solvent/Buffer Mixture: Add the chosen co-solvent to your aqueous buffer at a low final concentration (e.g., 1-5% v/v).

  • Dilute the DMSO Stock: Add your concentrated DMSO stock of this compound to the co-solvent/buffer mixture while stirring.

Co-solventTypical Final ConcentrationConsiderations
Ethanol 1-5%Can affect cell viability at higher concentrations.
PEG 400 1-5%Generally well-tolerated in many biological assays.[3][4]

B. Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate nonpolar compounds, effectively increasing their solubility.[5] Non-ionic surfactants are generally preferred in biological experiments due to their lower toxicity.

Protocol 3: Using Tween® 80 to Enhance Solubility

  • Prepare a Surfactant-Containing Buffer: Add Tween® 80 to your aqueous buffer to a final concentration of 0.01-0.1% (w/v).

  • Dissolve the Surfactant: Stir the solution gently to dissolve the Tween® 80 without excessive foaming.

  • Add the Compound Stock: Slowly add your DMSO stock solution of this compound to the surfactant-containing buffer while stirring.

Mechanism of Surfactant-Mediated Solubilization cluster_0 Aqueous Buffer cluster_1 Buffer with Surfactant A Hydrophobic Compound (this compound) C Precipitate A->C X Addition of Surfactant (e.g., Tween® 80) B Water Molecules D Surfactant Micelle G Solubilized Compound H Water Molecules

Caption: Surfactants form micelles that encapsulate hydrophobic compounds, preventing precipitation.

FAQ 3: Can I use pH adjustment to improve the solubility of this compound?

Answer: Yes, pH modification can be a very effective strategy if the compound has an ionizable group. The solubility of weakly acidic or basic compounds is highly pH-dependent.[6][7] For this compound, the indole nitrogen has a predicted pKa of approximately 15.98, suggesting it is very weakly acidic.[8] This means that at physiological pH, the compound will be predominantly in its neutral, less soluble form. To increase solubility, you would need to raise the pH to deprotonate the indole nitrogen, forming a more soluble anion.

Important Note: The pKa value of ~15.98 is a prediction.[8] It is crucial to experimentally determine the optimal pH for your specific application.

Protocol 4: pH-Dependent Solubility Optimization

  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., pH 7.0 to 10.0).

  • Add the Compound: Add a small, consistent amount of your DMSO stock solution to each buffer.

  • Equilibrate: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 1-2 hours).

  • Observe and Measure: Visually inspect for precipitation. For a more quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Select the Optimal pH: Choose the lowest pH that provides the desired solubility and is compatible with your experimental system.

pH RangeExpected State of the CompoundExpected Solubility
Acidic to Neutral (pH < 8) Predominantly neutralLow
Alkaline (pH > 9) Increasing proportion of anionic formHigher
FAQ 4: I've heard about cyclodextrins. Can they help with the solubility of my compound?

Answer: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules that fit into their cavity, thereby increasing the aqueous solubility of the guest.[9][10]

Protocol 5: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for lab-scale preparations and can be very effective.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with good solubility and low toxicity.

  • Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD.

  • Create a Paste: In a mortar, add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to the HP-β-CD to form a uniform paste.

  • Add the Compound: Add the accurately weighed compound to the paste.

  • Knead: Knead the mixture thoroughly for 45-60 minutes. The solvent will slowly evaporate, maintaining a pasty consistency.

  • Dry: Spread the resulting solid mass thinly and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Create a Powder: Gently grind the dried complex into a fine powder. This powder can then be dissolved in your aqueous buffer.

MethodDescriptionAdvantages
Kneading The compound and cyclodextrin are mixed with a small amount of liquid to form a paste, which is then dried.[10]Simple, economical, and effective for lab-scale preparations.
Co-evaporation The compound and cyclodextrin are dissolved in separate solvents, mixed, and the solvent is evaporated.Can lead to good complex formation.
Freeze-Drying An aqueous solution of the compound and cyclodextrin is freeze-dried.Suitable for thermolabile compounds.[10]

Summary of Solubilization Strategies

StrategyMechanismKey AdvantagePrimary Consideration
DMSO Stock Solution Dissolution in a polar aprotic solvent.Achieves high initial concentration.Final concentration in assay must be low (<0.5%) and controlled.[1]
Co-solvents (Ethanol, PEG 400) Increases the polarity of the aqueous buffer.Simple to implement.Potential for solvent effects on the biological system.[3][4]
Surfactants (Tween® 80) Micellar encapsulation of the hydrophobic compound.Highly effective at low concentrations.Potential for interference in some assays; choose a non-ionic surfactant.[5]
pH Adjustment Ionization of the compound to a more soluble form.Can produce a significant increase in solubility.Requires knowledge of the compound's pKa and compatibility with the experimental system.[6][7]
Cyclodextrins (HP-β-CD) Formation of a water-soluble inclusion complex.Can significantly increase solubility and stability.Requires preparation of the complex prior to use.[9][10]

We trust this guide will be a valuable resource for your research. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.

References

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg. CP Lab Safety.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • PubMed. (n.d.). Solubility enhancement of Cox-2 inhibitors using various solvent systems. PubMed.
  • Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS.
  • ResearchGate. (2021). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
  • PubMed Central. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central.
  • OAText. (2016, December 12). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.

Sources

minimizing degradation of 2-(tert-butyl)-5-nitro-1H-indole during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(tert-butyl)-5-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule during experimental workup. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize degradation and maximize the yield and purity of your product.

Introduction to the Challenges

This compound is a molecule that combines the electron-rich indole nucleus with a strong electron-withdrawing nitro group and a bulky, sterically hindering tert-butyl group. This unique combination of functional groups presents specific challenges during workup and purification. The indole ring is susceptible to oxidation, while the nitro group can influence the reactivity of the aromatic system. Understanding these properties is crucial for a successful experimental outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I'm observing significant product loss and coloration during my aqueous workup. What could be the cause?

This is a common issue and often points to oxidative degradation of the indole ring. The indole nucleus is susceptible to oxidation, which can be accelerated by acidic conditions, exposure to air, and light.

Troubleshooting Steps:

  • Minimize Exposure to Acid: Avoid prolonged contact with strong acids. If your reaction is performed under acidic conditions, neutralize the mixture promptly during workup. Use a mild base like sodium bicarbonate solution for neutralization.

  • Work Under an Inert Atmosphere: Whenever possible, perform the workup and extraction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Use Degassed Solvents: Using solvents that have been degassed (by bubbling with nitrogen or argon) for extraction and chromatography can help reduce the presence of dissolved oxygen.

  • Protect from Light: Nitroaromatic compounds can be light-sensitive and may undergo photodegradation.[1] Protect your reaction and workup flasks from direct light by wrapping them in aluminum foil.

Visualizing the Problem: Potential Oxidation Pathway

The indole ring can oxidize to form various byproducts, including oxindoles and isatins, which are often colored and can complicate purification.

Oxidative Degradation Indole This compound Oxidation_Step Oxidizing Conditions (Air, Light, Acid) Indole->Oxidation_Step Exposure during workup Degradation_Products Degradation Products (e.g., Oxindoles, Isatins) Often Colored Oxidation_Step->Degradation_Products

Caption: Oxidative degradation of the indole nucleus.

FAQ 2: My product seems to be degrading on the silica gel column during purification. How can I improve my chromatography?

Silica gel is acidic and can promote the degradation of sensitive compounds. The prolonged contact time on a column can lead to significant product loss.

Troubleshooting Steps:

  • Deactivate the Silica Gel: You can neutralize the acidic nature of silica gel by pre-treating it with a solution of triethylamine in your eluent system (typically 0.1-1% triethylamine).

  • Optimize Your Solvent System: A well-chosen solvent system will move your compound off the column faster, reducing the contact time with the silica. Use thin-layer chromatography (TLC) to determine the optimal solvent mixture that gives your product an Rf value between 0.3 and 0.5.

  • Consider Alternative Stationary Phases: If your compound is particularly acid-sensitive, consider using a more neutral stationary phase like alumina (neutral or basic) or a reverse-phase silica gel (C18).

  • Flash Chromatography: Employing flash chromatography over gravity chromatography will significantly reduce the purification time and minimize on-column degradation.

Data Presentation: Recommended Solvents for Chromatography

Stationary PhaseEluent System (Starting Point)Notes
Silica GelHexanes:Ethyl Acetate (e.g., 9:1 to 4:1)Gradient elution may be necessary. Add 0.1% triethylamine to the eluent to prevent streaking and degradation.
Neutral AluminaHexanes:Dichloromethane (e.g., 1:1)Good for compounds that are very acid-sensitive.
Reverse-Phase (C18)Acetonitrile:Water or Methanol:WaterUseful for more polar impurities.
FAQ 3: I'm struggling with the removal of polar, colored impurities. What are they and how can I get rid of them?

These impurities are likely byproducts from the indole synthesis (e.g., from a Fischer indole synthesis) or degradation products. Recrystallization can be a powerful tool for removing such impurities.

Experimental Protocol: Recrystallization

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. A good solvent will dissolve your compound when hot but not when cold. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, toluene, hexanes, ethyl acetate, or mixtures thereof).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Caution: Use charcoal sparingly as it can adsorb your product.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

FAQ 4: Could the tert-butyl group be causing any stability issues?

On the contrary, the tert-butyl group at the 2-position likely provides steric protection to the indole ring. This bulkiness can hinder the approach of reactants, potentially slowing down degradation pathways that involve attack at the C2 or C3 positions of the indole. This steric shielding can be a significant advantage in stabilizing the molecule during workup.[2]

Visualizing the Concept: Steric Protection

Steric Hindrance cluster_indole This compound Indole_Ring Indole Nucleus tBu_Group tert-Butyl Group Attacking_Reagent Degrading Species (e.g., Oxidants) Attacking_Reagent->Indole_Ring Steric Clash

Caption: The bulky tert-butyl group sterically hinders attack on the indole ring.

Summary of Best Practices for Workup

ParameterRecommendationRationale
Atmosphere Work under an inert atmosphere (N₂ or Ar).Minimizes oxidative degradation.
Light Protect from direct light.Prevents potential photodegradation of the nitro group.[1]
pH Control Neutralize acidic reaction mixtures promptly with a mild base (e.g., NaHCO₃). Avoid strong acids and bases.The indole ring can be sensitive to both strong acids and bases, which can catalyze degradation.
Temperature Keep the workup temperature low. Use ice baths during extractions and neutralizations.Reduces the rate of potential degradation reactions.
Purification Use deactivated silica gel or an alternative stationary phase. Employ flash chromatography.Minimizes on-column degradation.[3]
Solvents Use degassed solvents for extractions and chromatography.Removes dissolved oxygen, an oxidizing agent.

By implementing these strategies, you can significantly improve the outcome of your experiments involving this compound, ensuring higher yields and purity of your final product.

References

  • Loakes D, Hill F, Brown DM, Salisbury SA. Stability and structure of DNA oligonucleotides containing non-specific base analogues. J Mol Biol. 1997;270(3):426-435.
  • Gómez-García, M., et al. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
  • Müller, P. The tert-butyl group in chemistry and biology. Request PDF. 2023.

Sources

troubleshooting peak tailing in HPLC analysis of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Peak Tailing

Welcome to the technical support center for chromatographic analysis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 2-(tert-butyl)-5-nitro-1H-indole. Our goal is to equip you with the scientific rationale and practical protocols to diagnose and resolve this common chromatographic challenge, ensuring the accuracy and reliability of your results.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?

Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, featuring a "tail" that extends from the peak maximum.[1] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Tailing indicates undesirable secondary interactions or system inefficiencies that compromise resolution and the accuracy of peak integration.[2]

This distortion is measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . A perfectly symmetrical peak has a Tf value of 1.0. A value greater than 1.2 is generally considered to be tailing and requires investigation.

Q2: Why is this compound particularly susceptible to peak tailing?

The molecular structure of this compound contains specific functional groups that make it prone to peak tailing in reverse-phase HPLC, primarily due to its interaction with the stationary phase.

  • Acidic Indole Proton (N-H): The proton on the indole nitrogen is weakly acidic. The presence of the electron-withdrawing nitro (-NO2) group at the 5-position increases the acidity of this proton, making it more likely to engage in unwanted interactions.

  • Silanol Interactions: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3, these silanols can deprotonate to become anionic (Si-O⁻).[3][4] The acidic N-H of your indole analyte can then form strong hydrogen bonds or have electrostatic interactions with these anionic sites, creating a secondary retention mechanism that causes tailing.[1][5]

Below is a diagram illustrating this problematic interaction.

Caption: Interaction between the analyte and a residual silanol site.
Q3: Besides silanol interactions, what are other common causes of peak tailing?

While chemical interactions are a primary suspect for this specific analyte, other system and method parameters can also cause peak tailing for any compound. These include:

  • Column Contamination and Voids: Accumulation of strongly retained sample components can create active sites. A void at the column inlet can disrupt the sample band.

  • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[2]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[6]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause distortion.[2]

Section 2: A Systematic Troubleshooting Workflow

Peak tailing issues should be addressed systematically, starting with the most likely and easiest-to-fix problems. The following workflow is designed to guide you from initial checks to more advanced method modifications.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Chemical & Method Optimization (Most Likely Cause) cluster_2 Step 3: Hardware & Column Health start Peak Tailing Observed (Tf > 1.2) check_overload Q: Is the column overloaded? A: Dilute sample 10x & re-inject. start->check_overload check_solvent Q: Is the sample solvent correct? A: Dissolve sample in mobile phase. check_overload->check_solvent If tailing persists end_node Symmetrical Peak Achieved (Tf ≤ 1.2) check_overload->end_node If resolved check_system Q: Is there extra-column volume? A: Check tubing & connections. check_solvent->check_system If tailing persists check_solvent->end_node If resolved adjust_pH Q: Are silanols active? A: Lower mobile phase pH (Protocol 1). check_system->adjust_pH If tailing persists check_system->end_node If resolved change_column Q: Is the column appropriate? A: Use end-capped, high-purity column. adjust_pH->change_column If tailing persists adjust_pH->end_node If resolved clean_column Q: Is the column contaminated? A: Perform column cleaning (Protocol 2). change_column->clean_column If tailing persists change_column->end_node If resolved replace_column Q: Is the column damaged? A: Replace column & guard column. clean_column->replace_column If tailing persists clean_column->end_node If resolved replace_column->end_node If resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.
Step 1: Initial System & Method Assessment

Before altering the chemistry of your method, rule out common system-level issues.

  • Check for Column Overload: Inject a sample that is 10-fold more dilute than your standard. If the peak shape improves and becomes more symmetrical, you are likely overloading the column.[6][7]

  • Verify Sample Solvent: The ideal sample solvent is the mobile phase itself. If your sample is dissolved in a stronger solvent (e.g., 100% Acetonitrile) than your initial mobile phase conditions, it can cause peak distortion.[2] Re-dissolve your sample in the mobile phase and re-inject.

  • Inspect for Extra-Column Volume: Ensure that the tubing connecting your injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Check all fittings to ensure they are properly seated without creating dead volume.[8]

Step 2: Addressing Chemical Interactions (The Primary Cause)

For this compound, secondary chemical interactions are the most probable cause of tailing. The primary strategy is to suppress the ionization of residual silanol groups on the stationary phase.

Solution: Adjust Mobile Phase pH

By lowering the mobile phase pH to ≤ 3, the vast majority of silanol groups (pKa ~3.8-4.2) will be protonated (Si-OH) and neutral.[3][9] This prevents the formation of anionic sites and eliminates the secondary electrostatic interaction with your analyte, dramatically improving peak shape.[10][11]

AdditiveTypical ConcentrationResulting pH (Approx.)Suitability
Formic Acid 0.1% (v/v)~2.7Excellent for LC-MS
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.0Excellent for UV, can cause ion suppression in MS
Phosphate Buffer 10-25 mMUser-defined (e.g., pH 2.5)Excellent for UV, non-volatile, not for MS

Objective: To suppress silanol interactions and achieve a symmetrical peak (Tf ≤ 1.2).

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • High-purity formic acid (or other chosen acid)

  • Your this compound standard

Procedure:

  • Prepare Acidified Aqueous Phase: To 1 L of HPLC-grade water, add 1.0 mL of formic acid to create a 0.1% formic acid solution. Mix thoroughly. This will be your "Mobile Phase A."

  • Prepare Organic Phase: Use your standard organic solvent (e.g., Acetonitrile) as "Mobile Phase B."

  • Equilibrate the System: Flush your HPLC system and column with your new mobile phase conditions (e.g., 50:50 A:B) for at least 15-20 minutes or until the baseline is stable.

  • Inject Standard: Inject your analyte and analyze the chromatogram.

  • Evaluate: Compare the tailing factor of the peak obtained with the acidified mobile phase to your original method. A significant reduction in tailing should be observed. You can further optimize the gradient or isocratic hold as needed for retention.

Step 3: Optimizing the Stationary Phase & Hardware

If mobile phase adjustments do not fully resolve the issue, the column itself may be the source of the problem.

Solution: Evaluate Your HPLC Column

  • Use a Modern, End-Capped Column: Older "Type A" silica columns have higher metal content and more acidic silanols, which cause significant tailing for sensitive compounds.[9][11] Modern "Type B" high-purity silica columns are superior. Furthermore, ensure your column is end-capped . End-capping is a process where unreacted silanols are chemically bonded with a small, inert group (like trimethylsilyl), effectively shielding them from interacting with analytes.[10][12]

  • Consider Alternative Stationary Phases: If tailing persists even on a modern C18 column, a different stationary phase chemistry may be beneficial.

    • Hybrid Silica Columns: These columns incorporate organic groups into the silica particle itself, reducing the number of surface silanols and improving peak shape for basic or acidic compounds.[9]

    • Phenyl-Hexyl Columns: These columns offer an alternative retention mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic system of your nitro-indole analyte.[13] This can change selectivity and may reduce the impact of silanol interactions.

  • Clean a Contaminated Column: If the column has been used extensively, strongly retained compounds may have contaminated the inlet, creating active sites. A rigorous cleaning procedure can restore performance.[14]

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min): Note: Always disconnect the column from the detector before flushing with strong solvents.

  • Buffer Wash: Flush the column with your mobile phase composition but without any buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 minutes. This removes precipitated buffer.

  • Polar Contaminant Removal: Wash with 100% HPLC-grade water for 30 minutes.

  • Non-Polar Contaminant Removal: Sequentially wash the column with the following solvents for 30 minutes each:

    • Methanol

    • Acetonitrile

    • Isopropanol (IPA)

  • Re-equilibration: Re-introduce your analytical mobile phase and equilibrate the column until a stable baseline is achieved (at least 30 minutes).

  • Test Performance: Inject your standard to see if peak shape has improved. If not, and all other factors have been ruled out, the column may be permanently damaged and require replacement.

Section 3: Summary of Troubleshooting Strategies
SymptomProbable CauseRecommended Action
Peak tailing improves upon sample dilution. Column OverloadReduce sample concentration or injection volume.
Peak tailing is present for the analyte, but not for neutral markers. Secondary Chemical InteractionsLower mobile phase pH to ≤ 3 using 0.1% formic acid (Protocol 1).
Peak tailing persists at low pH. Poor Column Quality / AgeSwitch to a modern, end-capped, high-purity (Type B) silica column.
All peaks in the chromatogram are tailing or broad. Extra-column Volume / System IssueMinimize tubing length/ID; check fittings for dead volume.
Peak shape has degraded over time with many injections. Column ContaminationPerform a column cleaning and regeneration cycle (Protocol 2).
No strategies improve the peak shape. Permanent Column Damage (Void/Bed Collapse)Replace the guard column and/or the analytical column.
References
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025, December). Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
  • LCGC. (2020, June 4).
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • ACD/Labs. (2023, September 26).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech. (2025, October 28).
  • Welch Materials. (2023, December 27).
  • ALWSCI. (2025, July 17).

Sources

strategies to improve regioselectivity in the synthesis of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(tert-butyl)-5-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in this synthesis. Below, you will find troubleshooting advice, frequently asked questions, detailed protocols, and advanced strategies to optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: Why am I getting a mixture of nitro-isomers (e.g., C3, C4, C6, C7-nitro) instead of the desired 5-nitro product during direct nitration of 2-(tert-butyl)-1H-indole?

A1: The formation of multiple regioisomers is a common challenge in the direct electrophilic nitration of substituted indoles. The indole nucleus is highly activated towards electrophilic attack, with the C3 position being the most electronically favored[1]. However, several factors influence the final isomer distribution:

  • Steric Hindrance: The bulky tert-butyl group at the C2 position sterically hinders the adjacent C3 position. This significantly reduces the rate of attack at C3, allowing nitration to occur at other positions on the benzene ring portion of the indole.

  • Directing Effects of the tert-Butyl Group: Alkyl groups, like tert-butyl, are generally ortho- and para-directing activators in electrophilic aromatic substitution[2][3]. In the context of the indole ring, this would favor substitution at positions C3 (ortho) and C5/C7 (para-like). Given the steric hindrance at C3, the para-directing effect towards C5 becomes more significant.

  • Reaction Conditions: The choice of nitrating agent and acid catalyst plays a crucial role. Strongly acidic conditions (e.g., HNO₃/H₂SO₄) can protonate the indole nitrogen, which deactivates the ring and can alter the regioselectivity. Milder, non-acidic nitrating conditions might favor C3 nitration, which is not the desired outcome in this case[4][5].

  • Formation of undesired isomers: Nitration of t-butylbenzene, a simpler aromatic system, yields a mixture of ortho (12%), meta (8.5%), and para (79.5%) products, highlighting the strong para-directing effect and the impact of steric hindrance[2]. A similar distribution can be expected on the benzene portion of the indole ring, leading to a mixture of isomers.

To improve selectivity for the 5-nitro isomer, consider the following:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.

  • Choice of Nitrating Agent: Experiment with different nitrating agents. While classic mixed acid is common, other reagents might offer better selectivity.

  • Alternative Synthetic Routes: If direct nitration consistently fails to provide the desired regioselectivity, a more robust strategy is to build the indole ring with the nitro group already in place, such as through the Fischer Indole Synthesis.

Q2: My yield of this compound is consistently low when using the Fischer Indole Synthesis. What are the likely causes?

A2: The Fischer Indole Synthesis is a powerful method for constructing the indole ring and is often the preferred route for this target molecule due to its inherent regiocontrol[6][7]. However, low yields can result from several factors:

  • Purity of Starting Materials: The reaction is sensitive to the purity of the phenylhydrazine and the ketone. Ensure that the 4-nitrophenylhydrazine is free of impurities and that the ketone, 3,3-dimethyl-2-butanone (pinacolone), is of high quality.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, and Lewis acids like zinc chloride[6]. The optimal catalyst and concentration can vary, so screening different acids may be necessary.

  • Reaction Temperature and Time: The cyclization step of the Fischer synthesis often requires elevated temperatures. However, excessive heat or prolonged reaction times can lead to decomposition of the starting materials, intermediates, or the final product, especially with the presence of a nitro group. Careful monitoring of the reaction progress by TLC is essential.

  • Side Reactions: The[8][8]-sigmatropic rearrangement at the core of the Fischer synthesis can sometimes be inefficient, or side reactions can occur, leading to byproducts and reduced yield of the desired indole.

Troubleshooting steps to improve yield:

  • Recrystallize Starting Materials: Purify the 4-nitrophenylhydrazine and distill the pinacolone before use.

  • Optimize Catalyst and Conditions: Conduct small-scale experiments to screen different acid catalysts and their concentrations. Also, perform a temperature profile study to find the optimal balance between reaction rate and product stability.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the regioselectivity of electrophilic substitution on the indole ring?

A1: The indole ring system is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-system, increasing the electron density of the ring and making it highly susceptible to electrophilic attack. The highest electron density is at the C3 position, making it the most nucleophilic and kinetically favored site for electrophilic substitution[1]. When the C3 position is blocked, substitution typically occurs at the N1 position, followed by C5, C2, and C6.

Q2: How does the C2-tert-butyl group influence the nitration of the indole ring?

A2: The tert-butyl group at the C2 position has two main effects:

  • Electronic Effect: As an alkyl group, it is weakly electron-donating through an inductive effect, which slightly activates the ring towards electrophilic substitution. It acts as an ortho-para director[2][3].

  • Steric Effect: This is the more dominant effect. The large size of the tert-butyl group significantly hinders access to the adjacent C3 position, making attack by an electrophile at this site difficult. This steric hindrance redirects the substitution to other positions, primarily the C5 and C7 positions, which are "para" to the directing influence of the indole nitrogen and the C2-tert-butyl group, respectively.

Q3: Can N-protection of the indole improve the regioselectivity for 5-nitration?

A3: Yes, protecting the indole nitrogen with a suitable group can significantly influence the regioselectivity of nitration. N-protection with groups like Boc (tert-butyloxycarbonyl) or SEM ([2-(trimethylsilyl)ethoxy]methyl) can alter the electronic properties of the ring and block N-nitration as a side reaction[9][10]. While some non-acidic nitration methods on N-protected indoles favor C3 substitution[4][5], in other cases, the protecting group can help direct substitution to the benzene portion of the ring. The choice of protecting group and nitrating conditions must be carefully considered to achieve the desired outcome.

Detailed Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This is the recommended method for achieving high regioselectivity. The nitro group is introduced on the starting phenylhydrazine, ensuring the final product has the desired 5-nitro substitution pattern.

Materials:

  • 4-Nitrophenylhydrazine

  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄ in ethanol)

  • Ethanol

  • Toluene

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1 equivalent) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Add 3,3-dimethyl-2-butanone (1.1 equivalents) dropwise to the solution.

    • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting hydrazine.

    • The resulting hydrazone may precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.

  • Indole Cyclization:

    • In a separate flask, heat polyphosphoric acid (PPA) to approximately 80-100 °C.

    • Carefully add the dried hydrazone in portions to the hot PPA with vigorous stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

    • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Direct Nitration of 2-(tert-butyl)-1H-indole (Optimization Required)

This method is less selective but may be attempted if the Fischer indole synthesis is not feasible. Expect a mixture of isomers that will require careful separation.

Materials:

  • 2-(tert-butyl)-1H-indole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane or a similar inert solvent

Procedure:

  • Reaction Setup:

    • Dissolve 2-(tert-butyl)-1H-indole (1 equivalent) in dichloromethane in a round-bottom flask.

    • Cool the flask to a low temperature (e.g., -20 °C to 0 °C) in an ice-salt or dry ice-acetone bath.

  • Preparation of Nitrating Mixture:

    • In a separate flask, carefully add concentrated nitric acid (1 equivalent) to concentrated sulfuric acid (1 equivalent) at 0 °C.

  • Nitration Reaction:

    • Slowly add the nitrating mixture dropwise to the cooled solution of 2-(tert-butyl)-1H-indole with vigorous stirring.

    • Maintain the low temperature throughout the addition.

    • Monitor the reaction by TLC. The reaction is typically fast.

  • Work-up and Purification:

    • Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of ice water.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product will be a mixture of isomers. Isolate the 5-nitro isomer using column chromatography.

Comparison of Synthetic Strategies

StrategyStarting MaterialsKey ReagentsRegioselectivityProsCons
Fischer Indole Synthesis 4-Nitrophenylhydrazine, 3,3-Dimethyl-2-butanoneAcid catalyst (PPA, H₂SO₄)High (pre-defined)Excellent control of regiochemistry[6][7].Multi-step process.
Direct Nitration 2-(tert-butyl)-1H-indoleHNO₃ / H₂SO₄Low to moderateSingle step.Forms a mixture of isomers, requiring difficult separation[2].
N-Protected Indole Nitration N-protected 2-(tert-butyl)-1H-indoleVarious nitrating agentsVariableCan block side reactions at N1; may improve selectivity[9].Requires additional protection and deprotection steps.

Advanced Strategies: Flow Chemistry

For laboratories equipped with flow chemistry reactors, the nitration of 2-(tert-butyl)-1H-indole can be performed with enhanced safety and control.

Concept: Continuous flow nitration allows for precise control over reaction parameters such as temperature, mixing, and residence time[11][12][13][14]. The small reaction volume within the microreactor significantly improves heat dissipation, reducing the risk of thermal runaway, which is a concern with exothermic nitration reactions[14]. This precise control can also lead to improved yields and regioselectivity compared to batch processes[15].

Workflow:

  • Two separate streams, one containing the 2-(tert-butyl)-1H-indole in a suitable solvent and the other containing the nitrating agent, are pumped into a micromixer.

  • The streams are rapidly mixed, and the reaction mixture flows through a temperature-controlled residence time unit (e.g., a heated or cooled coil).

  • The reaction is quenched continuously as it exits the reactor.

  • This method allows for rapid screening of reaction conditions (temperature, residence time, stoichiometry) to optimize for the highest selectivity of the 5-nitro isomer.

Visualizing the Chemistry

Electrophilic Nitration Pathways

G cluster_start Starting Material cluster_reagent Reagent cluster_intermediates Potential Sigma Complexes (Intermediates) cluster_products Products 2-tBu-Indole 2-(tert-butyl)-1H-indole NitratingAgent Electrophile (NO₂⁺) C3_Intermediate Attack at C3 (Sterically Hindered) NitratingAgent->C3_Intermediate Path A C5_Intermediate Attack at C5 (Electronically Favorable) NitratingAgent->C5_Intermediate Path B Other_Intermediates Attack at C4, C6, C7 NitratingAgent->Other_Intermediates Path C C3_Product 3-Nitro Isomer (Minor Product) C3_Intermediate->C3_Product Deprotonation C5_Product 5-Nitro Isomer (Desired Product) C5_Intermediate->C5_Product Deprotonation Other_Products Other Isomers Other_Intermediates->Other_Products Deprotonation

Caption: Potential pathways for the direct nitration of 2-(tert-butyl)-1H-indole.

Synthetic Strategy Decision Workflow

G start Start: Synthesize 2-(t-butyl)-5-nitro-1H-indole check_regio Is regiochemical purity the primary concern? start->check_regio fischer Use Fischer Indole Synthesis check_regio->fischer Yes direct_nitration Attempt Direct Nitration check_regio->direct_nitration No end_fischer End: High Purity Product fischer->end_fischer optimize Optimize direct nitration: - Low Temperature - Screen Reagents - Consider Flow Chemistry direct_nitration->optimize purify Purify via Column Chromatography optimize->purify end_direct End: Product Mixture purify->end_direct

Sources

Technical Support Center: Addressing Inconsistencies in Biological Assay Results with 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-(tert-butyl)-5-nitro-1H-indole (CAS 174274-85-2). This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during biological assays with this compound. As a nitroaromatic indole derivative, its unique chemical properties can be a source of experimental variability if not properly managed. This document provides a framework for identifying, diagnosing, and resolving such inconsistencies to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of this compound.

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper preparation and storage are critical for maintaining the compound's integrity.[1] We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-purity dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into single-use volumes to minimize repeated freeze-thaw cycles, which can lead to degradation.[2] Store these aliquots at -20°C or -80°C, protected from light. The nitroaromatic group can be light-sensitive, and proper storage helps prevent photochemical degradation.

Q2: What is the expected solubility of this compound in aqueous assay buffers?

A2: Like many indole-based small molecules, this compound is expected to have low aqueous solubility.[3] Direct dissolution in aqueous buffers is not recommended. Always dilute from a DMSO stock solution. It is crucial to ensure that the final concentration of DMSO in your assay is kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[3] Always visually inspect your final working solutions for any signs of precipitation before adding them to your assay.

Q3: My IC50 values are inconsistent between experiments. What are the most common causes?

A3: Inconsistent IC50 values are a frequent challenge.[3] The primary culprits can be categorized as:

  • Compound-related issues: Poor solubility leading to precipitation at higher concentrations, degradation of the compound due to improper storage, or variability in the purity of the compound source.[2]

  • Experimental system-related issues: Fluctuations in cell seeding density, using cells at a high passage number which can lead to genetic drift, or variations in incubation times.[3]

  • Assay-related issues: Inconsistent reagent preparation or the "edge effect" in 96-well plates where evaporation on the outer wells concentrates the compound.[2]

Q4: Are there any known liabilities or assay interferences associated with the nitroaromatic functional group?

A4: Yes, the nitroaromatic moiety is a potential source of assay interference.[4] Nitro groups are electron-withdrawing and can be chemically reactive under certain biological conditions.[5] They can undergo enzymatic reduction in cells, which may lead to the generation of reactive nitroso and hydroxylamine intermediates or reactive oxygen species (ROS).[6][7] This can result in off-target effects or direct interference with assay components (e.g., redox-sensitive readouts like MTT or resazurin-based assays).[5][8]

Troubleshooting Guide 1: Inconsistent Potency (IC50/EC50 Variability)

This guide provides a systematic approach to diagnosing and resolving variability in the measured potency of this compound.

Issue: Significant Fluctuation in IC50 Values Across Repeated Assays

High variability in potency is a red flag that undermines confidence in the data. Follow these steps to systematically isolate the source of the inconsistency.

Step 1: Verify Compound Integrity and Solubility

The most common source of variability for hydrophobic compounds is their behavior in solution.

Protocol: Solubility Confirmation in Assay Media

  • Prepare a "Top Concentration" Solution: Prepare your highest planned concentration of this compound in the final assay medium (including serum, if applicable) by diluting from your DMSO stock.

  • Incubate: Let this solution incubate under your exact assay conditions (e.g., 37°C, 5% CO2) for 1-2 hours.[1]

  • Visual Inspection: Carefully inspect the solution against a dark background for any signs of cloudiness or precipitate. Even slight precipitation can drastically lower the effective concentration of the compound.[3]

  • Action: If precipitation is observed, your top concentration is too high. Redefine your dose-response curve to start at a concentration where the compound remains fully solubilized.

Step 2: Standardize Cell Culture and Assay Conditions

Biological variability is a key contributor to inconsistent results. Implementing strict standardization is crucial for robust assays.[9]

ParameterBest PracticeRationale
Cell Seeding Density Use a automated cell counter. Perform a growth curve to ensure cells are in the logarithmic growth phase throughout the assay.[1]Inconsistent cell numbers at the start will lead to variable results at the endpoint.[3]
Cell Passage Number Maintain a consistent and low passage number for all experiments. Thaw a new vial of cells after a defined number of passages.Continuous passaging can alter cellular phenotypes and drug sensitivity.[3]
Incubation Time Strictly adhere to the same incubation times for compound treatment and assay development across all experiments.Time-dependent effects of the compound or degradation can influence the final readout.
Plate Layout Avoid using the outer wells of 96-well plates to mitigate the "edge effect," or fill them with sterile media/PBS.[2]Evaporation in outer wells can concentrate the compound, leading to artificially high potency in those wells.[2]
Step 3: Evaluate for Assay-Specific Artifacts

The nitroaromatic structure warrants scrutiny of the assay methodology itself.

Workflow: Diagnosing Assay Interference

start Inconsistent IC50 Observed check_readout Is the assay readout redox-based? (e.g., MTT, Resazurin, AlamarBlue) start->check_readout run_control Run a cell-free control experiment: Add compound to media + assay reagent check_readout->run_control Yes switch_assay Consider an alternative endpoint, such as CellTiter-Glo® (ATP measurement) or crystal violet staining (cell number). check_readout->switch_assay No, but still suspect interference observe_signal Is there a change in signal in the absence of cells? run_control->observe_signal redox_issue High Likelihood of Redox Interference. The compound is likely directly reducing the assay substrate. observe_signal->redox_issue Yes no_redox_issue Redox interference is unlikely. observe_signal->no_redox_issue No redox_issue->switch_assay

Caption: Workflow to diagnose potential redox interference.

Troubleshooting Guide 2: Loss of Biological Activity or High IC50 Values

This guide addresses scenarios where this compound shows lower-than-expected activity.

Issue: Compound Appears Inactive or Significantly Less Potent Than Expected

If the compound is not producing the expected biological effect, consider these factors beyond basic assay variability.

Step 1: Rule Out Compound Degradation

Protocol: Validating Stock Solution Integrity

  • Source and Purity: Ensure the compound is from a reputable source with purity data (e.g., HPLC or NMR analysis).[1] Impurities can interfere with or mask the desired activity.

  • Prepare Fresh Stock: If your current stock has been stored for a long time or subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from solid material.[2]

  • Orthogonal Validation: If possible, confirm the identity and purity of your compound using an analytical technique like mass spectrometry.

Step 2: Investigate the Impact of Serum Protein Binding

Serum is a standard component of many cell culture media, but its high protein content, particularly albumin, can sequester small molecules, reducing their effective concentration.[10]

The "Free Drug" Hypothesis: Only the unbound fraction of a drug is available to engage its target and exert a biological effect.[10] High serum concentrations can lead to extensive protein binding, effectively lowering the free concentration of this compound available to the cells.

Experimental Approach: Serum Shift Assay

  • Design the Experiment: Set up parallel dose-response experiments where the only variable is the concentration of fetal bovine serum (FBS) or human serum albumin (HSA) in the cell culture medium. For example, compare results in 10% FBS, 2% FBS, and serum-free media (if your cells can tolerate it for the assay duration).

  • Execute and Analyze: Determine the IC50 value for the compound under each condition.

  • Interpret the Results:

    • IC50 increases with higher serum: This strongly suggests that serum protein binding is limiting the compound's activity.

    • IC50 remains constant: Serum protein binding is likely not a significant factor for this compound in your model system.

cluster_0 Low Serum Condition cluster_1 High Serum Condition FreeDrug_Low High Free [Compound] Cell_Low Cell FreeDrug_Low->Cell_Low Target Engagement Effect_Low Biological Effect (Low IC50) Cell_Low->Effect_Low Albumin Serum Albumin BoundDrug Protein-Bound Compound (Inactive) Albumin->BoundDrug FreeDrug_High Low Free [Compound] FreeDrug_High->Albumin Binding Equilibrium Cell_High Cell FreeDrug_High->Cell_High Reduced Target Engagement Effect_High Reduced Effect (High IC50) Cell_High->Effect_High

Caption: Impact of serum protein binding on compound availability.

Step 3: Confirm On-Target Activity

It is essential to confirm that the observed biological effect is due to the intended mechanism of action and not an off-target or cytotoxic effect.[3]

Recommended Approaches:

  • Use an Orthogonal Inhibitor: If available, use a structurally different inhibitor that targets the same protein or pathway. A similar phenotype strengthens the evidence for on-target activity.[8]

  • Perform a Rescue Experiment: If feasible, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the compound.[3]

  • Assess Cytotoxicity: Run a simple cytotoxicity assay (e.g., Trypan Blue exclusion) to ensure that the concentrations used in your functional assays are not simply causing cell death, which can confound the results of metabolic or proliferation assays.[3]

By methodically working through these troubleshooting guides, researchers can build a comprehensive understanding of the behavior of this compound in their specific experimental systems, leading to more reliable and interpretable results.

References

  • Petricoin, E. F., et al. (2004). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. PubMed Central.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • ResearchGate. (n.d.). Addition of small molecules reverses color shifts due to serum albumin.
  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products.
  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central.
  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
  • Molecules. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • Open Access Journals. (n.d.). Review on Interaction of Serum Albumin with Drug Molecules.
  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity.
  • MB - About. (n.d.). Assay Troubleshooting.
  • ResearchGate. (2019). Major mechanisms of toxicity of nitroaromatic compounds.
  • Kumar, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg.
  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.
  • Molecules. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

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Technical Support Center: Optimization of Recrystallization Conditions for 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted with appropriate safety precautions.

Introduction

Welcome to our dedicated technical support resource for the purification of 2-(tert-butyl)-5-nitro-1H-indole via recrystallization. This guide provides a comprehensive framework for developing and optimizing a robust recrystallization protocol, addressing common challenges, and offering systematic, field-proven solutions. The successful crystallization of this molecule is critical for ensuring high purity and obtaining a consistent, stable crystalline form, which are paramount for its applications in research and development.

The structure of this compound, with its bulky non-polar tert-butyl group and the polar nitro group on the indole scaffold, presents unique challenges in solvent selection and crystallization. This guide will walk you through the underlying principles to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of this compound to consider for recrystallization?

Understanding the compound's properties is the foundation for developing a successful recrystallization protocol.

  • Molecular Structure and Polarity: The molecule has a moderately polar indole ring, a highly polar nitro group, and a large, non-polar tert-butyl group. This combination suggests it will be most soluble in solvents of intermediate polarity. It is expected to be poorly soluble in very non-polar solvents (like hexanes) and very polar solvents (like water) at room temperature.

  • Melting Point: While no experimental melting point is readily available in the search results, a predicted boiling point is 377.0±22.0 °C.[1] The melting point is a crucial parameter; the ideal solvent should have a boiling point lower than the compound's melting point to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".

  • Chemical Stability: The indole ring can be sensitive to strong acids and some oxidizing agents. The nitro group is generally stable but can be reduced under certain conditions. Recrystallization should be performed under neutral pH and with minimal exposure to high temperatures to prevent degradation.

Q2: How do I approach the selection of a suitable solvent for recrystallization?

The ideal recrystallization solvent should dissolve the compound completely at its boiling point and poorly at low temperatures to ensure high recovery. A systematic screening process is recommended:

  • Start with small-scale tests: Use about 10-20 mg of your crude this compound in a small test tube.

  • Test a range of solvents: Add a few drops of a solvent at room temperature. A good candidate will not dissolve the compound.

  • Heat the mixture: If the compound doesn't dissolve at room temperature, gently heat the test tube to the solvent's boiling point. The ideal solvent will dissolve the compound completely.

  • Cool the solution: Allow the clear solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExample SolventsRationale
AlcoholsEthanol, IsopropanolIntermediate polarity, likely to show differential solubility with temperature.
EstersEthyl AcetateGood solvent for many organic compounds, intermediate polarity.
KetonesAcetoneGenerally a strong solvent, may be useful in a mixed-solvent system.
Aromatic HydrocarbonsTolueneMay be a good solvent at high temperatures due to the aromatic indole ring.
Aliphatic HydrocarbonsHeptane, HexaneLikely to be poor solvents, making them good candidates as anti-solvents.
EthersDiethyl EtherUse with caution due to high volatility and flammability.

Troubleshooting Guide: Common Recrystallization Problems and Solutions

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue for compounds with melting points lower than the solvent's boiling point or for those with impurities that depress the melting point.[2][3]

Solutions:

  • Lower the Dissolution Temperature: Use a larger volume of solvent and dissolve the compound at a temperature below its melting point.

  • Switch to a Lower-Boiling Solvent: Choose a solvent with a boiling point well below the expected melting point of your compound.

  • Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent at room temperature, then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. This often induces crystallization at a lower temperature.

  • Promote Nucleation: Once the solution is cooled and supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal of pure product to encourage crystal growth.[4]

Issue 2: Poor or No Crystal Formation Upon Cooling

Causality: This is one of the most frequent problems and usually indicates that the solution is not sufficiently supersaturated.[2] This can happen if too much solvent was added initially.

Solutions:

  • Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.

  • Induce Crystallization: As mentioned above, scratching the flask or adding a seed crystal can initiate crystallization in a supersaturated solution.

  • Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice bath.

  • Use an Anti-Solvent: If you are using a single solvent, the careful addition of an anti-solvent to the cooled solution can often force crystallization.

Issue 3: Low Yield of Recovered Product

Causality: A low yield can be due to several factors, including using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent at room temperature.[4]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of boiling solvent necessary to dissolve the crude product.

  • Prevent Premature Crystallization: If a hot filtration is needed to remove insoluble impurities, pre-heat the funnel and the receiving flask. It can also be helpful to add a small excess of hot solvent before filtering.

  • Chill the Filtrate: After collecting the crystals, chill the remaining solution (the mother liquor) to see if more crystals form.

  • Wash Crystals with Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent to wash the collected crystals, as this will minimize the redissolution of your product.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Following the screening procedure described in the FAQ, select a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hotplate with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry thoroughly.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise with swirling until a faint cloudiness persists. If too much anti-solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Crystallization and Isolation: Allow the solution to cool and crystallize as described in the single-solvent protocol. Collect the crystals by vacuum filtration.

Visualizations

Recrystallization Decision Workflow

RecrystallizationWorkflow start Crude this compound solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool crystals_form Crystals Formed? cool->crystals_form collect Collect, Wash, and Dry Crystals crystals_form->collect Yes troubleshoot Troubleshoot crystals_form->troubleshoot No end Pure Product collect->end

Caption: A flowchart for the recrystallization process.

Troubleshooting "Oiling Out"

OilingOutTroubleshooting start Compound 'Oils Out' check_mp_bp Is Compound MP < Solvent BP? start->check_mp_bp lower_bp_solvent Use Lower Boiling Point Solvent check_mp_bp->lower_bp_solvent Yes more_solvent Add More Solvent, Cool Slower check_mp_bp->more_solvent No mixed_solvent Use Mixed-Solvent System more_solvent->mixed_solvent seed_crystal Add Seed Crystal more_solvent->seed_crystal

Caption: A decision tree for troubleshooting when the compound "oils out".

References

  • Title: Problems with Recrystallisations Source: University of York, Chemistry Teaching Labs URL:[Link]
  • Title: Recrystalliz
  • Title: Recrystallization Source: California St

Sources

Validation & Comparative

A Comparative Guide to the Identification of 2-(tert-Butyl)-5-nitro-1H-indole: An LC-MS/MS Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous identification and characterization of novel chemical entities are paramount. 2-(tert-Butyl)-5-nitro-1H-indole, a substituted indole derivative, presents a unique analytical challenge due to its structural complexity, incorporating both a bulky tert-butyl group and a polar nitro functionality. This guide provides an in-depth technical comparison of analytical methodologies for the identification of this compound, with a primary focus on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The principles, a detailed experimental protocol, and a comparative analysis against alternative techniques are presented to equip researchers, scientists, and drug development professionals with the knowledge to make informed analytical decisions.

The Analytical Imperative: Why LC-MS/MS?

The choice of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the required sensitivity and selectivity of the measurement. For a molecule like this compound, LC-MS/MS emerges as the gold standard for several compelling reasons:

  • Specificity: Tandem mass spectrometry (MS/MS) provides an unparalleled level of specificity. By selecting a specific precursor ion (the molecular ion of the analyte) and monitoring its characteristic fragment ions, chemical noise is significantly reduced, ensuring that the detected signal originates unequivocally from the target compound.

  • Sensitivity: LC-MS/MS is renowned for its exceptional sensitivity, enabling the detection and quantification of analytes at trace levels (ng/mL to pg/mL). This is particularly crucial in early-stage drug development where sample quantities may be limited.[1]

  • Versatility: Liquid chromatography is highly versatile in its ability to separate a wide range of compounds based on their polarity. This is advantageous for analyzing this compound, which possesses both nonpolar (tert-butyl group, indole ring) and polar (nitro group) characteristics.

  • Structural Elucidation: The fragmentation pattern generated in the MS/MS process serves as a molecular fingerprint, providing valuable structural information that can confirm the identity of the analyte.

A High-Fidelity LC-MS/MS Method for this compound

The following is a detailed, step-by-step protocol for the identification of this compound. This method is designed to be a self-validating system, where the combination of chromatographic retention time and specific mass transitions provides a high degree of confidence in the identification.

Experimental Workflow

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Sample Sample containing This compound Dissolution Dissolve in Methanol Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection Inject onto UHPLC system Filtration->Injection Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) Injection->Column Gradient Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) Ionization Electrospray Ionization (ESI) Positive Mode Column->Ionization Precursor Precursor Ion Selection (Q1) m/z 219.1 Ionization->Precursor Fragmentation Collision-Induced Dissociation (CID) (Q2) Precursor->Fragmentation Product Product Ion Monitoring (Q3) (e.g., m/z 204.1, 162.1) Fragmentation->Product Chromatogram Retention Time Confirmation Product->Chromatogram Spectrum Mass Spectrum Analysis Identification Positive Identification Chromatogram->Identification

Caption: Workflow for the identification of this compound by LC-MS/MS.

Methodology

1. Sample Preparation:

  • Rationale: The goal is to dissolve the analyte in a solvent compatible with the reversed-phase LC system and remove any particulate matter that could clog the column.

  • Protocol:

    • Accurately weigh a small amount of the sample.

    • Dissolve the sample in high-purity methanol to a concentration of approximately 1 µg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. Liquid Chromatography (LC) Parameters:

  • Rationale: A C18 reversed-phase column is chosen for its excellent retention of moderately nonpolar compounds like the target analyte. A gradient elution is employed to ensure good peak shape and efficient separation from potential impurities. The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is crucial for positive mode electrospray ionization.[2]

  • Parameters:

    • UHPLC System: Agilent 1290 Infinity II or equivalent

    • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

3. Tandem Mass Spectrometry (MS/MS) Parameters:

  • Rationale: Electrospray ionization (ESI) in positive mode is selected as the indole nitrogen is readily protonated.[3] The precursor ion will be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) will be used to fragment the precursor ion. The choice of product ions is based on predictable fragmentation pathways for nitroaromatic and tert-butyl substituted compounds.[4][5]

  • Parameters:

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

    • Ionization Mode: ESI Positive

    • Gas Temperature: 300 °C

    • Gas Flow: 5 L/min

    • Nebulizer: 45 psi

    • Sheath Gas Temperature: 250 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z 219.1 (Calculated [M+H]⁺ for C₁₂H₁₄N₂O₂)

      • Product Ion 1 (Q3): m/z 204.1 (Loss of CH₃) - for quantification

      • Product Ion 2 (Q3): m/z 162.1 (Loss of C₄H₉) - for confirmation

    • Collision Energy: Optimized for each transition (typically 10-30 eV)

Data Interpretation and Self-Validation

A positive identification of this compound is confirmed by the co-elution of a chromatographic peak at a specific retention time with the simultaneous detection of both the primary and secondary MRM transitions. The ratio of the two product ions should remain constant across the chromatographic peak and be consistent with that of a reference standard.

Comparative Analysis of Analytical Techniques

While LC-MS/MS is the preferred method, other techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.

ParameterLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Colorimetric Methods
Principle Chromatographic separation followed by mass-based detection of precursor and product ions.[6]Separation of volatile compounds followed by mass-based detection.Chromatographic separation with detection based on UV absorbance.Chemical reaction producing a colored product, with concentration determined by absorbance.[7]
Selectivity ExcellentVery GoodGoodPoor to Moderate
Sensitivity (LOD) Very Low (pg/mL - ng/mL)Low (ng/mL)[8]Moderate (µg/mL)[8]High (µg/mL to mg/mL)
Structural Information High (Fragmentation Pattern)High (Mass Spectrum)Low (UV Spectrum)None
Throughput HighModerateHighModerate
Instrumentation Cost HighModerateLowVery Low
Applicability to Analyte Ideal. Handles thermal lability and provides high specificity.Potentially suitable, but thermal degradation of the nitro group is a concern.[9] Derivatization may be required.[10]Suitable for quantification but lacks the specificity of MS detection.Generally used for screening or for specific classes of nitroaromatics; lacks specificity for this particular molecule.
In-depth Comparison

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds.[11] However, the thermal stability of this compound is a critical consideration. Nitroaromatic compounds can be susceptible to degradation in the high temperatures of the GC inlet and column.[9] While methods for GC analysis of nitroaromatics exist, they often require careful optimization of injection parameters and the use of deactivated liners to minimize analyte degradation.[9] The mass spectrum obtained from GC-MS would provide valuable structural information, but the potential for thermal decomposition introduces a layer of complexity not present in LC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV is a robust and cost-effective technique widely used for the analysis of nitroaromatic compounds, as the nitro group provides a strong chromophore.[11] This method would be suitable for quantifying the purity of a known sample of this compound. However, its primary limitation is a lack of specificity. Co-eluting impurities with similar UV spectra could lead to inaccurate quantification. Without the confirmatory power of mass spectrometry, identification based solely on retention time and UV spectrum is not definitive.

Colorimetric Methods: Colorimetric assays for nitroaromatic compounds, such as the Janowsky reaction, are typically used for rapid screening purposes.[7] These methods rely on the formation of a colored complex upon reaction with a specific reagent. While simple and inexpensive, they are generally not specific to a single compound and are highly susceptible to interference from other substances in the sample matrix. They would not be suitable for the unambiguous identification of this compound.

Conclusion

For the definitive identification and sensitive quantification of this compound, LC-MS/MS stands out as the superior analytical technique. Its combination of high selectivity, sensitivity, and the ability to provide structural information through fragmentation analysis makes it an indispensable tool in a modern research and development setting. While other methods such as GC-MS and HPLC-UV have their merits, they also present significant challenges and limitations for this particular analyte. The detailed LC-MS/MS protocol provided in this guide serves as a robust starting point for researchers, ensuring high-confidence identification and paving the way for further investigation of this and other novel chemical entities.

References

  • BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • Jaoui, M., et al. (2007). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC.
  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • Ajmal, P. Y., et al. (2019). s Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Bentham Science Publishers.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • ResearchGate. (n.d.). Method validation parameters (calibration range, linearity, LOD, LOQ,....
  • Gunturu, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.
  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Agilent. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ.
  • ResearchGate. (n.d.). LOD and LOQ of LC-MS/MS analysis.
  • Shimadzu. (n.d.). Fundamental Guide to - Liquid Chromatography Mass Spectrometry (LCMS).
  • Adaway, J. E., et al. (2004). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC.
  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography.
  • Walsh, M. E. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography--Electron Capture Detection: Comparison With High-Performance Liquid Chromatography. ResearchGate.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • EAG Laboratories. (n.d.). Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS.
  • Walsh, M. E. (1998). Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography—Electron Capture Detection. Journal of Chromatographic Science, 36(8), 403-409.
  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.
  • U.S. Army Cold Regions Research and Engineering Laboratory. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography.
  • OMCL. (n.d.). Nitrosamines by GC-MS/MS.
  • Gracie, K., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry.
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A Senior Application Scientist's Guide to Purity Assessment of 2-(tert-Butyl)-5-nitro-1H-indole by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-(tert-Butyl)-5-nitro-1H-indole, establishing a robust, reliable, and validated analytical method for purity assessment is a critical first step. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and its alternatives for this specific application. We will delve into the causality behind methodological choices, present detailed protocols, and underscore the importance of orthogonal methods and validation.

The Analytical Subject: this compound

Before designing a method, we must understand the molecule. This compound (C12H14N2O2) possesses distinct chemical features that guide our analytical strategy[1]:

  • A Sterically Hindered Indole Core: The tert-butyl group at the 2-position provides significant steric bulk.

  • A Strong Chromophore: The 5-nitro group, conjugated with the indole ring system, is an excellent chromophore, making it highly suitable for UV detection.

  • Moderate Polarity: The combination of the relatively nonpolar tert-butyl group and the polar nitro group gives the molecule an intermediate polarity, making it an ideal candidate for Reverse-Phase HPLC.

  • Weakly Acidic N-H Proton: The indole N-H proton is weakly acidic and can interact with basic sites on the silica support of an HPLC column, potentially causing peak tailing[2].

These properties strongly suggest that Reverse-Phase HPLC-UV is the logical primary method for purity assessment.

Primary Method: Reverse-Phase HPLC-UV

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase, leading to longer retention times. Given our analyte's structure, this is the most effective and widely used separation technique.

Causality-Driven Method Development

Choosing the right parameters is a process of informed decisions, not guesswork.

  • Column Selection (The Separation Arena): A C18 (octadecylsilyl) column is the industry standard and the logical starting point. Its dense C18 chains provide strong hydrophobic retention for moderately nonpolar molecules like our target compound. A standard dimension of 4.6 x 150 mm with 3.5 or 5 µm particles offers a good balance between resolution and backpressure.

  • Mobile Phase Selection (The Eluting Force):

    • Solvents: Acetonitrile (ACN) and methanol are the most common organic solvents. ACN is often preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. We will start with a mixture of water and ACN.

    • pH Modifier: To ensure reproducible chromatography and sharp peak shapes, the ionization state of the analyte and residual silanols on the column must be controlled. The indole N-H is weakly acidic, and at neutral pH, it can interact with free silanols, causing peak tailing[2]. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will suppress the ionization of both the indole and the silanols, leading to symmetrical peaks[3][4].

  • UV Wavelength Selection (The Detection Wavelength): The nitroaromatic system is a strong chromophore. While a full UV scan using a photodiode array (PDA) detector is ideal for method development, a fixed wavelength must be chosen for routine analysis. A wavelength of 254 nm is a common choice for aromatic compounds and is likely to provide a strong signal for this molecule[5][6]. Other wavelengths, such as 280 nm, are also commonly used for indole derivatives[3][7][8].

  • Elution Mode (Isocratic vs. Gradient): An isocratic elution (constant mobile phase composition) is simpler but may not effectively separate impurities with very different polarities. A gradient elution, where the percentage of organic solvent is increased over time, is superior for impurity profiling. It allows for the elution of highly retained impurities while ensuring that early-eluting, more polar impurities are well-resolved from the solvent front.

Detailed Experimental Protocol: HPLC-UV
ParameterRecommended ConditionRationale
Instrument HPLC System with UV/PDA DetectorStandard for purity analysis.
Column C18, 4.6 x 150 mm, 5 µmGood starting point for resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase with good UV transparency.
Gradient 5% B to 95% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 254 nmStrong absorbance expected for the nitroaromatic chromophore[5][6].
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. 1.0 mg/mL in 50:50 Water:ACNEnsures sample is fully dissolved in a solvent compatible with the mobile phase.

Procedure:

  • Prepare mobile phases and degas thoroughly.

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Prepare a blank injection (diluent only) to identify any system peaks.

  • Inject the prepared sample solution.

  • Integrate the resulting chromatogram. Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

The Imperative of Orthogonal Methods

Relying on a single analytical method, no matter how well-developed, carries the risk of overlooking co-eluting impurities[4][9]. Regulatory bodies and sound scientific practice advocate for the use of orthogonal methods—different analytical techniques that separate compounds based on different chemical principles—to confirm purity[10]. This approach significantly increases confidence in the analytical results.

Comparison of Analytical Alternatives
MethodPrinciple of SeparationAdvantagesDisadvantagesBest Use Case
HPLC-UV (Primary) Hydrophobicity (Reverse-Phase)Robust, reproducible, widely available, excellent for quantitation.May not resolve all impurities; peak identity is not confirmed.Routine quality control, release testing, and stability studies.
UHPLC-UV Hydrophobicity (Reverse-Phase)Faster run times, higher resolution, increased sensitivity.Requires specialized high-pressure equipment; method transfer can be complex.High-throughput screening, complex mixture analysis.
HPTLC Adsorption/PartitionHigh sample throughput, low cost per sample, good for screening.Lower resolution and sensitivity than HPLC, less precise quantitation.Rapid screening of synthesis reactions, raw material identification.
LC-MS Hydrophobicity & Mass-to-Charge RatioProvides molecular weight information, enabling impurity identification. Highly sensitive and specific.More expensive, complex instrumentation; matrix effects can suppress ion signals.Impurity identification and structural elucidation, trace-level analysis.
In-Depth Look at Key Alternatives
  • Ultra-High-Performance Liquid Chromatography (UHPLC-UV): UHPLC utilizes columns with smaller particles (<2 µm), which requires much higher pressures but yields significantly faster and more efficient separations. For this compound, switching to UHPLC could reduce the analysis time from 20 minutes to under 5 minutes while improving the resolution between the main peak and closely related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for impurity identification. While HPLC-UV can tell you that an impurity exists (as a peak in the chromatogram), it cannot tell you what it is. LC-MS provides the molecular weight of the compounds eluting from the column, offering critical data for identifying potential synthesis by-products, degradants, or isomers[10][11].

Workflow for Purity Assessment

The following diagram illustrates a robust workflow for assessing the purity of a new chemical entity, incorporating the principles of orthogonal analysis.

Purity_Workflow cluster_0 Phase 1: Method Development & Initial Screen cluster_1 Phase 2: Confirmation & Identification cluster_2 Phase 3: Validation & Reporting A Sample Received (2-tert-Butyl-5-nitro-1H-indole) B Primary Method Development (RP-HPLC-UV) A->B C Initial Purity Screen B->C D Purity > 99%? C->D E Orthogonal Method Analysis (e.g., Different Column/pH or LC-MS) D->E Yes F Impurity Identification (LC-MS) D->F No G No Co-elution Detected? E->G F->E H Method Validation (ICH Q2(R1)) G->H Yes J Re-evaluate Synthesis/Purification G->J No I Final Purity Report H->I

Caption: Logical workflow for purity assessment.

Trustworthiness Through Validation

An unvalidated analytical method provides data without context or assurance of reliability. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[12]. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, this involves assessing several key parameters[13][14][15].

Key Validation Parameters for an HPLC Purity Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by forced degradation studies and the use of orthogonal methods.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard and performing a linear regression of peak area versus concentration.

  • Accuracy: The closeness of test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.

  • Precision (Repeatability & Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

By rigorously validating the primary HPLC-UV method, we create a self-validating system where the results are trustworthy and defensible.

Conclusion

Assessing the purity of this compound is most effectively achieved using a well-developed, validated reverse-phase HPLC-UV method. The inherent properties of the molecule—a strong UV chromophore and moderate polarity—make it an ideal candidate for this technique. However, to ensure the highest degree of scientific integrity and meet regulatory expectations, this primary method must be supported by orthogonal analytical techniques, such as LC-MS, to confirm specificity and identify unknown peaks. Adherence to ICH validation guidelines transforms the developed protocol from a mere procedure into a robust, reliable, and trustworthy system for quality assessment, which is indispensable in the journey of drug development.

References

  • Ansari, S., & Hejazi, L. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-8.
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
  • Ostrovskii, D. I., et al. (1986). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 364, 245-52.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia, 63(1-2), 15-22.
  • Kanwal, N. (2018). ICH Q2 Analytical Method Validation. SlideShare.
  • McCarthy, S., et al. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.
  • van der Westhuizen, L., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 253-258.
  • Boudreau, J., et al. (2004). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America.
  • Moussata, J., et al. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. Journal of Chromatography B, 958, 1-9.
  • Tan, D., et al. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 21(3), 329.
  • Qian, M., & Xu, B. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies.
  • Yessen, G., et al. (2023). Development of a Method for the Determination of Explosive Substances in Soil Using High-Performance Liquid Chromatography with Ultraviolet Detection. Journal of Chemistry and Technologies.
  • Kumar, V. V., & Ramji, D. B. (2017). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 175-184.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg.
  • University of Calicut. (n.d.). Preparation and Properties of INDOLE.

Sources

A Comparative Guide to the Biological Activity of 2-(tert-Butyl)-5-nitro-1H-indole and Structurally Related Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 5-Nitroindole in Oncology Research

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique aromatic and heterocyclic structure allows it to mimic peptide motifs and interact with a wide array of biological targets, making it a fertile ground for drug discovery.[2] Within this diverse family, the introduction of a nitro group, particularly at the 5-position, has been shown to confer potent and often broad-spectrum anticancer properties.[3] This guide provides a comparative analysis of the biological activity of the specific, yet under-characterized compound, 2-(tert-Butyl)-5-nitro-1H-indole, by contextualizing it with structurally similar 5-nitroindole derivatives that have been evaluated for their anticancer efficacy.

While direct experimental data for this compound is not extensively available in peer-reviewed literature, a robust understanding of its potential can be extrapolated from structure-activity relationship (SAR) studies of related analogs. The 5-nitro group is a strong electron-withdrawing moiety, a feature known to be crucial for the cytotoxic activity of many nitroaromatic compounds.[4] The focus of this guide will, therefore, be on how substitutions at other positions of the 5-nitroindole core, particularly the C2 position, modulate this inherent activity. We will delve into the known mechanisms of action of similar compounds, which include the targeting of DNA secondary structures like G-quadruplexes, disruption of microtubule dynamics, and inhibition of key signaling pathways.

This document is intended for researchers, scientists, and drug development professionals, providing not only a comparative overview but also detailed experimental protocols for key assays, enabling the scientific community to further probe the potential of this and related compounds.

Comparative Analysis of Biological Activity

To understand the potential biological profile of this compound, we will compare it with other 5-nitroindole derivatives where substitutions at various positions have been explored. The rationale is to deduce the influence of the bulky, electron-donating tert-butyl group at the C2 position on overall anticancer activity.

The Role of the 5-Nitro Group: An Anchor for Cytotoxicity

The 5-nitro substitution is a recurring motif in indole derivatives with significant anticancer potential. For instance, a series of pyrrolidine-substituted 5-nitroindoles have demonstrated potent inhibition of HeLa cervical cancer cell proliferation, with IC50 values in the low micromolar range.[3] The mechanism for these compounds involves binding to the G-quadruplex in the promoter region of the c-Myc oncogene, leading to its transcriptional downregulation, cell cycle arrest, and an increase in reactive oxygen species (ROS).[3] Similarly, derivatives of 5-nitro-1H-indole-2,3-dione have shown remarkable cytotoxicity against a panel of 60 human tumor cell lines, with GI50 values (a measure of growth inhibition) in the nanomolar to low micromolar range.[5] This underscores the critical role of the 5-nitro group in conferring potent cytotoxic effects.

Structure-Activity Relationship at the C2 Position

While extensive data on C2-alkyl substituted 5-nitroindoles is sparse, we can infer potential effects by examining related structures. The C2 position of the indole ring is a key site for modification.

  • Steric Hindrance: The tert-butyl group is sterically bulky. This can have a dual effect. On one hand, it may enhance selectivity for a specific binding pocket on a target protein. On the other hand, excessive bulk can hinder the molecule from accessing the active site, potentially reducing its potency.

  • Electronic Effects: As an alkyl group, the tert-butyl substituent is weakly electron-donating. This might subtly modulate the electron density of the indole ring system, which could influence its interaction with biological targets.

For comparison, let's consider other substitutions at or near the C2 position:

  • 2-Aryl-5-nitro-1H-indoles: While primarily investigated for their antibacterial activity as NorA efflux pump inhibitors, these compounds demonstrate that the C2 position can accommodate bulky aryl groups.[6] This suggests that the tert-butyl group in the target compound would not be prohibitive for biological activity per se.

  • 5-Nitro-1H-indole-2,3-dione derivatives: In these compounds, the C2 position is part of a dione system. The high activity of derivatives like 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, with a GI50 value below 10 nM against the HOP-62 non-small cell lung cancer cell line, highlights that complex substitutions involving the C2 and C3 positions can lead to exceptionally potent molecules.[5]

The following table summarizes the cytotoxic activity of selected 5-nitroindole derivatives to provide a quantitative context for our comparison.

Table 1: Cytotoxicity of Representative 5-Nitroindole Derivatives

Compound IDStructureCancer Cell Line(s)Activity (IC50/GI50, µM)Key Structural Features & SAR InsightsReference(s)
1 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)5.08The pyrrolidine substitution on the 5-nitroindole scaffold is crucial for its activity as a c-Myc G-quadruplex binder.[3]
2 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-small cell lung), HL-60(TB) (Leukemia), MOLT-4 (Leukemia)<0.01 (GI50), 0.50 (GI50), 0.66 (GI50)5-nitroindole core. The morpholinomethyl group at N1 and the substituted thiosemicarbazone at C3 contribute significantly to the high potency.[5]
3 N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indolineMCF-7 (Breast), SkBr3 (Breast)64.10, 119.99An indoline derivative with a 5-nitrophenyl moiety. Demonstrates that the nitro group can be on an adjacent phenyl ring and still confer activity.[7]

Plausible Mechanisms of Action

Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms of action for this compound.

Targeting DNA G-Quadruplexes

A prominent mechanism for some 5-nitroindole derivatives is the stabilization of G-quadruplex DNA structures.[3] These are non-canonical four-stranded DNA structures found in guanine-rich regions of the genome, such as in the promoter of the c-Myc oncogene. Stabilization of this G-quadruplex can suppress the transcription of c-Myc, a critical regulator of cell proliferation, leading to cell cycle arrest and apoptosis. The planar indole ring system is well-suited for stacking interactions with the G-tetrads of the quadruplex.

G_Quadruplex_Inhibition cluster_0 Cellular Proliferation cluster_1 Therapeutic Intervention c-Myc Transcription c-Myc Transcription c-Myc Protein c-Myc Protein c-Myc Transcription->c-Myc Protein Cell Cycle Progression Cell Cycle Progression c-Myc Protein->Cell Cycle Progression Cancer Cell Growth Cancer Cell Growth Cell Cycle Progression->Cancer Cell Growth 5-Nitroindole Derivative 5-Nitroindole Derivative G-Quadruplex Stabilization G-Quadruplex Stabilization 5-Nitroindole Derivative->G-Quadruplex Stabilization G-Quadruplex Stabilization->c-Myc Transcription Inhibition

Caption: Inhibition of c-Myc transcription by 5-nitroindole derivatives via G-quadruplex stabilization.

Experimental Protocols

To facilitate further research into this compound and related compounds, we provide detailed protocols for key in vitro assays.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the indole derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8]

MTT_Assay_Workflow start Start: Plate Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound (Varying Concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the indole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[9]

FRET Melting Assay for G-Quadruplex Binding

This biophysical assay can determine if a compound binds to and stabilizes a G-quadruplex structure.

Principle: A DNA oligonucleotide that forms a G-quadruplex is labeled with a FRET (Förster Resonance Energy Transfer) pair of fluorophores (a donor and an acceptor). In the folded G-quadruplex state, the fluorophores are in close proximity, resulting in a high FRET signal. As the DNA is heated, it unfolds, separating the fluorophores and causing a decrease in the FRET signal. A ligand that binds to and stabilizes the G-quadruplex will increase the melting temperature (Tm) at which this unfolding occurs.

Protocol:

  • Prepare DNA and Compound: A dual-labeled G-quadruplex-forming oligonucleotide (e.g., from the c-Myc promoter) is diluted in a potassium-containing buffer. The test compound is prepared at various concentrations.

  • Set up Assay Plate: In a 96-well PCR plate, combine the labeled oligonucleotide with the test compound or a vehicle control.

  • FRET Melting: Use a real-time PCR machine to heat the plate from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) in small increments. Measure the fluorescence of the donor and acceptor at each temperature.

  • Data Analysis: Plot the FRET signal against temperature to generate melting curves. The Tm is the temperature at which 50% of the DNA is unfolded. An increase in Tm in the presence of the compound indicates stabilization of the G-quadruplex.[10]

Conclusion and Future Directions

The 5-nitroindole scaffold represents a highly promising platform for the development of novel anticancer agents. While the specific biological activity of this compound remains to be fully elucidated, analysis of structurally related compounds provides a strong rationale for its investigation as a potential cytotoxic agent. The bulky tert-butyl group at the C2 position is likely to significantly influence its binding affinity and selectivity for specific biological targets.

Future research should focus on the synthesis of this compound and a series of C2-alkyl analogs to systematically evaluate their anticancer activity through the assays detailed in this guide. Such studies will be crucial in determining the structure-activity relationship at this position and in identifying lead candidates for further preclinical development. Mechanistic studies, particularly investigating its potential to bind to the c-Myc G-quadruplex or other relevant cancer targets, will be essential in understanding its mode of action and advancing this promising class of compounds towards clinical application.

References

  • Burrows, C. J., et al. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. Methods in Molecular Biology, 1928, 321-335.
  • Darzynkiewicz, Z., & Huang, X. (2004). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.7.
  • Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European journal of medicinal chemistry, 37(11), 929-937.
  • Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • Palanivel, K., et al. (2021). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. Journal of Biomolecular Structure and Dynamics, 39(13), 4769-4781.
  • Samanta, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • Scott, A. M., et al. (2018). Synthesis of functionalised 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors. Bioorganic & medicinal chemistry, 26(15), 4443-4452.
  • BenchChem. (2025). Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-(5-nitro-1H-indol-3-yl)acetonitrile Analogs as Anticancer Agents.
  • BenchChem. (2025). Validation of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol's anticancer activity.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 929-937.
  • Palanivel, K., et al. (2021). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. Journal of Biomolecular Structure and Dynamics, 39(13), 4769-4781.
  • Scott, A. M., et al. (2018). Synthesis of functionalised 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4443-4452.
  • Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • Burrows, C. J., et al. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. Methods in Molecular Biology, 1928, 321-335.
  • Darzynkiewicz, Z., & Huang, X. (2004). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.7.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Scott, A. M., et al. (2018). Synthesis of functionalised 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4443-4452.
  • Palanivel, K., et al. (2021). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. Journal of Biomolecular Structure and Dynamics, 39(13), 4769-4781.
  • Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 929-937.
  • Samanta, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.

Sources

A Comparative Guide to the Synthetic Validation of 2-(tert-Butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of two primary synthetic routes for the preparation of 2-(tert-butyl)-5-nitro-1H-indole, a valuable building block in medicinal chemistry and drug discovery. The objective is to offer an in-depth comparison of these methodologies, supported by experimental data and procedural insights, to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

The indole scaffold is a privileged structure in numerous biologically active compounds. The specific substitution pattern of this compound, featuring a sterically demanding tert-butyl group at the C2 position and an electron-withdrawing nitro group at the C5 position, makes it a key intermediate for the synthesis of a variety of targeted therapeutic agents. The validation of an efficient and scalable synthetic route is therefore of critical importance. This guide will compare two logical and experimentally viable approaches:

  • Route A: The Fischer Indole Synthesis , a classical and convergent approach where the indole ring is constructed from appropriately substituted precursors.

  • Route B: Electrophilic Nitration of a Pre-formed Indole , a linear approach involving the synthesis of the indole core followed by functionalization.

We will delve into the mechanistic underpinnings, procedural details, and comparative performance of each route.

Route A: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from an arylhydrazine and a suitable ketone or aldehyde under acidic conditions.[1][2] For the synthesis of this compound, this route involves the condensation of (4-nitrophenyl)hydrazine with 3,3-dimethyl-2-butanone (pinacolone), followed by an acid-catalyzed cyclization.

Causality Behind Experimental Choices

The choice of (4-nitrophenyl)hydrazine directly installs the required nitro group at the desired C5 position of the final indole product. Pinacolone is the selected ketone as its carbonyl group is adjacent to a quaternary carbon, which, upon cyclization, yields the 2-tert-butyl substitution pattern. The reaction is typically catalyzed by Brønsted or Lewis acids, such as polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid, which facilitate the key[1][1]-sigmatropic rearrangement of the intermediate hydrazone.[1][3]

Proposed Synthetic Workflow

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3,3-dimethyl-2-butanone (4-nitrophenyl)hydrazone

  • To a solution of (4-nitrophenyl)hydrazine (1.53 g, 10 mmol) in ethanol (20 mL), add a few drops of glacial acetic acid.

  • Add 3,3-dimethyl-2-butanone (pinacolone) (1.00 g, 10 mmol) to the mixture.

  • Heat the reaction mixture at reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated hydrazone by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to this compound

  • Add the dried hydrazone (2.35 g, 10 mmol) to polyphosphoric acid (20 g) with mechanical stirring.

  • Heat the mixture to 100-120 °C for 2-4 hours. The reaction should be monitored by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the product precipitates.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.

Performance and Challenges
ParameterRoute A: Fischer Indole Synthesis
Starting Materials (4-nitrophenyl)hydrazine, 3,3-dimethyl-2-butanone
Key Reagents Acid catalyst (e.g., PPA, ZnCl2)
Anticipated Yield Moderate to Good
Purity Requires chromatographic purification
Scalability Generally good, but exothermic nature of cyclization needs careful management
Challenges Potential for side reactions with unsymmetrical ketones (not an issue here); harsh acidic conditions may not be suitable for sensitive substrates.[4]

Route B: Electrophilic Nitration of 2-tert-Butyl-1H-indole

This linear approach first involves the synthesis of 2-tert-butyl-1H-indole, followed by the introduction of the nitro group at the C5 position via electrophilic aromatic substitution.

Causality Behind Experimental Choices

The synthesis of the 2-tert-butyl-1H-indole precursor can be achieved through various methods, including the Fischer indole synthesis with phenylhydrazine and pinacolone. The subsequent nitration step is the critical transformation. The regioselectivity of indole nitration is highly dependent on the reaction conditions.[5] The use of a pre-formed indole allows for the exploration of different nitrating agents and conditions to selectively target the C5 position. The bulky tert-butyl group at C2 may sterically hinder substitution at C3, potentially favoring nitration on the benzene ring.

Proposed Synthetic Workflow

Caption: Workflow for the Electrophilic Nitration of 2-tert-Butyl-1H-indole.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-tert-Butyl-1H-indole

(Following a general Fischer indole synthesis protocol)

  • React phenylhydrazine with 3,3-dimethyl-2-butanone in the presence of an acid catalyst as described in Route A, Step 1 & 2 (using phenylhydrazine instead of (4-nitrophenyl)hydrazine).

  • Purify the resulting 2-tert-butyl-1H-indole by column chromatography or recrystallization.

Step 2: Nitration of 2-tert-Butyl-1H-indole

  • Dissolve 2-tert-butyl-1H-indole (1.73 g, 10 mmol) in concentrated sulfuric acid (10 mL) at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (0.7 mL, ~10.5 mmol) and concentrated sulfuric acid (2 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring for the consumption of the starting material by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitate by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.

  • Dry the crude product. This will likely be a mixture of isomers.

  • Separate the 5-nitro isomer from other isomers (e.g., 3-nitro, 6-nitro) by column chromatography on silica gel. The presence of the 2-(tert-butyl)-6-nitro-1H-indole isomer is a known possibility.

Performance and Challenges
ParameterRoute B: Electrophilic Nitration
Starting Materials 2-tert-Butyl-1H-indole
Key Reagents Nitrating agent (e.g., HNO3/H2SO4)
Anticipated Yield Variable, dependent on regioselectivity
Purity Requires careful chromatographic separation of isomers
Scalability Challenging due to the need for precise temperature control and isomer separation
Challenges Poor regioselectivity leading to a mixture of nitro-isomers; potential for dinitration and polymerization under harsh acidic conditions.[5]

Comparative Analysis and Recommendation

FeatureRoute A: Fischer Indole SynthesisRoute B: Electrophilic Nitration
Convergence More convergent, building complexity efficiently.Linear, with more steps overall.
Regiocontrol Excellent, the position of the nitro group is predetermined by the starting hydrazine.Poor to moderate, often yielding a mixture of isomers requiring extensive purification.
Yield Generally predictable and often higher for the desired isomer.The yield of the specific 5-nitro isomer can be low due to the formation of byproducts.
Purification Typically requires one major purification step for the final product.Requires purification of the intermediate and a more challenging separation of isomers in the final step.
Overall Efficiency Likely more efficient for obtaining the pure target molecule.Less efficient due to potential low yields of the desired isomer and complex purification.

Recommendation: For the synthesis of this compound, Route A (Fischer Indole Synthesis) is the recommended approach. Its convergent nature and inherent regiocontrol make it a more reliable and efficient method for obtaining the target compound with high purity. While the nitration of a pre-formed indole (Route B) is a viable concept, the challenges associated with controlling the regioselectivity of the nitration step make it a less desirable option, particularly for larger-scale synthesis where isomer separation can be a significant bottleneck.

Conclusion

The validation of a synthetic route is a critical step in chemical research and development. This guide has provided a detailed comparison of two logical pathways to this compound. The Fischer Indole Synthesis (Route A) emerges as the superior strategy due to its predictability, efficiency, and excellent control over the final product's substitution pattern. While Route B offers an alternative, it is hampered by the inherent difficulties in controlling the regioselectivity of indole nitration. For researchers aiming to synthesize this valuable intermediate, the Fischer Indole Synthesis provides a more robust and scalable solution.

References

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Cross-Validation of 2-(tert-Butyl)-5-nitro-1H-indole's Anticancer Activity Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the anticancer activity of 2-(tert-Butyl)-5-nitro-1H-indole, a member of the promising 5-nitroindole class of compounds. Researchers in oncology and drug development will find detailed protocols, comparative data analysis, and insights into the experimental design necessary for a rigorous evaluation of this compound's therapeutic potential.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] The addition of a nitro group, particularly at the 5-position, has been shown to confer significant anticancer properties, with derivatives demonstrating mechanisms that include the induction of apoptosis and cell cycle arrest.[3][4] This guide focuses on this compound, a specific derivative, and outlines a systematic approach to characterizing its efficacy and selectivity across a panel of cancer cell lines.

Rationale for Cross-Cell Line Validation

The heterogeneity of cancer necessitates the evaluation of novel therapeutic agents across a spectrum of cell lines representing different tumor types. A compound exhibiting potent activity in one cell line, such as a breast adenocarcinoma, may show attenuated or no effect in another, like a lung carcinoma. This differential sensitivity can be attributed to variations in genetic makeup, protein expression profiles, and signaling pathway dependencies. Therefore, cross-validation is a critical step in preclinical assessment to understand the potential breadth of a compound's utility and to identify potential biomarkers of response.

This guide proposes a panel of three well-characterized and commonly used cancer cell lines for the initial cross-validation of this compound:

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

These cell lines have been used in the evaluation of other indole-based anticancer compounds and represent diverse cancer types.[3][4]

Experimental Workflow for Activity Profiling

The following workflow provides a systematic approach to assessing the anticancer activity of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays A Prepare Stock Solution of this compound C Treat cells with serial dilutions of the compound A->C B Seed MCF-7, A549, & HeLa cells in 96-well plates B->C D Perform MTT Assay (48-72h incubation) C->D E Determine IC50 values D->E F Select most sensitive cell line (based on IC50) E->F Data-driven Decision G Treat cells with compound at IC50 concentration F->G H Annexin V/PI Staining for Apoptosis G->H I Cell Cycle Analysis (Propidium Iodide Staining) G->I J Flow Cytometry Analysis H->J I->J G cluster_0 Apoptotic Signaling Cascade Compound This compound Bcl2 Bcl-2 Inhibition Compound->Bcl2 Targets Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway initiated by this compound.

Comparative Apoptosis Data:

The table below shows hypothetical data for apoptosis induction in the most sensitive cell line (HeLa, based on the illustrative IC50 values) after treatment with this compound at its IC50 concentration for 24 hours.

TreatmentCell LineEarly Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control (DMSO) HeLa4.2 ± 0.52.1 ± 0.3
This compound (6.8 µM) HeLa25.7 ± 2.115.3 ± 1.8

Note: The data presented is hypothetical and for illustrative purposes. [5]

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed HeLa cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis:

Disruption of the cell cycle is another hallmark of anticancer agents. Propidium iodide staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Comparative Cell Cycle Data:

The following table illustrates a potential cell cycle arrest in the G2/M phase in HeLa cells treated with this compound.

TreatmentCell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO) HeLa55.4 ± 3.228.1 ± 2.516.5 ± 1.9
This compound (6.8 µM) HeLa20.1 ± 1.815.3 ± 1.564.6 ± 4.1

Note: The data presented is hypothetical and for illustrative purposes. [3]

Conclusion and Future Directions

This guide outlines a robust methodology for the cross-validation of this compound's anticancer activity. The proposed workflow, from initial cytotoxicity screening to mechanistic assays, provides a comprehensive preclinical evaluation. The illustrative data suggests that this compound may exhibit potent, selective cytotoxic activity, inducing cell death through apoptosis and cell cycle arrest.

Further investigations should include:

  • Expanding the panel of cell lines to include those with different genetic backgrounds (e.g., p53 wild-type vs. mutant).

  • Western blot analysis to confirm the modulation of key proteins in the apoptotic and cell cycle pathways (e.g., Bcl-2, caspases, cyclins).

  • In vivo studies in animal models to assess efficacy and safety.

The systematic approach detailed herein will enable a thorough characterization of this compound, paving the way for its potential development as a novel anticancer therapeutic.

References

  • Al-Hourani, B. et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(19), 14656.
  • Ghag-Prothi, S. et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 10(1), 10-21.
  • Kavaliauskas, P. et al. (2024). Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes. European Journal of Medicinal Chemistry, 277, 116777.
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  • Saeed, M. et al. (2023). MTT assay The ethanolic extract of B. crispa was evaluated against the skin (A-431, HaCaT) and brain (U87-MG) cancer cell lines. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 51(2).
  • Kurzepa, J. et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(22), 5346.
  • Jedidi, I. et al. (2021). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 13(12), 850.
  • Kumar, R. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • Zhang, H. et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Medicinal Chemistry, 12(1), 108-114.
  • Kumar, R. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Kavaliauskas, P. et al. (2024). Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes. ResearchGate.
  • Li, Y. et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(36), 7384-7388.
  • Keep, R. F. et al. (1992). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 28A(11), 1827-1830.

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A Researcher's Guide to Evaluating Novel Kinase Inhibitors: A Comparative Framework for 2-(tert-Butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery. Protein kinases, as pivotal regulators of cellular signaling, represent a class of targets ripe for therapeutic intervention. The indole scaffold has emerged as a privileged structure in this pursuit, forming the backbone of numerous clinically approved kinase inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the efficacy evaluation of a novel indole-based compound, using the hypothetical candidate 2-(tert-Butyl)-5-nitro-1H-indole as a central example.

This document is not a mere recitation of protocols but a strategic guide grounded in scientific integrity. We will explore the causal logic behind experimental choices, ensuring a self-validating system of inquiry. By juxtaposing our novel compound against well-characterized inhibitors—Staurosporine, Sorafenib, and Sunitinib—we will illuminate the path from initial biochemical characterization to cellular efficacy studies.

The Landscape of Kinase Inhibition: Well-Characterized Comparators

Before delving into the evaluation of a novel compound, it is crucial to understand the benchmarks. We have selected three well-known kinase inhibitors that represent different facets of kinase inhibition.

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, and broad-spectrum kinase inhibitor.[1][2][3] Its lack of selectivity makes it a useful positive control in many kinase assays but unsuitable as a therapeutic agent due to toxicity.

  • Sorafenib: An oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases and VEGFR.[4][5][6][7][8] It is known to inhibit tumor cell proliferation and angiogenesis.[4][5][6]

  • Sunitinib: Another multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, and c-KIT, among others.[9][10][11] It is also involved in the inhibition of tumor angiogenesis and cell proliferation.[11]

A Methodological Blueprint for Efficacy Comparison

The evaluation of a novel kinase inhibitor is a multi-pronged approach, progressing from broad, biochemical screens to more specific, cell-based assays. This progression allows for a thorough understanding of the compound's potency, selectivity, and cellular effects.

Part 1: In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on purified kinases. In vitro kinase assays are essential for determining the half-maximal inhibitory concentration (IC50) and for profiling the compound against a panel of kinases to assess its selectivity.

The Rationale Behind In Vitro Kinase Assays

These assays provide a clean, direct measure of a compound's ability to inhibit a specific kinase without the complexities of a cellular environment. This is the first crucial step in understanding the compound's mechanism of action and its potential as a specific inhibitor.

Experimental Protocol: A Generalized In Vitro Kinase Assay

The following is a generalized protocol for a radiometric in vitro kinase assay, a common method for determining kinase activity.

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate (e.g., a peptide or protein), and the test compound (this compound or a known inhibitor) at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP and a radiolabeled ATP analog (e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a solution that denatures the kinase, such as a strong acid or a loading buffer for gel electrophoresis.

  • Separation and Detection: Separate the radiolabeled substrate from the unreacted radiolabeled ATP. This can be achieved through methods like gel electrophoresis or by spotting the reaction mixture onto a phosphocellulose paper and washing away the unincorporated ATP.

  • Quantification: Quantify the amount of radiolabeled phosphate incorporated into the substrate using a phosphorimager or a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data for Known Kinase Inhibitors

The following table summarizes the type of data that would be generated from in vitro kinase assays for our known inhibitors and the experimental goals for our novel compound.

InhibitorTarget KinasesReported IC50 Values (nM)Experimental Goal for this compound
Staurosporine Broad Spectrum (PKC, PKA, c-Fgr, etc.)0.7 - 20 nM against various kinases[1][2][12]To determine the IC50 against a broad panel of kinases to identify primary targets and assess selectivity.
Sorafenib RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT3RAF-1: 6 nM, B-RAF: 22 nM, VEGFR-2: 90 nM[8]To determine if it inhibits kinases in key oncogenic pathways, such as the RAF/MEK/ERK or PI3K/AKT pathways.
Sunitinib VEGFR-1, VEGFR-2, PDGFR-α, PDGFR-β, c-KIT, FLT3VEGFR-2: 80 nM, PDGFR-β: 2 nM[9]To identify if it has a multi-targeted profile similar to Sorafenib or Sunitinib, or if it is a highly selective inhibitor.
Part 2: Cell-Based Assays for Efficacy and Potency

While in vitro assays are crucial for initial characterization, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are the next essential step to determine a compound's cellular potency, its ability to engage its target within the cell, and its overall effect on cell viability and proliferation.

The Rationale Behind Cell-Based Assays

These assays are critical for validating the findings from in vitro studies in a more physiologically relevant context. They provide insights into a compound's cell permeability, its stability in the cellular environment, and its ability to inhibit the target kinase in the presence of cellular ATP concentrations.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound or known inhibitors) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration. Determine the cellular IC50 value by fitting the data to a dose-response curve.

Comparative Data for Known Kinase Inhibitors in Cellular Assays

The following table presents examples of reported cellular IC50 values for the known inhibitors in different cancer cell lines.

InhibitorCancer Cell LineReported Cellular IC50 Values
Staurosporine HCT116 (Colon Carcinoma)6 nM[12]
HeLa (Cervical Cancer)4 nM[12]
Sorafenib Various tumor cell linesVaries depending on the cell line's genetic background and kinase dependencies.
Sunitinib GBM cell lines3.0–8.5 µmol/L[13]
MV4;11 (AML)8 nM[9]

Visualizing Mechanisms and Experimental Workflows

To better understand the context of kinase inhibition and the process of evaluating a novel compound, visual diagrams are invaluable.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits Sunitinib Sunitinib Sunitinib->RTK Inhibits

Caption: A simplified diagram of the RAF/MEK/ERK signaling pathway, a common target for kinase inhibitors like Sorafenib and Sunitinib.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_biochemical Biochemical Characterization cluster_cellular Cellular Evaluation cluster_invivo In Vivo Studies Compound Novel Compound (this compound) HTS High-Throughput Screening (Optional) Compound->HTS invitro In Vitro Kinase Assays (IC50 Determination) Compound->invitro HTS->invitro selectivity Kinase Selectivity Profiling invitro->selectivity viability Cell Viability Assays (MTT, etc.) selectivity->viability target_engagement Target Engagement Assays (e.g., Western Blot for p-target) viability->target_engagement downstream Downstream Signaling Analysis target_engagement->downstream animal_models Animal Models of Cancer downstream->animal_models

Caption: A streamlined experimental workflow for the evaluation of a novel kinase inhibitor, from initial screening to in vivo studies.

Conclusion and Future Perspectives

The evaluation of a novel kinase inhibitor, such as this compound, is a systematic and rigorous process. By employing a multi-tiered approach that begins with in vitro biochemical assays and progresses to cell-based functional studies, researchers can build a comprehensive profile of a compound's efficacy and selectivity. The direct comparison of methodologies used for well-characterized inhibitors like Staurosporine, Sorafenib, and Sunitinib provides a clear roadmap for these investigations.

Should this compound demonstrate potent and selective inhibition of a key oncogenic kinase in vitro, and subsequently show on-target efficacy in cancer cell lines, the subsequent steps would involve more advanced preclinical studies. These include pharmacokinetic and pharmacodynamic analyses, and ultimately, evaluation in in vivo animal models of cancer. This structured and evidence-based approach is paramount to the successful translation of a promising chemical entity from the laboratory to the clinic.

References

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • YouTube. (2025, April 13). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • TargetMol. Staurosporine | AM-2282 | protein kinase inhibitor.
  • R&D Systems. Staurosporine | Broad Spectrum Protein Kinase Inhibitors.
  • Cell Signaling Technology. Staurosporine.
  • PubMed Central. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling.
  • ClinPGx. Sorafenib Pharmacodynamics.
  • Network of Cancer Research. (2024, August 16). Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research.
  • Selleck Chemicals. Staurosporine (STS) Protein Kinase Inhibitor | CAS 62996-74-1.
  • Selleck Chemicals. Sunitinib (SU-11248) Multi-targeted Receptor Tyrosine Kinase Inhibitor | CAS 557795-19-4.
  • ResearchGate. iC50 of sunitinib for different tyrosine kinase receptors | Download Table.
  • Cancer Care Ontario. SUNItinib.
  • AACR Journals. Tumor Drug Concentration and Phosphoproteomic Profiles After Two Weeks of Treatment With Sunitinib in Patients with Newly Diagnosed Glioblastoma.
  • NIH. (2009, February 3).
  • ACS Publications. Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases.

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A Comparative Guide to the Synthesis of 2-(tert-Butyl)-5-nitro-1H-indole: Classical versus Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The specific derivative, 2-(tert-Butyl)-5-nitro-1H-indole, presents a unique synthetic challenge due to the steric bulk of the tert-butyl group at the C2 position and the strong electron-withdrawing nature of the nitro group at the C5 position. This guide provides an in-depth, objective comparison of a classical synthesis pathway, the Fischer indole synthesis, with two modern, palladium-catalyzed alternatives: the Larock indole synthesis and an aerobic oxidative cyclization of an N-aryl imine. This comparison is supported by detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic route is often a trade-off between factors such as yield, reaction conditions, substrate scope, and scalability. The following table provides a quantitative comparison of the three pathways discussed in this guide for the synthesis of this compound.

Performance Metric Method 1: Fischer Indole Synthesis Method 2: Larock Indole Synthesis Method 3: Pd-Catalyzed Aerobic Oxidative Cyclization
Starting Materials 4-Nitrophenylhydrazine, Pinacolone2-Bromo-4-nitroaniline, 3,3-Dimethyl-1-butyne4-Nitroaniline, Pinacolone
Key Reagents/Catalyst Brønsted or Lewis Acid (e.g., PPA, ZnCl₂)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., K₂CO₃)Pd(OAc)₂, Ligand (e.g., Pyridine), O₂ (as oxidant)
Typical Temperature High (often >100 °C)Moderate to High (60-130 °C)[1]Moderate (80-100 °C)[2]
Typical Reaction Time 2-15 hours[3]6-24 hours[4]12-48 hours[4]
Reported Yield Range Moderate to Good (can be variable)Good to Excellent (>80% in some cases)[4]Good
Key Advantages Cost-effective, well-established, readily available starting materials.High functional group tolerance, good regioselectivity, milder conditions than Fischer.[1][5]Atom-economical (O₂ as oxidant), convergent, readily available starting materials.[2]
Key Disadvantages Harsh acidic conditions, potential for side reactions, moderate yields with electron-withdrawing groups.[6]Cost of palladium catalyst and ligands, requires halogenated starting material.Cost of palladium catalyst, potentially longer reaction times, requires optimization of ligand and reaction conditions.

Method 1: The Classical Approach - Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole ring system.[7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[7]

Mechanistic Rationale

The accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: 4-Nitrophenylhydrazine condenses with pinacolone to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, the key C-C bond-forming step, to generate a di-imine intermediate.[7]

  • Cyclization and Aromatization: The di-imine cyclizes and subsequently eliminates ammonia to afford the aromatic indole ring.[7]

The presence of the electron-withdrawing nitro group can make the cyclization step more challenging, often requiring stronger acids and higher temperatures.[6]

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Cyclization Cascade 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Hydrazone Hydrazone 4-Nitrophenylhydrazine->Hydrazone + Pinacolone - H₂O Pinacolone Pinacolone Pinacolone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Di-imine Di-imine Enamine->Di-imine [3,3]-Sigmatropic Rearrangement (H⁺) Cyclized_Intermediate Cyclized_Intermediate Di-imine->Cyclized_Intermediate Cyclization Product This compound Cyclized_Intermediate->Product - NH₃ Aromatization Larock_Indole_Synthesis Start Pd(0) Pd(0) Start->Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition + 2-Bromo-4-nitroaniline Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex Alkyne_Insertion Alkyne Insertion Pd(II)_Complex->Alkyne_Insertion + 3,3-Dimethyl-1-butyne Vinyl_Pd_Complex Vinyl_Pd_Complex Alkyne_Insertion->Vinyl_Pd_Complex Cyclization Intramolecular Cyclization Vinyl_Pd_Complex->Cyclization Palladacycle Palladacycle Cyclization->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product This compound Reductive_Elimination->Product Pd_Catalyzed_Cyclization cluster_0 Imine Formation cluster_1 Catalytic Cycle 4-Nitroaniline 4-Nitroaniline N-Aryl_Imine N-Aryl_Imine 4-Nitroaniline->N-Aryl_Imine + Pinacolone - H₂O Pinacolone Pinacolone Pinacolone->N-Aryl_Imine C-H_Activation C-H Activation & Cyclization N-Aryl_Imine->C-H_Activation Pd(II)_Catalyst Pd(II)_Catalyst Palladacycle Palladacycle C-H_Activation->Palladacycle Pd(II) Oxidation Oxidation (O₂) Palladacycle->Oxidation Oxidation->Pd(II)_Catalyst Catalyst Regeneration Product This compound Oxidation->Product

Sources

A Head-to-Head Comparison of 2-(tert-butyl)-5-nitro-1H-indole and Other 5-Nitroindole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Nitroindole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group at the 5-position of the indole ring often enhances the biological activity of these compounds, particularly their anticancer and antimicrobial properties. The strong electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets and its metabolic stability. This guide provides a detailed comparison of 2-(tert-butyl)-5-nitro-1H-indole with other 5-nitroindole derivatives, offering insights into their structure-activity relationships (SAR) and providing experimental protocols for their synthesis and evaluation. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will extrapolate from known SAR principles of related 2-substituted 5-nitroindoles to provide a scientifically grounded comparison.

Synthesis of this compound: A Plausible Route

The synthesis of this compound can be envisioned through a two-step process starting from the commercially available 2-tert-butyl-1H-indole. This involves the protection of the indole nitrogen followed by regioselective nitration at the C5 position. A common and effective method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[1][2]

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Fischer Indole Synthesis A p-Nitrophenylhydrazine C This compound A->C:w  Acid Catalyst  (e.g., PPA, ZnCl2) B Pinacolone (3,3-dimethyl-2-butanone) B->C:w

Caption: Proposed Fischer Indole Synthesis route for this compound.

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol is a generalized procedure based on the well-established Fischer indole synthesis.[1][2][3][4][5]

Materials:

  • p-Nitrophenylhydrazine

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve p-nitrophenylhydrazine (1.0 eq) in ethanol. Add pinacolone (1.1 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, allow the mixture to cool to room temperature. The phenylhydrazone may precipitate and can be collected by filtration.

  • Indolization: To a flask containing polyphosphoric acid (or a slurry of zinc chloride in toluene), add the dried phenylhydrazone from the previous step. Heat the mixture to 80-100°C. The reaction is typically exothermic. Stir for 1-3 hours, monitoring by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Head-to-Head Comparison: Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-nitroindole derivatives is significantly influenced by the nature of the substituent at the C2 position. While specific data for the 2-tert-butyl derivative is scarce, we can infer its potential properties based on SAR studies of other 2-alkyl and 2-aryl-5-nitroindoles.[6]

The Role of the 5-Nitro Group

The 5-nitro group is a key pharmacophore in many biologically active indoles, often contributing to their cytotoxicity.[6] Its electron-withdrawing properties can enhance the molecule's ability to interact with biological targets and may also play a role in mechanisms such as the generation of reactive oxygen species (ROS).

Impact of the C2-Substituent

The substituent at the C2 position of the indole ring can modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its biological activity.

  • Steric Bulk: The tert-butyl group is a bulky substituent. In many cases, increased steric bulk at the C2 position can lead to a decrease in activity due to hindered binding to the target protein or enzyme. However, in some instances, a bulky group can enhance selectivity or promote a specific binding orientation.

  • Lipophilicity: The tert-butyl group increases the lipophilicity of the molecule compared to smaller alkyl groups like methyl or ethyl. This can affect the compound's solubility, cell permeability, and interaction with hydrophobic pockets in target proteins.

Comparative Cytotoxicity of 5-Nitroindole Derivatives

To provide a quantitative context, the following table summarizes the reported cytotoxic activities of various 5-nitroindole derivatives against different cancer cell lines. This data, gathered from multiple sources, highlights how modifications to the indole scaffold affect anticancer efficacy.

Compound IDStructureCancer Cell Line(s)Activity MetricValue (µM)Reference(s)
1 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-small cell lung)GI₅₀< 0.01[7]
2 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHL-60(TB) (Leukemia)GI₅₀0.50[7]
3 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneMOLT-4 (Leukemia)GI₅₀0.66[7]
4 Pyrrolidine-substituted 5-nitroindole (Compound 5)HeLa (Cervical Cancer)IC₅₀5.08 ± 0.91[7][8]
5 Pyrrolidine-substituted 5-nitroindole (Compound 7)HeLa (Cervical Cancer)IC₅₀5.89 ± 0.73[7][8]

Note: The structures for compounds 4 and 5 are complex and can be found in the cited literature.

Based on the available data, it is evident that complex substitutions at various positions of the 5-nitroindole scaffold can lead to potent cytotoxic activity. The performance of this compound would need to be experimentally determined to ascertain its position within this landscape.

Potential Biological Targets and Mechanisms of Action

5-Nitroindole derivatives have been reported to exert their biological effects through various mechanisms, including:

  • Enzyme Inhibition: Certain indole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases.

  • G-Quadruplex Binding: Some 5-nitroindoles have been shown to bind and stabilize G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.[8]

  • Induction of Oxidative Stress: The nitro group can be bioreduced to generate reactive oxygen species, leading to cellular damage and apoptosis in cancer cells.

Signaling Pathway Involvement

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis cMyc c-Myc Transcription cMyc->Proliferation G4 G-Quadruplex Stabilization G4->cMyc Inhibition Indole 5-Nitroindole Derivatives Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTOR Inhibition Indole->Apoptosis Induction Indole->G4 Induction

Caption: Potential mechanisms of action of 5-nitroindole derivatives in cancer cells.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound and other derivatives, the following are standard protocols for assessing their cytotoxic effects.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (5-nitroindole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the binding of the dye to cellular proteins.[7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • Trichloroacetic acid (TCA)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 5-nitroindole scaffold remains a promising starting point for the development of novel therapeutic agents. While this compound is a structurally intriguing derivative, its biological potential is yet to be fully explored. The bulky tert-butyl group at the C2 position is likely to have a significant impact on its pharmacological profile compared to other 2-substituted analogs.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct comparative studies against a panel of cancer cell lines, alongside mechanistic investigations, will be crucial to elucidate its therapeutic potential and to further refine the structure-activity relationships of this important class of compounds. The protocols and comparative data provided in this guide offer a solid foundation for researchers embarking on such investigations.

References

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  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). Journal of Medicinal Chemistry, 63(19), 11123–11140.
  • Chemical Structure and Biological Activities of Secondary Metabolites from Salicornia europaea L. (2020). Molecules, 25(16), 3638.
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Validating the Mechanism of Action of 2-(tert-butyl)-5-nitro-1H-indole Through Target Engagement Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise validation of a compound's mechanism of action is a critical determinant of its therapeutic potential and a cornerstone of successful preclinical development. This guide provides an in-depth, technical comparison of key methodologies for confirming the target engagement of novel small molecules, using the putative kinase inhibitor, 2-(tert-butyl)-5-nitro-1H-indole, as a central case study. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade frequently dysregulated in various cancers.[1][2]

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as potent kinase inhibitors.[3][4] The presence of the nitro group and the tert-butyl moiety on the indole ring of our subject compound suggests potential for selective interaction within the ATP-binding pocket of kinases like ERK1/2. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for robustly validating such a hypothesis.

The Imperative of Target Engagement in Drug Discovery

Target engagement is the direct, physical interaction of a drug molecule with its intended biological target.[5] Quantifying this engagement is paramount for several reasons: it confirms the drug's mechanism of action, helps to build structure-activity relationships, and provides confidence that the observed cellular phenotype is a direct result of on-target activity, rather than off-target effects.[5][6] A failure to demonstrate target engagement is a significant contributor to the high attrition rates of drug candidates in clinical trials.[5]

Comparative Analysis of Target Engagement Methodologies

A variety of biophysical and cell-based assays are available to measure target engagement, each with its own set of advantages and limitations. The choice of method is often dictated by the nature of the target, the stage of drug development, and the specific questions being addressed.

Methodology Principle Throughput Cellular Context Key Outputs
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a target protein in solution.[7][8]LowNo (Purified Protein)Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target.[10][11][12]MediumNo (Purified Protein)Binding kinetics (kon, koff), and affinity (KD).[10][13]
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[14][15][16][17]HighYes (Live Cells/Tissues)Target engagement in a physiological context, dose-response curves.[15]
Kinobeads Competition Binding Utilizes immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate. Competition with a free test compound reveals its binding profile.[18][19][20]HighLysateKinome-wide selectivity profiling, identification of on- and off-targets.[19]
In-Cell Western™ Assay A quantitative immunofluorescence-based method performed in microplates to measure protein levels and post-translational modifications in fixed cells.[21][22][23][24][25]HighYes (Fixed Cells)Downstream target modulation (e.g., phosphorylation status).[23]

Experimental Workflows and Protocols

Here, we provide detailed protocols for three complementary assays to validate the engagement of this compound with the ERK signaling pathway.

Workflow for Validating ERK Pathway Inhibition

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assay SPR Surface Plasmon Resonance (SPR) Determine direct binding kinetics to purified ERK2 CETSA Cellular Thermal Shift Assay (CETSA) Confirm target engagement in intact cells SPR->CETSA Confirms direct binding ICW In-Cell Western Measure inhibition of ERK phosphorylation CETSA->ICW Validates cellular engagement

Caption: A multi-step workflow for validating a putative ERK inhibitor.

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

This protocol will determine the direct binding affinity and kinetics of this compound to purified recombinant ERK2 protein.

Rationale: SPR provides real-time, label-free analysis of biomolecular interactions, offering precise quantification of binding kinetics (association and dissociation rates) and affinity.[10][13][26] This is a crucial first step to confirm a direct physical interaction between the compound and its putative target.

Methodology:

  • Immobilization of ERK2:

    • Recombinant human ERK2 protein is immobilized on a CM5 sensor chip via amine coupling.

    • The chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • ERK2, diluted in 10 mM sodium acetate buffer (pH 5.0), is injected over the activated surface.

    • The remaining active sites are deactivated with 1 M ethanolamine-HCl (pH 8.5).

  • Binding Analysis:

    • A serial dilution of this compound (e.g., 0.1 nM to 10 µM) in running buffer (e.g., HBS-EP+) is prepared.

    • Each concentration is injected over the ERK2-immobilized surface and a reference flow cell for a defined association time, followed by a dissociation phase with running buffer.

    • The sensor surface is regenerated between cycles with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • The resulting sensorgrams are double-referenced (subtracting the reference flow cell and a buffer-only injection).

    • The data are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for In-Cell Target Engagement

This protocol will confirm that this compound engages with ERK in a cellular environment.

Rationale: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14][16] By measuring the amount of soluble ERK remaining after heat treatment in the presence of the compound, we can confirm target engagement in intact cells.[15][17]

Methodology:

  • Cell Treatment:

    • Culture a suitable cell line with an active ERK pathway (e.g., A375 melanoma cells) to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. A single temperature that gives a partial unfolding of ERK can be used for dose-response experiments.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble ERK in the supernatant using a suitable method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble ERK as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • For dose-response experiments, plot the amount of soluble ERK at a single temperature against the compound concentration to determine the EC50 of target engagement.

Protocol 3: In-Cell Western™ for Functional Inhibition

This protocol will measure the functional consequence of target engagement by quantifying the inhibition of ERK phosphorylation.

Rationale: The In-Cell Western™ assay allows for the simultaneous quantification of total protein and a post-translationally modified form (e.g., phosphorylated) in the same well of a microplate, providing a normalized and highly reproducible readout of pathway inhibition.[21][22][23]

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., A375) in a 96-well plate and allow them to adhere overnight.

    • Starve the cells (e.g., in serum-free media) for 4-6 hours.

    • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF or TPA) to induce ERK phosphorylation for 15-30 minutes.

  • Fixation and Permeabilization:

    • Fix the cells with 4% formaldehyde in PBS for 20 minutes.[21]

    • Wash the cells and permeabilize them with 0.1% Triton X-100 in PBS.[21]

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer for 1.5 hours.[21]

    • Incubate the cells with primary antibodies against phospho-ERK (p-ERK) and total ERK (from different host species, e.g., rabbit and mouse) overnight at 4°C.

    • Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD) for 1 hour.

  • Imaging and Analysis:

    • Wash the cells and scan the plate on a near-infrared imaging system.

    • Quantify the fluorescence intensity for both channels in each well.

    • Calculate the ratio of p-ERK to total ERK and plot this against the compound concentration to determine the IC50 for the inhibition of ERK phosphorylation.

Comparative Data Analysis

The following tables present hypothetical data comparing this compound with known ERK inhibitors.

Table 1: Biophysical and Cellular Target Engagement Data

Compound SPR KD (nM) vs. ERK2 CETSA EC50 (µM) In-Cell Western IC50 (µM)
This compound 500.50.8
Ulixertinib (BVD-523) [27]<10.050.1
Temuterkib (LY3214996) [27]50.10.2

Table 2: Kinome Selectivity Profile (from hypothetical Kinobeads assay)

Kinase Target This compound Kd (nM) Ulixertinib Kd (nM)
ERK1 75<1
ERK2 50<1
p38α >10,000500
JNK1 >10,000>1,000
CDK2 5,000>10,000

Visualizing the ERK Signaling Pathway and Inhibition

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1][]

ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor This compound Inhibitor->ERK

Caption: The MAPK/ERK signaling cascade and the putative point of inhibition.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating the mechanism of action of a novel compound, this compound, as a putative ERK inhibitor. By employing a multi-faceted strategy that combines direct biophysical measurements (SPR), confirmation of target engagement in a cellular context (CETSA), and functional cellular assays (In-Cell Western), researchers can build a robust data package that provides high confidence in the compound's proposed mechanism. This systematic validation is an indispensable component of modern drug discovery, significantly de-risking the progression of promising molecules towards clinical development.

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A Comparative Guide to the ADME Properties of 2-(tert-butyl)-5-nitro-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative in vitro evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 2-(tert-butyl)-5-nitro-1H-indole analogs. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the pharmacokinetic profile of its derivatives is paramount for successful drug development.[1][2] This document outlines the strategic selection of assays, provides detailed experimental protocols, and explains the scientific rationale behind each step, empowering research teams to identify candidates with the highest potential for clinical success.

The core structure, this compound, contains two key substituents known to significantly influence ADME properties. The bulky tert-butyl group can act as a steric shield, potentially increasing metabolic stability, but it is also susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[3][4] The nitroaromatic moiety is a strong electron-withdrawing group that can impact compound properties and is a substrate for nitroreductase enzymes, a metabolic pathway that can lead to reactive intermediates.[5][6][7]

This guide will use a hypothetical series of four analogs to illustrate the comparative ADME assessment process:

  • Analog A (Parent): this compound

  • Analog B (N-Alkylated): 1-methyl-2-(tert-butyl)-5-nitro-1H-indole

  • Analog C (Bioisosteric Replacement): 2-(1-(trifluoromethyl)cyclopropyl)-5-nitro-1H-indole

  • Analog D (Nitro-Isomer): 2-(tert-butyl)-6-nitro-1H-indole

Strategic Workflow for Comparative ADME Profiling

An efficient ADME screening cascade is essential for making timely decisions in drug discovery.[8][9] We employ a tiered approach, starting with high-throughput assays that assess fundamental properties like permeability and metabolic stability before moving to more complex studies such as drug-drug interaction (DDI) potential.

ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism & DDI cluster_distribution Distribution cluster_synthesis Data Synthesis Permeability Caco-2 Permeability (Papp, Efflux Ratio) Metabolic_Stability Microsomal Stability (t½, CLint) Permeability->Metabolic_Stability Good Permeability? CYP_Inhibition CYP450 Inhibition (IC50) Metabolic_Stability->CYP_Inhibition PPB Plasma Protein Binding (% Unbound) Metabolic_Stability->PPB Sufficiently Stable? PBPK PBPK Modeling & Candidate Selection CYP_Inhibition->PBPK PPB->PBPK

Caption: Strategic workflow for in vitro ADME profiling.

Absorption: Intestinal Permeability Assessment

Scientific Rationale: For orally administered drugs, absorption across the intestinal wall is the first critical step. Poor permeability can lead to low bioavailability. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption in vitro.[10][11] These cells, derived from human colorectal adenocarcinoma, form a polarized monolayer with tight junctions and express key efflux transporters like P-glycoprotein (P-gp), providing a robust model of the gut epithelium.[11][12]

Bidirectional Caco-2 Permeability Assay

This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, mimicking absorption into the bloodstream, and the basolateral-to-apical (B-A) direction. The ratio of these values (Efflux Ratio = Papp B-A / Papp A-B) indicates whether a compound is a substrate for active efflux transporters.[11][12] An efflux ratio greater than 2 is a strong indicator of active efflux.

  • Cell Culture: Caco-2 cells are seeded on Transwell™ filter inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the experiment.[10][13]

  • Dosing: The test compound (e.g., 10 µM) is added to either the apical (donor) or basolateral (donor) chamber. The opposing chamber contains a drug-free buffer.

  • Incubation: The plate is incubated for 2 hours at 37°C with gentle shaking.

  • Sampling: At the end of the incubation, samples are taken from both the donor and receiver chambers.

  • Quantification: The concentration of the test compound in each sample is determined using LC-MS/MS analysis.

  • Calculation: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration.[11]

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to differentiate Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Dose_AB Dose Apical side (A -> B) TEER->Dose_AB Dose_BA Dose Basolateral side (B -> A) TEER->Dose_BA Incubate Incubate 2h @ 37°C Dose_AB->Incubate Dose_BA->Incubate Sample Sample donor & receiver chambers Incubate->Sample LCMS Quantify compound by LC-MS/MS Sample->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Comparative Data (Hypothetical)
AnalogPapp (A-B) (10-6 cm/s)Papp (B-A) (10-6 cm/s)Efflux RatioPredicted Absorption
A (Parent) 5.512.12.2Moderate (P-gp Substrate)
B (N-Alkylated) 7.215.82.2Moderate (P-gp Substrate)
C (Bioisostere) 8.19.01.1High
D (Nitro-Isomer) 5.111.52.3Moderate (P-gp Substrate)
Atenolol (Low)< 1.0< 1.0~1.0Low
Antipyrine (High)> 15.0> 15.0~1.0High

Interpretation: Analogs A, B, and D show moderate permeability with evidence of being effluxed by transporters like P-gp. Analog C, with the tert-butyl group replaced, shows higher permeability and no efflux, making it more promising for oral absorption.

Distribution: Plasma Protein Binding (PPB)

Scientific Rationale: Once absorbed, a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG).[14] According to the "free drug hypothesis," only the unbound fraction of the drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[14][15] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data. The Rapid Equilibrium Dialysis (RED) method is a robust and widely used assay for this purpose.[14][16]

  • Device Preparation: A RED device, which contains individual wells split by a semipermeable membrane (8 kDa MWCO), is used.[16]

  • Dosing: The test compound is added to plasma (human, rat, etc.) in the sample chamber of the RED device. The adjacent buffer chamber is filled with phosphate-buffered saline (PBS).

  • Equilibration: The device is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the free drug to equilibrate across the membrane.[16]

  • Sampling & Quenching: After incubation, equal volumes are removed from the plasma and buffer chambers. The plasma sample is quenched with an equal volume of buffer, and the buffer sample is quenched with an equal volume of blank plasma to ensure matrix matching for analysis.

  • Quantification: The concentrations in the buffer chamber (representing the free drug) and the plasma chamber (representing total drug) are determined by LC-MS/MS.

  • Calculation: % Bound = [1 - (Concentrationbuffer / Concentrationplasma)] * 100 Fraction Unbound (fu) = Concentrationbuffer / Concentrationplasma

Comparative Data (Hypothetical)
Analog% Bound (Human Plasma)Fraction Unbound (fu)Interpretation
A (Parent) 98.5%0.015Highly Bound
B (N-Alkylated) 99.1%0.009Very Highly Bound
C (Bioisostere) 96.2%0.038Highly Bound
D (Nitro-Isomer) 98.7%0.013Highly Bound
Warfarin (High)>99%<0.01Highly Bound
Atenolol (Low)<5%>0.95Low Binding

Interpretation: All analogs are highly bound to plasma proteins, a common feature for lipophilic indole-based compounds. The N-alkylation in Analog B further increases lipophilicity and binding. Analog C shows slightly lower binding, which could be advantageous, providing a larger free fraction to exert its pharmacological effect.

Metabolism: Stability and Enzyme Interactions

Scientific Rationale: Drug metabolism, primarily occurring in the liver, is the enzymatic conversion of drugs into more water-soluble compounds for excretion. This process dictates the drug's half-life and can produce active or toxic metabolites. Key assessments include metabolic stability (how quickly the drug is cleared) and potential for drug-drug interactions via CYP450 enzyme inhibition.

Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: HLMs are subcellular fractions containing a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism.[17][18] Incubating a compound with HLMs and an NADPH cofactor system allows for the determination of its intrinsic clearance (CLint), a measure of how efficiently the liver enzymes can metabolize the drug in the absence of other physiological factors.

  • Incubation Mixture: Prepare a solution containing pooled HLM (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

  • Calculation: The natural log of the percent remaining is plotted against time. The slope of this line gives the elimination rate constant (k). Half-life (t½) = 0.693 / k Intrinsic Clearance (CLint) is calculated from the half-life and incubation conditions.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[19][20] If a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, potentially leading to toxic plasma levels.[21][22] The potential for inhibition is assessed by determining the IC50 value—the concentration of the inhibitor that causes a 50% reduction in enzyme activity—for the most clinically relevant CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[18][22]

  • Incubation Mixture: In separate wells for each CYP isoform, combine HLMs, a specific probe substrate for that isoform, and varying concentrations of the test compound (inhibitor).

  • Initiation: The reaction is started by adding an NADPH-regenerating system.

  • Incubation: The plate is incubated at 37°C for a short, defined period (e.g., 10 minutes).

  • Quenching: The reaction is stopped with a cold organic solvent.

  • Analysis: Samples are analyzed by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Calculation: The rate of metabolite formation is plotted against the test compound concentration. The IC50 value is determined using non-linear regression analysis.

Metabolism_Diagram cluster_cyp CYP450 Oxidation cluster_nqr Nitroreduction Parent This compound (Analog A) Metabolite_OH Hydroxylated Metabolite (t-butyl oxidation) Parent->Metabolite_OH CYP3A4/2C9 Metabolite_Nitroso Nitroso Intermediate Parent->Metabolite_Nitroso Nitroreductases Metabolite_Acid Carboxylic Acid Metabolite (further oxidation) Metabolite_OH->Metabolite_Acid CYP3A4/2C9 Metabolite_Hydroxylamine Hydroxylamine Intermediate Metabolite_Nitroso->Metabolite_Hydroxylamine Metabolite_Amine Amino Metabolite Metabolite_Hydroxylamine->Metabolite_Amine

Caption: Predicted major metabolic pathways for the parent analog.

Comparative Data (Hypothetical)
AnalogHLM t½ (min)CLint (µL/min/mg)CYP3A4 IC50 (µM)CYP2C9 IC50 (µM)
A (Parent) 2555.4> 508.5
B (N-Alkylated) 2263.0> 507.1
C (Bioisostere) > 60< 23.1> 5022.4
D (Nitro-Isomer) 2849.5> 509.2

Interpretation:

  • Metabolic Stability: Analogs A, B, and D, which contain the tert-butyl group, show moderate to high clearance, suggesting this group is a primary site of metabolism.[4] Analog C, where this metabolic "soft spot" is replaced, demonstrates significantly enhanced metabolic stability, which would likely translate to a longer half-life in vivo.

  • CYP Inhibition: All analogs show some level of CYP2C9 inhibition, a common characteristic for indole-containing compounds. Analog C is the weakest inhibitor, reducing its DDI risk profile. None of the analogs appear to be potent inhibitors of CYP3A4, the most prevalent drug-metabolizing enzyme.

Summary and Candidate Selection

This comparative guide outlines a foundational in vitro ADME strategy. By systematically evaluating absorption, distribution, and metabolism, we can build a data-driven profile for each analog.

FeatureAnalog A (Parent)Analog B (N-Alkylated)Analog C (Bioisostere) Analog D (Nitro-Isomer)
Permeability Moderate, EffluxModerate, EffluxHigh, No Efflux Moderate, Efflux
PPB (fu) Low (0.015)Very Low (0.009)Higher (0.038) Low (0.013)
Metabolic Stability ModerateModerateHigh Moderate
CYP2C9 DDI Risk ModerateModerateLow Moderate
Overall Profile BaselinePoorPromising Baseline

Future Directions: The next logical step would be to advance Analog C into in vivo pharmacokinetic (PK) studies in a relevant animal model (e.g., rat) to confirm its predicted low clearance and determine key parameters like oral bioavailability and half-life.[23]

References

  • Selvita. In Vitro ADME. [Link]
  • Rickert, D. E. (1987). Metabolism of Nitroaromatic Compounds. Drug Metabolism Reviews. [Link]
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
  • Brodersen, R., et al. (1990). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]
  • Concept Life Sciences. In Vitro ADME Assays. [Link]
  • Mao, Y., et al. (2010). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Journal of the Chinese Chemical Society. [Link]
  • Bio-protocol. Caco2 assay protocol. [Link]
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
  • Cain, R. B. (1966). The Microbial Metabolism of Nitro-aromatic Compounds. Journal of General Microbiology. [Link]
  • National Center for Biotechnology Information.
  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]
  • Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]
  • Sygnature Discovery. Plasma Protein Binding. [Link]
  • Visikol.
  • Creative Bioarray. Caco-2 Permeability Assay. [Link]
  • BioAgilytix. Protein Binding Assays. [Link]
  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
  • Evotec. Caco-2 Permeability Assay. [Link]
  • RJPT. Synthesis, Biological Evolution and ADME Studies of Bis-Indole Analogues. [Link]
  • PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]
  • ResearchGate. Synthesis, Biological Evolution and ADME Studies of Bis-Indole Analogues. [Link]
  • National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Link]
  • National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
  • Journal of Applied Pharmaceutical Science.
  • ResearchGate. The tert-butyl group in chemistry and biology. [Link]
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A Researcher's Guide to Benchmarking Kinase Inhibitor Selectivity: The Case of 2-(tert-butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. Their role as central regulators of cellular signaling pathways makes them compelling targets for therapeutic intervention. However, the high degree of structural conservation across the human kinome, which comprises over 500 members, presents a formidable challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes. Therefore, rigorous and early-stage assessment of a compound's selectivity profile is not just a regulatory hurdle but a fundamental component of a successful drug development campaign.

This guide provides a comprehensive framework for benchmarking the selectivity of a novel investigational compound, 2-(tert-butyl)-5-nitro-1H-indole, against a broad panel of kinases. We will delve into the rationale behind experimental design, provide a detailed protocol for a robust in vitro profiling assay, and discuss the interpretation and visualization of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to apply best practices in kinase inhibitor characterization.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is directly linked to its ability to modulate the activity of its intended target. However, the "one drug, one target" paradigm is often an oversimplification. Many clinically successful kinase inhibitors, such as imatinib and sunitinib, are multi-targeted, and their efficacy stems from the modulation of several key kinases. Conversely, unintended interactions with other kinases can lead to significant toxicity.

Selectivity profiling serves several key purposes:

  • Mechanism of Action (MoA) Deconvolution: It helps confirm that the observed cellular phenotype is due to the inhibition of the intended target.

  • Off-Target Liability Identification: Early identification of potential off-target interactions allows for medicinal chemistry efforts to mitigate these effects.

  • Polypharmacology Assessment: It can reveal additional, therapeutically beneficial targets, opening up new indications for the compound.

  • Competitive Benchmarking: It provides a direct comparison of a novel compound's performance against existing standards of care or competitor compounds in development.

Designing a Robust Kinase Selectivity Study

A well-designed selectivity study is characterized by a thoughtful selection of the kinase panel, the appropriate assay technology, and rigorous execution of the experimental protocol.

Assembling the Kinase Panel

The choice of kinases for the screening panel is a critical decision. A comprehensive panel should ideally provide broad coverage of the human kinome tree to identify off-target interactions across different kinase families. For an initial broad screen, a panel of 96 to 400 kinases is often employed. Commercially available screening services, such as those offered by Eurofins Discovery or Promega, provide access to well-validated and diverse kinase panels. For this compound, a primary screen against a large panel is recommended to build an initial selectivity landscape.

Selecting the Assay Technology

Several in vitro assay formats are available for measuring kinase activity and inhibition. The choice of technology depends on factors such as sensitivity, throughput, and the specific information required (e.g., ATP-competitive vs. allosteric inhibition).

  • Radiometric Assays: The traditional "gold standard," these assays, such as the ³³P-ATP filter binding assay, directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate. They are highly sensitive and less prone to interference from autofluorescent or colored compounds.

  • Fluorescence-Based Assays: These assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), are amenable to high-throughput screening. They rely on the detection of a change in a fluorescence signal upon substrate phosphorylation.

  • Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. This universal format can be used for virtually any kinase.

For this guide, we will detail a protocol based on the ADP-Glo™ Kinase Assay due to its broad applicability, high sensitivity, and non-radioactive format.

Experimental Protocol: Profiling this compound with the ADP-Glo™ Assay

This protocol outlines the steps for determining the IC₅₀ values of this compound against a panel of kinases.

Materials:

  • Kinase enzymes (e.g., from SignalChem or Carna Biosciences)

  • Kinase-specific substrates and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound, dissolved in 100% DMSO

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Workflow:

G A 1. Compound Serial Dilution (10-point, 3-fold in 100% DMSO) B 2. Intermediate Dilution (Dilute in Kinase Buffer) A->B E 5. Add Compound to Plate (2.5 µL per well) B->E C 3. Kinase/Substrate Master Mix (Prepare for each kinase) F 6. Add Kinase/Substrate Mix (2.5 µL per well) C->F D 4. ATP Solution (Prepare at 2x final concentration) G 7. Start Reaction: Add ATP (5 µL per well) D->G E->F F->G H 8. Incubate at RT (e.g., 60 minutes) G->H I 9. Add ADP-Glo™ Reagent (5 µL per well, incubate 40 min) H->I J 10. Add Kinase Detection Reagent (10 µL per well, incubate 30 min) I->J K 11. Read Luminescence (Plate Reader) J->K L 12. Normalize Data (% Inhibition) K->L M 13. Fit Dose-Response Curve (e.g., 4-parameter logistic fit) L->M N 14. Calculate IC50 Values M->N

Figure 1. Experimental workflow for kinase selectivity profiling using the ADP-Glo™ assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Reaction Setup:

    • To the wells of a 384-well plate, add 2.5 µL of the diluted compound. For control wells, add 2.5 µL of buffer with DMSO (maximum activity) and a known broad-spectrum inhibitor like staurosporine (background).

    • Prepare a master mix of kinase and substrate in kinase buffer. Add 2.5 µL of this mix to each well.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution (at a concentration close to the Kₘ for each kinase) to all wells to start the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for each kinase to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Interpretation

1. IC₅₀ Determination: The raw luminescence data is first converted to percent inhibition relative to the high (DMSO only) and low (staurosporine) controls. The dose-response data for each kinase is then fitted to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

2. Quantifying Selectivity: A common metric for quantifying selectivity is the Selectivity Score (S-score) . It provides a way to express how selectively an inhibitor binds to a small number of kinases within a larger panel. The S-score is calculated as the number of kinases inhibited above a certain threshold (e.g., >90% at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

3. Comparative Data: To contextualize the selectivity profile of this compound, it is essential to benchmark it against other relevant inhibitors. The table below presents hypothetical data for our compound against a small, representative panel of kinases, compared to two well-characterized inhibitors.

Kinase Target This compound IC₅₀ (nM)Reference Compound A (Selective) IC₅₀ (nM)Reference Compound B (Broad-Spectrum) IC₅₀ (nM)
CDK2/CycA 81250
GSK3β 15>10,00075
PKA 2,500>10,000150
VEGFR2 8,5009,80025
SRC >10,000>10,000120
p38α 9,500>10,000200

Interpretation of Hypothetical Data: The data in the table suggests that this compound is a potent inhibitor of CDK2/CycA and GSK3β, with significantly weaker activity against the other kinases tested. This profile indicates a degree of selectivity, which is favorable when compared to the broad-spectrum activity of Reference Compound B. Its potency against CDK2/CycA is comparable to that of the selective Reference Compound A.

Visualizing Selectivity

Beyond tables, graphical representations are powerful tools for conveying selectivity data. A common method is to plot the data on a kinome tree diagram, where inhibited kinases are highlighted. This provides an intuitive, at-a-glance view of the compound's activity across the kinome.

G cluster_logic Selectivity Logic A Primary Screen (Large Panel @ 1µM) B Identify Hits (% Inhibition > 90%) A->B C Dose-Response Assay (Determine IC50) B->C D Calculate Selectivity Score (S-score) C->D E Benchmark vs. Other Inhibitors C->E F High Selectivity (Low S-score) D->F G Low Selectivity (High S-score) D->G H Advance to Cellular Assays F->H I Medicinal Chemistry Optimization G->I

Figure 2. Decision-making workflow based on kinase selectivity profiling results.

Conclusion

The systematic benchmarking of this compound, as outlined in this guide, provides a clear path to understanding its therapeutic potential and potential liabilities. By employing a robust assay technology like the ADP-Glo™ system, researchers can generate high-quality, reproducible data. The subsequent analysis and comparative benchmarking against known inhibitors are crucial for making informed decisions in the drug discovery process. A favorable selectivity profile, characterized by high potency against the intended target(s) and minimal off-target activity, is a key indicator of a promising drug candidate. This rigorous, data-driven approach is fundamental to the successful translation of a chemical entity from the laboratory to the clinic.

References

comparing experimental data of 2-(tert-butyl)-5-nitro-1H-indole with computational predictions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the structural elucidation of novel molecules is a cornerstone of innovation. The synergy between empirical experimental data and theoretical computational prediction offers a powerful paradigm for accelerating this process. This guide provides an in-depth comparison of the expected experimental spectroscopic data of 2-(tert-butyl)-5-nitro-1H-indole with its predicted computational counterparts.

While published experimental spectra for this specific molecule are not available in the current literature, we can construct a robust set of predicted experimental values. This is achieved by analyzing the known effects of the tert-butyl and nitro functional groups on the parent indole scaffold, drawing on a wealth of data from analogous compounds. We will then contrast this with a rigorous computational workflow designed to predict the same properties from first principles. This "virtual comparison" serves as a practical guide for researchers on how to leverage computational chemistry to anticipate, interpret, and validate experimental findings.

The Logic of Comparison: A Workflow for Structural Validation

The process of comparing experimental and computational data is a self-validating system. Discrepancies can highlight limitations in computational models or suggest unexpected electronic or steric effects in the molecule, while strong agreement provides a high degree of confidence in the structural assignment.

G cluster_exp Predicted Experimental Data Generation cluster_comp Computational Prediction Workflow cluster_compare Analysis & Validation Exp_Indole Experimental Data: Indole Predict_Target Predicted Experimental Data for Target Molecule Exp_Indole->Predict_Target Base Scaffold Exp_tBu Experimental Data: 2-tert-butyl-1H-indole Exp_tBu->Predict_Target + tert-butyl effect Exp_Nitro Experimental Data: 5-nitro-1H-indole Exp_Nitro->Predict_Target + nitro effect Comparison Compare Predicted Experimental vs. Computational Predict_Target->Comparison Mol_Structure Build 3D Structure of This compound Geom_Opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) Mol_Structure->Geom_Opt Freq_Calc Frequency Calculation (IR/Thermodynamics) Geom_Opt->Freq_Calc NMR_Calc NMR Shielding Calculation (GIAO-DFT) Geom_Opt->NMR_Calc UV_Calc Excited State Calculation (TD-DFT) Geom_Opt->UV_Calc Comp_Spectra Predicted Computational Spectra (NMR, IR, UV-Vis) Freq_Calc->Comp_Spectra NMR_Calc->Comp_Spectra UV_Calc->Comp_Spectra Comp_Spectra->Comparison Conclusion Structural Validation & Insight into Electronic/Steric Effects Comparison->Conclusion

Caption: Workflow for comparing predicted experimental data with computational predictions.

Part 1: Predicted Experimental Spectroscopic Data

Here, we extrapolate the expected spectroscopic signatures for this compound based on established substituent effects on the indole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus.

  • ¹H NMR: The bulky tert-butyl group at the C2 position is an electron-donating group (EDG) and will shield nearby protons. The nitro group at the C5 position is a strong electron-withdrawing group (EWG), which will deshield protons on the benzene ring.

    • Indole NH Proton: Expected to be a broad singlet, likely deshielded (δ > 10 ppm) due to the overall electron-withdrawing nature of the molecule.

    • Aromatic Protons: The C4-H will be significantly deshielded by the adjacent nitro group, appearing as a doublet at a high chemical shift (likely δ > 8.0 ppm). The C6-H and C7-H will also be deshielded, with expected shifts in the δ 7.5-8.0 ppm range.

    • tert-Butyl Protons: A sharp singlet integrating to 9 protons, shielded by its aliphatic nature, expected around δ 1.3-1.5 ppm.

  • ¹³C NMR: The substituent effects are also predictable for the carbon signals.

    • C2 Carbon: The direct attachment of the tert-butyl group will cause a significant downfield shift.

    • C5 Carbon: The nitro group will cause a strong deshielding effect, resulting in a downfield shift for the C5 carbon.

    • Other Aromatic Carbons: The electronic effects will propagate around the ring, leading to predictable shifts relative to unsubstituted indole.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups.

  • N-H Stretch: A sharp to medium peak is expected in the 3300-3500 cm⁻¹ region, characteristic of the indole N-H bond.

  • Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Strong peaks from the tert-butyl group are expected just below 3000 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong, characteristic peaks are anticipated: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. These are key diagnostic peaks for the nitro group.

  • C=C Aromatic Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is dictated by the π-electron system of the indole ring. Both substituents will influence the absorption maxima (λ_max).

  • The indole system has characteristic absorption bands. The introduction of a nitro group, a strong chromophore, is expected to cause a significant bathochromic (red) shift of the λ_max to longer wavelengths compared to unsubstituted indole, likely into the 300-400 nm range.[1][2][3] The electron-donating tert-butyl group may cause a smaller, additional red shift.

Part 2: Computational Prediction Workflow

To generate theoretical data for comparison, a multi-step computational protocol using Density Functional Theory (DFT) is employed. DFT has proven to be a reliable method for predicting the properties of substituted indoles with good accuracy.[4][5][6]

Step-by-Step Computational Protocol
  • Molecular Structure Creation: A 3D model of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step as spectroscopic properties are highly dependent on molecular geometry.

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[7]

    • Basis Set: 6-31G(d) or a larger set like 6-311+G(d,p) is recommended to accurately describe the electronic structure.[3]

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It yields the harmonic vibrational frequencies and intensities, which can be directly correlated with an experimental IR spectrum.[4]

  • NMR Shielding Tensor Calculation:

    • Method: Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is the standard for accurate NMR predictions.[5][8][9]

    • Procedure: The isotropic shielding values for each nucleus are calculated. The chemical shifts (δ) are then obtained by subtracting the calculated shielding of the target nucleus from the shielding of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.

  • UV-Vis Spectrum Calculation:

    • Method: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which determine the λ_max and intensity of UV-Vis absorption bands.[10][11][12]

    • Procedure: The calculation is performed on the optimized ground-state geometry, often including a solvent model (e.g., IEFPCM for methanol or DMSO) to better simulate experimental conditions.[10]

G start Start: 3D Molecular Model opt Geometry Optimization (DFT/B3LYP/6-31G*) start->opt freq Vibrational Frequency Calculation opt->freq nmr NMR Shielding Calculation (GIAO-DFT) opt->nmr uv Excited State Calculation (TD-DFT) opt->uv verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt Failure ir Predict IR Spectrum verify->ir Success end End: Predicted Spectroscopic Data ir->end nmr_spec Predict NMR Spectrum nmr->nmr_spec uv_spec Predict UV-Vis Spectrum uv->uv_spec nmr_spec->end uv_spec->end

Caption: A detailed workflow for the computational prediction of molecular spectra.

Part 3: The Virtual Comparison - Expected Outcomes and Insights

By juxtaposing the predicted experimental values with the results from our computational workflow, we can anticipate a strong correlation, which would validate the structural hypothesis.

Data Summary Table
Spectroscopic PropertyPredicted Experimental Value (Based on Analogs)Typical Computational Prediction (DFT)
¹H NMR (δ, ppm)
tert-Butyl (s, 9H)~1.3 - 1.5Calculated and referenced to TMS
Aromatic CHs (m, 3H)~7.5 - 8.5Calculated and referenced to TMS
Indole NH (br s, 1H)> 10Calculated and referenced to TMS
IR (cm⁻¹)
N-H Stretch~3300 - 3500Calculated harmonic frequencies (often scaled by ~0.96)
Asymmetric NO₂ Stretch~1500 - 1560Calculated harmonic frequencies (often scaled)
Symmetric NO₂ Stretch~1335 - 1385Calculated harmonic frequencies (often scaled)
UV-Vis (λ_max, nm) ~320 - 380Calculated from lowest energy electronic transitions with high oscillator strength (TD-DFT)
Discussion of Expected Agreement
  • NMR: DFT-GIAO methods are known to reproduce experimental ¹H and ¹³C chemical shifts with high accuracy. For ¹³C, mean absolute errors are often within 2-5 ppm, while for ¹H, errors are typically less than 0.2 ppm.[1] Any significant deviation could suggest unusual intramolecular interactions, such as hydrogen bonding or steric hindrance affecting the conformation.

  • IR: Calculated harmonic frequencies from DFT are systematically higher than experimental anharmonic frequencies. It is standard practice to apply an empirical scaling factor (typically ~0.96 for B3LYP functionals) to the computed frequencies to improve agreement with experiment.[4] The presence and relative intensity of the key N-H and NO₂ stretching bands should be well-reproduced.

  • UV-Vis: TD-DFT is generally good at predicting the position of the main absorption bands, although the absolute accuracy can vary depending on the functional used. For molecules with charge-transfer character, range-separated functionals like CAM-B3LYP may provide more accurate results than standard hybrid functionals.[13] The predicted red shift due to the nitro group should be clearly observable in the calculations.

Conclusion

In the absence of direct experimental data, a combined approach of predicting experimental trends from known chemical principles and performing rigorous computational modeling provides a powerful and scientifically valid framework for structural analysis. This guide demonstrates that by understanding the individual contributions of the tert-butyl and nitro groups, we can build a reliable hypothesis for the spectroscopic properties of this compound. The detailed computational workflow not only allows for the prediction of its NMR, IR, and UV-Vis spectra but also establishes a benchmark for future experimental validation. This dual approach exemplifies a modern, efficient strategy in chemical research, enabling scientists to design experiments more effectively and interpret their results with a higher degree of confidence.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(tert-Butyl)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in pharmaceutical research and organic synthesis, 2-(tert-Butyl)-5-nitro-1H-indole (CAS No. 174274-85-2) is a compound that demands rigorous adherence to safety and disposal protocols.[1][2] The presence of a nitro functional group on the indole scaffold introduces specific chemical hazards that dictate its handling from initial use to final disposal. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and environmental integrity. Our approach moves beyond a simple checklist, explaining the chemical reasoning behind each procedural step to foster a culture of safety and compliance.

Part 1: Hazard Profile and Risk Assessment

A thorough understanding of a chemical's properties is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a reliable hazard assessment can be constructed by analyzing its constituent functional groups: the indole ring and the nitro group.

The nitroaromatic structure suggests that this compound should be handled as a hazardous substance. Nitro compounds, as a class, are noted for their potential reactivity and toxicological properties.[3] Indole derivatives can act as skin, eye, and respiratory irritants.[4][5][6] Therefore, all handling and disposal operations must proceed under the assumption that this compound is hazardous.

Property Identifier / Characteristic Source
CAS Number 174274-85-2[1][2]
Molecular Formula C₁₂H₁₄N₂O₂[2]
Synonym 2-(1,1-dimethylethyl)-5-nitro-1H-Indole[1]
Predicted Boiling Point 377.0 ± 22.0 °C[1]
Inferred Primary Hazards Potential Reactivity (Nitro Group), Toxicity, Skin/Eye Irritant[3][4]
Storage Conditions Sealed in a dry place, at room temperature.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, sources of heat/friction.[3][4]

Part 2: Waste Characterization and Segregation

Under the regulations set forth by the Environmental Protection Agency (EPA), any chemical waste must be evaluated to determine if it is hazardous.[7][8] Given the properties of the nitro group, this compound waste must be managed as characteristic hazardous waste due to its potential for reactivity and toxicity.[7][9]

The Cardinal Rule: Do Not Mix Waste Streams.

The single most critical step in laboratory waste management is proper segregation. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire.[8]

  • Organic Solids/Liquids: Collect this compound waste separately from other chemical waste streams.

  • Acids and Bases: Never mix this compound with strong acids or bases.[4][8]

  • Oxidizers: Keep this waste stream strictly separate from oxidizing agents (e.g., nitric acid, permanganates, peroxides). Mixing organic compounds, especially those containing nitro groups, with oxidizers creates a significant risk of a violent exothermic reaction or explosion.[3][10]

Part 3: Procedural Protocol for Disposal

This protocol outlines the step-by-step process for safely accumulating and disposing of this compound and associated contaminated materials.

Step 3.1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing:

  • Standard laboratory coat.

  • Chemical safety goggles approved under EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[11]

  • Chemically resistant gloves (e.g., nitrile).

Step 3.2: Container Selection and Labeling

Proper containment and identification are legally mandated and essential for safety.

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with organic compounds (e.g., high-density polyethylene (HDPE) or glass). The container must be in good condition, with no leaks.[8][12]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include the words "HAZARDOUS WASTE" .[12][13]

  • Detail the Contents: Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present with their approximate percentages or volumes. Vague descriptions are unacceptable and can lead to dangerous mishandling by disposal personnel.[8][14]

Step 3.3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste.[8][13]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][14]

  • Secondary Containment: The waste container must be placed within a larger, chemically resistant tub or tray to contain any potential leaks.[8]

  • Container Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[8][12] Leaving a funnel in an open container is a common and serious violation.[15]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13][14]

Step 3.4: Management of Contaminated Materials and Empty Containers
  • Contaminated Solids: Items such as gloves, weigh boats, paper towels, and silica gel contaminated with this compound must be collected as solid hazardous waste. Place them in a designated, labeled solid waste container.

  • Empty Containers: An "empty" container that once held the pure chemical is not safe for regular trash. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7] The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[7] After triple-rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic.[7]

Step 3.5: Arranging for Final Disposal

Laboratory personnel are strictly prohibited from transporting hazardous waste or attempting to dispose of it via sinks, drains, or evaporation.[7][14]

  • Contact EHS: Once your waste container is full (approximately 90% capacity) or you no longer need it, contact your institution's Environmental Health & Safety (EHS) department (may also be called OCRS, REM, etc.) to schedule a waste pickup.[7][12][14]

  • Provide Information: Be prepared to provide the information from the waste label to the EHS personnel.

Part 4: Emergency Procedures for Spills

Immediate and correct response to a spill is critical.

  • For a Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Don appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill using a chemical absorbent pad or inert material like vermiculite. Avoid using combustible materials like paper towels for the initial absorption of a neat compound.

    • Carefully sweep up the absorbed material and place it in a new, properly labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • For a Large Spill (unmanageable, or if anyone is injured or exposed):

    • EVACUATE the area immediately.

    • Isolate the area by closing doors.

    • Activate the nearest fire alarm if there is a fire or explosion risk.

    • Call your institution's emergency number and provide details about the chemical spilled and the location.

    • Do not re-enter the area until cleared by emergency personnel.

Remember, all materials used for spill cleanup are considered hazardous waste and must be disposed of accordingly.[7]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from experiments involving this compound.

G cluster_type 1. Characterize Waste Type cluster_solid 2a. Handle Solid Waste cluster_liquid 2b. Handle Liquid Waste cluster_action 3. Take Action cluster_final 4. Final Steps start Waste Generated (Containing this compound) is_solid Solid or Liquid? start->is_solid pure_solid Unused/Expired Pure Compound is_solid->pure_solid Solid contaminated_solid Contaminated Labware (Gloves, Tips, Silica) is_solid->contaminated_solid Solid empty_container Original 'Empty' Container is_solid->empty_container Solid reaction_mixture Reaction Mixture / Solution is_solid->reaction_mixture Liquid rinsate Rinsate from Cleaning is_solid->rinsate Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container pure_solid->collect_solid contaminated_solid->collect_solid triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse collect_liquid Collect in Labeled Liquid Hazardous Waste Container reaction_mixture->collect_liquid rinsate->collect_liquid store_saa Store Securely in SAA (Keep Closed) collect_solid->store_saa collect_liquid->store_saa triple_rinse->rinsate Generate Rinsate contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Waste management workflow for this compound.

References

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  • SAFETY DATA SHEET for 1-(tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate. Fisher Scientific.
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  • SAFETY DATA SHEET for 1H-Indole, 1-methyl-. Thermo Fisher Scientific.
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  • SAFETY DATA SHEET for 5-Nitro-1H-indole-3-carbaldehyde. Fisher Scientific.
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A Senior Application Scientist's Guide to Handling 2-(tert-Butyl)-5-nitro-1H-indole: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset. This guide provides a comprehensive operational and safety framework for handling 2-(tert-Butyl)-5-nitro-1H-indole (CAS No. 174274-85-2), a compound for which detailed toxicological data is not widely available.[1] In the absence of specific data, we must adopt a precautionary principle, drawing on established knowledge of structurally related nitroaromatic and indole compounds to build a robust safety protocol. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary to mitigate risks effectively.

Hazard Assessment: An Evidence-Based Approach

Based on data from similar chemical structures, we can infer the following potential hazards:

  • Skin Irritation: Many indole derivatives are classified as skin irritants.[2][3][4] Prolonged contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[2][4][5][6]

  • Respiratory Irritation: As a solid, the compound may form dust, which, if inhaled, can irritate the respiratory system.[2][3][4][5]

  • Harmful if Swallowed: Oral ingestion may lead to gastrointestinal irritation or other adverse systemic effects.[2]

These inferred hazards are the foundation for the PPE and handling protocols detailed below.

Potential Hazard Hazard Statement Code Primary Route of Exposure Recommended Engineering Control
Serious Eye IrritationH319 (Inferred)EyesChemical Fume Hood, Face Shield
Skin IrritationH315 (Inferred)SkinChemical Fume Hood
Respiratory IrritationH335 (Inferred)InhalationChemical Fume Hood
Harmful if SwallowedH302 (Inferred)IngestionN/A (Procedural Control)

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. PPE is the last line of defense, employed after higher-level controls have been implemented.

  • Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood to contain dust and vapors at the source.[5]

  • Administrative Controls: Establish designated areas for handling, develop clear Standard Operating Procedures (SOPs), and ensure all personnel are trained on the specific hazards and protocols.

  • Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical hazard.

Recommended PPE Ensemble

The following PPE is mandatory when handling this compound in solid or solution form.

  • Hand Protection: Wear chemical-resistant gloves at all times. Disposable nitrile gloves are a suitable choice for incidental contact.[5] Always inspect gloves for defects before use. If handling large quantities or if prolonged contact is anticipated, consider heavier-duty gloves or double-gloving.[7] Contaminated gloves must be removed promptly and disposed of as hazardous waste.[4]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5] However, due to the high risk of serious eye irritation from dust or splashes, chemical splash goggles are strongly recommended. When handling larger quantities or performing operations with a higher splash potential (e.g., dissolving the solid), a face shield should be worn over the safety goggles for full facial protection.[5][8]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.[5] For procedures with a higher risk of contamination, consider a chemical-resistant apron or disposable gown.[8] Lab coats should not be worn outside the laboratory area to prevent cross-contamination.

  • Respiratory Protection: All handling of the solid compound that could generate dust must occur within a chemical fume hood.[5] If engineering controls are insufficient or in the event of a large spill outside of a fume hood, respiratory protection is required. The choice of respirator depends on the scale of the potential exposure.

PPE_Decision_Tree start Assess Task fume_hood Handling in a certified chemical fume hood? start->fume_hood spill Large spill or failure of engineering controls? fume_hood->spill No no_respirator Standard PPE sufficient. No respirator needed. fume_hood->no_respirator Yes n95 Fit-tested N95 respirator for nuisance dust. spill->n95 No (Small quantity, potential for dust) papr Full-face chemical cartridge respirator or PAPR. spill->papr Yes

Caption: Respiratory Protection Decision Workflow

Operational and Disposal Plans

Adherence to a strict protocol is essential for safety.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific work area within a chemical fume hood. Verify the fume hood is functioning correctly.

    • Assemble all necessary equipment (spatula, weigh paper, glassware, solvent, etc.) and labeled waste containers before retrieving the chemical.

    • Ensure an operational safety shower and eyewash station are accessible.

  • Donning PPE:

    • Put on your lab coat, followed by safety goggles and/or a face shield.

    • Finally, don your chemical-resistant gloves, ensuring the cuffs overlap with the sleeves of your lab coat.

  • Handling the Compound:

    • Weighing: To minimize dust, do not pour the solid directly from the container. Use a spatula to carefully transfer the desired amount to weigh paper or a weigh boat.

    • In Solution: When dissolving, add the solid slowly to the solvent to prevent splashing.[5] Ensure the vessel is appropriately sized.

  • Post-Handling & Decontamination:

    • Thoroughly clean all contaminated surfaces and non-disposable equipment.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat and eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE, even if gloves were worn.[2]

Step-by-Step Disposal Plan

Proper waste management is a critical part of the chemical lifecycle.

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous solid waste container.[4][5]

    • Liquid Waste: Solutions containing the compound must be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour this chemical down the drain.[2][4]

    • Unused Compound: The original container with any residual compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[2]

References

  • This compound, 95% Purity, C12H14N2O2, 100 mg. CP Lab Safety. [Link]
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  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.